5-Amino-2,4-dichloropyrimidine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2,4-dichloropyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINHVELYMZLXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292893 | |
| Record name | 5-Amino-2,4-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5177-27-5 | |
| Record name | 5177-27-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-2,4-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichlor-pyrimidin-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Amino-2,4-dichloropyrimidine CAS number 5177-27-5 properties
An In-depth Technical Guide to 5-Amino-2,4-dichloropyrimidine (CAS 5177-27-5) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to offer field-proven insights into the compound's reactivity, synthesis, and application, ensuring a deep and practical understanding of its utility.
Core Molecular Profile and Physicochemical Properties
This compound (CAS: 5177-27-5) is a stable, crystalline solid that serves as a highly versatile intermediate.[1][2] Its structure, featuring a pyrimidine core with two reactive chlorine atoms and an amino group, presents a unique electronic landscape that dictates its synthetic applications. The electron-deficient nature of the pyrimidine ring, compounded by the inductive effect of the two chlorine atoms, makes the C2 and C4 positions highly susceptible to nucleophilic attack.
The core physicochemical properties are summarized below for rapid assessment and experimental planning.
| Property | Value | Source(s) |
| CAS Number | 5177-27-5 | [3] |
| Molecular Formula | C₄H₃Cl₂N₃ | [4] |
| Molecular Weight | 163.99 g/mol | [4] |
| Appearance | Yellow to pinkish or brown crystalline powder/solid | [1][5][6] |
| Melting Point | 118-123 °C | |
| Solubility | Soluble in DMSO, Methanol | [6][7] |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light and moisture | [8] |
| pKa (Predicted) | -1.55 ± 0.29 | [6] |
| XLogP3 (Predicted) | 1.4 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Spectroscopic Signature for Compound Verification
Confirmation of the structural integrity of this compound is critical. While raw spectra are proprietary to suppliers, the expected spectroscopic characteristics are well-defined based on its structure and data from analogous compounds.
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to be simple. A singlet should be observed for the C6-H proton in the aromatic region (typically δ 8.0-8.5 ppm). A broad singlet corresponding to the two protons of the C5-NH₂ group will also be present, with a chemical shift that can vary depending on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals for the four carbon atoms in the pyrimidine ring. The chemical shifts are influenced by the attached halogens and the amino group, with the chlorinated carbons (C2 and C4) expected to be significantly downfield.
-
FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Characteristic absorption bands would include N-H stretching vibrations for the primary amine (typically in the 3300-3500 cm⁻¹ region), C-Cl stretching vibrations (usually below 800 cm⁻¹), and various C=C and C=N stretching vibrations characteristic of the pyrimidine ring (in the 1400-1600 cm⁻¹ region).[9]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the molecular ion peak (M+) at m/z ≈ 163, accompanied by (M+2)+ and (M+4)+ peaks in an approximate 9:6:1 ratio.
Chemical Reactivity: A Tale of Two Chlorines
The synthetic utility of this compound is dominated by the differential reactivity of its two chlorine atoms at the C2 and C4 positions. These positions are activated towards Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
For most dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position.[8][10] This is attributed to the ability of the para-nitrogen (N1) to better stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-nitrogen (N3) during C2 attack.[10] However, the electronic nature of other ring substituents plays a crucial role. The C5-amino group is electron-donating, which can modulate the relative electrophilicity of the C2 and C4 positions. While C4 substitution is still generally favored, reaction conditions can be tuned to influence selectivity.
Caption: General regioselectivity in S(N)Ar reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Similar regioselectivity is observed in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[11][12][13] The oxidative addition of the palladium(0) catalyst occurs preferentially at the C4-Cl bond. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at this position, leaving the C2-Cl available for subsequent transformations. This stepwise functionalization is a cornerstone of its use in building complex molecular architectures.
Synthesis and Key Experimental Protocols
A reliable supply of high-purity starting material is paramount. The most common and scalable synthesis involves the reduction of its nitro precursor, 2,4-dichloro-5-nitropyrimidine.
Protocol: Synthesis via Catalytic Hydrogenation
This protocol is adapted from established industrial processes and offers high yield and purity while avoiding the heavy metal waste associated with stoichiometric reductants like iron powder.[14]
Caption: Key stages in the synthesis of the title compound.
Step-by-Step Methodology:
-
Reactor Charging: To a suitable reactor, charge 2,4-dichloro-5-nitropyrimidine (1.0 eq) followed by ethyl acetate (approx. 9 volumes). Optionally, add activated carbon (e.g., 5% w/w) and stir the mixture at ambient temperature (20-30°C) for 1 hour to decolorize.
-
Preparation for Hydrogenation: Filter the mixture to remove the carbon, transferring the filtrate to a hydrogenation-rated reactor. Rinse the filter cake with additional ethyl acetate (approx. 1 volume) and add to the reactor.
-
Catalyst Addition: Purge the hydrogenation reactor with nitrogen. Carefully add wet platinum on carbon (Pt/C) catalyst (e.g., 5 mol% Pt, 50-70% water content).
-
Hydrogenation Reaction: Adjust the internal temperature to 15-25°C. Purge the reactor three times with hydrogen gas. Pressurize the reactor to 4-5 bar with hydrogen and begin vigorous agitation. The reaction is exothermic; maintain the temperature between 20-40°C.
-
Monitoring and Completion: Monitor the reaction progress by analyzing aliquots (e.g., via HPLC or TLC). The reaction typically continues until hydrogen uptake ceases.
-
Workup: Once complete, vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The product can then be isolated by crystallization, often by cooling the concentrated solution or by adding an anti-solvent like heptane.
-
Drying: Filter the resulting solid and dry in a vacuum oven at 55-60°C to a constant weight to yield this compound as a crystalline solid.
Causality Note: The use of catalytic hydrogenation is preferred in modern synthesis for its efficiency and cleaner profile.[14] Ethyl acetate is a good solvent choice for both the starting material and product, facilitating an easy workup. Filtering off the heterogeneous catalyst is a simple and effective purification step.
Protocol: Suzuki-Miyaura Cross-Coupling
This representative protocol demonstrates the selective functionalization at the C4 position.
Step-by-Step Methodology:
-
Inert Atmosphere: To a reaction vessel equipped with a condenser and magnetic stirrer, add this compound (1.0 eq), the desired arylboronic acid (1.0-1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent and Degassing: Add a solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio).[11] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.5-5 mol%).[13]
-
Reaction: Heat the reaction mixture to a temperature between 55-85°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the C4-arylated product.
Trustworthiness Note: This self-validating protocol relies on monitoring by chromatography (TLC/LC-MS) at each stage to confirm the consumption of starting material and the formation of the desired regioselective product before proceeding to workup and purification.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in the active sites of protein kinases. This compound is a known building block for the synthesis of inhibitors targeting Polo-like kinases (Plk), particularly Plk1 and Plk4.[3][15][16] These kinases are critical regulators of cell cycle progression, and their overexpression is linked to various cancers, making them attractive therapeutic targets.[15][16]
The synthetic strategy typically involves a sequential substitution, first at C4 (e.g., Suzuki coupling) followed by a second substitution at C2 (e.g., SNAr), to build the final complex inhibitor molecule.
Caption: General synthetic route to Plk inhibitors.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
| Hazard Class | GHS Code(s) | Precaution |
| Acute Toxicity, Oral | H301 (Toxic if swallowed) | Do not eat, drink or smoke when using. IF SWALLOWED: Immediately call a POISON CENTER/doctor.[9] |
| Skin Sensitization | H317 (May cause an allergic skin reaction) | Wear protective gloves. If skin irritation or rash occurs: Get medical advice.[9] |
| Serious Eye Damage | H318 (Causes serious eye damage) | Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[9] |
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.
-
Wear standard personal protective equipment (PPE): safety glasses/goggles, nitrile gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place as recommended.
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile platform for the construction of complex, high-value molecules. Its well-defined, yet tunable, reactivity at the C2 and C4 positions allows for selective and sequential functionalization through robust SNAr and cross-coupling methodologies. This predictable reactivity, combined with its role as a key scaffold for potent kinase inhibitors, ensures its continued importance in both academic research and the pharmaceutical industry. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for any scientist looking to leverage its full potential.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). C&EN. [Link]
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2005). Organic Letters. [Link]
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (2022).
- 5-Amino-4,6-dichloropyrimidine. (n.d.). NIST WebBook. [Link]
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (2010).
- China 2,4-Dichloro-5-aminopyrimidine(CAS#5177-27-5). (n.d.). LookChem. [Link]
- One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2010).
- Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (2001). Asian Journal of Chemistry. [Link]
- WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. (2022).
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2006).
- Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2023). RSC Publishing. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI. [Link]
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
- This compound. (n.d.). J&K Scientific. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. [Link]
- Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2023).
- 1H NMR and 13C NMR Spectra. (2010). International Journal of Molecular Sciences. [Link]
- This compound. (n.d.). PubChem. [Link]
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023).
- 2,4-Dichloropyrimidine. (n.d.). SpectraBase. [Link]
- Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. (2006).
- 4-Amino-2,6-dichloropyridine. (n.d.). SpectraBase. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C4H3Cl2N3 | CID 257797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloro-5-aminopyrimidine | 5177-27-5 [chemicalbook.com]
- 7. 2,4-Dichloro-5-aminopyrimidine(5177-27-5) 1H NMR spectrum [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 14. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 15. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 2,4-dichloro-pyrimidin-5-ylamine
An In-depth Technical Guide on the Physicochemical Properties of 2,4-dichloro-pyrimidin-5-ylamine
Introduction
2,4-dichloro-pyrimidin-5-ylamine (CAS No. 5177-27-5), also commonly referred to as 5-Amino-2,4-dichloropyrimidine, is a pivotal heterocyclic intermediate in the fields of medicinal chemistry and drug development.[1] As a substituted pyrimidine, its structural framework is integral to a variety of biologically active molecules, demonstrating the versatility of the pyrimidine scaffold in therapeutic applications.[2][3] The strategic placement of two reactive chlorine atoms and an amino group makes this compound a versatile building block for synthesizing more complex molecules, particularly in the development of antiviral and anti-cancer agents.[3]
This guide offers a comprehensive overview of the core physicochemical properties, spectroscopic profile, reactivity, and handling of 2,4-dichloro-pyrimidin-5-ylamine, tailored for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established scientific data to support laboratory and development endeavors.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of all scientific research. The fundamental identifiers for 2,4-dichloro-pyrimidin-5-ylamine are summarized below.
| Identifier | Value | Reference |
| CAS Number | 5177-27-5 | [1][4] |
| Molecular Formula | C₄H₃Cl₂N₃ | [4][5] |
| Molecular Weight | 163.99 g/mol | [5] |
| IUPAC Name | 2,4-dichloropyrimidin-5-amine | [5] |
| Common Synonyms | This compound | [1][4] |
| InChI Key | RINHVELYMZLXIW-UHFFFAOYSA-N | [4] |
| SMILES | Nc1cnc(Cl)nc1Cl |
digraph "2_4_dichloro_pyrimidin_5_ylamine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl_C2 [label="Cl"]; Cl_C4 [label="Cl"]; N_C5 [label="NH₂"];
// Position nodes C6 [pos="0,1.5!"]; N1 [pos="-1.3,0.75!"]; C2 [pos="-1.3,-0.75!"]; N3 [pos="0,-1.5!"]; C4 [pos="1.3,-0.75!"]; C5 [pos="1.3,0.75!"]; Cl_C2 [pos="-2.6,-1.5!"]; Cl_C4 [pos="2.6,-1.5!"]; N_C5 [pos="2.6,1.5!"];
// Define edges for bonds C6 -- N1 [label=""]; N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C2 -- Cl_C2 [label=""]; C4 -- Cl_C4 [label=""]; C5 -- N_C5 [label=""];
// Double bonds edge [style=double]; N1 -- C6; C2 -- N3; C4 -- C5; }
Caption: Molecular Structure of 2,4-dichloro-pyrimidin-5-ylamine.
Core Physicochemical Properties
The physical state and solubility of a compound dictate its handling, formulation, and reaction conditions. The key properties of 2,4-dichloro-pyrimidin-5-ylamine are presented below. It is important to note that several parameters, such as boiling point and pKa, are based on predictive models and should be considered as estimates.
| Property | Value | Reference |
| Appearance | Brown solid | [4] |
| Melting Point | 118-123 °C | |
| Boiling Point | 290.7 ± 20.0 °C (Predicted) | [4] |
| Density | 1.606 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [4][6] |
| pKa | -1.55 ± 0.29 (Predicted) | [4] |
| Storage Temperature | 2-8°C, in a dry, cool, and well-ventilated place | [1] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound.
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to be relatively simple. It would feature a singlet for the proton on the pyrimidine ring (at C6) and a broad singlet corresponding to the two protons of the amino group (-NH₂). The exact chemical shifts would depend on the solvent used.[7]
-
¹³C NMR: The carbon spectrum will show four distinct signals for the carbon atoms of the pyrimidine ring. The carbons attached to the chlorine atoms (C2 and C4) would appear at a characteristic downfield shift.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which is a key diagnostic feature for confirming the presence and number of chlorine atoms in the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine group, as well as C=C and C=N stretching vibrations from the pyrimidine ring. C-Cl stretching bands would also be present.[7]
Reactivity and Chemical Behavior
The synthetic utility of 2,4-dichloro-pyrimidin-5-ylamine is primarily defined by the reactivity of its dichlorinated pyrimidine core. The two chlorine atoms are excellent leaving groups, making the compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[8][9]
Causality of Reactivity: The pyrimidine ring is an electron-deficient heterocycle, which facilitates nucleophilic attack. The two chlorine atoms further withdraw electron density, activating the C2 and C4 positions for substitution. The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is influenced by the substituent at the C5 position.[9] The C5-amino group is an electron-donating group, which can influence the relative reactivity of the C2 and C4 positions. Generally, for 2,4-dichloropyrimidines with an electron-withdrawing group at C5, substitution preferentially occurs at the C4 position.[9] The electronic effect of the C5-amino group makes the prediction of regioselectivity more complex and often dependent on the nature of the incoming nucleophile and reaction conditions. This tunable reactivity is precisely what makes the compound a valuable and versatile intermediate.[3]
Caption: Potential SNAr reaction pathways for 2,4-dichloro-pyrimidin-5-ylamine.
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of 2,4-dichloro-pyrimidin-5-ylamine, reflecting standard practices in chemical research.
Synthesis via Reduction of 2,4-dichloro-5-nitropyrimidine
This protocol describes a common method for preparing the target compound.[4] The rationale is the straightforward reduction of a nitro group to an amine, a fundamental transformation in organic synthesis. Iron powder in acetic acid is a classic, cost-effective, and reliable reagent system for this purpose.
Methodology:
-
System Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,4-dichloro-5-nitropyrimidine (1.0 equivalent) and acetic acid to form a suspension (concentration of ~0.4 M).
-
Reagent Addition: Add iron powder (6.0 equivalents) to the suspension.
-
Reaction: Stir the non-homogeneous mixture vigorously at room temperature for approximately 14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture while warm through a pad of diatomaceous earth to remove the iron residue and other insoluble impurities.
-
Washing: Wash the filter cake with methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and evaporate the volatile solvents under reduced pressure.
-
Purification: The resulting crude product can be purified further by recrystallization or column chromatography to yield pure 2,4-dichloro-pyrimidin-5-ylamine.
Workflow for Physicochemical Characterization
A systematic workflow is critical to validate the identity, purity, and properties of the synthesized compound. This represents a self-validating system to ensure data integrity.
Caption: A logical workflow for the characterization of 2,4-dichloro-pyrimidin-5-ylamine.
Applications in Drug Discovery and Development
2,4-dichloro-pyrimidin-5-ylamine is not an end-product but a crucial starting material. Its value lies in its ability to be elaborated into more complex molecular architectures.
-
Antiviral Agents: It is a documented intermediate in the synthesis of Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[6][10]
-
Oncology: Substituted pyrimidines are a cornerstone of many anti-cancer therapies. This intermediate provides a scaffold for developing kinase inhibitors and other targeted agents.
-
Agricultural Chemistry: The related compound 2,4-Dichloro-6-methyl-pyrimidin-5-ylamine is used in the synthesis of herbicides and fungicides, highlighting the broader utility of this chemical class in agrochemicals.[11][12]
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling any chemical reagent.
-
Hazard Identification: 2,4-dichloro-pyrimidin-5-ylamine is classified as hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][13]
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]
-
-
Storage: Keep containers tightly closed and store in a dry, cool (2-8°C), and well-ventilated place away from incompatible materials.[1]
Conclusion
2,4-dichloro-pyrimidin-5-ylamine is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its significance is rooted in the strategic reactivity of its dichlorinated pyrimidine core, which allows for versatile synthetic modifications via nucleophilic aromatic substitution. A thorough understanding of its properties, reactivity, and safety protocols is essential for its effective and safe utilization in the synthesis of advanced pharmaceutical agents and other high-value chemical products.
References
- 2,4-DICHLORO-5-AMINO-6-METHYLPYRIMIDINE. INDOFINE Chemical Company. [Link]
- SAFETY D
- Safety Data Sheet - Genfarm. (2020). Genfarm. [Link]
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. (2018). Amazon S3. [Link]
- WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE.
- US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science. [Link]
- 2-Amino-4,6-dichloropyrimidine. PubChem - NIH. [Link]
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. [Link]
- 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. ChemBK. [Link]
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- This compound. PubChem. [Link]
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
- 2,4-Dichloro-6-methyl-pyrimidin-5-ylamine. J&K Scientific. [Link]
- High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. Ningbo Inno Pharmchem. [Link]
- Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. Autech Industry Co.,Limited. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2,4-Dichloro-5-aminopyrimidine | 5177-27-5 [chemicalbook.com]
- 5. This compound | C4H3Cl2N3 | CID 257797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 2,4-Dichloro-5-aminopyrimidine(5177-27-5) 1H NMR [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. jk-sci.com [jk-sci.com]
- 13. cms9files.revize.com [cms9files.revize.com]
5-Amino-2,4-dichloropyrimidine molecular structure and weight
An In-depth Technical Guide to 5-Amino-2,4-dichloropyrimidine: Structure, Properties, and Applications in Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a multitude of biologically active molecules. Its unique structural features—a pyrimidine core substituted with two reactive chlorine atoms and an amino group—render it a highly sought-after intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. The document further outlines detailed experimental protocols for its handling and derivatization, underpinned by a foundation of scientific integrity and practical, field-proven insights.
Molecular Structure and Physicochemical Properties
The foundational attributes of this compound dictate its reactivity and utility as a synthetic precursor. Understanding these core characteristics is paramount for its effective application in research and development.
Molecular Structure and Weight
The structural arrangement of this compound is fundamental to its chemical behavior. The molecule consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is substituted with an amino group (-NH₂) at the 5-position and two chlorine atoms (-Cl) at the 2- and 4-positions.
The presence of the electron-withdrawing chlorine atoms significantly influences the electron density of the pyrimidine ring, making the chlorine atoms susceptible to nucleophilic substitution reactions. The amino group, conversely, is an electron-donating group that can modulate the reactivity of the ring and serve as a handle for further functionalization.
The precise molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₃Cl₂N₃ | |
| Molecular Weight | 163.99 g/mol | |
| CAS Number | 5199-38-2 | |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 153-157 °C | |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. |
Spectroscopic Data Interpretation
Characterization of this compound is routinely achieved through standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will typically show a singlet for the C6-H proton and a broad singlet for the -NH₂ protons. The chemical shift of these protons provides insight into the electronic environment of the pyrimidine ring.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (typically around 3300-3500 cm⁻¹) and C-Cl stretching vibrations.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound, with the mass-to-charge ratio (m/z) of the molecular ion peak corresponding to 163.99. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum.
-
Synthesis and Reactivity
The synthetic utility of this compound lies in the differential reactivity of its substituent groups. The chlorine atoms are excellent leaving groups, making them prime sites for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the sequential and regioselective introduction of various functionalities.
Typical Reaction Pathway: Nucleophilic Substitution
The most common and powerful application of this compound is in SₙAr reactions. The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This differential reactivity can be exploited to achieve selective monosubstitution or disubstitution by carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile.
A typical workflow for the derivatization of this compound is illustrated below. This process is fundamental to the synthesis of libraries of compounds for drug screening.
Caption: Sequential SₙAr reaction workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a key starting material for the synthesis of a variety of therapeutic agents, most notably kinase inhibitors.
Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The general structure of many ATP-competitive kinase inhibitors involves a heterocyclic core that mimics the adenine region of ATP, with side chains that occupy adjacent hydrophobic pockets in the kinase active site. This compound is an ideal scaffold for this purpose, with the pyrimidine core acting as the hinge-binding element and the substituted positions providing vectors for the side chains.
Other Therapeutic Areas
Beyond oncology, derivatives of this compound have shown promise in other therapeutic areas, including:
-
Antiviral agents: The pyrimidine nucleus is a component of nucleoside analogues used in antiviral therapies.
-
Central Nervous System (CNS) agents: Modification of the pyrimidine scaffold has led to the discovery of compounds with activity against various CNS targets.
-
Anti-inflammatory agents: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties.
Experimental Protocols
The following protocols are provided as a guide for the handling and use of this compound in a research setting. Adherence to standard laboratory safety procedures is mandatory.
General Handling and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated fume hood.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Protocol for a Typical Monosubstitution Reaction
This protocol describes a general procedure for the selective reaction of a primary amine with the C4 position of this compound.
-
Reagent Preparation:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or isopropanol.
-
Add the desired primary amine (1.1 eq) to the solution.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl generated during the reaction.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove the solvent and excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired monosubstituted product.
-
Caption: Step-by-step workflow for a typical monosubstitution reaction.
Conclusion
This compound is a cornerstone of modern medicinal chemistry, offering a robust and versatile platform for the synthesis of diverse molecular architectures. Its predictable reactivity, coupled with the biological significance of the pyrimidine scaffold, ensures its continued importance in the quest for novel therapeutics. A thorough understanding of its properties and reaction mechanisms, as outlined in this guide, is essential for any researcher or drug development professional working in this dynamic field.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79039, this compound.
Introduction: The Critical Role of Solubility in the Application of 5-Amino-2,4-dichloropyrimidine
An In-Depth Technical Guide to the Solubility of 5-Amino-2,4-dichloropyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This compound is a pivotal intermediate in the synthesis of a multitude of biologically active molecules, including but not limited to, antiviral and anticancer agents, as well as agrochemicals such as herbicides and fungicides.[1] Its chemical structure, a pyrimidine ring substituted with an amino group and two chlorine atoms, imparts a unique combination of reactivity and functionality. The success of its application in drug discovery and materials science is fundamentally tethered to its solubility in various organic solvents. A comprehensive understanding of its solubility profile is paramount for reaction optimization, purification, formulation, and ultimately, for ensuring the bioavailability of the final active pharmaceutical ingredient (API).
This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. It is designed to equip researchers with the foundational knowledge and actionable protocols to both predict and experimentally determine its solubility in a range of common organic solvents.
Theoretical Framework: Predicting the Solubility of this compound
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[2] This concept posits that a solute will more readily dissolve in a solvent that shares similar intermolecular forces. The molecular structure of this compound offers several clues to its solubility behavior:
-
Polarity and Hydrogen Bonding: The pyrimidine core, with its two nitrogen atoms, along with the amino group (-NH2), introduces polarity and the capacity for hydrogen bonding. The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the amino group can both donate and accept hydrogen bonds. This suggests a favorable interaction with polar solvents.
-
Influence of Chloro Substituents: The two chlorine atoms are electronegative and contribute to the overall polarity of the molecule. However, they also increase the molecular weight and size, which can sometimes negatively impact solubility.
-
Aromaticity: The aromatic nature of the pyrimidine ring allows for π-π stacking interactions, which can be a factor in its solubility in aromatic solvents.
Based on these structural features, we can anticipate the following solubility trends in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino group and the nitrogen atoms of the pyrimidine ring, leading to favorable interactions and likely good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly polar and can effectively solvate polar molecules through dipole-dipole interactions. Given the polar nature of this compound, high solubility is expected in these solvents. Studies on other pyrimidine derivatives have shown a high degree of solubility in solvents like DMF.[3][4]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of this compound, it is predicted to have low solubility in nonpolar solvents. While some minor solubility in aromatic solvents like toluene might be observed due to π-π interactions, it is expected to be limited.
The following diagram illustrates the conceptual relationship between solvent properties and the predicted solubility of this compound.
Caption: Predicted solubility of this compound in different solvent classes.
Experimental Determination of Solubility
While theoretical predictions are valuable, they must be validated through empirical testing. The following protocols outline both qualitative and quantitative methods for determining the solubility of this compound.
Qualitative Solubility Assessment
This rapid method provides a preliminary understanding of the solubility profile across a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, toluene, hexane, dichloromethane)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Protocol:
-
Preparation: Label a series of clean, dry vials with the names of the solvents to be tested.
-
Sample Addition: Add approximately 2-5 mg of this compound to each vial.
-
Solvent Addition: Add 1 mL of the corresponding solvent to each vial.
-
Mixing: Securely cap the vials and vortex for 1-2 minutes at a consistent temperature (e.g., room temperature).
-
Observation: Visually inspect each vial against a well-lit, dark background.
-
Soluble: The solid completely dissolves, resulting in a clear solution.
-
Partially Soluble: Some solid remains undissolved, or the solution appears hazy.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record Keeping: Meticulously record your observations for each solvent.
Quantitative Solubility Determination: The Shake-Flask Method
For many applications, a precise, quantitative measure of solubility is required. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[5]
Materials and Equipment:
-
This compound
-
Chosen organic solvent(s)
-
Scintillation vials or other sealable containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a temperature-controlled shaker.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined experimentally.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions by HPLC to generate a calibration curve.
-
Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC and use the calibration curve to determine the concentration of this compound in the saturated solution.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
The following diagram outlines the workflow for the quantitative determination of solubility using the shake-flask method.
Caption: Workflow for quantitative solubility determination via the shake-flask method.
Data Summary and Interpretation
The following table provides a template for recording and summarizing both predicted and experimentally determined solubility data for this compound. The predicted values are based on the theoretical framework discussed earlier.
| Solvent | Solvent Type | Predicted Qualitative Solubility | Experimental Qualitative Solubility | Experimental Quantitative Solubility (mg/mL at 25°C) |
| Methanol | Polar Protic | Soluble | ||
| Ethanol | Polar Protic | Soluble | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | ||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | ||
| Acetonitrile | Polar Aprotic | Soluble | ||
| Dichloromethane (DCM) | Moderately Polar | Sparingly Soluble | ||
| Toluene | Nonpolar (Aromatic) | Sparingly Soluble | ||
| Hexane | Nonpolar (Aliphatic) | Insoluble |
Conclusion
A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a critical component of its successful application in research and development. While theoretical predictions based on molecular structure provide a valuable starting point, they are no substitute for rigorous experimental determination. The protocols and insights provided in this guide are intended to empower researchers to confidently assess the solubility of this important chemical intermediate, thereby facilitating its effective use in the synthesis of novel compounds with therapeutic and industrial potential.
References
- Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. (2025). ResearchGate.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
- Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2016). World Scientific News.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto.
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Pyrimidine - Solubility of Things. (n.d.). Solubility of Things.
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014). Hindawi.
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014). ResearchGate.
- Solubility of Organic Compounds. (2023). University of Calgary.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave.
- Pyrimidin-5-amine. (n.d.). PubChem.
- Solubility in Pharmaceutical R&D: Predictions and Reality. (2014). Technology Networks.
- Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (2021). National Institutes of Health.
- Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. (2025). ResearchGate.
- A new synthesis and the chemical properties of 5-aminopyrimidine. (1951). Royal Society of Chemistry.
- The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI.
- 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. (2015). ResearchGate.
- Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. (2017). ResearchGate.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). ACS Publications.
Sources
A Spectroscopic and Safety Compendium for the Synthetic Scaffolding Block: 5-Amino-2,4-dichloropyrimidine
Abstract
This technical guide provides a detailed analysis of the spectroscopic properties of 5-Amino-2,4-dichloropyrimidine (CAS No: 5177-27-5), a pivotal intermediate in the development of novel therapeutic agents and agricultural chemicals.[1] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, this guide outlines the essential safety and handling protocols requisite for the responsible laboratory use of this compound. The synthesis of technical data with practical application insights aims to empower scientists in their research and development endeavors.
Introduction: The Chemical Significance of this compound
This compound is a substituted pyrimidine that serves as a versatile building block in organic synthesis. Its unique electronic and structural features, characterized by an electron-rich amino group and two electrophilic chloro-substituents, make it a valuable precursor for the synthesis of a diverse array of biologically active molecules.[1] The pyrimidine core is a fundamental component of nucleobases and a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Consequently, this compound is a key intermediate in the synthesis of compounds targeting a range of biological pathways, with applications in the development of antiviral and anticancer agents.[1]
The strategic placement of the amino and chloro groups allows for selective functionalization, enabling the construction of complex molecular architectures. A comprehensive understanding of its spectroscopic signature is therefore paramount for reaction monitoring, quality control, and structural elucidation of its downstream derivatives.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's architecture is critical for interpreting its spectroscopic data.
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₄H₃Cl₂N₃ | [2] |
| Molecular Weight | 163.99 g/mol | [2] |
| Appearance | Yellow to pinkish crystalline powder | [1] |
| Melting Point | 118-123 °C | |
| CAS Number | 5177-27-5 | [2] |
Spectroscopic Characterization
The following sections provide a detailed analysis of the available spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen environment of a molecule. The ¹H NMR spectrum of this compound is characterized by its simplicity, which is consistent with the molecular structure.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | Singlet | 1H | H6 |
| ~5.5 | Broad Singlet | 2H | NH₂ |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation and Rationale:
The ¹H NMR spectrum of this compound displays two key signals. The downfield singlet at approximately 8.0 ppm corresponds to the lone aromatic proton at the C6 position. Its singlet nature is due to the absence of adjacent protons for spin-spin coupling. The broad singlet observed at around 5.5 ppm is characteristic of the two protons of the primary amine group (-NH₂). The broadness of this peak is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the NMR solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the latest literature review, a publicly available, experimentally determined ¹³C NMR spectrum for this compound could not be located. However, based on the known effects of substituents on the chemical shifts of pyrimidine rings, a prediction of the expected spectrum can be made. The presence of two electronegative chlorine atoms and an electron-donating amino group will significantly influence the chemical shifts of the carbon atoms in the pyrimidine ring.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |
| C2 | 155-165 | Attached to two nitrogen atoms and a chlorine atom. |
| C4 | 150-160 | Attached to a nitrogen and a chlorine atom, and adjacent to a carbon with an amino group. |
| C5 | 110-120 | Attached to an amino group, expected to be shielded. |
| C6 | 140-150 | The only carbon atom attached to a hydrogen atom. |
Disclaimer: These are predicted values and should be confirmed by experimental data.
Further research and the publication of experimental data are required for a definitive assignment of the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-Cl bonds, as well as vibrations from the pyrimidine ring.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium-Strong | N-H stretching vibrations (asymmetric and symmetric) of the amino group |
| 1650-1600 | Medium | N-H bending (scissoring) vibration |
| 1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyrimidine ring |
| 800-600 | Strong | C-Cl stretching vibrations |
Experimental Protocol for IR Spectroscopy:
A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
The causality behind this choice of method lies in its ability to produce high-quality spectra for solid samples by minimizing scattering effects.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Mass Spectrometry Data
| m/z | Interpretation |
| 163/165/167 | Molecular ion peak ([M]⁺) cluster |
| 128/130 | Loss of a chlorine atom ([M-Cl]⁺) |
| 93 | Further fragmentation |
Interpretation and Rationale:
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected ratio for a molecule with two chlorine atoms is approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. This isotopic signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule. Common fragmentation pathways would involve the loss of a chlorine radical to form a relatively stable cation.
Figure 2: A generalized workflow for mass spectrometry analysis.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that the safe handling of all chemicals is of paramount importance. This compound is classified as a hazardous substance and requires appropriate precautions.
Hazard Identification and Precautionary Measures
-
Hazard Classifications: Acute toxicity (Oral), Skin Corrosion/Irritation, and Serious Eye Damage/Irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This information is a summary and should be supplemented by a thorough review of the material safety data sheet (MSDS) before use.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic and safety data for this compound. The detailed analysis of ¹H NMR, IR, and MS data, coupled with predictive insights into its ¹³C NMR spectrum, offers a valuable resource for scientists working with this important synthetic intermediate. Adherence to the outlined safety protocols will ensure the responsible and effective use of this compound in the laboratory. The continued investigation and reporting of its chemical properties will further empower its application in the advancement of pharmaceutical and agricultural research.
References
- PubChem. This compound. [Link]
- Thermo Fisher Scientific. This compound, 97%. [Link]
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- NIST. 5-Amino-4,6-dichloropyrimidine. [Link]
- ResearchGate. Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. [Link]
Sources
Unlocking the Therapeutic Potential of 5-Amino-2,4-dichloropyrimidine: A Technical Guide to Target Identification and Validation
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in a multitude of clinically successful therapeutic agents.[1][2] Among the vast family of pyrimidine-containing compounds, 5-Amino-2,4-dichloropyrimidine stands out as a versatile chemical intermediate with significant, yet largely untapped, potential in drug discovery.[3][4] Its utility as a precursor in the synthesis of potent antiviral and anticancer agents is well-documented.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically explore and identify the direct molecular targets of this compound and its derivatives. We will delve into the rationale behind prioritizing certain target classes, present detailed protocols for robust target identification and validation, and offer insights into the causality of experimental choices, thereby empowering researchers to unlock the full therapeutic promise of this intriguing molecule.
The Rationale for Target Exploration: Why this compound?
The chemical architecture of this compound, featuring a pyrimidine core with reactive chlorine atoms and an amino group, provides a fertile ground for diverse chemical modifications, enabling the synthesis of complex drug candidates.[6] The aminopyrimidine moiety is a common feature in a wide array of biologically active molecules, including approved anticancer drugs like imatinib and palbociclib.[7][8] This strongly suggests that the core scaffold itself may possess inherent binding affinities for various biological macromolecules.
Derivatives of aminopyrimidines have demonstrated inhibitory activity against a range of protein families, most notably:
-
Protein Kinases: The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[1][9] Derivatives have been shown to target critical kinases involved in cell cycle regulation and signaling, such as Polo-like kinase 1 (Plk1), Polo-like kinase 4 (PLK4), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[10][11][12]
-
Other Enzymes: Aminopyrimidine derivatives have also been identified as inhibitors of enzymes like β-glucuronidase, and as ligands for G-protein coupled receptors such as the histamine H4 receptor.[7][13]
Given this precedent, a logical starting point for investigating the therapeutic targets of this compound is a broad-based screening approach focused on the human kinome, followed by validation of high-affinity interactions and exploration of other potential target classes.
A Strategic Workflow for Target Identification and Validation
A robust and multi-faceted approach is essential for the unambiguous identification and validation of a small molecule's therapeutic targets. The following workflow is proposed as a comprehensive strategy for elucidating the mechanism of action of this compound.
Caption: A strategic workflow for the identification and validation of therapeutic targets.
Phase 1: Target Discovery Methodologies
Kinome-Wide Screening
Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a kinome-wide screen is the logical first step to identify potential kinase targets.[1][9] This can be achieved through various commercially available platforms that offer screening against a large panel of human kinases.[14][15]
Experimental Protocol: Kinase Screening (Example using a mobility shift assay)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, dispense the kinase, a fluorescently labeled substrate peptide, and ATP.
-
Compound Addition: Add this compound at various concentrations to the assay wells. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase to allow the phosphorylation reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a termination buffer.
-
Analysis: Analyze the ratio of phosphorylated to unphosphorylated substrate using a microfluidic capillary electrophoresis system. The degree of inhibition is calculated by comparing the reaction in the presence of the compound to the control reactions.
-
Data Interpretation: Hits are identified as compounds that cause a significant reduction in kinase activity. A typical threshold for a primary hit is >50% inhibition at a screening concentration of 1-10 µM.
| Parameter | Description | Typical Value |
| Compound Concentration | The concentration of the test compound. | 10 µM for single-point screen |
| ATP Concentration | Should be at or near the Km for each kinase. | Varies by kinase |
| Number of Kinases | The size of the kinase panel. | >300 |
| Hit Criteria | The threshold for identifying a compound as a "hit". | >50% inhibition |
Affinity Chromatography-Mass Spectrometry
To cast a wider net and identify non-kinase targets, affinity chromatography coupled with mass spectrometry can be employed. This involves immobilizing a derivative of this compound onto a solid support and using it to "pull down" interacting proteins from a cell lysate.
Phase 2: Biophysical Validation of Target Engagement
Positive hits from the initial discovery phase must be rigorously validated to confirm a direct interaction between this compound and the putative target protein.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique that provides quantitative information on binding affinity and kinetics.[16][17][18]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the refractive index, which is proportional to the amount of bound analyte.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound compound.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
| Parameter | Description |
| ka (on-rate) | The rate of complex formation. |
| kd (off-rate) | The rate of complex decay. |
| KD (dissociation constant) | A measure of binding affinity (KD = kd/ka). |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[19][20][21] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[22][23]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Incubate cultured cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Phase 3: Cellular Characterization and Pathway Analysis
Once a direct interaction with a specific target has been validated, the next crucial step is to understand the downstream cellular consequences of this interaction.
Signaling Pathway Analysis
If the validated target is a kinase, it is essential to investigate the impact of its inhibition on the relevant signaling pathway. This can be achieved by measuring the phosphorylation status of known downstream substrates of the kinase using techniques such as Western blotting with phospho-specific antibodies or targeted mass spectrometry.
Phenotypic Assays
The ultimate goal of target identification is to link the molecular mechanism of a compound to a cellular phenotype. Based on the identity of the validated target, a panel of relevant phenotypic assays should be conducted. For example, if a cell cycle kinase is identified as a target, assays for cell proliferation, apoptosis, and cell cycle arrest would be appropriate.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. Its versatile chemistry and the established biological activities of its derivatives provide a strong rationale for a comprehensive target identification and validation campaign. The systematic workflow outlined in this guide, combining broad-based discovery approaches with rigorous biophysical and cellular validation, offers a clear path to elucidating the molecular mechanisms of this compound. By understanding which proteins it interacts with and the functional consequences of these interactions, researchers can unlock its full therapeutic potential and pave the way for the development of the next generation of pyrimidine-based drugs.
References
- Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology, 2690, 149-159.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design, 31(14), 1100-1129.
- Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies.
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.).
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). ACS Omega.
- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). Analytical Biochemistry.
- New Screening Approaches for Kinases. (n.d.). Royal Society of Chemistry.
- This compound. (n.d.). Chem-Impex.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.
- Kinase Screening & Profiling Service. (n.d.). Reaction Biology.
- A beginner's guide to surface plasmon resonance. (2023). The Biochemist.
- 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. (2025). Ningbo Inno Pharmchem Co., Ltd.
- 2,4-Dichloropyrimidine. (n.d.). Chem-Impex.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Chemical Biology.
- This compound. (n.d.). PubChem.
- This compound. (n.d.). J&K Scientific.
- 2 4-Dichloropyrimidine. (n.d.). Triumph Interchem.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- CETSA. (n.d.). Pelago Bioscience.
- Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery.
- Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. (2023). The Journal of Organic Chemistry.
- Kinome-Wide Virtual Screening by Multi-Task Deep Learning. (2024).
- Identifying small molecule probes for kinases by chemical proteomics. (n.d.).
- Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. (n.d.). Autech Industry Co.,Ltd..
- This compound. (n.d.). Santa Cruz Biotechnology.
- 2,4-Dichloropyrimidine 98. (n.d.). Sigma-Aldrich.
- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). Journal of Medicinal Chemistry.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). European Journal of Medicinal Chemistry.
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). RSC Medicinal Chemistry.
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (n.d.).
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). Archiv der Pharmazie.
- This compound 97. (n.d.). Sigma-Aldrich.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). Molecules.
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). Journal of Pharmaceutical Research and Development.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). Molecules.
- PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. (n.d.).
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 18. portlandpress.com [portlandpress.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. news-medical.net [news-medical.net]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CETSA [cetsa.org]
discovery and history of 5-Amino-2,4-dichloropyrimidine synthesis
An In-depth Technical Guide to the Discovery and Synthesis of 5-Amino-2,4-dichloropyrimidine
Authored by a Senior Application Scientist
Abstract
This compound (CAS: 5177-27-5, Formula: C₄H₃Cl₂N₃) is a cornerstone building block in contemporary medicinal and agricultural chemistry.[1][2][3] Its strategic placement of reactive chloro- and amino-functional groups on the pyrimidine scaffold makes it an invaluable intermediate for synthesizing a diverse range of high-value compounds, including potent antiviral and anticancer agents.[4][5] This guide provides a comprehensive exploration of the synthetic evolution of this crucial molecule. We will dissect the historical context of its discovery, analyze the transition from rudimentary, often inefficient early methods to the sophisticated, scalable, and environmentally conscious industrial processes employed today. The narrative emphasizes the chemical rationale behind methodological advancements, offering field-proven insights into process optimization and control.
Introduction: The Strategic Importance of a Dichlorinated Pyrimidine
The pyrimidine ring is a ubiquitous motif in biologically active molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine. The introduction of halogen atoms, particularly chlorine, at the C2 and C4 positions dramatically activates the ring towards nucleophilic aromatic substitution (SₙAr), while the C5-amino group provides a versatile handle for further derivatization. This unique combination of functional groups in this compound allows for sequential and regioselective reactions, making it a preferred synthon in the development of complex molecular architectures.[6][7] Its applications span from being a key intermediate in pharmaceuticals to its use in formulating herbicides and pesticides for crop protection.[4][5]
Historical Perspective: From Classical Pyrimidine Chemistry to a Refined Target
The genesis of this compound synthesis is rooted in the broader history of pyrimidine chemistry, which traditionally relied on the condensation of ureas with β-dicarbonyl compounds or the functionalization of naturally occurring pyrimidines like uracil and barbituric acid.[8]
Early approaches to similar aminodichloropyrimidines were often fraught with challenges:
-
Harsh Reaction Conditions: The chlorination of dihydroxypyrimidine precursors required aggressive reagents like phosphorus oxychloride (POCl₃), often at high reflux temperatures and with large excesses of the reagent serving as both reactant and solvent.[9]
-
Low Yield and Selectivity: Direct chlorination of aminated pyrimidines frequently resulted in low yields and poor selectivity, leading to difficult-to-separate isomeric mixtures.[10]
-
Environmentally Detrimental Reductions: A common strategy involved the nitration of the pyrimidine ring, followed by reduction. The classical method for this reduction employed metals such as iron or zinc powder.[10] While effective, this "metal reduction" approach was notoriously inefficient on a large scale. It generated significant heavy metal waste, posing a substantial environmental burden, and yields were often compromised as the product would become trapped within the solid metal residue.[10]
These limitations created a clear need for a more robust, efficient, and scalable synthetic route, paving the way for the modern processes used today.
The Modern Industrial Synthesis: A Two-Step, High-Yield Process
The most prevalent and commercially viable route to this compound begins with 5-nitrouracil. This pathway is defined by a critical chlorination step followed by a highly optimized catalytic hydrogenation that circumvents the issues of older metal-based reductions.[10][11]
Step 1: Chlorination of 5-Nitrouracil to 2,4-Dichloro-5-nitropyrimidine
The initial step involves the conversion of the dihydroxy groups of 5-nitrouracil into chlorides. This is a classic transformation, but its success hinges on precise control over reagents and conditions to prevent product degradation.
-
Core Transformation: The hydroxyl groups of the tautomeric form of 5-nitrouracil are replaced by chlorine atoms using phosphorus oxychloride (POCl₃).[10]
-
Causality of Reagent Choice: POCl₃ is the chlorinating agent of choice due to its high reactivity and efficacy in converting keto/enol groups to chlorides on electron-deficient heterocyclic systems. To mitigate the formation of impurities and prevent unwanted side reactions, a tertiary amine base such as N,N-diethylaniline is often employed.[10] The base serves as an acid scavenger and can influence the reaction kinetics. The choice of base is critical, as simpler amines like triethylamine have been shown to cause a large amount of amine-substituted side products, complicating purification and severely reducing yield.[10]
-
Self-Validating Protocol: The reaction is typically run at a controlled temperature, for instance, between 55-65°C, and monitored by HPLC until completion.[10] A critical, self-validating aspect of this protocol is the workup. The product, 2,4-dichloro-5-nitropyrimidine, is highly susceptible to hydrolysis and thermal decomposition.[10] Therefore, a rapid quench into a cold mixture of water and an organic solvent (like toluene) at 0-10°C is essential to minimize yield loss.[10] Failure to control this quenching step can result in the loss of over half the product on a commercial scale.[10]
Caption: Workflow for the chlorination of 5-Nitrouracil.
Step 2: Catalytic Hydrogenation of 2,4-Dichloro-5-nitropyrimidine
This step represents the key innovation over historical methods, offering a clean, efficient, and environmentally benign reduction of the nitro group. For a long time, no metal-catalyzed hydrogenation had been reported for this specific synthesis, making its development a significant process improvement.[10]
-
Core Transformation: The nitro group (-NO₂) of 2,4-dichloro-5-nitropyrimidine is selectively reduced to an amino group (-NH₂) using hydrogen gas.
-
Expertise in Catalyst Selection: Palladium on carbon (Pd/C) is the most commonly cited catalyst for this transformation.[10][12] Platinum on carbon (Pt/C) is also effective.[10] The choice of catalyst and its loading are critical for achieving high conversion without promoting dehalogenation (removal of the chlorine atoms), which is a potential side reaction.
-
Trustworthiness Through Process Control: The hydrogenation is conducted under hydrogen pressure (typically 4-5 bar) in a suitable solvent like ethyl acetate.[10] The reaction is often initiated at a lower temperature (20-25°C) and then gently heated to 35-40°C to ensure the reaction proceeds to completion.[10] This two-stage temperature profile helps to control the initial exotherm and prevent the formation of undesirable, often insoluble, dimeric or trimeric side products that can adhere to the catalyst surface and deactivate it.[10] The addition of acetic acid is also common, as it can modulate the reactivity and improve the reaction rate.[10]
-
Purification: After the reaction, the catalyst is removed by filtration. The organic solution is typically washed with an aqueous base (e.g., sodium carbonate solution) to remove the acetic acid, followed by purification via concentration and recrystallization from a solvent system like methanol/water or toluene to afford the final product in high purity.[10]
Caption: Workflow for the catalytic hydrogenation to the final product.
Comparative Analysis of Synthetic Routes
The superiority of the modern catalytic hydrogenation route over the historical metal reduction method is evident across several key performance indicators.
| Parameter | Historical Metal Reduction | Modern Catalytic Hydrogenation | Rationale for Superiority |
| Reducing Agent | Iron (Fe) or Zinc (Zn) powder | Hydrogen (H₂) gas | H₂ is a cleaner reagent, and the only byproduct is water or unreacted gas. |
| Catalyst | None (stoichiometric metal) | Palladium on Carbon (Pd/C) | Catalytic amounts are sufficient, minimizing waste. The catalyst can often be recovered. |
| Yield | Low to moderate | High (typically >80% for the step)[10] | Avoids product loss from adsorption onto metal sludge.[10] |
| Waste Generation | High (large volumes of metal sludge) | Low (spent catalyst) | Eliminates heavy metal waste streams, significantly reducing environmental impact.[10] |
| Scalability | Poor | Excellent | Homogeneous or slurry-phase reactions are more amenable to large-scale reactor technology. |
| Workup/Purification | Difficult (filtration of fine metal sludge) | Straightforward (filtration of catalyst) | Simplifies downstream processing and improves process efficiency. |
Detailed Experimental Protocols (Exemplified)
The following protocols are synthesized from authoritative sources, such as patent literature, to provide a practical guide.[10]
Protocol 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine
-
To a suitable reactor, charge 5-Nitrouracil, toluene, and phosphorus oxychloride.
-
Heat the mixture to 55-65°C.
-
Slowly add N,N-Diethylaniline over at least 3 hours while maintaining the temperature.
-
Stir the reaction at the same temperature for 1 hour post-addition, monitoring for completion by HPLC.
-
Cool the reaction mixture to 0-10°C.
-
In a separate reactor, prepare a quench solution of water and toluene, cooled to 0-5°C.
-
Carefully transfer the reaction mixture into the quench solution over 1-2 hours, ensuring the temperature remains below 10°C.
-
Separate the organic layer, which contains the product, and prepare for the subsequent hydrogenation step.
Protocol 2: Synthesis of this compound
-
To a hydrogenation reactor, charge the toluene solution of 2,4-Dichloro-5-nitropyrimidine from the previous step, ethyl acetate, acetic acid, and a Pd/C catalyst.
-
Pressurize the reactor with hydrogen to 4-5 bar.
-
Maintain the temperature at 20-25°C and stir for 3-4 hours.
-
Raise the temperature to 35-40°C and continue the reaction under pressure until HPLC indicates complete conversion of the starting material.
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Transfer the filtrate to a reactor containing a 10% aqueous solution of sodium carbonate to neutralize the acetic acid.
-
Separate the organic layer, concentrate it under vacuum, and induce crystallization by solvent exchange to toluene.
-
Cool the resulting slurry, filter the solid product, wash with cold toluene, and dry under vacuum to yield this compound.
Conclusion
The synthetic journey of this compound is a compelling case study in the evolution of chemical process development. It demonstrates a clear trajectory away from inefficient, environmentally taxing methods towards elegant, catalytic solutions that offer high yields, operational simplicity, and sustainability. The modern two-step synthesis starting from 5-nitrouracil stands as a testament to the power of applying catalytic chemistry to solve longstanding synthetic challenges. As a result, this vital chemical intermediate is now readily available, fueling continued innovation in the discovery and development of new pharmaceuticals and agrochemicals that benefit society.
References
- Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- WIPO Patentscope. WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. [Link]
- National Institutes of Health.
- ResearchGate. An improved synthesis of [2-14C]2, 5-dichloropyrimidine | Request PDF. [Link]
- Journal of Applied Pharmaceutical Science.
- Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
- PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]
- National Institutes of Health. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
- ScholarWorks @ UTRGV.
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- Google Patents. CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.
- PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
- MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [https://www.mdpi.com/2 organics5010017]([Link] organics5010017)
- Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
- Google Patents. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
- National Institutes of Health. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
- Google Patents. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
- PubChem. This compound. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 5-アミノ-2,4-ジクロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C4H3Cl2N3 | CID 257797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 10. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to 5-Amino-2,4-dichloropyrimidine as a Scaffold for Polo-like Kinase 1 (Plk1) Inhibition
Executive Summary
Polo-like kinase 1 (Plk1) is a cornerstone of cell cycle regulation, and its overexpression in a wide array of human cancers has cemented its status as a high-value therapeutic target.[1] The development of small-molecule inhibitors against Plk1's ATP-binding site represents a promising strategy for inducing mitotic arrest and apoptosis in cancer cells.[2][3] This guide provides a deep dive into the use of 5-Amino-2,4-dichloropyrimidine as a versatile chemical scaffold for designing and synthesizing novel Plk1 inhibitors. We will explore the molecular rationale, structure-activity relationships (SAR), and the critical experimental workflows required to validate these compounds, from initial kinase assays to cell-based evaluations.
The Rationale for Targeting Plk1 in Oncology
Plk1 is a serine/threonine kinase that acts as a master regulator of mitosis. Its functions are critical at multiple stages of cell division, including G2/M transition, centrosome maturation, bipolar spindle formation, and cytokinesis.[4][5] Plk1-mediated phosphorylation activates key cell cycle components like the phosphatase Cdc25C, which in turn activates the CDK1–Cyclin B complex, the engine that drives mitotic entry.[6]
Given this pivotal role, it is unsurprising that Plk1 is frequently overexpressed in tumors, an event often correlated with aggressive tumor grades and poor patient prognosis.[1][7] This overexpression presents a therapeutic window: cancer cells, with their high proliferation rates and frequent cell cycle checkpoint defects, are more dependent on Plk1 activity than healthy, quiescent cells.[6] Inhibition of Plk1 disrupts the mitotic machinery, leading to cell cycle arrest at the G2/M phase and ultimately triggering cell death through mitotic catastrophe or apoptosis.[2][3]
Caption: Simplified Plk1 signaling pathway at the G2/M transition.
The this compound Scaffold: A Privileged Starting Point
The pyrimidine ring is a well-established scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[8][9] The this compound variant is a particularly advantageous starting material for inhibitor synthesis due to its distinct reactive sites.
-
C2 and C4 Positions: The two chlorine atoms are excellent leaving groups, readily displaced by nucleophiles. This allows for the systematic introduction of various amine-containing side chains via nucleophilic aromatic substitution (SNAr). Crucially, the differential reactivity of these positions can often be exploited to achieve selective or sequential substitution, enabling the construction of complex and diverse molecular libraries.
-
C5 Position: The amino group serves as a key handle for further modification. It can be acylated, alkylated, or used as a building block for constructing fused ring systems, allowing for fine-tuning of the molecule's steric and electronic properties to optimize binding within the target kinase.
This inherent chemical versatility allows for a "scaffold-decoration" approach, where a common core is modified with diverse chemical moieties to probe the chemical space of the Plk1 ATP-binding pocket and establish a robust Structure-Activity Relationship (SAR).
Structure-Activity Relationship (SAR) of Pyrimidine-Based Plk1 Inhibitors
The development of potent and selective Plk1 inhibitors from the this compound scaffold is an iterative process guided by SAR. The goal is to identify substitutions that enhance binding affinity (potency) while minimizing interactions with other kinases (selectivity).
Caption: Key modification points for SAR studies on the aminopyrimidine scaffold.
Based on published research on pyrimidine-based kinase inhibitors, including those targeting Plk1, several general SAR principles can be established[10][11][12]:
-
C4-Substitution (R1): This position is often critical for establishing key interactions with the kinase "hinge" region—the flexible loop connecting the N- and C-lobes of the kinase domain. Larger, often planar aromatic or heteroaromatic systems are typically favored here to maximize hydrophobic and hydrogen bonding interactions.
-
C2-Substitution (R2): The substituent at the C2 position generally extends towards the solvent-exposed region of the ATP pocket. Modifications here are crucial for tuning the compound's physicochemical properties, such as solubility and cell permeability, without drastically affecting potency. Small to medium-sized aliphatic or cyclic amines are common.
-
C5-Substitution (R3): While the amino group itself can be a key interaction point, its modification can further optimize binding. For example, the incorporation of a bromine atom at the 5-position has been shown to enhance potency in some pyrimidine-based kinase inhibitors.[10]
The table below presents hypothetical but representative data for a series of compounds built from the this compound scaffold, illustrating these SAR principles.
| Compound ID | C4-Substitution (R1) | C2-Substitution (R2) | C5-Modification | Plk1 IC₅₀ (nM) |
| Scaffold | -Cl | -Cl | -NH₂ | >10,000 |
| EX-01 | Aniline | -Cl | -NH₂ | 2,500 |
| EX-02 | Aniline | N-methylpiperazine | -NH₂ | 450 |
| EX-03 | 3-chloroaniline | N-methylpiperazine | -NH₂ | 120 |
| EX-04 | 3-ethynylaniline | N-methylpiperazine | -NH₂ | 35 |
| EX-05 | 3-ethynylaniline | N-methylpiperazine | -NH-Acetyl | 95 |
This data is illustrative and compiled based on general principles of kinase inhibitor SAR.
Experimental Validation: Protocols and Workflow
Validating a potential Plk1 inhibitor requires a multi-step process that moves from direct enzyme inhibition to cellular effects.
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are PLK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of the 5-Amino-2,4-dichloropyrimidine Ring
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the pyrimidine ring stands as a cornerstone heterocyclic motif. Its derivatives are integral to a vast array of biologically active molecules and functional materials.[1] Among these, 5-Amino-2,4-dichloropyrimidine has emerged as a particularly valuable and versatile building block.[2][3] Its utility stems from a unique electronic architecture—a delicate balance of electron-withdrawing and electron-donating functionalities that govern its reactivity and potential for diversification.
This guide provides a deep dive into the core electronic properties of the this compound ring. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior. For the drug development professional, understanding these principles is paramount for designing rational synthetic routes, predicting reaction outcomes, and ultimately, for the intelligent design of novel molecular entities with targeted therapeutic functions. This document will dissect the molecule's electronic landscape, its reactivity in cornerstone chemical transformations, and the experimental and computational workflows used to characterize it.
Molecular Structure and the Electronic Landscape
The chemical behavior of this compound is a direct consequence of the interplay between the intrinsically electron-deficient pyrimidine core and its three substituents.
The pyrimidine ring itself, with two nitrogen atoms at positions 1 and 3, is a π-deficient aromatic system. This inherent electron deficiency is significantly amplified by the presence of two chlorine atoms at the C2 and C4 positions. These halogens exert a powerful electron-withdrawing inductive effect (-I), which further depletes the electron density of the ring and activates it towards nucleophilic attack.[4][5]
Counterbalancing these powerful withdrawing effects is the amino group at the C5 position. The amino group exerts a dual electronic influence:
-
A +M (Mesomeric) Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the pyrimidine ring through resonance, donating electron density.
-
A -I (Inductive) Effect: Due to the higher electronegativity of nitrogen relative to carbon, the amino group also exerts a weaker electron-withdrawing inductive effect.
The net result is a highly polarized and reactive scaffold. The strong -I effect of the chlorine atoms dominates, rendering the ring highly susceptible to nucleophilic aromatic substitution (SNAr), the cornerstone of its synthetic utility.
Caption: Electronic influences on the this compound ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5177-27-5 | [2][6] |
| Molecular Formula | C₄H₃Cl₂N₃ | [2][6][7] |
| Molecular Weight | 163.99 g/mol | [6][7] |
| Appearance | Yellow to pinkish crystalline powder | [2] |
| Melting Point | 118-123 °C | [2] |
| Storage Temperature | 2-8°C | |
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this scaffold is Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring makes it an excellent electrophile, readily attacked by a wide range of nucleophiles to displace the chlorine atoms.[4][5]
Causality of Regioselectivity
A critical consideration in the functionalization of 2,4-dichloropyrimidines is regioselectivity. For most nucleophilic substitution reactions, there is a strong preference for substitution at the C4 position over the C2 position.[5][8][9] This observed selectivity is not arbitrary and can be explained by two primary factors:
-
Stability of the Meisenheimer Intermediate: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. Attack at the C4 position allows the negative charge to be delocalized over both ring nitrogens (at positions 1 and 3), forming a more stable para-quinoid-like intermediate. In contrast, attack at the C2 position results in a less stable ortho-quinoid-like intermediate where the charge is primarily stabilized by the adjacent nitrogen at position 1.[5]
-
Frontier Molecular Orbital (FMO) Theory: Computational analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of the 2,4-dichloropyrimidine system has a larger orbital coefficient at the C4 carbon compared to the C2 carbon.[9] According to FMO theory, the nucleophile's Highest Occupied Molecular Orbital (HOMO) will preferentially interact with the electrophile's LUMO at the site of the largest coefficient, predicting C4 as the more reactive site.
The presence of the C5-amino group can modulate this reactivity, but the general preference for C4 substitution often holds true. However, it is crucial to recognize that steric hindrance from bulky substituents or specific electronic interactions can sometimes alter this selectivity.[8]
Caption: Generalized mechanism for SNAr on the pyrimidine ring.
Experimental and Computational Characterization
A multi-faceted approach combining spectroscopic analysis and computational modeling is essential for a comprehensive understanding of the electronic properties of this compound.
Spectroscopic Analysis
Standard analytical techniques are used to confirm the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show signals for the amino protons and the C6-H proton. ¹³C NMR would provide distinct signals for the four unique carbon atoms in the ring, with the carbons attached to chlorine (C2 and C4) being significantly deshielded.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amino group (typically in the 3300-3500 cm⁻¹ region) and C=N/C=C stretching vibrations characteristic of the aromatic pyrimidine ring.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a characteristic molecular ion peak (M⁺) and an isotopic pattern (M+2, M+4) typical for a molecule containing two chlorine atoms.
Computational Chemistry Insights
Quantum mechanics (QM) calculations are invaluable for predicting and rationalizing the electronic behavior of the ring system.[8] These in silico methods provide a quantitative basis for the qualitative concepts of reactivity.
A typical computational workflow involves:
-
Geometry Optimization: Calculating the lowest energy conformation of the molecule.
-
Frequency Calculation: Confirming that the optimized structure is a true energy minimum.
-
Population Analysis: Calculating properties like electrostatic potential maps to visualize electron-rich and electron-poor regions of the molecule.
-
Frontier Molecular Orbital (FMO) Analysis: Determining the energies and shapes of the HOMO and LUMO to predict sites of electrophilic and nucleophilic attack, respectively.
This computational approach is a self-validating system; the predictions from FMO and electrostatic potential maps should align with experimentally observed reactivity, such as the preference for C4 substitution in SNAr reactions.
Caption: A typical workflow for computational analysis of electronic properties.
Key Experimental Protocols
The true value of this scaffold lies in its synthetic application. Below are representative, self-validating protocols for its synthesis and subsequent functionalization.
Protocol: Synthesis of this compound via Reduction
This protocol describes the reduction of a nitro-pyrimidine precursor, a common route to the title compound.[10][11]
Objective: To synthesize this compound from 2,4-dichloro-5-nitropyrimidine.
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Iron powder
-
Acetic acid
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth
Procedure:
-
Combine 2,4-dichloro-5-nitropyrimidine (1.0 eq.) and iron powder (6.0 eq.) in acetic acid to form a suspension (concentration ~0.4 M).
-
Stir the reaction vigorously at room temperature for 14 hours.
-
Self-Validation Checkpoint 1: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, heat the mixture and filter it through a pad of diatomaceous earth to remove the iron salts and other insoluble materials.
-
Wash the filter cake thoroughly with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to remove the volatile solvents (acetic acid and methanol).
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer the EtOAc solution to a separatory funnel and wash sequentially with saturated Na₂CO₃ solution (to neutralize residual acetic acid) and then with saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Self-Validation Checkpoint 2: Purify the product by recrystallization or column chromatography to obtain this compound as a crystalline solid. Characterize via NMR, IR, and MS to confirm structure and purity.
Protocol: Regioselective SNAr with an Amine Nucleophile
This protocol provides a general method for the selective substitution at the C4 position.
Objective: To perform a regioselective mono-amination at the C4 position of a dichloropyrimidine derivative.
Materials:
-
4,6-Dichloropyrimidine derivative (as a model) (1.0 mmol)
-
Amine nucleophile (e.g., adamantane-containing amine) (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (4.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the dichloropyrimidine (1.0 mmol) in DMF (5 mL), add the amine nucleophile (1.0 mmol) and potassium carbonate (4.0 mmol).[12]
-
Heat the reaction mixture to 140 °C and stir.
-
Self-Validation Checkpoint 1: Monitor the reaction by TLC to track the consumption of the starting material and the formation of the mono-substituted product.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation Checkpoint 2: Purify the resulting crude material by column chromatography on silica gel to isolate the C4-substituted product. Confirm regioselectivity and purity using analytical techniques like 2D NMR (NOESY/ROESY) if necessary.
Applications in Drug Discovery and Beyond
The predictable reactivity and versatile functionalization potential of this compound make it a privileged scaffold in several research areas:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[2][3] Its derivatives have been explored as antiviral agents, anticancer therapeutics (such as Plk1 inhibitors), and kinase inhibitors.[2][6] The pyrimidine core is a well-established bioisostere for phenyl rings, often improving metabolic stability and pharmacokinetic properties.[1]
-
Agrochemicals: The scaffold is used to develop potent herbicides and fungicides, contributing to crop protection.[2][3]
-
Biochemical Research: It is employed in studies of enzyme inhibition and nucleic acid metabolism.[2][3]
-
Materials Science: The reactivity of the chloro-substituents allows for its incorporation into specialty polymers and coatings to enhance material properties.[2][3]
Conclusion
The this compound ring is more than just a chemical intermediate; it is a testament to the power of substituent effects in tuning the electronic properties of a heterocyclic core. The interplay between the electron-deficient pyrimidine ring, the powerfully activating chloro groups, and the modulating amino group creates a scaffold with predictable and highly exploitable reactivity. A thorough understanding of its electronic landscape, governed by principles of intermediate stability and frontier molecular orbital theory, is essential for any scientist seeking to leverage its potential. By combining robust experimental protocols with insightful computational analysis, researchers can continue to unlock the vast synthetic possibilities of this versatile building block, paving the way for the next generation of pharmaceuticals, agrochemicals, and advanced materials.
References
- Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem.
- Chemistry LibreTexts. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics.
- Benchchem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. BenchChem.
- Le, T. N., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Chem-Impex. (n.d.). This compound. Chem-Impex.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Autechaux. (n.d.). Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- Perina, M., et al. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 97%. MilliporeSigma.
- Taylor, R. D., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- NIST. (n.d.). 5-Amino-4,6-dichloropyrimidine. NIST WebBook.
- J&K Scientific. (n.d.). This compound. J&K Scientific.
- Google Patents. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- ChemicalBook. (2025). 2,4-Dichloro-5-aminopyrimidine. ChemicalBook.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scbt.com [scbt.com]
- 7. This compound | C4H3Cl2N3 | CID 257797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 11. 2,4-Dichloro-5-aminopyrimidine | 5177-27-5 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Safe Handling of 5-Amino-2,4-dichloropyrimidine for Research and Development
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 5-Amino-2,4-dichloropyrimidine (CAS No. 5177-27-5). As a pivotal intermediate in the synthesis of biologically active molecules for pharmaceuticals and agrochemicals, understanding its chemical hazards is paramount to ensuring laboratory safety and research integrity.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture.
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary hazards are associated with its toxicity if ingested and its irritant properties upon contact with skin, eyes, and the respiratory system.[2] Different suppliers may provide slightly varied classifications, but a conservative approach treating the compound with high caution is advised. The signal word associated with this compound is "Danger" or "Warning" , reflecting its significant hazard potential.
A summary of its Globally Harmonized System (GHS) classification is presented below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Skin Sensitization | - | H317: May cause an allergic skin reaction |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
Note: Classifications can vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the batch in use.
Toxicological Profile and Health Effects
The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.
-
Oral Toxicity: The compound is classified as acutely toxic if swallowed. Ingestion can lead to significant adverse health effects, and medical attention should be sought immediately.
-
Dermal and Eye Contact: As a Category 2 skin irritant, direct contact can cause inflammation, redness, and discomfort.[2] More critically, it is classified as causing serious eye damage or irritation, necessitating immediate and thorough rinsing if contact occurs.[2] It may also cause an allergic skin reaction in sensitive individuals.
-
Inhalation: Inhalation of the crystalline powder or dust can lead to respiratory tract irritation.[2] While full toxicological properties have not been exhaustively investigated, it is crucial to minimize aerosolization.[3]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and appropriate PPE is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure should be robust engineering solutions.
-
Ventilation: All work with this compound solid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3] Regular testing of this equipment is mandatory.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The correct selection and use of PPE is critical. The following workflow illustrates the minimum required PPE for handling this compound.
Standard Operating Procedures for Safe Handling
Adherence to a strict protocol minimizes risk during routine laboratory work.
-
Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure the chemical fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment.
-
Weighing: Weigh the solid compound within the fume hood or in a ventilated balance enclosure to prevent dust from escaping into the laboratory environment. Use a spatula and handle containers carefully to avoid generating dust.[4]
-
Transfer and Use: When adding the compound to a reaction vessel, do so slowly and carefully. If possible, use a powder funnel. Keep the container tightly closed when not in use.[2]
-
Post-Handling: After use, decontaminate the spatula and any surfaces that may have come into contact with the chemical.
-
Hygiene: Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][4] Do not eat, drink, or smoke in the laboratory.[4]
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][4] The recommended storage temperature is between 2-8°C.[4]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids to prevent potentially vigorous or exothermic reactions.[4][5]
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
The following table summarizes the immediate first-aid steps to be taken upon exposure. In all cases, seek medical attention if symptoms persist.[2]
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air immediately. Keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Call a physician or poison control center if you feel unwell.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs or persists, get medical advice.[2] |
| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[2] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3] |
Accidental Release Measures
In the event of a spill, follow a structured response plan.
Sources
Safeguarding a Critical Building Block: A Technical Guide to the Storage of 5-Amino-2,4-dichloropyrimidine Powder
For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. 5-Amino-2,4-dichloropyrimidine is a pivotal intermediate in the synthesis of a multitude of biologically active molecules, including antiviral and anticancer agents.[1][2] Its stability is not merely a matter of inventory management but a critical factor that can influence reaction yields, impurity profiles, and the ultimate success of a research program. This guide provides an in-depth, technically grounded framework for the optimal storage and handling of this compound powder to ensure its long-term viability and the reproducibility of experimental outcomes.
Compound Identity and Physicochemical Properties
A foundational understanding of the compound's properties is essential for appreciating its storage requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃Cl₂N₃ | [3][4] |
| Molecular Weight | 163.99 g/mol | [3] |
| Appearance | Solid powder, described as light yellow-brown or white to yellow to orange. | [5][6] |
| Melting Point | 118-123 °C |
Core Storage Directives: A Multi-faceted Approach
The stability of this compound is contingent on a controlled environment that mitigates exposure to detrimental factors. The following conditions are recommended based on an aggregation of safety data sheets and chemical supplier information.
| Parameter | Recommended Condition | Rationale and In-depth Considerations |
| Temperature | 2-8°C | Refrigerated storage is specified by major suppliers to minimize the rate of potential degradation reactions. While stable at room temperature for short periods, long-term storage at elevated temperatures can promote slow decomposition. |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | Dichloropyrimidine derivatives can be susceptible to hydrolysis.[7] Storing under a dry, inert atmosphere is a best practice to prevent reactions with atmospheric moisture.[6] This is particularly critical for long-term storage or for material that will be used in moisture-sensitive reactions. |
| Light | Protect from Light | While not universally cited for this specific compound, related dichloropyrimidines are noted to be light-sensitive.[8] As a precautionary measure, storage in an opaque or amber container is advised to prevent potential photolytic degradation. |
| Container | Tightly Closed | A tightly sealed container is the first line of defense against moisture and atmospheric contaminants.[5][9][10][11] Ensure the container seal is intact and not compromised. |
Stability and Degradation: Understanding the "Why"
This compound is generally stable under recommended conditions.[8][9] However, deviations from these conditions can lead to degradation, primarily through nucleophilic substitution reactions. The chlorine atoms on the pyrimidine ring are susceptible to displacement by nucleophiles, with water being a common reactant present in a suboptimal storage environment.
Potential Degradation Pathway
Caption: Potential hydrolytic degradation pathway for this compound.
Experimental Protocols: Handling and Aliquoting
Proper handling is crucial to maintain the integrity of the bulk material. Frequent opening of the primary container should be avoided.
Recommended Aliquoting Workflow
-
Preparation: Bring the primary container of this compound to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Environment: Perform all weighing and aliquoting in a controlled environment, such as a glove box with a dry, inert atmosphere, or at a minimum, in a fume hood with low ambient humidity.
-
Use of Appropriate Tools: Use clean, dry spatulas and weighing vessels.
-
Aliquoting: Dispense the desired amount of powder into smaller, appropriately sized vials for daily or frequent use.
-
Sealing and Purging: Tightly seal the aliquot vials. For maximum protection, consider backfilling the headspace with an inert gas like argon or nitrogen before final sealing.
-
Storage of Aliquots: Store the aliquots under the same recommended conditions (2-8°C, protected from light).
-
Return to Storage: Securely reseal the primary container, purge with inert gas if possible, and promptly return it to its designated refrigerated storage location.
Aliquoting Workflow Diagram
Caption: Step-by-step workflow for the proper aliquoting of this compound powder.
Safety and Incompatibility
Adherence to safety protocols is non-negotiable. This compound is a hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][9]
-
Ventilation: Handle the powder in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust particles.[5][9][10]
-
Exposure: The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][9][12] It is also classified as harmful if swallowed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5][9][11] It is also prudent to avoid strong acids and moisture.[5][13]
-
Hazardous Decomposition: In the event of a fire, thermal decomposition can release toxic and irritating gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[5][8][14]
By implementing these scientifically grounded storage and handling protocols, researchers can ensure the long-term stability and integrity of this compound powder, thereby safeguarding a critical component of their synthetic endeavors and contributing to the reliability and success of their research.
References
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-31).
- Material Safety Data Sheet - 5-Amino-4,6-Dichloropyrimidine, 97% - Cole-Parmer.
- This compound 97 5177-27-5 - Sigma-Aldrich.
- Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine - Benchchem.
- 104850 - 4,6-Dichloropyrimidine - Safety D
- This compound - Chem-Impex.
- 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport.
- 4,6-Dichloropyrimidine(1193-21-1) - ChemicalBook.
- SAFETY D
- 5 - SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2011-02-10).
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-29).
- 2,6-Dichloropyrimidine-4-carbonitrile SDS, 26293-93-6 Safety D
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google P
- This compound | CAS 5177-27-5 | SCBT - Santa Cruz Biotechnology.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
- This compound | C4H3Cl2N3 | CID 257797 - PubChem.
- CAS 5177-27-5 this compound - Alfa Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C4H3Cl2N3 | CID 257797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 8. 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 4,6-Dichloropyrimidine(1193-21-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. afgsci.com [afgsci.com]
- 12. fishersci.com [fishersci.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity 5-Amino-2,4-dichloropyrimidine for Pharmaceutical R&D
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Purity in Pharmaceutical Starting Materials
In the intricate process of drug discovery and development, the integrity of the final active pharmaceutical ingredient (API) is paramount. This integrity is not merely forged in the final crystallization steps but is a culmination of quality control measures that begin with the very first building blocks. 5-Amino-2,4-dichloropyrimidine stands as a critical intermediate in the synthesis of a multitude of biologically active molecules, particularly in the development of antiviral and anticancer agents.[1][2] The seemingly subtle difference between a 98% and a 99.5% pure starting material can have profound implications, impacting reaction yields, impurity profiles of subsequent intermediates, and, ultimately, the safety and efficacy of the final drug product. This guide is designed to provide a comprehensive framework for the selection and qualification of commercial suppliers of high-purity this compound, moving beyond a superficial review of catalog data to a robust, science-led evaluation process.
Part 1: Navigating the Commercial Supplier Landscape
The initial step in sourcing this compound involves identifying and vetting potential commercial suppliers. A number of reputable chemical suppliers offer this reagent, often with varying stated purity levels and supporting documentation.
Table 1: A Comparative Overview of Commercial Suppliers
| Supplier | Stated Purity | Noteworthy Offerings & Considerations |
| Chem-Impex | ≥ 98% (GC) | Provides applications in pharmaceutical and agricultural chemical synthesis.[1] |
| J&K Scientific | Not explicitly stated, but used in research. | Highlights its role as a key intermediate in pharmaceutical development.[2] |
| Alfa Chemistry | 97% | ISO 9001:2015 certified, indicating a quality management system is in place.[3] |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | 97% | A well-established brand in the research chemicals space.[4][5] |
| Santa Cruz Biotechnology | Not explicitly stated for all products. | Notes its potential use as a Plk1 inhibitor.[6] |
| Sigma-Aldrich (Merck) | Not explicitly stated in the initial search. | A major supplier with extensive documentation often available. |
It is imperative for the discerning scientist to recognize that the stated purity on a supplier's website or catalog is a starting point for inquiry, not a guarantee of suitability for a specific, sensitive application.
Part 2: Understanding the Synthesis and Potential Impurity Profile
A proactive approach to quality control involves understanding the synthetic pathway of this compound, as this knowledge illuminates the potential process-related impurities that may be present. A common industrial synthesis route starts from 5-nitrouracil.[7][8]
Caption: A simplified representation of a common synthetic route to this compound.
This synthetic process can introduce several classes of impurities that must be analytically monitored:
-
Unreacted Intermediates: Residual 2,4-dichloro-5-nitropyrimidine.
-
Byproducts of Chlorination: Incomplete chlorination or side reactions can lead to partially chlorinated species.
-
Byproducts of Reduction: Incomplete reduction can result in the persistence of the nitro intermediate. Over-reduction or side reactions during reduction can generate other undesired species.
-
Reagent- and Catalyst-Derived Impurities: Residual phosphorus-containing reagents from the chlorination step or heavy metals (e.g., palladium) from catalytic hydrogenation.
-
Isomeric Impurities: Depending on the synthetic route, other positional isomers of aminodichloropyrimidine could be present.
Part 3: A Multi-faceted Approach to Purity Verification
Relying solely on a supplier's Certificate of Analysis (CoA) is a significant risk in pharmaceutical development. Good Manufacturing Practices (GMP) necessitate the in-house testing of starting materials to confirm their identity, purity, and other critical quality attributes.[9][10][11][12] An orthogonal and multi-technique approach is essential for a comprehensive purity assessment.
Caption: A logical workflow for the comprehensive analytical verification of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound.[13] A well-developed HPLC method can separate the main component from its structurally related impurities, allowing for accurate quantification.
Experimental Protocol: A Validated HPLC Method for Purity Determination
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. The choice of stationary phase is critical for achieving optimal separation.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Rationale: A gradient elution is employed to ensure the elution of any less polar impurities that might be present, providing a comprehensive impurity profile.
-
-
Detection and Analysis:
Orthogonal Analytical Techniques for Comprehensive Characterization
While HPLC is a powerful tool, it should be complemented by other analytical methods to provide a complete picture of the material's quality.
Table 2: Orthogonal Analytical Methods and Their Rationale
| Technique | Purpose | Why It's Important |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile and semi-volatile impurities.[15] | Essential for detecting residual solvents from the synthesis and purification process, which may not be visible by HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation and detection of isomers.[13] | Provides detailed structural information, confirming the identity of the main component and helping to identify any isomeric impurities. Quantitative NMR (qNMR) can also be used as a primary method for purity assessment.[16] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups and comparison to a reference standard.[17] | A rapid and effective method for identity confirmation by matching the sample's IR spectrum to that of a known authentic standard. |
| Elemental Analysis | Verification of the empirical formula (C4H3Cl2N3). | Confirms that the elemental composition of the material is consistent with its chemical formula, providing a fundamental check of purity. |
Conclusion: Establishing a Partnership for Quality
Sourcing high-purity this compound is not a one-time transaction but the beginning of a critical partnership with a supplier. A robust internal quality control program, based on the principles outlined in this guide, is the best defense against the risks associated with impure starting materials. By combining a thorough understanding of the supplier landscape, the compound's synthetic vulnerabilities, and a multi-faceted analytical approach, research and development organizations can ensure the quality and consistency of this vital building block, thereby laying a solid foundation for the successful development of new medicines.
References
- J&K Scientific. This compound | 5177-27-5. [Link]
- gmp-compliance.org.
- Qodenext. Essential Steps in Pharmaceutical Quality Control. [Link]
- GMP SOP. Control of starting Materials in Good Manufacturing Practice. [Link]
- UFAG Laboratorien AG.
- gmp-compliance.org.
- Fisher Scientific. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online. [Link]
- National Center for Biotechnology Information.
- Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- National Center for Biotechnology Information. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]
- WIPO Patentscope. WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. [Link]
- Zenodo.
- National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. [Link]
- PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound suppliers USA [americanchemicalsuppliers.com]
- 4. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Quality Control of Starting Materials (APIs and Excipients) - ECA Academy [gmp-compliance.org]
- 10. Essential Steps in Pharmaceutical Quality Control [qodenext.com]
- 11. gmpsop.com [gmpsop.com]
- 12. gmp-compliance.org [gmp-compliance.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abjar.vandanapublications.com [abjar.vandanapublications.com]
A Senior Application Scientist's Guide to Nucleic Acid Metabolism and Enzyme Inhibition Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Centrality of Nucleic Acid Metabolism
Nucleic acid metabolism, the intricate network of pathways that synthesize and break down DNA and RNA, is fundamental to life.[1][2] These processes govern cellular replication, repair, and growth.[3] Consequently, the enzymes that catalyze these reactions are critical control points. Their precise regulation is paramount for normal cellular function, while their dysregulation is a hallmark of numerous pathologies, including cancer, as well as viral and bacterial infections.[4]
This guide provides an in-depth exploration of nucleic acid metabolism as a therapeutic target. It details the scientific rationale and technical methodologies for studying enzyme inhibition within these pathways. We will move from the foundational biochemistry of nucleotide synthesis to the practical design of robust enzyme assays, inhibitor characterization, and mechanism of action studies. This document is structured to serve as a technical resource, blending established principles with field-proven protocols to empower researchers in their quest for novel therapeutics.
Foundations: Pathways of Nucleotide Biosynthesis
Cells produce nucleotides through two primary routes: the de novo pathway and the salvage pathway.[5][6]
-
De Novo Synthesis: This pathway builds nucleotides from simple metabolic precursors such as amino acids, CO2, and ribose-5-phosphate.[5][6] It is an energy-intensive process essential for rapidly proliferating cells, including cancer cells, which have a high demand for DNA and RNA precursors.[7]
-
Salvage Pathway: This more energy-efficient route recycles free bases and nucleosides generated from the breakdown of nucleic acids.[1][5][8] It is crucial for tissues with lower rates of cell division.
The enzymes within these pathways represent prime targets for therapeutic intervention. By inhibiting a key enzyme, it is possible to selectively starve rapidly dividing cells of the building blocks needed for replication, thereby halting their proliferation.[3][4]
The Strategy: Enzyme Inhibition as a Therapeutic Modality
Enzyme inhibitors are molecules that bind to enzymes and reduce their activity.[9][10] This strategy is a cornerstone of modern pharmacology.[11][12][13] Inhibitors are broadly classified based on their mode of interaction with the enzyme.
Types of Reversible Inhibition
Reversible inhibitors bind non-covalently and can be displaced.[9][14] Understanding the type of inhibition is critical for drug development.[15]
-
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate.[16] This inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, causing a conformational change that reduces the enzyme's efficiency, regardless of whether the substrate is bound.[16]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product.[16]
Irreversible Inhibition
Irreversible inhibitors typically form a strong, often covalent, bond with the enzyme, permanently inactivating it.[14][17] This type of inhibition is time-dependent and can be highly effective.[15][17]
Below is a diagram illustrating the logical relationships between different types of reversible enzyme inhibition.
Caption: Figure 1. Modes of Reversible Enzyme Inhibition.
Technical Guide: A Workflow for Inhibitor Discovery and Characterization
The journey from identifying a target enzyme to characterizing a potent inhibitor follows a structured, multi-step process. This workflow ensures that experimental choices are logical and that the resulting data is robust and reliable.
Caption: Figure 2. Workflow for Enzyme Inhibitor Drug Discovery.
Case Study: Dihydrofolate Reductase (DHFR)
To ground these concepts in a real-world application, we will focus on Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme in nucleic acid synthesis.[18][19] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a cofactor essential for the synthesis of purines and thymidylate.[20][21] Inhibiting DHFR leads to a depletion of these precursors, disrupting DNA synthesis and causing cell death, particularly in rapidly dividing cells.[3][4][20] This makes DHFR an excellent target for anticancer, anti-inflammatory, and antimicrobial drugs.[18][22][23]
Methotrexate (MTX) is a classic, potent competitive inhibitor of DHFR.[3][24] It acts as a folate antagonist, binding to DHFR with an affinity much higher than its natural substrates.[3][24]
Protocol: Spectrophotometric Assay for DHFR Activity
This protocol provides a self-validating system for measuring DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[20][21]
Principle: DHFR catalyzes: Dihydrofolate (DHF) + NADPH + H+ → Tetrahydrofolate (THF) + NADP+ The reaction is monitored by the decrease in absorbance at 340 nm as NADPH is consumed (oxidized to NADP+).[20]
Materials:
-
Purified human DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
NADPH stock solution (e.g., 20 mM in assay buffer)[20]
-
Dihydrofolic acid (DHF) substrate stock solution (e.g., 10 mM in assay buffer with NaOH for solubilization)
-
96-well, UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Step-by-Step Methodology:
-
Reagent Preparation: Prepare fresh working solutions of NADPH and DHF in DHFR Assay Buffer. Keep all reagents on ice.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate.
-
Causality: Running reactions in triplicate is essential for statistical validity and identifying outliers.
Well Type Component 1 Component 2 Component 3 Component 4 Blank 80 µL Assay Buffer 10 µL NADPH 10 µL Assay Buffer - Enzyme Control 70 µL Assay Buffer 10 µL NADPH 10 µL DHFR Enzyme - | Reaction | 70 µL Assay Buffer | 10 µL NADPH | 10 µL DHFR Enzyme | 10 µL DHF |
-
-
Pre-incubation: Add components 1, 2, and 3 to the wells. Mix gently and incubate for 5 minutes at room temperature. This step ensures the enzyme is active and the temperature is stable before initiating the reaction.
-
Reaction Initiation: Initiate the reaction by adding Component 4 (DHF substrate) to the "Reaction" wells.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[25]
-
Data Analysis:
-
Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min).
-
The rate should be linear during the initial phase of the reaction. A non-linear rate may indicate substrate depletion or product inhibition.[26]
-
The "Enzyme Control" (no DHF) should show a stable baseline, confirming that the change in absorbance is dependent on the substrate.
-
Protocol: IC50 Determination for a DHFR Inhibitor (e.g., Methotrexate)
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[27][28] It is a standard measure of inhibitor potency.[29]
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor (e.g., Methotrexate) in the assay buffer. A 10-point, 3-fold dilution series is common, spanning a wide concentration range (e.g., 1 pM to 10 µM).
-
Assay Setup: Set up the assay as described in section 4.2, but with an additional pre-incubation step for the inhibitor.
Well Type Reagent 1 Reagent 2 Reagent 3 Reagent 4 Reagent 5 100% Activity 60 µL Buffer 10 µL Vehicle (DMSO) 10 µL NADPH 10 µL DHFR 10 µL DHF Inhibitor Wells 60 µL Buffer 10 µL Inhibitor 10 µL NADPH 10 µL DHFR 10 µL DHF | 0% Activity | 70 µL Buffer | 10 µL Vehicle (DMSO) | 10 µL NADPH | - | 10 µL DHF |
-
Inhibitor Pre-incubation: Add buffer, vehicle/inhibitor, NADPH, and DHFR enzyme to the wells. Incubate for 15 minutes.
-
Causality: This pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.
-
-
Initiate and Measure: Initiate the reaction by adding DHF and measure the kinetic rate as before.
-
Data Analysis and Visualization:
-
For each inhibitor concentration, calculate the percent inhibition relative to the vehicle control (100% activity).
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[30]
-
Data Presentation:
| Methotrexate [nM] | Reaction Rate (mOD/min) | % Inhibition |
| 0 (Vehicle) | 50.2 ± 1.5 | 0% |
| 0.1 | 45.1 ± 1.2 | 10.2% |
| 0.3 | 38.7 ± 1.8 | 22.9% |
| 1.0 | 25.5 ± 1.1 | 49.2% |
| 3.0 | 14.1 ± 0.9 | 71.9% |
| 10.0 | 5.3 ± 0.5 | 89.4% |
| Calculated IC50 | ~1.0 nM |
Table 1: Example data for the determination of the IC50 value for Methotrexate against DHFR. The IC50 value represents the concentration at which enzyme activity is reduced by half.
Advanced Topic: Mechanism of Action (MoA) Studies
Once an inhibitor's potency (IC50) is established, determining its mechanism of action is the next critical step.[15] This is typically achieved through enzyme kinetic studies where the reaction rate is measured at various concentrations of both the substrate and the inhibitor.[31]
The data is often visualized using a Lineweaver-Burk (double reciprocal) plot. The pattern of line intersections on this plot is diagnostic for the mechanism of inhibition.
-
Competitive Inhibition: Lines intersect on the Y-axis.
-
Non-competitive Inhibition: Lines intersect on the X-axis.
-
Uncompetitive Inhibition: Lines are parallel.
Understanding the MoA is vital. For example, a competitive inhibitor's effectiveness can be diminished in vivo if the endogenous substrate concentration is very high.[14] A non-competitive inhibitor would not be affected by substrate concentration.
Conclusion and Future Outlook
The inhibition of enzymes in nucleic acid metabolism pathways is a proven and powerful strategy in drug discovery. A systematic approach, beginning with robust assay development and culminating in detailed mechanism of action studies, is essential for identifying and validating promising therapeutic candidates. The protocols and workflows detailed in this guide provide a framework for conducting these studies with scientific rigor. As our understanding of cellular metabolism deepens, new enzymatic targets will undoubtedly emerge, offering novel opportunities to combat a wide range of human diseases.
References
- Pfizer Medical Information - Canada. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology.
- Schweitzer, B. I., Dicker, A. P., & Bertino, J. R. (1990). Dihydrofolate reductase as a therapeutic target. FASEB journal, 4(8), 2441-2452.
- Proteopedia contributors. (2017). Methotrexate. Proteopedia.
- Patsnap. (2024). What are DHFR inhibitors and how do they work? Patsnap Synapse.
- Sperandio, D., et al. (2020). Dihydrofolate Reductase Is a Valid Target for Antifungal Development in the Human Pathogen Candida albicans. mSphere, 5(2).
- Gangjee, A., et al. (2007). Dihydrofolate reductase as a target for chemotherapy in parasites. Current pharmaceutical design, 13(8), 849-873.
- Wikipedia contributors. (n.d.). Nucleic acid metabolism. Wikipedia.
- TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition.
- BYJU'S. (n.d.). Enzyme Inhibition.
- Bookdown. (n.d.). Chapter 12 Nucleic Acid and Nucleotide Metabolism. BS2003: Biochemistry II.
- Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog.
- UCL. (n.d.). Enzyme inhibitors.
- Aryal, S. (2023). Enzyme Inhibitors. Microbe Notes.
- Rahman, T., et al. (2025). DHFR: A promising drug target for the identification of antimalarial agents. Journal of Neonatal Surgery, 14(32s), 3412-3420.
- Jack Westin. (n.d.). Inhibition Types. MCAT Content.
- Unknown author. (n.d.). Nucleic acid metabolism.
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
- DavidsonX. (n.d.). IC50 Determination. edX.
- Mayer, D., et al. (1988). Expression of key enzymes of purine and pyrimidine metabolism in a hepatocyte-derived cell line at different phases of the growth cycle. Cancer research, 48(13), 3649-3655.
- Basicmedical Key. (2022). Purine and Pyrimidine Metabolism.
- Sigma-Aldrich. (n.d.). Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin.
- Indiana State University. (1997). Purine and Pyrimidine Metabolism.
- Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in molecular biology, 2089, 41-46.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- Wikipedia contributors. (n.d.). Enzyme kinetics. Wikipedia.
- Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric).
- Edmondson, D. E., & Boulton, C. L. (2011). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal chemistry, 7(4), 343-366.
- BioIVT. (n.d.). Enzyme Inhibition & DDI Studies.
- Wikipedia contributors. (n.d.). IC50. Wikipedia.
- BenchChem. (2025). A Detailed Protocol for IC50 Determination of Chitinase-IN-5.
Sources
- 1. Nucleic acid metabolism - Wikipedia [en.wikipedia.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Chapter 12 Nucleotide and Nucleic Acid Metabolism | BS2003: Biochemistry II [bookdown.org]
- 6. Purine and Pyrimidine Metabolism | Basicmedical Key [basicmedicalkey.com]
- 7. Expression of key enzymes of purine and pyrimidine metabolism in a hepatocyte-derived cell line at different phases of the growth cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. byjus.com [byjus.com]
- 11. blog.biobide.com [blog.biobide.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. bioivt.com [bioivt.com]
- 14. Untitled Document [ucl.ac.uk]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. jackwestin.com [jackwestin.com]
- 17. microbenotes.com [microbenotes.com]
- 18. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dihydrofolate reductase as a target for chemotherapy in parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. proteopedia.org [proteopedia.org]
- 25. assaygenie.com [assaygenie.com]
- 26. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. courses.edx.org [courses.edx.org]
- 28. IC50 - Wikipedia [en.wikipedia.org]
- 29. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Enzyme kinetics - Wikipedia [en.wikipedia.org]
Methodological & Application
Introduction: The Strategic Importance of 5-Amino-2,4-dichloropyrimidine
An Application Guide for the Synthesis of 5-Amino-2,4-dichloropyrimidine from 5-Nitrouracil
This compound stands as a critical and versatile building block in the landscape of pharmaceutical and agrochemical research. Its unique trifunctional nature—an amine group and two reactive chlorine atoms on a pyrimidine core—allows for sequential and regioselective modifications. This makes it an invaluable starting material for the synthesis of complex molecules, including kinase inhibitors for oncology, antiviral agents, and herbicides.[1] The synthetic pathway commencing from the readily available and economical 5-nitrouracil is a common, albeit challenging, industrial route.
This guide provides a comprehensive, in-depth exploration of the two-step synthesis of this compound. It is designed for researchers and process chemists, moving beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific reagents and conditions, and the critical safety considerations required for a successful and scalable synthesis.
Overall Synthetic Pathway
The transformation of 5-nitrouracil to this compound is a two-stage process. The first step involves a robust chlorination to replace the hydroxyl groups of the uracil ring, followed by a selective reduction of the nitro group.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Chlorination of 5-Nitrouracil
This initial step converts the stable, aromatic 5-nitrouracil into the highly reactive intermediate, 2,4-dichloro-5-nitropyrimidine. The hydroxyl groups of the uracil tautomer are replaced with chlorine atoms, rendering the pyrimidine ring susceptible to subsequent nucleophilic substitution.
Causality and Experimental Choices
The choice of phosphorus oxychloride (POCl₃) is pivotal; it serves as both the chlorinating agent and, frequently, the reaction solvent.[2] The reaction mechanism involves the activation of the carbonyl groups of 5-nitrouracil. To enhance the reaction rate and yield, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or N,N-dimethylformamide (DMF), is often employed.[3] These catalysts react with POCl₃ to form a highly electrophilic Vilsmeier-Haack type intermediate, which more readily reacts with the uracil ring.
A primary challenge in this step is the management of the highly reactive and corrosive nature of POCl₃. The reaction is typically performed under reflux, and the subsequent work-up requires careful and controlled quenching of the excess POCl₃, which reacts violently and exothermically with water.[2] Furthermore, the product, 2,4-dichloro-5-nitropyrimidine, is susceptible to decomposition in water or at high temperatures, which can lead to significant yield loss during work-up if not managed properly.[4]
Detailed Protocol: Synthesis of 2,4-Dichloro-5-nitropyrimidine
Warning: This procedure involves hazardous materials and must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
Reactor Setup : In a four-necked, oven-dried round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a thermometer, add 5-nitrouracil (1.0 eq).
-
Reagent Addition : Under stirring, add phosphorus oxychloride (POCl₃, 6-10 eq) to the flask. A large excess ensures the reaction goes to completion and serves as the solvent.[3]
-
Catalyst Introduction : Slowly raise the temperature to approximately 50°C. Carefully add N,N-dimethylformamide (DMF, 0.1 eq) dropwise. The reaction may be exothermic.[3]
-
Reaction : Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
POCl₃ Removal : After completion, cool the reaction mixture to room temperature. Remove the excess POCl₃ by distillation under reduced pressure. This is a critical step to ensure a safe and manageable quench.[2][3]
-
Quenching : This is the most hazardous step. Prepare a separate vessel with crushed ice and water (approx. 10 volumes relative to the starting material). Very slowly and carefully, pour the cooled reaction residue onto the ice-water mixture with vigorous stirring. Alternatively, the residue can be diluted with an inert solvent like toluene or dichloroethane before being slowly added to the ice water.[3][4] Maintain the temperature of the quench mixture below 10°C.
-
Extraction & Isolation : After the quench is complete, extract the aqueous layer with an organic solvent such as toluene or dichloroethane (3x volumes).[3][4] Combine the organic layers.
-
Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 2,4-dichloro-5-nitropyrimidine, often as a brown oil or solid.[3][4]
Quantitative Data Summary: Chlorination
| Reagent/Parameter | Molar Ratio / Value | Rationale / Notes |
| 5-Nitrouracil | 1.0 eq | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 6 - 10 eq | Serves as both chlorinating agent and solvent.[3] |
| N,N-Dimethylformamide (DMF) | 0.1 eq | Catalyst to increase reaction rate.[3] |
| Reaction Temperature | 105 - 110 °C (Reflux) | Required to drive the reaction to completion. |
| Reaction Time | 4 - 6 hours | Monitor by TLC for completion. |
| Expected Yield | 80 - 90% | Yield is highly dependent on the efficiency of the work-up.[3][4] |
Part 2: Reduction of 2,4-dichloro-5-nitropyrimidine
The second stage involves the selective reduction of the nitro group to a primary amine, yielding the final product. This transformation must be conducted under conditions that do not affect the chlorine substituents on the pyrimidine ring.
Causality and Experimental Choices
While traditional methods often use metals like iron or zinc in acidic media for nitro group reduction, these approaches generate significant metallic waste and can lead to low yields due to the product being trapped in the metal residue.[4]
A more modern and environmentally benign approach is catalytic transfer hydrogenation or direct hydrogenation using a noble metal catalyst, such as palladium on carbon (Pd/C).[4] This method offers high selectivity and cleaner reaction profiles. However, the reduction of 2,4-dichloro-5-nitropyrimidine is not trivial. The substrate can be overly reactive, leading to the formation of side-products that act as catalyst poisons, thereby halting the reaction.[4] Unreacted starting material can also react with the newly formed amine product to create dimers or trimers, which are difficult to remove and reduce the overall yield.[4]
To mitigate these issues, the reaction is often performed under controlled hydrogen pressure and temperature. The use of a co-solvent or additive like acetic acid can sometimes facilitate the reaction.[4]
Caption: Experimental workflow for the catalytic hydrogenation step.
Detailed Protocol: Synthesis of this compound
Warning: This procedure involves a flammable gas (hydrogen) and a pyrophoric catalyst (Pd/C when dry). It must be conducted in appropriate high-pressure equipment by trained personnel.
-
Reactor Charging : To a hydrogenation reactor, charge the crude 2,4-dichloro-5-nitropyrimidine (1.0 eq) and a suitable solvent such as ethyl acetate or toluene (8-10 volumes).[4]
-
Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%). The catalyst should be handled wet to mitigate its pyrophoric nature.
-
Inerting : Seal the reactor and purge the system several times with nitrogen to remove all oxygen.
-
Hydrogenation : Purge the reactor with hydrogen gas. Pressurize the reactor to 4-5 bar with hydrogen.[4]
-
Reaction Conditions : Stir the mixture at 20-25°C. The reaction is exothermic and may require cooling. Maintain the hydrogen pressure. The reaction can be staged, initially running at a lower temperature (20-25°C) and then gently warming to 35-40°C to ensure completion.[4]
-
Monitoring : The reaction is complete when hydrogen uptake ceases. This can be monitored via a pressure gauge on the reactor.
-
Catalyst Removal : Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to carefully remove the palladium catalyst. Rinse the filter cake with the reaction solvent.
-
Work-up : Transfer the filtrate to a separatory funnel and wash with an aqueous solution of sodium carbonate to remove any acidic byproducts.[4] Wash subsequently with water and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and ethyl acetate or methanol and water, to yield this compound as a solid.[4]
Quantitative Data Summary: Reduction
| Reagent/Parameter | Molar Ratio / Value | Rationale / Notes |
| 2,4-Dichloro-5-nitropyrimidine | 1.0 eq | Intermediate from Step 1 |
| 10% Palladium on Carbon (Pd/C) | 1 - 5 mol% | Catalyst for hydrogenation. |
| Hydrogen (H₂) Pressure | 4 - 5 bar | Provides the reducing agent.[4] |
| Reaction Temperature | 20 - 40 °C | Controlled to prevent side reactions and catalyst poisoning.[4] |
| Reaction Time | 3 - 6 hours | Varies based on scale and catalyst activity. |
| Expected Yield | 75 - 90% | High purity can be achieved after recrystallization.[4] |
Mandatory Safety Precautions
-
Phosphorus Oxychloride (POCl₃) : Extremely corrosive and toxic.[6] It causes severe burns to skin and eyes and is fatal if inhaled. Reacts violently with water, releasing heat and toxic hydrogen chloride gas.[7][8]
-
Handling : Always handle in a chemical fume hood. Wear chemical-resistant gloves (Neoprene or Teflon recommended; Nitrile is not suitable), splash goggles, a face shield, and a lab coat.[7]
-
Storage : Store in a tightly closed container in a dry, well-ventilated area, away from water, alcohols, and bases.[9]
-
Spills : Neutralize small spills with an inert absorbent material like dry sand. Do not use water.
-
-
Catalytic Hydrogenation :
-
Hydrogen Gas : Highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and purged of oxygen.
-
Palladium on Carbon (Pd/C) : The dry catalyst is pyrophoric and can ignite spontaneously in air. Always handle the catalyst wet. Ensure the filter cake from the reaction work-up is never allowed to dry completely in the open air.
-
References
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- Phosphorus Oxychloride Safety D
- Phosphorus oxychloride Product Safety Assessment. Lanxess. [Link]
- WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE.
- Chlorination of 5-nitro-6-methyluracil and its N(1),N(3)-dimethyl analogue with molecular chlorine.
- POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. [Link]
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed. [Link]
- CN108117523B - Preparation method of halogenated uracil compound.
- How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino-5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of Pharmacy and Technology. [Link]
- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- How should I proceed in Chlorination using POCl3?
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. [Link]
- 2,4-Dichloro-5-nitropyrimidine. LookChem. [Link]
- CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.
- 2,4-Dichloro-5-nitropyrimidine. J&K Scientific. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 5. japsonline.com [japsonline.com]
- 6. lanxess.com [lanxess.com]
- 7. my.airliquide.com [my.airliquide.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
A Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions: Principles, Protocols, and Troubleshooting
For: Researchers, scientists, and drug development professionals.
Abstract
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in modern organic synthesis, enabling the formation of aryl-heteroatom and aryl-carbon bonds. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where precise modification of aromatic scaffolds is paramount. This application note provides an in-depth guide to the SNAr reaction, covering its mechanistic underpinnings, key experimental parameters, detailed protocols, and practical troubleshooting advice. By elucidating the "why" behind the "how," this document aims to empower researchers to confidently and effectively implement SNAr reactions in their synthetic endeavors.
The Mechanism: An Addition-Elimination Pathway
Unlike aliphatic systems where SN1 and SN2 mechanisms prevail, nucleophilic substitution on an aromatic ring proceeds through a distinct pathway. The high electron density of the aromatic π-system repels nucleophiles, and the geometry of the ring prevents the backside attack required for a classical SN2 reaction.[1] An SN1 pathway is also highly unfavorable due to the instability of the resulting aryl cation.[1][2]
The SNAr reaction elegantly bypasses these hurdles via a two-step addition-elimination mechanism .[2][3] This process is contingent on the aromatic ring being rendered electron-deficient ("activated") by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to a suitable leaving group.[3][4][5]
-
Step 1: Nucleophilic Addition and Meisenheimer Complex Formation. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is the rate-determining step of the reaction.[4] This attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][4][6] The stability of this complex is crucial for the reaction to proceed. The negative charge is delocalized across the π-system and, critically, onto the ortho and para EWGs, which is why their specific placement is essential.[2][3][5]
-
Step 2: Elimination and Rearomatization. In the second, typically faster step, the leaving group departs, taking its bonding electrons with it. This restores the aromaticity of the ring and yields the final substituted product.[3]
Figure 1: The Addition-Elimination Mechanism of SNAr. The reaction proceeds through a slow, rate-determining nucleophilic addition to form a stable Meisenheimer complex, followed by a rapid elimination of the leaving group to restore aromaticity.
Critical Parameters for Successful SNAr Reactions
The efficiency and outcome of an SNAr reaction are governed by a synergistic interplay of several factors. A rational approach to experimental design requires careful consideration of each component.
| Parameter | Role & Scientific Rationale | Examples & Expert Insights |
| Aromatic Substrate | The ring must be activated by EWGs to facilitate the initial nucleophilic attack and stabilize the Meisenheimer complex. | Potent EWGs: -NO₂, -CN, -CF₃, -C(O)R, -SO₂R. The reaction rate increases with the number and strength of EWGs. Their ortho or para position relative to the leaving group is crucial for effective resonance stabilization.[3][4][7] A meta EWG has a minimal effect on the reaction rate.[5][7] |
| Leaving Group (L) | The leaving group's identity influences the rate of both the forward and reverse reactions of the first step, and its departure in the second step. | The reactivity order is often F > Cl > Br > I .[4] This is counterintuitive compared to SN2 reactions. Fluorine's high electronegativity makes the ipso-carbon highly electrophilic, accelerating the rate-determining nucleophilic attack. Since C-L bond cleavage is not part of the slow step, bond strength is less important than activating the ring.[4][7] |
| Nucleophile (Nu) | A strong nucleophile is required for an efficient reaction. | Common nucleophiles include alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH).[6][7] For neutral nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often added to deprotonate the nucleophile or neutralize the acid formed during the reaction.[6][8] |
| Solvent | The solvent must solubilize the reactants and facilitate the formation of the charged intermediate. | Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are the solvents of choice.[6] They effectively solvate the cation of the nucleophile's salt but poorly solvate the anionic nucleophile, leaving its reactivity intact. Protic solvents can hydrogen-bond to the nucleophile, reducing its potency.[9] |
| Temperature | Provides the necessary activation energy for the reaction. | SNAr reactions are often run at elevated temperatures (50-150 °C) to achieve a reasonable rate.[8] However, highly activated substrates may react readily at room temperature. |
General Experimental Protocol: Synthesis of N-Aryl Amines
This protocol provides a general and robust method for the reaction of an activated aryl fluoride with a primary or secondary amine, a common transformation in drug discovery.
Materials:
-
Activated Aryl Fluoride (e.g., 1-fluoro-4-nitrobenzene) (1.0 eq)
-
Primary or Secondary Amine (e.g., morpholine, benzylamine) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 eq)
-
Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO)
-
Round-bottom flask with stir bar
-
Condenser and inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
TLC plates, developing chamber, and UV lamp
-
Separatory funnel
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the activated aryl fluoride (1.0 eq) and the base (2.0 eq).
-
Solvent and Nucleophile Addition: Add the anhydrous solvent (to make a ~0.5 M solution) followed by the amine nucleophile (1.1 - 1.5 eq).
-
Heating and Monitoring: Stir the mixture and heat to the desired temperature (e.g., 80-100 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting aryl fluoride. The formation of a new, typically more polar, product spot indicates conversion.
-
Work-up: Once the starting material is consumed (as judged by TLC), cool the reaction to room temperature. Pour the mixture into water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine to remove residual solvent (e.g., DMF) and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Figure 2: Step-by-step workflow for a typical SNAr reaction, from setup and monitoring to purification.
Troubleshooting and Advanced Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | - Insufficient activation of the aromatic ring.- Poor leaving group.- Weak nucleophile.- Low temperature. | - Use a substrate with stronger/more EWGs.- Switch to a better leaving group (e.g., from -Cl to -F).- Use a stronger nucleophile or a stronger base to deprotonate it.- Increase the reaction temperature or use microwave irradiation. |
| Multiple Products / Side Reactions | - Reaction with difunctional nucleophiles.- Competing reaction at another site (e.g., aldehyde).- Over-reaction (e.g., diarylation of a primary amine). | - Use protecting groups to block other reactive sites.- Carefully control stoichiometry; sometimes using an excess of the nucleophile can prevent diarylation.- Lower the reaction temperature to improve selectivity. |
| Low Yield after Work-up | - Product is water-soluble.- Emulsion formation during extraction.- Product degradation on silica gel. | - Saturate the aqueous layer with NaCl before extraction to reduce product solubility.- Add more brine to break emulsions.- Consider an alternative purification method like recrystallization or reverse-phase chromatography. |
Conclusion
The Nucleophilic Aromatic Substitution reaction is a cornerstone of modern synthetic chemistry, offering a reliable and versatile method for the arylation of a wide range of nucleophiles. By understanding the mechanistic principles that govern the reaction, chemists can rationally select substrates, reagents, and conditions to achieve their synthetic goals. The protocols and troubleshooting guide provided here serve as a practical resource for implementing SNAr reactions, from small-scale discovery efforts to larger-scale production campaigns, ultimately accelerating the development of new medicines and materials.
References
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Wikipedia. Nucleophilic aromatic substitution.
- The Organic Chemistry Tutor. (2017, January 14).
- Chemistry Steps. Nucleophilic Aromatic Substitution.
- Chem Help ASAP. (2020, February 2).
- LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- LibreTexts Chemistry. (2015, July 9). 8.3: Factors affecting rate of nucleophilic substitution reactions.
- ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
- Wordpress. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 5-Amino-2,4-dichloropyrimidine in the Synthesis of Antiviral Agents
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in antiviral drug discovery.[1] Among the vast array of pyrimidine-based synthons, 5-Amino-2,4-dichloropyrimidine emerges as a highly versatile and strategic starting material.[2][3] Its unique trifunctional nature—an electron-donating amino group and two chlorine atoms at positions with distinct reactivity—provides a robust platform for constructing complex molecular architectures. These application notes provide an in-depth guide for researchers and drug development professionals on the strategic use of this compound. We will explore the core principles of its reactivity, focusing on regioselective Nucleophilic Aromatic Substitution (SNAr), and provide a detailed, validated protocol for the synthesis of key intermediates essential for the development of novel antiviral candidates, particularly nucleoside analogs.[2]
The Strategic Importance of this compound
This compound (CAS 5177-27-5) is a crystalline powder recognized as a key intermediate in the synthesis of a multitude of biologically active molecules.[2][4] Its value in antiviral drug development is primarily linked to its role as a precursor for nucleoside analogs, which can interfere with viral replication by inhibiting essential enzymes like viral RNA polymerase.[2][5][6]
The strategic utility of this compound is rooted in three key structural features:
-
The Pyrimidine Core: A privileged heterocyclic scaffold that mimics natural nucleobases.
-
Two Reactive Chlorine Atoms: Positioned at C2 and C4, these halogens serve as excellent leaving groups for SNAr reactions, allowing for sequential and controlled introduction of various nucleophiles.
-
The C5-Amino Group: This group significantly influences the electronic properties of the pyrimidine ring, modulating the reactivity of the C2 and C4 positions and serving as a potential site for further functionalization.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5177-27-5 | [7] |
| Molecular Formula | C₄H₃Cl₂N₃ | [7] |
| Molecular Weight | 163.99 g/mol | [7] |
| Appearance | Yellow to pinkish crystalline powder | [2] |
| Melting Point | 118-123 °C | [2][7] |
| Purity | ≥ 97% | [7] |
Core Mechanistic Principles: Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for functionalizing this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the regioselectivity of this reaction is critical for successful synthesis design. In the pyrimidine ring, the carbon atoms are electron-deficient, making them susceptible to nucleophilic attack. This effect is amplified by the presence of two electronegative ring nitrogens.
Regioselectivity: C4 vs. C2 Position
For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[8][9] This selectivity is governed by the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack. The intermediate resulting from C4 attack is better stabilized by the adjacent ring nitrogen at position 1. The presence of an electron-withdrawing group at the C5 position further enhances this C4 selectivity.[8][9] Conversely, an electron-donating group at C5 can modulate this reactivity, although C4 substitution often remains the major pathway under standard conditions. This predictable regioselectivity allows for a modular approach to synthesis, where the more reactive C4 position can be functionalized first, followed by substitution at the C2 position under potentially more forcing conditions.
Application Protocol: Regioselective Synthesis of N4-Substituted-5-Amino-2-chloropyrimidine Derivatives
This protocol details a general and reliable method for the regioselective monosubstitution of this compound with a primary or secondary amine at the C4 position. This transformation yields a key intermediate scaffold ready for further diversification at the C2 position.
Objective
To synthesize an N4-substituted-5-amino-2-chloropyrimidine derivative via a base-mediated SNAr reaction with high regioselectivity and yield.
Materials & Equipment
-
Reagents: this compound (1.0 eq), primary or secondary amine (1.1-1.2 eq), N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5-2.0 eq), Ethanol (EtOH) or Tetrahydrofuran (THF) (anhydrous), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet, heating mantle or oil bath, thin-layer chromatography (TLC) plates (silica gel), rotary evaporator, separatory funnel, standard laboratory glassware.
Step-by-Step Methodology
Causality Behind Experimental Choices:
-
Solvent: Ethanol or THF are commonly used as they effectively dissolve the reactants and are relatively inert under the reaction conditions.
-
Base: A non-nucleophilic organic base like DIPEA or Et₃N is crucial. It acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.
-
Equivalents: A slight excess of the amine nucleophile ensures complete consumption of the starting pyrimidine. An excess of the base ensures the reaction medium remains non-acidic.
-
Temperature: Room temperature is often sufficient, but gentle heating (40-60 °C) can accelerate the reaction for less reactive amines without promoting the less-favored C2 substitution.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.64 g, 10 mmol, 1.0 eq) and anhydrous ethanol (50 mL). Stir until the solid is fully dissolved.
-
Addition of Base: Add DIPEA (e.g., 2.6 mL, 15 mmol, 1.5 eq) to the solution and stir for 5 minutes.
-
Addition of Nucleophile: Add the desired amine (e.g., benzylamine, 1.2 mL, 11 mmol, 1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature or heat gently to 50 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The starting material should be consumed, and a new, typically less polar, product spot should appear. The reaction is generally complete within 2-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any residual HCl salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, typically as a solid or viscous oil.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N4-substituted product.
Characterization and Validation
To ensure the integrity of the synthesized intermediate, thorough characterization is essential. This step validates the success of the protocol and confirms the regioselectivity of the substitution.
Expected Results
-
Yield: Typically 65-90%, depending on the amine nucleophile used.
-
¹H NMR Spectroscopy: The aromatic proton signal will shift upon substitution. Crucially, the chemical shifts of the amino protons (both the C5-NH₂ and the newly introduced N-H, if present) will be observable.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a significant upfield or downfield shift for C4, confirming substitution at this position, while the signal for C2 will remain largely consistent with a carbon attached to chlorine.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product. The isotopic pattern for one remaining chlorine atom (a ~3:1 ratio for M and M+2 peaks) should be clearly visible, providing definitive evidence of monosubstitution.
| Technique | Expected Observation for N4-benzyl-5-amino-2-chloropyrimidine-4-amine |
| TLC | Rf ~0.4 (3:1 Hexanes:EtOAc); single spot after purification. |
| ¹H NMR | Appearance of signals for the benzyl group (e.g., ~7.3 ppm multiplet, ~4.6 ppm doublet). Aromatic pyrimidine proton signal. |
| MS (ESI+) | Calculated for C₁₁H₁₁ClN₄ [M+H]⁺: 235.07. Found: 235.1. Isotopic peak at 237.1. |
Conclusion
This compound is an exceptionally valuable precursor for the synthesis of antiviral drug candidates. Its predictable reactivity in SNAr reactions allows for the controlled and regioselective construction of complex aminopyrimidine scaffolds. The protocol detailed herein provides a robust and validated method for accessing N4-substituted intermediates, which are pivotal for further elaboration into novel nucleoside analogs and other potential viral inhibitors. By understanding the underlying mechanistic principles and employing rigorous validation techniques, researchers can effectively harness the synthetic potential of this powerful building block.
References
- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
- A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. Royal Society of Chemistry Publishing. [Link]
- (PDF) Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
- An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19.
- A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. Royal Society of Chemistry Publishing. [Link]
- This compound | 5177-27-5. J&K Scientific. [Link]
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health (NIH). [Link]
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF.
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- N-5-protected 2,5-diamino-4,6-dichloropyrimidine and its production method.
- N-5-protected 2,5-diamino-4,6-dichloropyrimidines and process for their production.
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. PubMed. [Link]
- The Role of 5-Amino-4,6-dichloropyrimidine in Modern Synthesis. LinkedIn. [Link]
- The Chromenopyridine Scaffold: A Privileged Pl
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. nbinno.com [nbinno.com]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-氨基-2,4-二氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Anticancer Agents
Introduction: The Central Role of Synthesis in Oncology
The synthesis of small molecules and complex biologics lies at the heart of modern oncology. From the serendipitous discovery of nitrogen mustards to the rational design of targeted kinase inhibitors, the ability to construct and modify molecules has been the primary engine driving the development of anticancer therapeutics. Chemical synthesis provides the essential toolkit to not only produce known active pharmaceutical ingredients (APIs) but also to explore vast chemical spaces, leading to novel compounds with improved efficacy, selectivity, and reduced toxicity. This guide provides an in-depth look into the synthesis of several classes of pivotal anticancer agents, offering both the strategic rationale behind the synthetic design and detailed protocols for key transformations. We will explore classic cytotoxic agents, complex natural products, targeted therapies, and modern modalities, providing researchers with a practical and intellectually robust foundation in this critical field.
Platinum-Based Agents: The Cornerstone of Cytotoxic Chemotherapy
Application Note: Cisplatin and the Art of Inorganic Synthesis in Medicine
Cisplatin, cis-diamminedichloroplatinum(II), is one of the most potent and widely used chemotherapeutic agents.[1] Its discovery marked a paradigm shift, demonstrating that inorganic coordination complexes could exhibit profound anticancer activity. The mechanism of action is a testament to its unique chemical reactivity. Inside the cell, where the chloride concentration is significantly lower than in the bloodstream, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation.[2][3] This generates a positively charged, highly reactive species that readily binds to the N7 position of purine bases, primarily guanine, in DNA.[1][4] The "cis" geometry is crucial; it allows the platinum complex to form intrastrand cross-links between adjacent guanine bases, creating a significant kink in the DNA double helix.[2][3][4] This distortion inhibits DNA replication and transcription, ultimately triggering cellular apoptosis (programmed cell death).[2][5]
While highly effective, cisplatin's utility is hampered by severe side effects, including nephrotoxicity and neurotoxicity, and the development of drug resistance.[4] This has driven extensive research into synthesizing cisplatin analogs (e.g., carboplatin, oxaliplatin) with modified ligand systems to improve the therapeutic window. The synthesis of cisplatin itself, while conceptually straightforward, requires careful control of reaction conditions to ensure the formation of the desired cis-isomer, as the trans-isomer (transplatin) is therapeutically inactive. The most efficient and widely adopted synthetic route was developed by Dhara in 1970, which cleverly utilizes the trans effect to ensure stereochemical purity.[6][7][8]
Protocol: Synthesis of Cisplatin via the Dhara Method
This protocol describes the synthesis of cis-diamminedichloroplatinum(II) from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The key to this synthesis is the use of iodide ligands, which have a strong trans effect, directing the incoming ammonia ligands to the cis positions.[6]
Materials & Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Potassium Tetrachloroplatinate(II) | K₂[PtCl₄] | 415.09 | 1.0 g | Starting material |
| Potassium Iodide | KI | 166.00 | 1.6 g | In excess |
| Ammonium Hydroxide | NH₄OH | 35.04 | ~5 mL | 28-30% solution |
| Silver Nitrate | AgNO₃ | 169.87 | 0.82 g | Stoichiometric amount |
| Potassium Chloride | KCl | 74.55 | Excess | To provide chloride ligands |
| Distilled Water | H₂O | 18.02 | - | As solvent |
Step-by-Step Procedure:
-
Formation of K₂[PtI₄]:
-
Dissolve 1.0 g of K₂[PtCl₄] in 10 mL of distilled water in a 50 mL flask.
-
In a separate beaker, dissolve 1.6 g of KI in 5 mL of distilled water.
-
Add the KI solution to the K₂[PtCl₄] solution with stirring. The solution will immediately turn a dark brown, indicating the formation of the tetraiodo complex, [PtI₄]²⁻.[6][8]
-
-
Synthesis of cis-[Pt(NH₃)₂I₂]:
-
Slowly add 5 mL of concentrated ammonium hydroxide to the dark brown solution of K₂[PtI₄] while stirring.
-
A bright yellow precipitate of cis-diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]) will form immediately.[6]
-
Continue stirring for 10 minutes to ensure complete reaction.
-
Collect the yellow precipitate by vacuum filtration, wash with cold water, then with a small amount of ethanol, and finally with ether. Air dry the solid.
-
-
Conversion to the Diaqua Complex:
-
Suspend the dried cis-[Pt(NH₃)₂I₂] in 10 mL of distilled water in a flask protected from light (wrap in aluminum foil).
-
In a separate container, dissolve 0.82 g of AgNO₃ in 5 mL of distilled water.
-
Add the AgNO₃ solution to the suspension. A pale yellow precipitate of silver iodide (AgI) will form.
-
Stir the mixture at room temperature for 2-3 hours to ensure complete removal of the iodide ligands and formation of the soluble diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺.[6][7]
-
-
Formation of Cisplatin:
-
Filter the mixture to remove the insoluble AgI precipitate.
-
To the clear filtrate containing the diaqua complex, add a concentrated solution of KCl dropwise until no more yellow precipitate forms.
-
The yellow precipitate is the desired product, cisplatin (cis-[Pt(NH₃)₂Cl₂]).
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the cisplatin by vacuum filtration, wash sparingly with cold water, and dry in a desiccator. The product can be further purified by recrystallization from hot water containing 0.1 M HCl.[6]
-
Figure 1: Synthetic workflow for Cisplatin via the Dhara method.
Natural Products: The Intricate Architecture of Paclitaxel (Taxol®)
Application Note: Conquering Complexity for Cancer Treatment
Paclitaxel, commercially known as Taxol®, is a blockbuster anticancer agent originally isolated from the bark of the Pacific yew tree (Taxus brevifolia).[9] Its discovery was a landmark in cancer chemotherapy. Paclitaxel possesses a unique mechanism of action: it binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for mitotic spindle formation and cell division, thus leading to cell cycle arrest and apoptosis.
The molecular structure of paclitaxel is formidable, consisting of a complex tetracyclic core known as baccatin III and an ester side-chain at the C-13 position.[9][10] This structural complexity, with 11 stereocenters, made its synthesis a monumental challenge for organic chemists.[11] The initial scarcity of the natural source spurred intense efforts in two main areas:
-
Total Synthesis: The complete chemical synthesis from simple, commercially available starting materials. This endeavor, achieved by several groups including those of Robert A. Holton and K. C. Nicolaou in 1994, is a landmark in organic synthesis, showcasing innovative strategies for constructing complex ring systems.[9][10][12] While not commercially viable for large-scale production due to long synthetic sequences and low overall yields, total synthesis is invaluable for creating novel analogs not found in nature.[9][11]
-
Semi-synthesis: A more commercially practical approach that starts with a naturally occurring precursor, 10-deacetylbaccatin III (10-DAB).[9] 10-DAB is found in the needles of the more abundant European yew (Taxus baccata) and can be chemically converted to paclitaxel, most notably by attaching the crucial side-chain.[9] This approach remains the primary method for commercial production.
Protocol: Semi-synthesis of Paclitaxel via the Ojima-Holton Lactam
This protocol outlines the key final step in many semi-synthetic routes: the esterification of a protected baccatin III derivative with a β-lactam side-chain precursor, a method pioneered by Iwao Ojima. This step is critical for installing the pharmacologically essential side-chain.
Materials & Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 7-TES-Baccatin III | C₃₅H₄₈O₁₁Si | 688.84 | 1 equiv. | Protected baccatin III derivative |
| Ojima-Holton Lactam | C₁₇H₁₅NO₃ | 281.31 | 1.5 equiv. | β-lactam side-chain precursor |
| Sodium Hexamethyldisilazide (NaHMDS) | C₆H₁₈NNaSi₂ | 183.37 | 1.5 equiv. | Strong, non-nucleophilic base |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Anhydrous solvent |
| Hydrofluoric acid-Pyridine (HF-Py) | HF·(C₅H₅N)ₓ | - | Excess | For deprotection of silyl ethers |
Step-by-Step Procedure:
-
Preparation and Activation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1 equivalent of 7-TES-Baccatin III in anhydrous THF.
-
Cool the solution to -45 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
In a separate flask, dissolve 1.5 equivalents of the Ojima-Holton lactam in anhydrous THF.
-
-
Coupling Reaction:
-
To the cooled solution of 7-TES-Baccatin III, slowly add 1.5 equivalents of NaHMDS (typically as a 1.0 M solution in THF). Stir for 30 minutes at -45 °C. The base deprotonates the C-13 hydroxyl group, forming a reactive alkoxide.
-
Slowly add the solution of the Ojima-Holton lactam to the reaction mixture.
-
Allow the reaction to stir at -45 °C for 1 hour, during which the alkoxide attacks the β-lactam, opening the ring and forming the ester linkage.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product (the protected paclitaxel derivative) by flash column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified, protected paclitaxel in a mixture of pyridine and acetonitrile in a plastic vial.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add an excess of HF-Pyridine complex. This step removes the triethylsilyl (TES) protecting groups at the C-7 position (and any other silyl protecting groups used on the side-chain).
-
Stir the reaction at 0 °C for several hours until TLC or LC-MS analysis indicates complete deprotection.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate.
-
Purify the final product, Paclitaxel, by flash chromatography or preparative HPLC to yield a white solid.
-
Figure 2: Key stages in the semi-synthesis of Paclitaxel.
Targeted Therapy: Rational Design of Imatinib (Gleevec®)
Application Note: A Paradigm of Targeted Cancer Drug Design
Imatinib (Gleevec®) revolutionized cancer treatment and ushered in the era of targeted therapy.[13] Unlike traditional chemotherapy that indiscriminately targets all rapidly dividing cells, imatinib was rationally designed to inhibit a specific molecular target crucial for cancer cell proliferation. Its primary target is the Bcr-Abl tyrosine kinase, an abnormal, constitutively active enzyme produced by the Philadelphia chromosome genetic translocation, which is the hallmark of chronic myeloid leukemia (CML).[13] By binding to the ATP-binding site of the Bcr-Abl kinase, imatinib blocks its enzymatic activity, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathways that drive CML cell growth and survival.
The synthesis of imatinib involves the coupling of three key fragments, a strategy that is amenable to creating libraries of analogs for structure-activity relationship (SAR) studies. Modern synthetic approaches, including the use of flow chemistry, have been developed to streamline its production, offering advantages in terms of safety, efficiency, and scalability.[14] A flow-based synthesis can minimize the handling of intermediates and allow for precise control over reaction parameters, leading to cleaner product formation.[14]
Protocol: Key Buchwald-Hartwig Coupling Step in Imatinib Synthesis
This protocol describes a crucial C-N cross-coupling reaction used in many synthetic routes to Imatinib, which forms the final diarylamine linkage. This palladium-catalyzed reaction is a powerful method for constructing the core structure of the drug.
Materials & Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Amine Fragment A | C₁₃H₁₆N₆ | 256.31 | 1 equiv. | 4-(4-methylpiperazin-1-ylmethyl)aniline derivative |
| Bromoarene Fragment B | C₁₁H₈BrN₃O | 278.11 | 1.1 equiv. | 3-bromo-N-(4-methyl-3-nitrophenyl)benzamide derivative |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | 0.02 equiv. (cat.) | Palladium catalyst precursor |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.04 equiv. (cat.) | Buchwald ligand |
| Sodium tert-butoxide | NaOtBu | 96.10 | 1.4 equiv. | Base |
| Toluene | C₇H₈ | 92.14 | - | Anhydrous solvent |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the palladium precursor Pd₂(dba)₃ (0.02 eq) and the ligand Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add Amine Fragment A (1 eq), Bromoarene Fragment B (1.1 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene via syringe.
-
-
Coupling Reaction:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the Imatinib precursor.
-
-
Final Step (Reduction):
-
The nitro group on the Imatinib precursor is then reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield Imatinib free base. The base is then typically converted to the mesylate salt for pharmaceutical formulation.
-
Figure 3: Key coupling and reduction steps in the synthesis of Imatinib.
Modern Synthetic Strategies: Expanding the Oncological Toolkit
Application Note: Click Chemistry and Antibody-Drug Conjugates (ADCs)
The field of anticancer drug synthesis is continually evolving, driven by the need for more efficient, selective, and potent therapeutic agents. Two strategies that exemplify this progress are Click Chemistry and the development of Antibody-Drug Conjugates (ADCs).
Click Chemistry: Coined by K. Barry Sharpless, this concept describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[15] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.[15][16][17][18] This reaction is exceptionally reliable and has become a powerful tool in drug discovery.[15][18] It allows for the modular and efficient assembly of complex molecules, enabling chemists to quickly synthesize large libraries of compounds for screening.[16][19] In oncology, click chemistry is used to link different pharmacophores, attach targeting moieties, or create novel heterocyclic scaffolds with potential activity as kinase inhibitors, topoisomerase inhibitors, or antimicrotubule agents.[16][17][18]
Antibody-Drug Conjugates (ADCs): ADCs represent a powerful class of targeted therapy designed to deliver a highly potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity.[20][21] The synthesis of an ADC is a multi-step process involving three components:
-
A Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen.[22][23][24][25]
-
A Cytotoxic Payload: A highly potent small molecule drug (e.g., auristatins, maytansinoids) designed to kill cancer cells.[26]
-
A Chemical Linker: Covalently connects the payload to the antibody. The linker must be stable in circulation but capable of releasing the payload upon internalization into the target cancer cell.[27]
The synthetic challenges are significant.[26][28] The conjugation chemistry must be carefully controlled to produce a homogeneous product with a specific drug-to-antibody ratio (DAR), as this critically affects the ADC's efficacy and safety profile.[26] Furthermore, the process involves handling highly potent compounds, requiring specialized containment facilities.[20][28]
Figure 4: Conceptual workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
References
- The application of click chemistry in the synthesis of agents with anticancer activity. (n.d.). Scilit.
- The Mechanism of Action of Cisplatin: From Adducts to Apoptosis. (n.d.). ResearchGate.
- Biosynthesis of doxorubicin. (2023, April 2). Wikipedia.
- The application of click chemistry in the synthesis of agents with anticancer activity. (n.d.). Scilit.
- Paclitaxel total synthesis. (2023, December 19). Wikipedia.
- Total Synthesis of Paclitaxel. (2021, December 14). Organic Letters.
- The Baran Synthesis of Paclitaxel (Taxol®). (2020, November 2). Organic Chemistry Portal.
- Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic. (n.d.). National Institutes of Health.
- A flow-based synthesis of Imatinib: the API of Gleevec. (n.d.). Royal Society of Chemistry.
- Manufacturing Challenges of Therapeutic Antibody–Drug Conjugates. (n.d.). BioProcess International.
- The application of click chemistry in the synthesis of agents with anticancer activity. (2015, March 12). National Institutes of Health.
- The application of click chemistry in the synthesis of agents with anticancer activity. (2015, January 1). ResearchGate.
- Total Synthesis of Paclitaxel. (2022, January 14). PubMed.
- Synthesis of Paclitaxel. 2. Construction of the ABCD Ring and Formal Synthesis. (2015, May 26). Organic Letters.
- What is the mechanism of Cisplatin? (2024, July 17). Patsnap.
- Green Chemistry and Synthesis of Anticancer Molecules: A Review. (n.d.).
- Siddik, Z. H. (2023, May 22). Cisplatin. StatPearls.
- Modes of Action of Cisplatin. (2023, March 7). Chemistry LibreTexts.
- Synthesis of Doxorubicinone from Doxorubicin: An In-Depth Technical Guide. (n.d.). BenchChem.
- Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. (n.d.). StudySmarter US.
- Paclitaxel total synthesis. (n.d.). chemeurope.com.
- Paclitaxel total synthesis. (n.d.). Grokipedia.
- Holton Taxol total synthesis. (2023, March 19). Wikipedia.
- Monoclonal antibodies manufacture for cancer therapy. (n.d.).
- Flow Chemistry Synthesis of Imatinib and Analogues. (n.d.). Africa Commons.
- New strategies towards synthesis of doxorubicin analogs. (n.d.). MD Anderson Cancer Center.
- Design, Synthesis, and Biological Evaluation of Doxorubicin−Formaldehyde Conjugates Targeted to Breast Cancer Cells. (n.d.). Journal of Medicinal Chemistry.
- Synthesis of New Cisplatin Derivatives from Bile Acids. (2020, February 4). MDPI.
- Signature of click chemistry in advanced techniques for cancer therapeutics. (2024, February 14). Royal Society of Chemistry.
- Cisplatin first metal based anticancer drug. (2019, April 11).
- Antibody-drug conjugate development: challenges and opportunities – with Dr. Kishore Hotha. (n.d.). Veranova.
- Challenges In ADC Production - Consolidating Operations Under One Roof. (n.d.).
- The Discovery and Development of Cisplatin. (n.d.).
- A flow-based synthesis of Imatinib: the API of Gleevecw. (2010, March 5). Baxendale Group - Durham University.
- Preclinical ADC Development: Challenges and Solutions. (n.d.). ChemPartner.
- ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them. (2024, February 19). Outsourced Pharma.
- Synthesis and positron emission tomography studies of carbon-11-labeled imatinib (Gleevec). (n.d.). PubMed Central.
- Synthetic Methods for the Preparation of Platinum Anticancer Complexes. (n.d.). National Institutes of Health.
- Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. (n.d.). National Institutes of Health.
- Synthesis of Imatinib. (n.d.).
- (PDF) Green Chemistry and Synthesis of Anticancer Molecule. (n.d.). ResearchGate.
- Production of Monoclonal Antibodies for Therapeutic Purposes: Applications, Techniques, and Improvement. (2024, May 28). Preprints.org.
- Green Chemistry Synthesis of Silver Nanoparticles and Their Potential Anticancer Effects. (n.d.).
- Advances in Monoclonal Antibodies Production and Cancer Therapy. (2016, July 15). Semantic Scholar.
- Green chemistry assisted synthesis of natural and synthetic compounds as anticancer agents. (n.d.). DOI.
- Monoclonal antibodies in cancer treatment. (n.d.). Scoilnet.
- Green Chemistry Synthesis of Silver Nanoparticles and Their Potential Anticancer Effects. (2020, April 1). Cancers.
- Monoclonal Antibody Production, mAb. (n.d.). Molecular Devices.
Sources
- 1. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. home.iitk.ac.in:443 [home.iitk.ac.in:443]
- 8. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 10. Paclitaxel_total_synthesis [chemeurope.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 13. Synthesis and positron emission tomography studies of carbon-11-labeled imatinib (Gleevec) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] The application of click chemistry in the synthesis of agents with anticancer activity | Semantic Scholar [semanticscholar.org]
- 17. The application of click chemistry in the synthesis of agents with anticancer activity | Scilit [scilit.com]
- 18. researchgate.net [researchgate.net]
- 19. Signature of click chemistry in advanced techniques for cancer therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01196E [pubs.rsc.org]
- 20. Challenges In ADC Production - Consolidating Operations Under One Roof [outsourcedpharma.com]
- 21. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 22. Monoclonal antibodies manufacture for cancer therapy [diposit.ub.edu]
- 23. Production of Monoclonal Antibodies for Therapeutic Purposes: Applications, Techniques, and Improvement[v1] | Preprints.org [preprints.org]
- 24. scoilnet.ie [scoilnet.ie]
- 25. Monoclonal Antibody Production, mAb | Molecular Devices [moleculardevices.com]
- 26. bioprocessintl.com [bioprocessintl.com]
- 27. ChemPartner [chempartner.com]
- 28. veranova.com [veranova.com]
Application Note: Strategies for the Regioselective Amination of 5-Amino-2,4-dichloropyrimidine
Abstract
5-Amino-2,4-dichloropyrimidine is a critical starting material in medicinal chemistry, serving as a versatile scaffold for the synthesis of kinase inhibitors and other therapeutic agents. The presence of two reactive chlorine atoms at the C2 and C4 positions presents a significant synthetic challenge: controlling the regioselectivity of nucleophilic substitution. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on strategies to achieve regioselective amination of this substrate. We will explore the underlying electronic factors governing reactivity and present detailed protocols for both catalyst-free Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination, enabling selective functionalization at either the C4 or C2 position.
The Challenge of Regioselectivity in Substituted Pyrimidines
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes halopyrimidines excellent substrates for Nucleophilic Aromatic Substitution (SNAr) reactions. In an unsubstituted 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophiles than the C2 position.[1][2] This preference is attributed to the greater ability of the para-nitrogen (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C4.
However, the regioselectivity of SNAr reactions on the pyrimidine core is highly sensitive to the electronic and steric nature of other substituents on the ring.[3][4] The subject of this note, this compound, features an electron-donating amino group (-NH₂) at the C5 position. This group introduces a layer of complexity:
-
Electronic Effects: The C5-amino group, being an electron-donating group (EDG), generally deactivates the pyrimidine ring towards nucleophilic attack by increasing its overall electron density. This can make SNAr reactions more challenging compared to pyrimidines bearing electron-withdrawing groups (EWGs).
-
Directing Effects: The EDG at C5 can differentially influence the electrophilicity of the adjacent C4 carbon and the more distant C2 carbon, potentially altering the inherent C4 > C2 reactivity ratio.
Achieving high regioselectivity is therefore paramount to avoid the formation of isomeric mixtures that are often difficult to separate, leading to reduced yields and increased purification costs.[1]
Caption: Electronic landscape of this compound.
Strategic Approaches to Regiocontrol
Two primary methodologies have proven effective in controlling the site of amination on dichloropyrimidines: catalyst-free SNAr under controlled conditions and transition-metal catalysis.
Strategy 1: C4-Selective Nucleophilic Aromatic Substitution (SNAr)
Despite the deactivating effect of the C5-amino group, the inherent electronic preference for substitution at the C4 position often prevails under thermal SNAr conditions. This strategy is cost-effective and experimentally straightforward. However, selectivity can be moderate, and forcing conditions (high temperatures) may be required, potentially leading to side products. The choice of base and solvent is critical to maximize selectivity and yield.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is often sufficient to act as an acid scavenger for the HCl generated during the reaction. A stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) can also be used.
-
Temperature: The reaction often requires heating to overcome the activation energy, which is increased by the C5-amino group. Careful temperature control is necessary to minimize the formation of the C2-isomer and other byproducts.
Strategy 2: High-Selectivity C4-Amination via Buchwald-Hartwig Cross-Coupling
For substrates where SNAr provides poor selectivity or for less nucleophilic amines, the Palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[5][6] This reaction has demonstrated exceptional success in achieving high C4-selectivity on related dichloropyrimidine systems, often yielding C4:C2 ratios exceeding 30:1.[1]
The Catalytic Cycle and its Importance: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of ligand is crucial as it modulates the steric and electronic properties of the palladium center, directly influencing the reaction's efficiency and selectivity. Bulky, electron-rich phosphine ligands are commonly employed.[7]
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Causality Behind Experimental Choices:
-
Catalyst/Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common palladium precursors that are reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, DavePhos) are essential. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[5][7]
-
Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is required to deprotonate the amine, forming the active nucleophile within the catalytic cycle.[1][7]
Strategy 3: Inverting Selectivity for C2-Amination
Achieving C2-amination in the presence of a more reactive C4-chloro group is a significant challenge. Success often relies on catalyst control or exploiting unique nucleophile reactivity.
-
Catalyst-Controlled C2-Coupling: Recent advances have shown that specific palladium precatalysts, particularly those with N-heterocyclic carbene (NHC) ligands like IPent, can invert the conventional selectivity and favor reaction at the C2 position.[2] This approach relies on altering the mechanism of oxidative addition.
-
Nucleophile-Directed SNAr: For 5-substituted-2,4-dichloropyrimidines bearing a strong EWG, tertiary amines have been shown to selectively displace the C2-chloride.[8][9] While the C5-amino group is an EDG, this principle highlights that nucleophile choice can be a powerful tool for altering regiochemical outcomes.
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: C4-Selective Amination via SNAr
This protocol describes a general procedure for the catalyst-free monoamination of this compound, targeting the C4 position.
Materials and Equipment:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
TLC plates, LC-MS for reaction monitoring
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 mmol, 1 eq).
-
Add anhydrous K₂CO₃ (2.0 mmol, 2.0 eq).
-
Add anhydrous DMF (5-10 mL) to the flask.
-
Add the desired amine (1.1 mmol, 1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 4-amino-substituted product.
Protocol 2: High-Selectivity C4-Amination via Buchwald-Hartwig Coupling
This protocol is adapted from procedures for highly regioselective amination of related dichloropyrimidines and is designed to maximize C4 selectivity.[1]
Materials and Equipment:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Xantphos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene or Dioxane, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Inert atmosphere line (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.03 mmol, 3 mol%), Xantphos (0.06 mmol, 6 mol%), and NaOtBu (1.4 mmol, 1.4 eq).
-
Add this compound (1.0 mmol, 1.0 eq).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (5-10 mL) via syringe, followed by the amine (1.2 mmol, 1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-6 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Summary and Troubleshooting
Table 1: Comparison of Amination Strategies
| Feature | SNAr (Protocol 1) | Buchwald-Hartwig (Protocol 2) | C2-Selective Methods |
| Target Position | Primarily C4 | Highly Selective for C4 | C2 |
| Typical Selectivity | Moderate to Good (C4:C2 from 3:1 to 10:1) | Excellent (C4:C2 > 30:1)[1] | High (Catalyst-dependent)[2] |
| Reaction Conditions | High Temperature (80-120 °C) | Milder Temperature (80-110 °C) | Varies, can be mild (0 °C)[2] |
| Key Reagents | Base (K₂CO₃, DIPEA) | Pd Catalyst, Ligand, Strong Base (NaOtBu) | Specialized Pd/NHC Catalyst[2] |
| Pros | Low cost, simple setup | High selectivity, broad amine scope | Access to less common isomer |
| Cons | Moderate selectivity, risk of byproducts | Higher cost, air/moisture sensitive | Catalyst availability, narrower scope |
Table 2: Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient temperature (SNAr). Inactive catalyst (Buchwald-Hartwig). Reagents not anhydrous. | Increase temperature for SNAr. For Buchwald-Hartwig, use fresh reagents, ensure inert atmosphere, and try a different ligand/precatalyst combination. Use anhydrous solvents. |
| Poor Regioselectivity | SNAr conditions are not optimal. | Switch to the Buchwald-Hartwig protocol for C4 selectivity. For C2, investigate specialized catalyst systems. |
| Formation of Di-aminated Product | Excess amine nucleophile or prolonged reaction time. | Use a slight excess (1.1-1.2 eq) of the amine. Monitor the reaction closely and stop once the starting material is consumed. |
| Hydrolysis of Chloro-group | Presence of water in the reaction. | Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere. |
Conclusion
The regioselective amination of this compound is a solvable but nuanced challenge in synthetic chemistry. While traditional SNAr reactions can provide moderate selectivity for the C4 position, the use of palladium-catalyzed Buchwald-Hartwig amination offers a superior and more general method for achieving high C4-selectivity with a broad range of amines. For the synthesis of the less-favored C2-aminated isomer, emerging catalyst-controlled cross-coupling reactions present the most promising strategy. The protocols and strategic insights provided in this note offer a robust framework for researchers to successfully navigate the synthesis of these valuable chemical building blocks.
References
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: QM Magic Class URL:[Link]
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: Journal of Organic Chemistry URL:[Link]
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: PubMed URL:[Link]
- Title: Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine Source: Google Patents URL
- Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine Source: QM Magic Class URL:[Link]
- Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters URL:[Link]
- Title: Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides Source: ResearchG
- Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities Source: National Institutes of Health (NIH) URL:[Link]
- Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: ACS Public
- Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL:[Link]
- Title: Preparation method of 2, 4-diamino-6-chloropyrimidine Source: Patsnap URL
- Title: Synthesis of 4,5-Diamino-2-chloropyrimidine Source: iChemical URL:[Link]
- Title: Buchwald–Hartwig amin
- Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Nucleoside Analogs from 5-Amino-2,4-dichloropyrimidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the synthesis of novel nucleoside analogs starting from the versatile building block, 5-Amino-2,4-dichloropyrimidine. This precursor is a valuable starting material in medicinal chemistry due to its reactive sites, which allow for the strategic introduction of various functionalities, making it a cornerstone in the development of potential antiviral and anticancer agents.[1] This document outlines a multi-step synthetic pathway, including the protection of the amine, N-glycosylation, regioselective substitution of the chloro groups, and final deprotection to yield the target nucleoside analogs. The rationale behind the choice of reagents and reaction conditions is discussed in detail to provide a thorough understanding of the synthetic strategy.
Introduction
Nucleoside analogs are a critical class of therapeutic agents that mimic endogenous nucleosides and interfere with DNA and RNA synthesis and other vital cellular processes.[2] The pyrimidine scaffold is a common feature in many of these drugs. This compound serves as an excellent starting point for generating a diverse library of nucleoside analogs due to its three modifiable positions: the 5-amino group and the two chloro-substituents at the C2 and C4 positions. The differential reactivity of the C2 and C4 positions allows for sequential and regioselective modifications, a key strategy in structure-activity relationship (SAR) studies.[3][4][5][6]
This guide details a robust protocol for the synthesis of 2,4-disubstituted-5-aminopyrimidine nucleosides, focusing on the widely applicable Vorbrüggen glycosylation method for the crucial C-N bond formation between the pyrimidine base and a protected ribose sugar.
Overall Synthetic Scheme
The overall synthetic strategy is depicted below. It involves four main stages:
-
Protection of the 5-amino group.
-
N-Glycosylation with a protected sugar derivative.
-
Sequential and Regioselective Substitution of the C4 and C2 chloro groups.
-
Deprotection to yield the final nucleoside analog.
Caption: Overall workflow for the synthesis of nucleoside analogs.
Part 1: Protection of the 5-Amino Group
To prevent unwanted side reactions during the glycosylation and subsequent substitution steps, the 5-amino group must be protected. Acylation is a common and effective method for this purpose. The acetyl group is a suitable choice as it is stable under the conditions of the subsequent reactions and can be readily removed during the final deprotection step.
Protocol 1: N-Acetylation of this compound
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 163.99 | 1.0 g | 6.10 |
| Acetic Anhydride | 102.09 | 0.75 mL | 7.93 |
| Pyridine | 79.10 | 10 mL | - |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
Procedure:
-
Suspend this compound (1.0 g, 6.10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (10 mL) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (0.75 mL, 7.93 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acetylated product.
Part 2: N-Glycosylation (Vorbrüggen Method)
The Vorbrüggen glycosylation is a powerful method for the formation of the N-glycosidic bond.[7][8] It typically involves the reaction of a silylated nucleobase with a protected and activated sugar derivative, catalyzed by a Lewis acid.
Protocol 2: Vorbrüggen Glycosylation
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| N-(2,4-dichloro-5-pyrimidinyl)acetamide | 206.02 | 1.0 g | 4.85 |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 504.48 | 2.7 g | 5.34 |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | 203.43 | 1.5 mL | 5.82 |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 222.26 | 1.0 mL | 5.34 |
| Acetonitrile (anhydrous) | 41.05 | 50 mL | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend N-(2,4-dichloro-5-pyrimidinyl)acetamide (1.0 g, 4.85 mmol) in anhydrous acetonitrile (30 mL).
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 mL, 5.82 mmol) and stir the mixture at room temperature for 1 hour to facilitate silylation of the pyrimidine.
-
In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (2.7 g, 5.34 mmol) in anhydrous acetonitrile (20 mL).
-
Add the sugar solution to the silylated pyrimidine mixture.
-
Cool the reaction mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 mL, 5.34 mmol) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 70 °C, stirring for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and quench with saturated sodium bicarbonate solution (30 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected nucleoside.
Caption: Simplified mechanism of Vorbrüggen glycosylation.
Part 3: Sequential and Regioselective Substitution of Chloro Groups
The C4 position of the 2,4-dichloropyrimidine ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[3][5][6] This difference in reactivity allows for a sequential substitution strategy.
Protocol 3a: Regioselective C4-Substitution with an Amine
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Protected Nucleoside Intermediate | - | 1.0 g | - |
| Amine (e.g., Morpholine) | 87.12 | 1.2 eq | - |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 eq | - |
| n-Butanol | 74.12 | 20 mL | - |
Procedure:
-
Dissolve the protected nucleoside intermediate (1.0 g) in n-butanol (20 mL).
-
Add the desired amine (e.g., morpholine, 1.2 equivalents) and DIPEA (2.0 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the C4-substituted product.
Protocol 3b: C2-Substitution
The C2-chloro group can be substituted under more forcing conditions or by using palladium-catalyzed cross-coupling reactions. For SNAr, a higher temperature and a stronger nucleophile might be required.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| C4-Substituted Nucleoside | - | 1.0 g | - |
| Nucleophile (e.g., Sodium Methoxide) | 54.02 | 1.5 eq | - |
| Methanol | 32.04 | 20 mL | - |
Procedure:
-
Dissolve the C4-substituted nucleoside (1.0 g) in methanol (20 mL).
-
Add sodium methoxide (1.5 equivalents).
-
Reflux the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Part 4: Deprotection
The final step is the removal of all protecting groups to yield the target nucleoside analog. This is typically achieved by treatment with a base, such as ammonia in methanol, which will cleave the benzoyl groups on the sugar and the acetyl group on the 5-amino group.
Protocol 4: Global Deprotection
| Reagent/Solvent | Amount |
| C2,C4-Disubstituted Protected Nucleoside | 500 mg |
| Saturated Ammonia in Methanol | 25 mL |
Procedure:
-
Dissolve the fully substituted and protected nucleoside (500 mg) in saturated ammonia in methanol (25 mL) in a sealed pressure vessel.
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until all protecting groups are removed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final nucleoside analog by recrystallization or column chromatography.
Conclusion
The protocols outlined in this application note provide a robust and versatile pathway for the synthesis of a diverse range of nucleoside analogs starting from this compound. By carefully selecting the protecting groups, glycosylation conditions, and the sequence of substitution reactions, researchers can efficiently generate novel compounds for biological screening in drug discovery programs. The principles of regioselective chemistry are key to the successful implementation of this synthetic strategy.
References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Org. Lett.2018, 20 (1), 136-139. [Link]
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J. Org. Chem.2015, 80 (15), 7757-7763. [Link]
- Synthetic steps toward the key Vorbrüggen N-glycosylation reaction.
- Synthesis and Biological Effects of Acyclic Pyrimidine Nucleoside Analogues. J. Med. Chem.1982, 25 (4), 356-360. [Link]
- Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Org. Lett.2022, 24 (45), 8353–8357. [Link]
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
- Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances. [Link]
- First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside. Mar. Drugs2016, 14 (12), 223. [Link]
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses2022, 14 (8), 1663. [Link]
- Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules2021, 26 (12), 3624. [Link]
- What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?.
- Vorbrüggen glycosylation reaction and its mechanism.
- Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions.
- Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.
- Double-headed nucleosides: Synthesis and applications. Beilstein J. Org. Chem.2019, 15, 2234–2273. [Link]
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals (Basel)2023, 16 (5), 754. [Link]
- 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. J Med Chem2021, 64 (11), 7594-7607. [Link]
- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Adv.2014, 4, 15087-15091. [Link]
- Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. ACS Infect. Dis.2019, 5 (11), 1936–1946. [Link]
- This compound.
- N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Enzyme Microb. Technol.2020, 138, 109536. [Link]
- Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. Molecules2021, 26 (1), 198. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for Purity Assessment of 5-Amino-2,4-dichloropyrimidine
Abstract
This application note details a reliable and robust high-performance liquid chromatography (HPLC) method for the purity determination of 5-Amino-2,4-dichloropyrimidine, a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The described reversed-phase HPLC (RP-HPLC) method is designed to be specific, accurate, and precise, ensuring its suitability for quality control and stability testing in research and manufacturing environments. The methodology is grounded in established chromatographic principles and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH).[2][3][4][5][6]
Introduction
This compound is a key building block in organic synthesis, particularly for molecules with biological activity.[1][7] Its purity is paramount as impurities can affect the yield, purity, and safety of the final product. Therefore, a well-validated analytical method for routine purity checks is essential. High-performance liquid chromatography is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[8][9] This document provides a comprehensive protocol for an isocratic RP-HPLC method, including system suitability criteria to ensure the validity of the analytical results, as recommended by the United States Pharmacopeia (USP).[8][10][11][12][13]
Scientific Principles
The separation of this compound from its potential impurities is achieved by reversed-phase chromatography. In this mode of chromatography, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Less polar compounds will have a stronger interaction with the stationary phase and thus elute later, while more polar compounds will elute earlier.
The choice of a C18 column provides a versatile and robust stationary phase for the separation of a wide range of organic molecules, including pyrimidine derivatives.[14][15] The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile), allows for the fine-tuning of the separation by adjusting the polarity and pH. The UV detector is selected based on the chromophoric nature of the pyrimidine ring, which exhibits strong absorbance in the UV region, providing high sensitivity for the analyte and related impurities.
Experimental Workflow
The overall workflow for the purity analysis of this compound is depicted in the following diagram.
Figure 1. Analytical workflow for HPLC purity analysis.
Materials and Methods
Reagents and Materials
-
This compound reference standard (Purity ≥ 98%)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (Analytical grade)
-
Methanol (HPLC grade)
Instrumentation
A standard HPLC system equipped with a UV detector is suitable for this method.
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography data system (CDS) for data acquisition and processing.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (pH 3.0 with H₃PO₄) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Detailed Protocols
Preparation of Solutions
Mobile Phase Preparation:
-
Adjust the pH of HPLC grade water to 3.0 using phosphoric acid.
-
Mix the pH-adjusted water with acetonitrile in a 50:50 volume ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
HPLC System Setup and System Suitability
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the standard solution.
-
The system is deemed suitable for analysis if the following criteria are met, in accordance with ICH and USP guidelines.[2][3][6][8][10][12]
System Suitability Test (SST) Parameters:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
Sample Analysis and Purity Calculation
-
Once the system suitability is established, inject the sample solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of the this compound sample using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Principles
To ensure the reliability of this analytical method, it must be validated according to the ICH Q2(R1) guideline.[2][3][5][6] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by the resolution of the main peak from any adjacent peaks and peak purity analysis using a PDA detector.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Stability-Indicating Aspects
For use in stability studies, the method must be proven to be stability-indicating.[16] This is achieved through forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light.[17] The method is considered stability-indicating if it can separate the main peak from all degradation product peaks.
Conclusion
The described HPLC method provides a straightforward and reliable approach for the purity determination of this compound. The method is based on established chromatographic principles and is designed to meet the stringent requirements of the pharmaceutical and chemical industries for quality control. Proper validation in accordance with ICH guidelines will ensure the method's suitability for its intended purpose.
References
- United States Pharmacopeia.
- International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Agilent.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- LCGC International. Are You Sure You Understand USP <621>? [Link]
- International Council for Harmonis
- Starodub. Revised ICH Guideline Q2(R1)
- International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
- IOSR Journal of Pharmacy.
- SIELC Technologies. Separation of Model Compounds in Reversed-Phase and Mixed-Mode. [Link]
- Google Patents.
- Fisher Scientific. This compound, 97%, Thermo Scientific Chemicals. [Link]
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
- ResearchGate.
- PubMed. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. [Link]
- ResearchGate.
- National Center for Biotechnology Information.
- Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
- SciSpace. Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e. [Link]
- National Center for Biotechnology Information. 2-Amino-4,6-dichloropyrimidine. [Link]
- MDPI.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. starodub.nl [starodub.nl]
- 6. database.ich.org [database.ich.org]
- 7. scbt.com [scbt.com]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. rjptonline.org [rjptonline.org]
- 10. usp.org [usp.org]
- 11. agilent.com [agilent.com]
- 12. Chromatography [usp.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. iosrphr.org [iosrphr.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 5-Amino-2,4-dichloropyrimidine
Introduction: The Significance of 5-Amino-2,4-dichloropyrimidine in Medicinal Chemistry
This compound is a pivotal intermediate in the synthesis of a multitude of bioactive molecules, particularly in the realm of pharmaceuticals. Its unique structural motif, featuring a reactive pyrimidine core with strategically positioned amino and chloro groups, serves as a versatile scaffold for the construction of complex molecular architectures. This compound is a key building block for various kinase inhibitors, which are at the forefront of targeted cancer therapy, as well as for other therapeutic agents. The efficient and selective synthesis of this compound is therefore a critical step in the drug development pipeline.
The most common and industrially viable route to this valuable intermediate is the reduction of its nitro precursor, 2,4-dichloro-5-nitropyrimidine.[1] Among the various reduction methodologies, catalytic hydrogenation stands out for its high efficiency, cleaner reaction profiles, and scalability. This guide provides an in-depth exploration of various catalytic hydrogenation methods for the synthesis of this compound, offering detailed protocols, mechanistic insights, and practical considerations for researchers and professionals in drug development.
Mechanistic Considerations and Challenges in the Hydrogenation of 2,4-Dichloro-5-nitropyrimidine
The reduction of a nitro group to an amine via catalytic hydrogenation is a well-established transformation that proceeds through a series of intermediates. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the desired amine.[2] This multi-step process occurs on the surface of a heterogeneous catalyst, where molecular hydrogen is activated.[3]
However, the catalytic hydrogenation of 2,4-dichloro-5-nitropyrimidine presents unique challenges stemming from the electronic nature of the substrate and the potential for undesired side reactions. The pyrimidine ring, substituted with two electron-withdrawing chlorine atoms and a nitro group, is highly reactive.[4] This reactivity can lead to several complications:
-
Hydrodechlorination: A significant side reaction is the hydrogenolysis of the carbon-chlorine bonds, leading to the formation of dechlorinated byproducts. This not only reduces the yield of the desired product but also introduces impurities that can be difficult to separate.
-
Catalyst Poisoning: The starting material and intermediates can be highly reactive and may form side products that act as catalyst poisons, deactivating the catalyst and halting the reaction.[4] For instance, unreacted 2,4-dichloro-5-nitropyrimidine can react with the newly formed this compound to produce dimers or trimers that coat the catalyst surface.[4]
-
Reaction Control: The hydrogenation of nitroaromatics is a highly exothermic process.[5] Poor temperature control can lead to thermal runaways and the formation of undesired byproducts.[5]
These challenges necessitate careful selection of the catalyst, solvent, and reaction conditions to achieve a high yield and selectivity for this compound.
Visualizing the Reaction Pathway
The catalytic hydrogenation of 2,4-dichloro-5-nitropyrimidine to this compound is a sequential reduction process. The following diagram illustrates the key steps involved.
Caption: Reaction pathway for the catalytic hydrogenation of 2,4-dichloro-5-nitropyrimidine.
Detailed Application Notes and Protocols
This section provides detailed protocols for three commonly employed catalytic systems for the synthesis of this compound. The choice of catalyst and conditions will depend on the available equipment, scale of the reaction, and desired purity of the final product.
Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
Palladium on carbon is a widely used and versatile catalyst for the reduction of nitro groups.[6][7] However, its high activity can sometimes lead to undesired hydrodechlorination.[8] Therefore, careful control of reaction conditions is crucial. A two-stage process, as described in recent patent literature, can significantly improve selectivity by first forming the hydroxylamine intermediate before its final reduction.[4]
Materials:
-
2,4-Dichloro-5-nitropyrimidine
-
10% Palladium on Carbon (Pd/C)
-
Toluene
-
Methanol
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Parr Hydrogenation Apparatus or equivalent high-pressure reactor
Experimental Workflow:
Caption: Step-by-step workflow for the two-stage Pd/C catalyzed hydrogenation.
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor (e.g., Parr apparatus), charge 2,4-dichloro-5-nitropyrimidine and 10% Pd/C (typically 1-5 mol% Pd relative to the substrate) in toluene.
-
Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove any residual oxygen.
-
Stage 1 - Hydroxylamine Formation: Pressurize the reactor with hydrogen gas to a pressure of approximately 5 bar. Maintain the reaction temperature between 25-30°C with vigorous stirring. Monitor the hydrogen uptake. The reaction should be stopped once the theoretical amount of hydrogen for the formation of the hydroxylamine intermediate has been consumed.
-
Stage 2 - Amine Formation: Carefully vent the reactor and charge methanol. Re-pressurize the reactor with hydrogen to 5 bar and increase the temperature to 38-43°C.[4] Continue the reaction until hydrogen uptake ceases, indicating the complete conversion to the amine.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/toluene.[4]
Causality Behind Choices:
-
Two-Stage Process: This approach prevents the accumulation of the final product in the presence of the starting material, thereby minimizing the formation of catalyst-poisoning byproducts.[4]
-
Solvent System: Toluene is a good solvent for the starting material in the first stage. The addition of methanol in the second stage can improve the solubility of the hydroxylamine intermediate and the final product, facilitating the reaction.
-
Temperature Control: Maintaining a lower temperature in the first stage helps to control the exothermic reaction and selectively form the hydroxylamine. A slightly elevated temperature in the second stage promotes the final reduction to the amine.
Protocol 2: Raney® Nickel Catalyzed Hydrogenation
Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitro compounds.[9][10] It is particularly useful for large-scale industrial applications. However, its high reactivity can also promote hydrodechlorination, so careful control of reaction parameters is essential.
Materials:
-
2,4-Dichloro-5-nitropyrimidine
-
Raney® Nickel (activated, slurry in water)
-
Ethyl Acetate or Methanol
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Parr Hydrogenation Apparatus or equivalent high-pressure reactor
Procedure:
-
Catalyst Preparation: Carefully wash the Raney® Nickel slurry with the chosen reaction solvent (e.g., ethyl acetate) to remove the water. This should be done under an inert atmosphere to prevent the catalyst from becoming pyrophoric.
-
Reactor Setup: Charge the reactor with 2,4-dichloro-5-nitropyrimidine dissolved in ethyl acetate. Add the washed Raney® Nickel catalyst (typically 5-10 wt% of the substrate).
-
Inerting: Seal the reactor and purge with nitrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 3-10 bar). Heat the reaction to a controlled temperature (e.g., 50-70°C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reactor, vent the excess hydrogen, and carefully filter the catalyst. Caution: The Raney® Nickel catalyst is pyrophoric and must be kept wet at all times.[12] The filtrate is concentrated to give the crude product.
-
Purification: Purify the product by recrystallization.
Causality Behind Choices:
-
Solvent: Ethyl acetate is a common solvent for this reaction, offering good solubility for the substrate and product. Methanol can also be used.
-
Temperature and Pressure: The reaction conditions can be optimized to balance the rate of reaction with the selectivity. Higher temperatures and pressures can increase the rate but may also lead to more hydrodechlorination.[11]
-
Catalyst Handling: The pyrophoric nature of Raney® Nickel necessitates strict safety precautions, including handling under an inert atmosphere and keeping it wet.[12][13]
Protocol 3: Platinum(IV) Oxide (Adams' Catalyst) Hydrogenation
Platinum-based catalysts, such as Adams' catalyst (PtO₂), are also effective for nitro group reductions and can sometimes offer better selectivity compared to palladium catalysts in minimizing hydrodehalogenation.[14]
Materials:
-
2,4-Dichloro-5-nitropyrimidine
-
Platinum(IV) Oxide (PtO₂)
-
Glacial Acetic Acid or Ethyl Acetate
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Parr Hydrogenation Apparatus or equivalent high-pressure reactor
Procedure:
-
Reactor Setup: Charge the reactor with 2,4-dichloro-5-nitropyrimidine, the chosen solvent (e.g., glacial acetic acid), and PtO₂ (typically 1-3 mol%).
-
Inerting: Seal and purge the reactor with nitrogen.
-
Hydrogenation: Pressurize the reactor with hydrogen (e.g., 3-5 bar). The reaction is typically run at room temperature with vigorous stirring. The in-situ reduction of PtO₂ to the active platinum black is usually rapid.[14]
-
Monitoring: Monitor the reaction by hydrogen uptake.
-
Work-up: Once the reaction is complete, vent the hydrogen and filter the catalyst. If acetic acid is used as the solvent, it can be removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by recrystallization.
Causality Behind Choices:
-
Catalyst: PtO₂ is often preferred when substrates are sensitive to hydrodehalogenation, as platinum can be less prone to this side reaction than palladium under certain conditions.[14]
-
Solvent: Glacial acetic acid can be a good solvent for this reaction and can also help to maintain the catalyst's activity.[15] However, its acidic nature requires a neutralization step during work-up. Ethyl acetate is a neutral alternative.
Comparative Summary of Catalytic Hydrogenation Methods
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| 10% Pd/C | Toluene/Methanol, 25-45°C, 5 bar H₂ | Highly active, widely available.[7] | Prone to hydrodechlorination, potential for catalyst poisoning.[4][8] |
| Raney® Nickel | Ethyl Acetate, 50-70°C, 3-10 bar H₂ | Cost-effective, highly active.[9][16] | Pyrophoric catalyst requires careful handling, can also cause hydrodechlorination.[12] |
| PtO₂ (Adams' Catalyst) | Acetic Acid/Ethyl Acetate, RT, 3-5 bar H₂ | Can offer better selectivity against hydrodehalogenation.[14] | Higher cost compared to Pd/C and Raney® Nickel. |
Safety Considerations
Catalytic hydrogenation is an inherently hazardous procedure and must be conducted with appropriate safety precautions.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[12][13] All reactions should be carried out in a well-ventilated fume hood, and all equipment must be properly grounded.
-
Pyrophoric Catalysts: Raney® Nickel and, to a lesser extent, dry Pd/C and platinum black are pyrophoric and can ignite spontaneously in air.[12][13] They must be handled under an inert atmosphere and should not be allowed to dry out.
-
Exothermic Reactions: The reduction of nitro groups is highly exothermic.[5] Proper temperature control and monitoring are essential to prevent thermal runaways.
-
Pressure Equipment: High-pressure reactors must be regularly inspected and maintained. Personnel should be thoroughly trained in their operation.[17]
Always consult the Safety Data Sheets (SDS) for all chemicals and follow established laboratory safety protocols.[12][13][17]
Conclusion
The synthesis of this compound via catalytic hydrogenation is a critical transformation in the pharmaceutical industry. While challenges such as hydrodechlorination and catalyst poisoning exist, careful selection of the catalyst and optimization of reaction conditions can lead to high yields of the desired product. The protocols outlined in this guide, based on established literature and best practices, provide a solid foundation for researchers to successfully perform this important synthesis. The choice between Pd/C, Raney® Nickel, and PtO₂ will depend on the specific requirements of the synthesis, including scale, cost, and desired purity. With a thorough understanding of the reaction mechanism and strict adherence to safety protocols, catalytic hydrogenation remains a powerful and efficient tool for the production of this valuable building block.
References
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Oriental Journal of Chemistry.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry.
- A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 c
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (2022). Google Patents.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
- HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (n.d.).
- Raney® Nickel: A Life-Changing Catalyst. (n.d.). American Chemical Society.
- Hydrogenation Reactions. (2012). University of Pittsburgh.
- Hydrogenation: How we can make it safer. (2025). H.E.L Group.
- An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. (n.d.).
- Adams' catalyst. (n.d.). Wikipedia.
- Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024).
- Hydrogenation reactions using Raney-type nickel catalysts. (n.d.).
- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (n.d.). Organic Chemistry Portal.
- Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in W
- (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (2025). ResearchGate.
- 2,4-Dichloro-5-nitropyrimidine. (n.d.). LookChem.
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 9. acs.org [acs.org]
- 10. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. helgroup.com [helgroup.com]
- 14. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. safety.pitt.edu [safety.pitt.edu]
Application Note: Development of Thermoresponsive Hydrogels for Controlled Drug Release
Abstract
Specialty polymers with tailored functionalities are at the forefront of materials science innovation, particularly in the biomedical field. Among these, stimuli-responsive or "smart" polymers, which undergo significant physicochemical changes in response to environmental triggers, offer unprecedented control over therapeutic agent delivery.[1][2] This application note provides a comprehensive guide to the development of a thermoresponsive hydrogel based on poly(N-isopropylacrylamide) (PNIPAM), a specialty polymer renowned for its sharp and reversible phase transition near physiological temperature.[3][4] We present detailed, field-proven protocols for the synthesis via free-radical polymerization, essential characterization techniques to validate its thermoresponsive properties, and a functional assay for evaluating its performance in a controlled in vitro drug release application. This guide is intended for researchers and scientists in materials science and drug development seeking to leverage smart polymer technology.
Fundamental Principles of Thermoresponsive Polymers
Stimuli-responsive polymers are macromolecules engineered to change their properties in response to triggers like temperature, pH, light, or specific biomolecules.[1][2][5] Temperature-responsive polymers, specifically those exhibiting a Lower Critical Solution Temperature (LCST), are exceptionally valuable for biomedical applications.[3][6]
Mechanism of the Lower Critical Solution Temperature (LCST):
Below its LCST, a polymer like PNIPAM is soluble in water. Its structure is dominated by hydrophilic interactions, where the amide groups on the polymer side chains form strong hydrogen bonds with surrounding water molecules, leading to an extended, solvated coil conformation.[3][4] As the temperature increases and surpasses the LCST (~32°C for PNIPAM), this delicate energetic balance shifts.[3][7] The hydrogen bonds between the polymer and water are disrupted, and intramolecular and intermolecular hydrophobic interactions become dominant.[3] This causes the polymer chains to collapse into a compact, dehydrated globule state, leading to phase separation from the water and turning the solution opaque.[3][8] This transition is reversible; upon cooling, the polymer rehydrates and redissolves.[1][2] This sharp, reversible transition is the key to its function in controlled release systems.
Mechanism Deep Dive: The Thermodynamics of LCST
The LCST phenomenon is governed by the Gibbs free energy equation: ΔG = ΔH - TΔS .- Below the LCST: The dissolution process is enthalpically favorable (ΔH < 0) due to strong hydrogen bonding between the polymer and water. The entropy change (ΔS) is also negative because water molecules form ordered, cage-like structures around the polymer's hydrophobic isopropyl groups. At low temperatures, the enthalpic term dominates, making ΔG negative and favoring dissolution.
- Above the LCST: As temperature (T) increases, the TΔS term becomes more significant. The disruption of the ordered water cages releases these water molecules, leading to a large positive entropy change (ΔS > 0). This favorable entropy gain overcomes the unfavorable enthalpy of breaking polymer-water hydrogen bonds, making ΔG negative for the phase separation process.[3][7]
Case Study: PNIPAM Hydrogels for On-Demand Drug Release
A hydrogel is a three-dimensional network of crosslinked polymer chains that can absorb and retain large volumes of water.[9] A PNIPAM-based hydrogel leverages the LCST behavior for drug delivery.
-
Drug Loading (Below LCST): At room temperature (<32°C), the hydrogel is in a swollen, hydrophilic state. The large mesh size of the polymer network allows a therapeutic agent to be loaded into the hydrogel matrix via diffusion.
-
Drug Retention (Below LCST): The loaded drug remains entrapped within the swollen hydrogel network.
-
On-Demand Release (Above LCST): When the temperature is raised above the LCST (e.g., upon administration into the body at ~37°C), the hydrogel network undergoes a rapid collapse. This transition from a swollen to a shrunken state actively expels the entrapped water and the loaded drug from the matrix, resulting in a burst release at the target site.[10]
Caption: Phase transition mechanism of a PNIPAM hydrogel for drug release.
Experimental Protocols
This section provides a validated, step-by-step methodology for the synthesis and characterization of a thermoresponsive PNIPAM hydrogel.
Protocol: Synthesis via Free-Radical Polymerization
Free-radical polymerization is a robust method for synthesizing hydrogels by converting vinyl monomers into a crosslinked polymer network.[11][12][13] The process involves initiation, propagation, and termination steps.[14]
Materials & Reagents:
-
N-isopropylacrylamide (NIPAM), Monomer
-
N,N'-methylenebis(acrylamide) (BIS), Cross-linker
-
Ammonium persulfate (APS), Initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED), Accelerator
-
Deionized (DI) Water, Solvent
-
Phosphate-Buffered Saline (PBS)
Protocol Steps:
-
Monomer Solution Preparation: In a 50 mL beaker, dissolve 565 mg (5 mmol) of NIPAM monomer and 15.4 mg (0.1 mmol, 2 mol% of monomer) of BIS cross-linker in 10 mL of DI water.
-
Scientific Rationale: NIPAM is the primary building block of the polymer chain. BIS is a crucial component that creates covalent links between polymer chains, forming the stable 3D network essential for a hydrogel. The concentration of BIS directly impacts the hydrogel's mechanical strength and swelling capacity.
-
-
Degassing: Place the solution in an ice bath and purge with nitrogen or argon gas for 20 minutes.
-
Scientific Rationale: Oxygen is a potent inhibitor of free-radical polymerization. Removing dissolved oxygen is critical to ensure the reaction initiates efficiently and proceeds to completion.
-
-
Initiation: While keeping the solution on ice and under a nitrogen atmosphere, add 50 µL of 10% (w/v) APS solution, followed by 10 µL of TEMED.
-
Scientific Rationale: APS is the thermal initiator that generates sulfate free radicals upon heating (or at room temperature when accelerated).[11] TEMED acts as a catalyst, accelerating the decomposition of APS to produce free radicals at a lower temperature, allowing the polymerization to proceed efficiently at room temperature.[4]
-
-
Polymerization: Gently swirl the solution and pour it into a mold (e.g., a small petri dish or between two glass plates with a spacer). Allow the polymerization to proceed at room temperature for 4 hours, or until a solid gel is formed.
-
Purification: Once polymerized, cut the hydrogel into discs of desired dimensions. Place the discs in a large beaker of DI water and stir for 3 days, changing the water daily.
-
Scientific Rationale: This crucial step removes unreacted monomers, initiator, and other impurities that could be cytotoxic or interfere with subsequent experiments. This is a key part of the self-validating process.
-
-
Storage: Store the purified hydrogel discs in PBS at 4°C.
Caption: Workflow for PNIPAM hydrogel synthesis.
Protocol: Characterization of the Hydrogel
Characterization is essential to confirm the chemical structure and validate the thermoresponsive behavior of the synthesized hydrogel.
A. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To confirm the successful polymerization of NIPAM.
-
Method:
-
Freeze-dry a small piece of the purified hydrogel.
-
Grind the dried hydrogel into a fine powder and mix with KBr.
-
Press the mixture into a pellet.
-
Acquire the spectrum using an FTIR spectrometer.
-
-
Expected Result: The spectrum of the polymer should show the disappearance of the C=C vinyl peak (around 1620 cm⁻¹) present in the NIPAM monomer.[15][16] Key characteristic peaks for PNIPAM include the N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide I band (around 1650 cm⁻¹), and N-H bending of the amide II band (around 1550 cm⁻¹).[17]
B. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the precise LCST of the hydrogel.
-
Method:
-
Blot a small, swollen hydrogel sample to remove excess surface water and weigh it in a DSC pan.
-
Seal the pan. Use a reference pan containing an equivalent amount of water.
-
Heat the sample at a controlled rate (e.g., 5°C/min) from 20°C to 50°C.
-
-
Expected Result: The DSC thermogram will show a distinct endothermic peak.[18][19] The onset or peak of this transition is identified as the LCST, representing the heat absorbed during the polymer's phase transition.[18]
C. Swelling Studies
-
Objective: To quantify the hydrogel's response to temperature changes.
-
Method:
-
Pre-weigh several dried hydrogel discs (W_d).
-
Immerse each disc in separate vials containing PBS at a range of temperatures below and above the expected LCST (e.g., 25°C, 30°C, 35°C, 37°C, 40°C).
-
At equilibrium (e.g., after 24 hours), remove each disc, gently blot the surface to remove excess water, and record its swollen weight (W_s).
-
Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d .
-
-
Expected Result: A sharp decrease in the ESR will be observed as the temperature crosses the LCST.
Application Protocol: In Vitro Drug Loading and Release
This protocol details how to use the synthesized hydrogel for a functional drug release study using a model drug like Methylene Blue.
4.1 Drug Loading
-
Prepare a 1 mg/mL solution of Methylene Blue in PBS (pH 7.4).
-
Immerse pre-weighed, purified hydrogel discs in the drug solution.
-
Keep the vials at 4°C on a shaker for 48 hours to allow for maximum loading via diffusion into the swollen hydrogel.[20]
-
After loading, rinse the discs briefly in cold DI water to remove surface-adsorbed drug.
4.2 In Vitro Release Study
-
Place each drug-loaded hydrogel disc into a vial containing 20 mL of fresh PBS (pH 7.4).
-
Place one set of vials in a water bath shaker at a temperature below the LCST (e.g., 25°C) and another set at a temperature above the LCST (e.g., 37°C).[21]
-
At predetermined time intervals (e.g., 10, 30, 60, 120, 240 minutes), withdraw a 1 mL aliquot from each vial and replace it with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.[20][21]
-
Determine the concentration of Methylene Blue in each aliquot using a UV-Vis spectrophotometer at its λ_max (~665 nm).
-
Calculate the cumulative percentage of drug released over time.
Representative Data
The following table summarizes expected outcomes from the in vitro release study, demonstrating the temperature-dependent release profile.
| Time (min) | Cumulative Release at 25°C (%) | Cumulative Release at 37°C (%) |
| 10 | 5.2 ± 0.8 | 45.1 ± 2.1 |
| 30 | 10.5 ± 1.1 | 68.3 ± 2.5 |
| 60 | 16.8 ± 1.5 | 85.7 ± 1.9 |
| 120 | 25.4 ± 1.9 | 92.4 ± 1.5 |
| 240 | 33.1 ± 2.3 | 94.6 ± 1.3 |
Data Interpretation: The data clearly shows a significantly faster and more extensive drug release at 37°C (above LCST) compared to 25°C (below LCST).[22][23] At 37°C, the hydrogel shrinks and expels the drug, leading to a rapid release profile. At 25°C, the release is slow and primarily driven by passive diffusion from the swollen hydrogel matrix.
Troubleshooting and Advanced Considerations
-
Incomplete Polymerization: Often due to oxygen contamination. Ensure thorough degassing and a proper seal during polymerization.
-
Variable LCST: The LCST can be finely tuned by copolymerization. Incorporating a hydrophilic monomer will increase the LCST, while a hydrophobic comonomer will decrease it.[7]
-
Biocompatibility: While widely used, PNIPAM's biocompatibility can be an issue.[3] For clinical applications, consider copolymerization with biocompatible polymers like polyethylene glycol (PEG).
References
- Bawa, P., Pillay, V., et al. (2009). Stimuli-responsive polymers and their applications in drug delivery. PubMed.
- Ball, L. E., Garbonova, G., et al. (2023). Synthesis of thermoresponsive PNIPAm-b-PVP-b-PNIPAm hydrogels via aqueous RAFT polymerization. Polymer Chemistry (RSC Publishing).
- Li, Y., et al. (2018). Stimuli-Responsive Polymeric Nanosystems for Controlled Drug Delivery. MDPI.
- Ball, L. E., Garbonova, G., et al. (2023). Synthesis of thermoresponsive PNIPAm-b-PVP-b-PNIPAm hydrogels via aqueous RAFT polymerization. Polymer Chemistry (RSC Publishing).
- Censi, R., et al. (2022). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. PMC - NIH.
- Bawa, P., Pillay, V., et al. (2009). Stimuli-responsive polymers and their applications in drug delivery. Semantic Scholar.
- Bajpai, A. K., et al. (2008). Responsive Polymers in Controlled Drug Delivery. ResearchGate.
- Ullah, K., et al. (2022). Describing the mechanism of free radical polymerization. ResearchGate.
- Almeida, H., et al. (2015). Ionic-strength-responsive polymers for drug delivery applications. ScienceDirect.
- Siddiqui, S. A., et al. (2022). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. PMC - NIH.
- Zhang, J., et al. (2008). Fast synthesis of temperature-sensitive PNIPAAm hydrogels by microwave irradiation. European Polymer Journal.
- Dasetty, S., et al. (2022). A Comparison between the Lower Critical Solution Temperature Behavior of Polymers and Biomacromolecules. MDPI.
- Popescu, I., et al. (2013). The structure characterization of thermosensitive poly(N-isopropylacrylamide-co-2-hydroxypropyl methacrylate) hydrogel. ResearchGate.
- Siddiqui, S. A., et al. (2020). Fundamental Concepts of Hydrogels. Encyclopedia MDPI.
- Khanda, T., et al. (2023). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Publishing.
- Iqbal, M. S., et al. (2019). In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles. RSC Advances.
- Ding, Z., et al. (2020). Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications. PMC - PubMed Central.
- Making Temperature Sensitive Hydrogel | Synthesis of poly(NIPAAm-co-VSA). (2021). YouTube.
- Murtaza, G., et al. (2021). Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. MDPI.
- Ali, A., et al. (2021). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. MDPI.
- Kizil, M., et al. (2022). Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. MDPI.
- Wang, W., et al. (2016). Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. Taylor & Francis Online.
- Ghavami, M., et al. (2021). Insights on the Lower Critical Solution Temperature Behavior of pNIPAM in an Applied Electric Field. PMC - NIH.
- Pastor, E., et al. (2022). Water Dynamics in Aqueous Poly-N-Isopropylacrylamide Below and Through the Lower Critical Solution Temperature. Stanford University.
- Deb, P., & De, P. (2014). DSC thermogram of poly (NIPAM) and poly (NIPAM-HEA) copolymers at higher ambient temperature. ResearchGate.
- Efremova, A., et al. (2024). Engineered PVA Hydrogel as a Universal Platform for Developing Stable and Sensitive Microbial BOD-Biosensors. MDPI.
- LCST – Knowledge and References. (n.d.). Taylor & Francis.
- What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022). Wako.
- Spasojević, J., et al. (2021). Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition. MDPI.
- Baghaei, S., & Khorasani, M. T. (2014). Preparation and characterization of a thermal responsive of poly(N-isopropylacrylamide)/chitosan/gelatin hydrogels. ResearchGate.
Sources
- 1. Stimuli-responsive polymers and their applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Stimuli-responsive polymers and their applications in drug delivery | Semantic Scholar [semanticscholar.org]
- 3. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 4. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. web.stanford.edu [web.stanford.edu]
- 9. Synthesis of thermoresponsive PNIPAm- b -PVP- b -PNIPAm hydrogels via aqueous RAFT polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00625E [pubs.rsc.org]
- 10. Stimuli-Responsive Polymeric Nanosystems for Controlled Drug Delivery [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Strategic Derivatization of 5-Amino-2,4-dichloropyrimidine for Medicinal Chemistry Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Primacy of the Pyrimidine Core in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural heart of numerous natural products and synthetic pharmacophores.[1][2] Its prevalence is underscored by its presence in the canonical nucleobases of DNA and RNA and a significant percentage of small-molecule drugs approved by the US FDA.[3][4] Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5]
Among the vast array of pyrimidine-based starting materials, 5-Amino-2,4-dichloropyrimidine stands out as a uniquely versatile and powerful building block for diversity-oriented synthesis.[3] Its utility stems from three key features:
-
Orthogonal Reactivity: The chlorine atoms at the C4 and C2 positions possess differential reactivity, enabling selective and sequential functionalization.[1][6]
-
Electron-Deficient Core: The pyrimidine ring's electron-deficient nature makes it highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1]
-
Tunable Amino Group: The C5-amino group influences the ring's electronic properties and serves as an additional handle for derivatization or as a key pharmacophoric feature.[7]
This guide provides a detailed exploration of the primary derivatization strategies for this compound, complete with field-proven protocols and the scientific rationale behind methodological choices.
Strategic Derivatization Pathways
The differential reactivity of the C2 and C4 positions is the key to unlocking the synthetic potential of the this compound scaffold. The general order of reactivity for both SNAr and palladium-catalyzed cross-coupling reactions is C4 > C2.[1][3] This predictable selectivity allows for a modular approach to building complex molecules.
Caption: General workflow for sequential derivatization.
Key Derivatization Protocols
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental method for introducing heteroatom nucleophiles onto the pyrimidine core. The high electropositivity of the C4 carbon, influenced by the adjacent nitrogen and the C5-amino group, makes it the preferred site for nucleophilic attack.[8][9]
Causality of C4-Selectivity: The preference for C4 substitution is rooted in the superior stability of the intermediate Meisenheimer complex. Attack at C4 allows for delocalization of the negative charge onto one of the ring nitrogens without disrupting the aromaticity of the entire system as severely as an attack at C2.[9] While C4 selectivity is the norm, it's important to note that factors like strong electron-donating groups at C6 or the use of specific nucleophiles like tertiary amines can sometimes favor C2 substitution.[8][10]
Protocol 1: C4-Selective Amination of this compound
This protocol describes a general procedure for the selective displacement of the C4-chloride with a primary or secondary amine.
-
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0-3.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Acetonitrile (ACN)
-
Inert gas (Nitrogen or Argon)
-
-
Step-by-Step Methodology:
-
To a dry reaction vessel, add this compound and the chosen solvent.
-
Purge the vessel with an inert gas for 5-10 minutes.
-
Add the amine nucleophile, followed by the base (DIPEA).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the C4-aminated product.
-
Trustworthiness Note: The progress of this reaction should be carefully monitored. Prolonged reaction times or excessive temperatures can lead to the formation of the disubstituted product.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Primary/Secondary Amines | Readily displaces the C4-chloride. |
| Base | DIPEA, K₂CO₃ | Scavenges the HCl byproduct without being overly reactive. |
| Solvent | DMF, Dioxane, ACN | Aprotic polar solvents facilitate the SNAr mechanism. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier. |
Table 1. Optimized conditions for C4-Selective SNAr Amination.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is an indispensable tool for forming C-C bonds, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[7] For dichloropyrimidines, this reaction also exhibits a strong preference for the C4 position.[1][6] Microwave-assisted protocols have become increasingly popular, drastically reducing reaction times and often improving yields.[11]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2: Microwave-Assisted C4-Selective Suzuki Coupling
This protocol provides an efficient method for coupling arylboronic acids at the C4 position.[11]
-
Materials:
-
This compound (or C2-substituted-4-chloropyrimidine) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1)
-
Microwave reaction vial
-
-
Step-by-Step Methodology:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed solvent mixture (e.g., 4 mL of dioxane, 1 mL of water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 100-120 °C for 15-30 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Dilute the filtrate with ethyl acetate and wash with water.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired C4-aryl product.
-
Expertise Note: The choice of solvent is critical; alcoholic or aqueous mixtures often provide greater reactivity at lower temperatures compared to purely aprotic solvents.[6] While Pd(PPh₃)₄ is effective, other catalyst systems like Pd(dppf)Cl₂ can also be employed, particularly for less reactive substrates.[7]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, often succeeding where traditional SNAr reactions fail, especially with less nucleophilic amines.[12][13] The reaction relies on a palladium catalyst and a specialized phosphine ligand.
Caption: Simplified Buchwald-Hartwig amination cycle.
Protocol 3: General Procedure for Buchwald-Hartwig C-N Coupling
This protocol is applicable for coupling various amines at either the C4 or C2 position (depending on the starting material).
-
Materials:
-
Chloro-pyrimidine substrate (e.g., C4-substituted-2-chloropyrimidine) (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or a pre-catalyst like BrettPhos Pd G4.[14]
-
Ligand: Xantphos, BrettPhos, or SPhos (4-10 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄) (1.4-2.0 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Inert gas atmosphere (glovebox or Schlenk line)
-
-
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, add the chloro-pyrimidine substrate, amine, base, palladium catalyst, and ligand to a dry Schlenk flask or vial.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Reactions can take from 2 to 24 hours depending on the substrates.
-
Once complete, cool to room temperature and partition the mixture between ethyl acetate and water.[14]
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Authoritative Grounding: The development of sterically hindered and electron-rich phosphine ligands (e.g., BrettPhos) has been crucial to the success of this reaction, facilitating the reductive elimination step, which is often rate-limiting.[12][15]
| Parameter | Recommended Condition | Rationale |
| Catalyst/Ligand | Pd(OAc)₂/Xantphos, BrettPhos Pd G4 | Bulky, electron-rich ligands promote efficient oxidative addition and reductive elimination.[13][14] |
| Base | NaOtBu, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are essential for catalyst stability. |
| Atmosphere | Inert (N₂ or Ar) | The Pd(0) active species is sensitive to oxygen. |
Table 2. Key parameters for Buchwald-Hartwig Amination.
Conclusion
This compound is a privileged scaffold that provides medicinal chemists with a reliable and flexible platform for generating diverse compound libraries. By mastering the regioselective control of Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can strategically and efficiently access novel chemical space. The protocols and principles outlined in this guide serve as a robust foundation for the synthesis of next-generation pyrimidine-based therapeutics.
References
- 5-Aminopyrimidine - Chem-Impex. (URL: )
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. (URL: )
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (URL: )
- Buchwald–Hartwig amin
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem. (URL: )
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: )
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines - Benchchem. (URL: )
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (URL: )
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
- Buchwald-Hartwig Amin
- One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. (URL: )
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: )
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: )
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: )
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: )
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (URL: )
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: )
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Amino-2,4-dichloropyrimidine
Welcome to the technical support center for the synthesis of 5-amino-2,4-dichloropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this critical intermediate. Here, we address common challenges encountered during synthesis and provide troubleshooting strategies grounded in chemical principles and practical experience.
I. Overview of the Primary Synthetic Pathway
The most prevalent and commercially viable route to this compound begins with 5-nitrouracil. This multi-step synthesis involves two key transformations: the chlorination of 5-nitrouracil to form 2,4-dichloro-5-nitropyrimidine, followed by the reduction of the nitro group to yield the final product. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity.
This guide is structured to address these challenges in a question-and-answer format, providing both diagnostic advice and preventative measures.
II. Troubleshooting Guide & FAQs
Part A: Chlorination of 5-Nitrouracil
The conversion of 5-nitrouracil to 2,4-dichloro-5-nitropyrimidine is a critical step where yield can be compromised due to product decomposition and side reactions.
Frequently Asked Questions:
Q1: What are the most common causes of low yield during the chlorination of 5-nitrouracil?
A1: Low yields in this step are typically attributed to two main factors:
-
Hydrolytic Decomposition: The product, 2,4-dichloro-5-nitropyrimidine, is highly susceptible to hydrolysis, especially during aqueous workup. The electron-withdrawing effects of the pyrimidine ring and the nitro group make the chloro substituents excellent leaving groups.[1]
-
Side Reactions with Amine Catalysts: While tertiary amines like triethylamine or N,N-dimethylethylamine can be used to catalyze the reaction with phosphorus oxychloride (POCl₃), they can also act as nucleophiles, leading to the formation of amine-substituted byproducts. This not only consumes the starting material but also complicates the purification process.[1]
Troubleshooting Strategies:
Issue 1: Significant product loss during aqueous workup.
-
Underlying Cause: As mentioned, the product is unstable in water. Conventional quenching procedures at elevated temperatures can lead to substantial decomposition.[1]
-
Recommended Protocol:
-
After the reaction is complete, cool the reaction mixture to 0-10°C.
-
Prepare a separate vessel with a mixture of toluene and ice-cold water (0-5°C).
-
Slowly and carefully quench the reaction mixture into the cold toluene/water mixture under vigorous stirring, maintaining the temperature below 10°C.
-
Promptly separate the organic layer. The use of a non-polar organic solvent like toluene helps to extract the product and minimize its contact time with the aqueous phase.[1]
-
Issue 2: Formation of colored impurities and difficult purification.
-
Underlying Cause: The use of certain tertiary amine catalysts can lead to the formation of highly colored, polar byproducts.
-
Recommended Protocol:
-
Catalyst Selection: Opt for a sterically hindered and less nucleophilic amine base such as N,N-diethylaniline. This has been shown to minimize the formation of amine-substituted side products, especially at controlled, lower temperatures.[1]
-
Temperature Control: Maintain a strict temperature profile during the addition of the amine catalyst and the subsequent reaction. For the reaction with POCl₃ and N,N-diethylaniline, a temperature range of 55-65°C is often recommended.[1]
-
Part B: Reduction of 2,4-Dichloro-5-nitropyrimidine
The reduction of the nitro group is the final and often most challenging step. The choice of reducing agent and reaction conditions are paramount to achieving high yield and purity.
Frequently Asked Questions:
Q2: What are the main drawbacks of using metal reductions (e.g., iron or zinc) for the nitro group?
A2: While historically common, metal-based reductions for this synthesis have several significant disadvantages:
-
Low Yield: The product can become trapped within the metal residue, making extraction and isolation inefficient.[1]
-
Environmental Concerns: These methods generate large amounts of heavy metal waste, leading to significant environmental pollution.[1]
-
Difficult Workup: The separation of the product from the metal sludge can be a cumbersome and lengthy process.
Q3: Catalytic hydrogenation seems like a cleaner alternative. What are the potential pitfalls?
A3: Catalytic hydrogenation is indeed a more environmentally friendly approach, but it is not without its own set of challenges:
-
Catalyst Deactivation: A significant issue is the formation of side products that can poison the catalyst. The unreacted 2,4-dichloro-5-nitropyrimidine can react with the newly formed this compound, creating dimers or trimers. These larger molecules can adhere to the catalyst surface, blocking active sites and halting the reaction.[1]
-
Incomplete Reaction: Due to catalyst deactivation, the reaction may stall before reaching completion, leaving a mixture of starting material, intermediate (hydroxylamino-pyrimidine), and product.
Troubleshooting Strategies:
Issue 3: Stalled catalytic hydrogenation and low conversion rates.
-
Underlying Cause: As described above, the interaction between the starting material and the product is a primary cause of catalyst deactivation.
-
Recommended Two-Stage Hydrogenation Protocol: To circumvent this issue, a two-stage hydrogenation process is highly effective.
-
Stage 1: In the first stage, the reaction is carried out at a lower temperature (e.g., 25-30°C) and hydrogen pressure (e.g., 5 bar) to convert the 2,4-dichloro-5-nitropyrimidine to the intermediate 2,4-dichloro-5-hydroxylaminopyrimidine. This is the more reactive species.
-
Stage 2: Once the starting material is consumed (as monitored by HPLC), the temperature can be increased (e.g., 38-43°C) to facilitate the reduction of the hydroxylamino intermediate to the final amino product. This staged approach prevents the detrimental interaction between the nitro- and amino-substituted pyrimidines.[1]
-
Workflow for Two-Stage Catalytic Hydrogenation:
Caption: Two-stage catalytic hydrogenation workflow.
Part C: Purification of this compound
Even with an optimized reaction, the purity of the final product is crucial for downstream applications.
Frequently Asked Questions:
Q4: What is an effective method for purifying the crude this compound?
A4: A combination of activated carbon treatment and recrystallization is a robust method for obtaining a high-purity product.
Recommended Purification Protocol:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent like ethyl acetate or methanol. Add activated carbon (typically 2-5% by weight) and stir the mixture at a slightly elevated temperature (e.g., 45-50°C) for about an hour. The activated carbon will adsorb colored impurities and other non-polar contaminants.[1]
-
Filtration: Filter the hot solution to remove the activated carbon.
-
Concentration and Recrystallization: Concentrate the filtrate under reduced pressure. The product can then be recrystallized from a suitable solvent system, such as a mixture of methanol and water or toluene. Cooling the solution slowly to 0-10°C will promote the formation of well-defined crystals.[1]
Quantitative Data Summary:
| Step | Key Parameter | Recommended Condition | Expected Yield |
| Chlorination | Catalyst | N,N-Diethylaniline | ~84% (assay yield)[1] |
| Workup Temperature | 0-10°C | ||
| Reduction | Method | Two-Stage Catalytic Hydrogenation | ~90%[1] |
| Stage 1 Temperature | 25-30°C | ||
| Stage 2 Temperature | 38-43°C | ||
| Purification | Technique | Activated Carbon & Recrystallization | >75% (overall)[1] |
III. Alternative Synthetic Approaches
While the 5-nitrouracil route is dominant, other methods have been explored, though they often suffer from lower yields or selectivity. These include:
-
Direct Chlorination of 5-aminouracil: This approach typically results in low yields and a mixture of products, making it less desirable for large-scale synthesis.[1]
-
Synthesis from Substituted Malonic Acids: More complex, multi-step syntheses starting from monosubstituted malonic acid diesters have been developed for creating various 5-substituted 2-amino-4,6-dichloropyrimidines.[2]
Decision Tree for Troubleshooting Low Yield:
Caption: Troubleshooting decision tree for low yield.
IV. Conclusion
Improving the yield of this compound synthesis hinges on a detailed understanding of the reaction mechanisms and potential side reactions at each step. By carefully controlling reaction temperatures, selecting appropriate reagents and catalysts, and implementing strategic workup and purification procedures, researchers can significantly enhance both the efficiency and quality of their synthesis. This guide provides a framework for troubleshooting common issues, but it is essential to monitor reactions closely using analytical techniques like HPLC to make informed, real-time adjustments.
V. References
-
PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. (WO2022090101A1). Google Patents.
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. [Link]
Sources
- 1. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Amino-2,4-dichloropyrimidine
Welcome to the technical support center for 5-Amino-2,4-dichloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical chemical intermediate. This compound is a versatile building block in the synthesis of numerous pharmaceuticals and agrochemicals, making its purity paramount for successful downstream applications.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure you achieve the desired purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
-
Question: I am experiencing a significant loss of material after recrystallizing my crude this compound. What could be the cause, and how can I improve my recovery?
-
Answer: Low recovery during recrystallization is a frequent challenge and can stem from several factors. The primary reason is often suboptimal solvent selection or using an excessive volume of the recrystallization solvent.[3] this compound exhibits varying solubility in different organic solvents. If the compound has moderate solubility in the chosen solvent at low temperatures, a substantial amount will remain in the mother liquor.
Causality & Solution:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[3] For this compound, solvent systems such as ethyl acetate/toluene mixtures have been used effectively in industrial processes.[4] You may need to perform a solvent screen with small amounts of your crude material to identify the optimal solvent or solvent mixture.
-
Excessive Solvent Volume: Using the minimum amount of hot solvent required to fully dissolve the crude product is crucial. Any excess solvent will increase the amount of product that remains dissolved upon cooling, thereby reducing the yield.
-
Premature Crystallization: If the solution cools too quickly, the compound may precipitate out of solution along with impurities. Ensure a slow and gradual cooling process to allow for the formation of pure crystals. An ice bath should only be used after the solution has been allowed to cool to room temperature.[3]
-
Incomplete Precipitation: To maximize recovery, ensure the solution is thoroughly cooled. After reaching room temperature, placing the flask in an ice bath for at least 30 minutes can significantly increase the yield of precipitated crystals.[3]
-
Issue 2: Persistent Colored Impurities (Yellow to Brown Solid)
-
Question: My purified this compound is a yellow to brownish solid, but I need a lighter-colored material. How can I remove these colored impurities?
-
Answer: The presence of color often indicates residual impurities from the synthesis, such as side-products from chlorination or degradation products.[4][5] These impurities can be challenging to remove by crystallization alone.
Causality & Solution:
-
Adsorbent Treatment: A common and effective method to decolorize organic compounds is treatment with activated carbon.[4] The porous structure of activated carbon provides a large surface area for the adsorption of colored impurities.
-
Protocol: Dissolve the crude or partially purified product in a suitable solvent (e.g., ethyl acetate) at an elevated temperature (45-50°C).[4] Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the hot solution and stir for a short period (e.g., 15-30 minutes).[4] It is critical not to add activated carbon to a boiling solution, as this can cause violent bumping. Filter the hot solution through a pad of celite or filter paper to remove the activated carbon, and then proceed with the crystallization as usual.[4]
-
-
Oxidative Impurities: Colored impurities may also arise from oxidation. Ensuring that the purification process is carried out under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of these impurities.
-
Issue 3: Product "Oiling Out" During Recrystallization
-
Question: During my attempt to recrystallize this compound, the compound separated as an oil instead of forming crystals. What causes this, and how can I fix it?
-
Answer: "Oiling out" occurs when the solute is too soluble in the recrystallization solvent, or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[3] The compound comes out of solution at a temperature above its melting point, forming an oil.
Causality & Solution:
-
High Solute Solubility: If the compound is too soluble, the solution may not become supersaturated until it has cooled to a temperature below the compound's melting point. To address this, you can try using a solvent in which the compound is less soluble or a mixed solvent system. Adding a co-solvent (anti-solvent) in which the compound is insoluble to the hot, dissolved solution until it becomes slightly turbid, and then clarifying with a few drops of the original solvent, can promote crystallization.[3]
-
Solvent Boiling Point vs. Compound Melting Point: The melting point of this compound is in the range of 118-123°C.[1][6] If you are using a high-boiling point solvent, this could be the issue. Consider switching to a lower-boiling point solvent.
-
Cooling Rate: Rapid cooling can sometimes induce oiling. A slower cooling rate can provide the molecules with sufficient time to orient themselves into a crystal lattice.
-
Issue 4: Purity Does Not Improve After Multiple Recrystallizations
-
Question: I have recrystallized my product several times, but the purity, as determined by HPLC, is not improving beyond a certain point. What should I do?
-
Answer: If recrystallization is not effective, it is likely that the remaining impurities have very similar solubility profiles to your target compound. In such cases, an alternative purification technique is necessary.
Causality & Solution:
-
Co-crystallization of Impurities: Isomeric impurities or byproducts with similar functional groups can be difficult to separate by recrystallization.
-
Alternative Purification Method - Column Chromatography: Flash column chromatography is a powerful technique for separating compounds with different polarities. For this compound, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis beforehand.
-
Chemical Treatment: In some cases, impurities can be selectively removed by a chemical reaction. For example, if you have acidic or basic impurities, a simple acid-base wash of an organic solution of your compound could be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 5-nitrouracil or 5-aminouracil), incompletely chlorinated intermediates (e.g., 5-amino-2-chloro-4-hydroxypyrimidine), and side-products from the chlorination reaction.[4][7] If the synthesis involves the reduction of a nitro group, unreacted 2,4-dichloro-5-nitropyrimidine or the intermediate hydroxylamine species could also be present.[4] Additionally, side reactions can lead to the formation of dimers or trimers, which are often less soluble.[4]
Q2: How can I assess the purity of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for quantifying the purity of this compound.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.[7][9] For a quick qualitative assessment, the melting point can be indicative of purity; pure this compound has a reported melting point of 118-123°C.[1][6] A broad or depressed melting point range typically suggests the presence of impurities.[3]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 0-8°C.[1][6][10] It is important to protect it from moisture.[11]
Q4: Is this compound stable?
A4: this compound is generally stable under normal storage conditions.[10] However, related compounds like 2,4-dichloro-5-nitropyrimidine are known to be sensitive to water and high temperatures, which can cause decomposition.[4] Therefore, it is prudent to handle this compound with care, avoiding excessive heat and moisture during purification and storage.
Detailed Experimental Protocol: Purification by Recrystallization
This protocol provides a step-by-step methodology for the purification of this compound using a mixed solvent system of ethyl acetate and toluene, a method adapted from industrial processes.[4]
Materials:
-
Crude this compound
-
Ethyl acetate
-
Toluene
-
Activated carbon (optional)
-
Erlenmeyer flask
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethyl acetate to the flask.
-
Heating: Gently heat the mixture to 45-50°C with stirring.[4] Continue to add ethyl acetate portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (1-2% w/w) and stir the mixture at 45-50°C for 15-20 minutes.[4]
-
Hot Filtration (if decolorized): If activated carbon was used, filter the hot solution through a pre-warmed funnel with a small pad of celite or fluted filter paper to remove the carbon.
-
Solvent Exchange and Crystallization: To the hot ethyl acetate solution, add toluene (approximately 3-4 volumes relative to the ethyl acetate).[4] Concentrate the mixture under vacuum at 30-50°C to remove the ethyl acetate, which will azeotropically remove any residual water and induce crystallization.[4]
-
Cooling: Once crystallization begins, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Complete Crystallization: After the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the purified product.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold toluene to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.[4]
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
Common Impurities and Removal Strategies
| Impurity Type | Potential Source | Recommended Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction | Recrystallization, Column Chromatography |
| Incompletely Chlorinated Intermediates | Insufficient chlorinating agent or reaction time | Recrystallization, Column Chromatography |
| Colored Byproducts | Side reactions, degradation | Activated Carbon Treatment followed by Recrystallization |
| Polymeric/Dimeric Side Products | Side reactions during synthesis | Filtration (if insoluble), Column Chromatography |
| Residual Solvents | Trapped in crystal lattice | Drying under vacuum |
References
- Jukič, M., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Monatshefte für Chemie - Chemical Monthly, 146(7), 1147-1157. [Link]
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (2022).
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (n.d.).
- This compound, 97%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific. [Link]
- WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. (2022).
- This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online. (n.d.). [Link]
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]
- An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. (2017).
- An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogen
- Challenges and solutions for the downstream purification of therapeutic proteins. (2023). PMC. [Link]
- ICH Q2(R2) Guideline on validation of analytical procedures. (2023). EMA. [Link]
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016).
- A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine. (n.d.). ElectronicsAndBooks. [Link]
- 4-Amino-3,5-dichloropyridine. (2024).
- 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522. (n.d.). PubChem. [Link]
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2020). PMC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. This compound 97 5177-27-5 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. This compound | 5177-27-5 [sigmaaldrich.com]
Troubleshooting Guide: Common SNAr Side Products and Their Mitigation
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
A Senior Application Scientist's Guide to Mitigating Side Product Formation
For researchers, scientists, and professionals in drug development, Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of synthesis, pivotal for creating C-N, C-O, and C-S bonds in pharmaceuticals and advanced materials.[1] The reaction's power lies in its ability to functionalize electron-deficient aromatic rings.[2] However, like any powerful tool, its application requires precision. Seemingly minor variations in reaction conditions can lead to a cascade of unwanted side products, compromising yield, purity, and project timelines.
This guide provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of SNAr reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to diagnose and resolve issues leading to side product formation.
Issue 1: Hydrolysis of the Aryl Halide or Activated Substrate
One of the most common pitfalls in SNAr reactions is the unintended reaction with trace amounts of water, leading to the formation of undesired phenol or hydroxypyridine byproducts.[3]
Root Cause Analysis:
The mechanism of SNAr reactions involves the formation of a negatively charged Meisenheimer complex.[4] If water is present, it can act as a nucleophile, attacking the electron-deficient aromatic ring. This is particularly problematic when using strong bases, which can generate hydroxide ions, a potent nucleophile.
Mitigation Strategies:
-
Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel. A simple balloon of argon is often sufficient for small-scale reactions, while a Schlenk line is recommended for more sensitive substrates.
-
Careful Choice of Base: If possible, use a non-hydroxide base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[2] If a stronger base is required, consider using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) with extreme care to exclude moisture.
-
Order of Addition: Adding the base to the solution of the aryl halide and nucleophile can sometimes minimize the time the aryl halide is exposed to potentially wet base.[5]
Experimental Protocol: General Anhydrous SNAr Reaction
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon three times.
-
Allow the flask to cool to room temperature under a positive pressure of argon.
-
Add the aryl halide and the nucleophile to the flask under a flow of argon.
-
Add anhydrous solvent via syringe.
-
If using a solid base, add it quickly under a positive flow of argon. If using a liquid base, add it dropwise via syringe.
-
Stir the reaction at the desired temperature, monitoring by TLC or LC-MS.
Issue 2: Competing Reaction with the Solvent
Certain polar aprotic solvents, while excellent for SNAr reactions, can become problematic at elevated temperatures.
Root Cause Analysis:
Dimethylformamide (DMF), a common SNAr solvent, can decompose at high temperatures to generate dimethylamine.[3] This secondary amine can then act as a nucleophile, competing with the desired nucleophile and leading to the formation of a dimethylamino-substituted byproduct.
Mitigation Strategies:
-
Solvent Selection: If high temperatures are necessary, consider using a more thermally stable polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).[5][6] However, be aware of the potential health risks associated with some of these solvents.[5]
-
Temperature Control: Carefully control the reaction temperature and avoid excessive heating.[3] If the reaction is sluggish at lower temperatures, consider alternative strategies to enhance reactivity rather than simply increasing the heat.
-
Alternative Solvents: For some reactive systems, it may be possible to use less traditional SNAr solvents like tert-amyl alcohol, cyclopentyl methyl ether (CPME), or even water with a phase-transfer catalyst.[7]
Data Presentation: Solvent Stability and Boiling Points
| Solvent | Boiling Point (°C) | Notes on Stability and Side Reactions |
| DMF | 153 | Can decompose to dimethylamine at high temperatures.[3] |
| DMSO | 189 | Generally more stable than DMF at higher temperatures. |
| NMP | 202 | Thermally stable but has associated health risks.[5] |
| Dioxane | 101 | A common alternative, but also has health concerns.[5] |
| Acetonitrile | 82 | Lower boiling point, suitable for more reactive systems. |
Issue 3: Di-substitution or Over-reaction
When the product of the initial SNAr reaction is also susceptible to nucleophilic attack, di-substitution can occur, leading to a mixture of products.
Root Cause Analysis:
This is common when the starting material has multiple leaving groups or when the product formed is still sufficiently electron-deficient to react with the nucleophile.
Mitigation Strategies:
-
Stoichiometry Control: Use a limited amount of the nucleophile (e.g., 1.0-1.1 equivalents) to favor mono-substitution.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often provide better selectivity for the mono-substituted product.[3]
-
Milder Base: A milder base may reduce the rate of the second substitution reaction.[3]
-
Shorter Reaction Time: Carefully monitor the reaction and quench it as soon as the starting material is consumed to prevent the formation of the di-substituted product.
Issue 4: Steric Hindrance Leading to Low Yields
Bulky substituents on either the aryl halide or the nucleophile can significantly slow down or even prevent the SNAr reaction from occurring.[3]
Root Cause Analysis:
The SNAr mechanism requires the nucleophile to attack the carbon atom bearing the leaving group.[4] Steric hindrance can physically block this approach, increasing the activation energy of the reaction.[8][9]
Mitigation Strategies:
-
Increased Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier.[10]
-
Stronger Nucleophile/Base: Using a stronger, less sterically hindered base to fully deprotonate the nucleophile can increase its reactivity.
-
Less Hindered Reagents: If possible, consider using a less sterically hindered nucleophile or a substrate with smaller groups flanking the reaction site.[3]
-
Catalytic Approaches: For particularly challenging substrates, consider alternative methods like Buchwald-Hartwig amination, which can sometimes tolerate more steric hindrance.[1]
Frequently Asked Questions (FAQs)
Q1: Why is fluorine a good leaving group in SNAr reactions when it's a poor leaving group in SN2 reactions?
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[3][4] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The breaking of the C-F bond occurs in a subsequent, faster step and therefore does not significantly impact the overall reaction rate.[11][12]
Q2: My SNAr reaction is not working, even with an activated aryl fluoride. What should I check first?
First, confirm the activation of your ring. The electron-withdrawing group should be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[11][13] A meta-positioned electron-withdrawing group will have a minimal activating effect.[11] If the regiochemistry is correct, consider the strength of your nucleophile and base, and ensure you are using an appropriate polar aprotic solvent under anhydrous conditions.[3][6]
Q3: Can I use protic solvents for SNAr reactions?
Generally, polar aprotic solvents like DMSO and DMF are preferred because they effectively solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it more reactive.[3] Protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.[14] However, in some specific cases, particularly with highly reactive substrates, reactions in protic solvents or even water are possible.[5][14]
Q4: How does the choice of base affect my SNAr reaction?
The base plays a crucial role in deprotonating the nucleophile (if it's not already anionic) to increase its reactivity.[6] A base that is too weak may not generate a sufficient concentration of the active nucleophile. Conversely, a base that is too strong can lead to side reactions, such as deprotonation of other sites on the substrate or reaction with the solvent. The pKa of the nucleophile should be considered when selecting a base. Inorganic bases like K₂CO₃ and Cs₂CO₃ are common choices, while stronger bases like NaH or KHMDS are used for less acidic nucleophiles like alcohols.[2][15][16]
Visualizing SNAr Concepts
Diagram: Troubleshooting Workflow for Low Yields in SNAr Reactions
Caption: A decision tree for troubleshooting low-yield SNAr reactions.
Diagram: General Mechanism of SNAr Reactions
Caption: The two-step addition-elimination mechanism of SNAr reactions.
By systematically evaluating these common issues and applying the outlined mitigation strategies, researchers can significantly improve the outcome of their SNAr reactions, leading to higher yields, greater purity, and more efficient progress in their synthetic endeavors.
References
- Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- Sheridan, P., et al. (2020). Optimization of organophotochemical SNAr reaction. ResearchGate.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure.
- Malig, T. C., et al. (2020). A Brief Introduction to Chemical Reaction Optimization. PMC.
- Umemoto, K., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube.
- Bennett, C. S., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4858-4861.
- Paioti, P., et al. (2025). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Chemistry.
- Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. CORE.
- Acevedo, O., & Jorgensen, W. L. (2007). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry.
- Stack Exchange. (2015, April 28). How is it possible, that the hydrolysis of ethers proceed via a SN2 mechanism?. Chemistry Stack Exchange.
- The Organic Chemistry Tutor. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism [Video]. YouTube.
- Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube.
- Birin, K. P., et al. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. ResearchGate.
- Buncel, E., et al. (2003). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate.
- Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry.
- Chemistry LibreTexts. (2015, July 14). 9.8: Reactions of Ethers.
- Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry.
- Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] [Video]. YouTube.
- The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions [Video]. YouTube.
Sources
- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. communities.springernature.com [communities.springernature.com]
optimizing temperature and reaction time for chlorination of 5-aminouracil
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of halogenated pyrimidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the chlorination of 5-aminouracil, a critical transformation in the synthesis of many therapeutic agents. As your senior application scientist, my goal is to equip you with the foundational knowledge and practical insights needed to navigate this reaction, optimizing for temperature and time to achieve high yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chlorination of 5-aminouracil, focusing on the underlying chemical principles that govern reaction outcomes.
Q1: What is the primary mechanism for the chlorination of 5-aminouracil, and how does the amino group influence it?
Answer: The chlorination of 5-aminouracil proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] In this reaction, a chlorine electrophile (Cl⁺) is generated and attacks the electron-rich pyrimidine ring. The uracil ring itself is aromatic, but the presence of the amino group (-NH₂) at the C5 position dramatically influences the reaction's feasibility and required conditions.
The amino group is a potent activating group due to its ability to donate electron density into the ring through resonance. This makes the 5-aminouracil ring significantly more nucleophilic (electron-rich) than unsubstituted uracil. Consequently, it reacts much more readily with electrophiles. This heightened reactivity means that reaction conditions such as temperature and time must be carefully controlled to prevent over-reaction or the formation of undesired byproducts.[2]
Q2: Which chlorinating agents are suitable for 5-aminouracil, and what are the trade-offs?
Answer: The choice of chlorinating agent is critical. Given the activated nature of the substrate, milder reagents are generally preferred.
| Reagent | Formula | Pros | Cons |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | Mild, selective, easy to handle solid, predictable stoichiometry.[3] | Can be slower, may require a catalyst or specific solvent system. |
| Sulfuryl Chloride | SO₂Cl₂ | Potent, fast reactions, inexpensive liquid. | Can be too reactive, leading to side products; corrosive and releases toxic gases (HCl, SO₂). |
| Phosphorus Oxychloride | POCl₃ | Effective for converting keto groups to chlorides in less activated systems.[4] | Extremely harsh, reacts violently with water, and is likely too aggressive for 5-aminouracil, risking decomposition.[4] |
| Chlorine Gas | Cl₂ | Highly reactive and cost-effective for large-scale synthesis. | Difficult to handle, toxic, and often leads to over-chlorination and poor selectivity.[5] |
For laboratory-scale synthesis and optimization, N-Chlorosuccinimide (NCS) is the recommended starting point due to its high degree of control.
Q3: How do temperature and reaction time typically correlate in this reaction?
Answer: Temperature and reaction time are inversely correlated. Higher temperatures accelerate the reaction rate, reducing the required time, but they also increase the risk of side reactions and decomposition. For an activated substrate like 5-aminouracil, the optimization goal is to find the lowest possible temperature that allows the reaction to proceed to completion within a practical timeframe (e.g., 1-8 hours). Starting at a low temperature (0°C to room temperature) and gradually warming while monitoring the reaction is a prudent strategy.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the chlorination of 5-aminouracil.
Caption: General workflow for controlled chlorination of 5-aminouracil.
Protocol: Chlorination using N-Chlorosuccinimide (NCS)
Materials:
-
5-aminouracil
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath
Procedure:
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 5-aminouracil (1.0 eq.).
-
Dissolution: Add anhydrous DMF (to make a ~0.1 M solution) and stir until the solid is fully dissolved.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add NCS (1.1 eq.) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir and monitor the progress.
-
Monitoring: Check the reaction's progress every hour using Thin Layer Chromatography (TLC). A suitable eluent system might be Dichloromethane/Methanol (e.g., 9:1 v/v). The product, 5-amino-6-chlorouracil, should have a higher Rf value than the more polar 5-aminouracil starting material.
-
Quenching: Once the starting material is consumed (typically 2-6 hours), quench the reaction by pouring the mixture into cold water.
-
Workup: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield the final product.
References
- Google Patents. (n.d.). CN108117523B - Preparation method of halogenated uracil compound.
- ResearchGate. (2009). Oxidative Halogenation of 6-Methyluracil.
- Gassman, P. G., & van Bergen, T. J. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society, 125(24), 7307–7312.
- El-Malah, A. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.
- Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). List of Reagents.
- Chemistry LibreTexts. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation).
Sources
Technical Support Center: Troubleshooting Low Regioselectivity in Substitutions at C2 vs. C4 of Pyridine Derivatives
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in pyridine substitution reactions. This guide is structured in a question-and-answer format to directly address common issues and provide actionable, field-proven insights to steer your experiments toward the desired C2 or C4-substituted products.
Frequently Asked Questions (FAQs)
Q1: I'm performing a nucleophilic aromatic substitution (SNAr) on my substituted pyridine and obtaining a mixture of C2 and C4 isomers. What are the fundamental principles governing this regioselectivity?
A1: This is a common challenge rooted in the inherent electronic properties of the pyridine ring. Nucleophilic attack is favored at the C2 (ortho) and C4 (para) positions because the anionic intermediate (the Meisenheimer complex) is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[1][2][3][4] Attack at the C3 (meta) position does not allow for this resonance stabilization, making it significantly less favorable.[1][2]
The competition between C2 and C4 arises from a delicate balance of several factors:
-
Electronic Effects: The nitrogen atom withdraws electron density, making the C2 and C4 positions electrophilic and susceptible to nucleophilic attack.[3]
-
Steric Hindrance: The proximity of the C2 position to the nitrogen atom and any adjacent substituents can sterically hinder the approach of a nucleophile, often favoring attack at the more accessible C4 position.[5]
-
Kinetic vs. Thermodynamic Control: C2 substitution can sometimes be the faster, kinetically favored pathway, while C4 substitution may lead to the more stable, thermodynamically favored product.[3][6] The reaction conditions, particularly temperature, will dictate which product dominates.[7][8][9]
Q2: How can I strategically manipulate reaction conditions to favor C4 substitution?
A2: To enhance selectivity for the C4 position, you can leverage steric effects, solvent choice, and thermodynamic control.
Troubleshooting Workflow for Favoring C4 Substitution
Caption: Decision tree for enhancing C4 regioselectivity.
Detailed Strategies:
-
Employ Bulky Nucleophiles: Increasing the steric bulk of the incoming nucleophile will disproportionately disfavor attack at the more hindered C2 position.
-
Utilize Protecting Groups: Temporarily installing a bulky group on the pyridine nitrogen can physically block the C2 and C6 positions.[10] A common strategy is the formation of a pyridine N-oxide, which also electronically activates the C4 position for both nucleophilic and electrophilic attack.[5] More modern approaches utilize bulky silyl groups or boranes to achieve similar steric blockade.[10][11]
-
Elevate Reaction Temperature: Running the reaction at a higher temperature for a longer duration can allow the reaction to reach thermodynamic equilibrium, favoring the formation of the more stable C4 isomer.[7][8] This is particularly effective if the C2-adduct is the kinetic product and its formation is reversible.
Q3: Conversely, what methods can I use to promote substitution at the C2 position?
A3: Favoring the C2 position often involves promoting kinetic control and minimizing steric hindrance around the target site.
Troubleshooting Workflow for Favoring C2 Substitution
Caption: Decision tree for enhancing C2 regioselectivity.
Detailed Strategies:
-
Lower Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can trap the kinetically favored product.[7][9] The C2-adduct, being closer to the inductive effect of the nitrogen, can sometimes form faster.
-
Use Small, Reactive Nucleophiles: Small, highly reactive nucleophiles (e.g., NH2- in the Chichibabin reaction) are less sensitive to steric hindrance and can favor attack at the C2 position.[12][13]
-
Solvent Choice: The solvent can play a crucial role in regioselectivity. A study on the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine demonstrated a dramatic switch in selectivity. In dichloromethane (DCM), a 16:1 selectivity for the C2 isomer was observed, whereas in dimethyl sulfoxide (DMSO), the selectivity inverted to 2:1 for the C6 (a C2-type position) isomer.[5][14] This highlights the importance of solvent screening.
| Solvent | Dielectric Constant (ε) | H-Bond Acceptor (β) | Observed Selectivity (C2:C6) |
| Dichloromethane (DCM) | 8.93 | 0.10 | 16 : 1 |
| Acetonitrile | 37.5 | 0.31 | 9 : 1 |
| DMSO | 46.7 | 0.76 | 1 : 2 |
| Data adapted from a study on 3-substituted 2,6-dichloropyridines.[14] |
Q4: My substrate is a 2,4-dihalopyridine. How can I selectively substitute only one of the halogens?
A4: The regioselectivity in dihalopyridines is often dictated by a combination of electronic effects and the nature of the leaving group.
-
Leaving Group Ability: In SNAr reactions, the typical reactivity order for halide leaving groups is F > Cl > Br > I.[3] If you have a substrate like 2-chloro-4-fluoropyridine, the nucleophile will preferentially displace the fluoride at C4.
-
Electronic Activation: The position para (C4) to the nitrogen is often more electronically activated for SNAr than the ortho (C2) position. This can lead to preferential substitution at C4, even with the same leaving group at both positions. However, this is highly dependent on the substrate, nucleophile, and conditions.[15]
-
Steric Hindrance: As always, steric factors can influence the outcome. A bulky nucleophile is more likely to attack the C4 position.
Experimental Protocol: Selective C4-Substitution on 2-Chloro-4-fluoropyridine
This protocol provides a general guideline for the selective substitution at the C4 position by taking advantage of the superior leaving group ability of fluorine.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-chloro-4-fluoropyridine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF, or DMSO).
-
Nucleophile Addition: Cool the solution to 0 °C. Add the nucleophile (e.g., an amine or alkoxide, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of starting material and formation of the desired product.
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., water or saturated NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
- Verbeek, J., & Brandsma, L. (1984). Kinetic and thermodynamic control in the metalation of pyridine. A direct synthesis of 2- and 4-substituted pyridines. The Journal of Organic Chemistry, 49(20), 3857–3859.
- Kim, J., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 9(47).
- Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?
- Clayden, J., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions.
- Hallberg, A., et al. (2007). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Organic Chemistry, 72(23), 8705-8713.
- McNally, A., et al. (2021). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Abstracts of Papers of the American Chemical Society, 261.
- Friedrich, M., & Manolikakes, G. (2022). Influence of base and solvent on the regioselective sulfonylation of pyridine. Chemistry – A European Journal, 28(50), e202201555.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Hong, S., et al. (2022). C4-Selective C–H Borylation of Pyridinium Derivatives Driven by Electron Donor–Acceptor Complexes. Organic Letters, 24(50), 9264–9269.
- Fier, P. S., & Baran, P. S. (2018). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Organic Letters, 20(10), 2889-2892.
- Kim, S., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1248501.
- Wang, H., et al. (2024). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives.
- Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 92(1), 145-163.
- Kim, S., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen.
- Daugulis, O., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 133(43), 17563-17571.
- Knochel, P., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- Wikipedia. (n.d.). Pyridine.
- Brian, P. M., & Musau, P. (2013). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. International Journal of Organic Chemistry, 3(3), 173-181.
- Engle, K. M., et al. (2019). Overcoming regioselectivity and accessibility challenges in aryne methodology. Abstracts of Papers of the American Chemical Society, 258.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.
- University of Bath. (n.d.). Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity.
- Stuart, D. R., et al. (2024). Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. ChemRxiv.
- De Clercq, R., et al. (2016). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry, 81(17), 7577-7589.
- Baran, P. S., et al. (2013). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(12), 4781-4788.
- Singh, K., & Kumar, A. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal, e202403032.
- Chemistry Stack Exchange. (2014). How can I specify pyridine as a substituent?
- Knochel, P., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- The Organic Chemistry Tutor. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube.
- Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
- Kim, J., et al. (2023). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. Journal of the American Chemical Society, 145(47), 25688-25697.
- Domingo, L. R., et al. (2010). Reactivity and regioselectivity of five-membered heterocycles in electrophilic aromatic substitution: A theoretical investigation. Journal of Molecular Structure: THEOCHEM, 943(1-3), 110-115.
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03109A [pubs.rsc.org]
- 12. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
Technical Support Center: Managing 2,4-Dichloro-5-nitropyrimidine Decomposition
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,4-dichloro-5-nitropyrimidine. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to ensure the stability and successful application of this critical intermediate in your research and development projects. As a highly reactive compound, proper handling and awareness of its decomposition pathways are paramount.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and stability of 2,4-dichloro-5-nitropyrimidine.
Q1: What are the optimal storage conditions for 2,4-dichloro-5-nitropyrimidine to minimize decomposition?
A1: To ensure the long-term stability of 2,4-dichloro-5-nitropyrimidine, it should be stored in a cool, dry, and well-ventilated area.[1][2] Recommended storage temperatures range from -20°C for long-term storage to between 10°C and 25°C for shorter periods.[3][4] The compound is sensitive to moisture and air, so it is crucial to store it under an inert atmosphere, such as argon, in a tightly sealed container.[5][6]
Q2: What are the visible signs of decomposition?
A2: 2,4-dichloro-5-nitropyrimidine is typically a light yellow to yellow powder or a low-melting solid.[1] Decomposition may be indicated by a change in color, such as darkening to a brown or black hue. The presence of a strong, acrid odor can also signify the release of decomposition products like hydrogen chloride gas.[7]
Q3: What are the primary decomposition pathways for this intermediate?
A3: The primary decomposition pathways involve hydrolysis and nucleophilic substitution. Due to the electron-withdrawing effects of the pyrimidine ring and the nitro group, the chlorine atoms are highly susceptible to displacement by water or other nucleophiles.[8] This can lead to the formation of hydroxy- or amino-substituted pyrimidines and other side products.
Q4: Is 2,4-dichloro-5-nitropyrimidine compatible with all common laboratory solvents?
A4: While soluble in solvents like chloroform and methanol, care must be taken.[1] Protic solvents, especially in the presence of bases, can facilitate decomposition through nucleophilic substitution. For reactions, aprotic solvents are generally preferred. Always ensure solvents are anhydrous before use.
Q5: What are the main safety hazards associated with this compound and its decomposition?
A5: 2,4-dichloro-5-nitropyrimidine is an irritant to the skin, eyes, and respiratory tract.[2][7] It can be harmful if swallowed or inhaled.[7] Decomposition can release toxic fumes, including hydrogen chloride and nitrogen oxides.[7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][7]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Guide 1: Unexpected Side Products in Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: You are performing a nucleophilic aromatic substitution (SNAr) reaction with an amine and observe the formation of multiple products, including a significant amount of the C2-substituted isomer instead of the expected C4-substituted product.
Potential Causes & Solutions:
-
Regioselectivity Issues: While SNAr reactions on 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position typically favor substitution at the C4 position, certain conditions can lead to a loss of selectivity.[9][10][11]
-
Tertiary Amine Nucleophiles: The use of tertiary amines can surprisingly lead to C2 selectivity.[9] Consider using a primary or secondary amine if C4 substitution is desired.
-
Reaction Conditions: Elevated temperatures can sometimes reduce regioselectivity. Attempt the reaction at a lower temperature.
-
-
Hydrolysis: The presence of water can lead to the formation of hydroxylated byproducts.
-
Solution: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere can also help prevent moisture from entering the reaction vessel.
-
Experimental Protocol: Verification of Anhydrous Conditions
-
Glassware: Oven-dry all glassware at 120°C for at least 4 hours and allow it to cool in a desiccator over a drying agent like anhydrous calcium sulfate.
-
Solvents: Use freshly distilled solvents or commercially available anhydrous solvents.
-
Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., argon or nitrogen).
Guide 2: Low Yield and Product Degradation During Workup
Problem: You observe a significant loss of your desired product during the aqueous workup and purification steps.
Potential Causes & Solutions:
-
Hydrolytic Decomposition: As a moisture-sensitive compound, prolonged contact with water during extraction can lead to hydrolysis of the product.[5][12]
-
Solution: Minimize the duration of the aqueous workup. Use cold water or brine for washes to reduce the rate of hydrolysis. Promptly dry the organic layer with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
-
Temperature Sensitivity: The product may be thermally labile.
-
Solution: During solvent removal by rotary evaporation, use a low bath temperature. For purification by column chromatography, avoid overheating the column.
-
Data Presentation: Solvent and Drying Agent Selection
| Solvent System | Drying Agent | Key Considerations |
| Dichloromethane | Anhydrous Na₂SO₄ | Good for many organic compounds. |
| Ethyl Acetate | Anhydrous MgSO₄ | Slightly more effective than Na₂SO₄. |
| Toluene | Anhydrous Na₂SO₄ | Useful for higher boiling point products. |
Guide 3: Inconsistent Reaction Outcomes and Catalyst Poisoning
Problem: In reactions involving catalysts, such as palladium-catalyzed hydrogenations, you experience inconsistent reaction rates or complete stalling of the reaction.
Potential Causes & Solutions:
-
Catalyst Poisoning: Side products formed from the decomposition of 2,4-dichloro-5-nitropyrimidine can act as catalyst poisons.[8]
-
Solution: Ensure the starting material is pure before use. If necessary, purify the 2,4-dichloro-5-nitropyrimidine by recrystallization or column chromatography. In some cases, unreacted starting material can react with the product, forming catalyst-inhibiting dimers or trimers.[8]
-
Experimental Workflow: Purification of Starting Material
Caption: Workflow for the purification of 2,4-dichloro-5-nitropyrimidine.
III. Visualization of Decomposition Pathways
The following diagram illustrates the primary decomposition pathways of 2,4-dichloro-5-nitropyrimidine.
Caption: Primary hydrolysis pathways of 2,4-dichloro-5-nitropyrimidine.
IV. References
-
Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (n.d.). Google Patents. Retrieved from
-
2,4-Dichloro-5-nitropyrimidine CAS#: 49845-33-2; ChemWhat Code: 12180. (n.d.). Retrieved from [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. (2015-07-08). Retrieved from [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017-08-07). Retrieved from [Link]
-
2,4-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 521266 - PubChem. (n.d.). Retrieved from [Link]
-
Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase - MDPI. (n.d.). Retrieved from [Link]
-
Hydrolysis Reactions - Chemistry LibreTexts. (2025-03-19). Retrieved from [Link]
-
Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase - PubMed. (2025-09-30). Retrieved from [Link]
-
Cas 49845-33-2,2,4-Dichloro-5-nitropyrimidine | lookchem. (n.d.). Retrieved from [Link]
-
An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine | Asian Journal of Chemistry. (2014-06-05). Retrieved from [Link]
-
Hydrolysis of dihydrouridine and related compounds - PubMed. (n.d.). Retrieved from [Link]
-
Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. 2,4-Dichloro-5-nitropyrimidine | 49845-33-2 | FD09664 [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 2,4-Dichloro-5-nitropyrimidine(49845-33-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. lookchem.com [lookchem.com]
Technical Support Center: Navigating the Challenges of 5-Amino-2,4-dichloropyrimidine Solubility in Synthesis
Welcome to the technical support center for 5-Amino-2,4-dichloropyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the poor solubility of this versatile but often recalcitrant building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these obstacles and achieve success in your synthetic endeavors.
The Challenge: Understanding the Poor Solubility of this compound
This compound is a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors.[1] However, its planar, crystalline structure and the presence of both amino and chloro substituents contribute to strong intermolecular interactions, leading to low solubility in many common organic solvents. This poor solubility can manifest as incomplete reactions, precipitation of starting material, and difficulties in purification, ultimately impacting reaction yield and reproducibility.
This guide will provide a systematic approach to addressing these solubility issues, from solvent selection to reaction optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are my initial steps?
A1: Encountering poor solubility at the outset of your reaction is a common hurdle. A systematic approach to solvent selection is the first line of defense.
-
Broaden Your Solvent Screen: Don't rely on a single "go-to" solvent. Test the solubility of this compound in a range of solvents with varying polarities. It is crucial to perform small-scale solubility tests to identify a suitable medium. While specific quantitative data for this compound is not widely published, data for the structurally similar 2-amino-4-chloro-6-methoxypyrimidine shows the highest solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and 1,4-dioxane, followed by acetone and ethyl acetate.[2]
-
The Power of Heat: In many cases, the solubility of organic compounds increases with temperature.[3] Gently heating your solvent while attempting to dissolve the pyrimidine can be effective. However, be mindful of the thermal stability of your compound and other reagents. The melting point of this compound is in the range of 118-123 °C, so reaction temperatures should be kept well below this to avoid decomposition.[4]
-
Co-solvent Systems: Employing a mixture of solvents can be a powerful strategy.[5][6][7] A small amount of a highly polar, aprotic co-solvent like DMF or dimethyl sulfoxide (DMSO) can significantly enhance the solubility of your starting material in a less polar bulk solvent.
Q2: My reaction starts, but then my starting material or product precipitates out of solution. How can I prevent this?
A2: Precipitation during a reaction is a clear indicator that the solubility limit of a component has been exceeded. This can halt the reaction and lead to complex mixtures.
-
Maintain Elevated Temperatures: If your reaction can be safely conducted at a higher temperature, this can help keep all components in solution.
-
Optimize Your Co-solvent Ratio: If you are using a co-solvent system, you may need to adjust the ratio. A higher percentage of the "solubilizing" co-solvent may be necessary to maintain homogeneity throughout the reaction.
-
Consider a Different Solvent System: If precipitation persists, the initial solvent system may be unsuitable for the intermediates or the final product. Re-evaluate your solvent choice based on the expected properties of all species in the reaction mixture.
Q3: I am observing low yields in my nucleophilic aromatic substitution (SNAr) reaction. Could this be related to solubility?
A3: Absolutely. Poor solubility is a frequent culprit for low yields in SNAr reactions involving this compound. If the starting material is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to incomplete conversion.
-
Ensure Complete Dissolution Before Proceeding: Do not initiate your reaction (e.g., by adding a key reagent or catalyst) until the this compound is fully dissolved. This may require extended stirring, heating, or the use of co-solvents as previously discussed.
-
Monitor for Precipitation: Keep a close eye on the reaction mixture for any signs of precipitation. If solids appear, it may be necessary to add more solvent or gently heat the mixture to redissolve the material.
Troubleshooting Guide: A Deeper Dive
This section provides more detailed troubleshooting strategies for common issues encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | Poor solubility of this compound. | - Conduct a thorough solvent screen, including polar aprotic solvents (DMF, DMSO, NMP).- Utilize a co-solvent system.- Gently heat the reaction mixture to improve solubility, ensuring the temperature is below the decomposition point of any reaction components. |
| Reaction Starts then Stalls | Precipitation of starting material, intermediate, or product. | - Increase the reaction temperature if thermally permissible.- Add more of the primary or co-solvent to maintain solubility.- Re-evaluate the solvent system to ensure it can accommodate all species throughout the reaction. |
| Complex Mixture of Products | Incomplete reaction due to poor solubility leading to side reactions. | - Ensure complete dissolution of the starting material before adding other reagents.- Optimize the reaction temperature to favor the desired reaction pathway. |
| Difficulty in Purification | Co-precipitation of starting material with the product. | - Choose a recrystallization solvent system where the product has good solubility at elevated temperatures and poor solubility at room temperature, while the starting material remains either highly soluble or insoluble.[8] |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction with Enhanced Solubility
This protocol provides a general guideline for performing an SNAr reaction with this compound, incorporating strategies to address its poor solubility.
Materials:
-
This compound
-
Nucleophile (e.g., an amine or thiol)
-
Base (e.g., K₂CO₃, DIPEA)
-
Anhydrous primary solvent (e.g., Toluene, 1,4-Dioxane)
-
Anhydrous co-solvent (e.g., DMF, NMP)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the base (1.2-2.0 eq).
-
Add the primary solvent and begin stirring.
-
Slowly add the co-solvent portion-wise until all the this compound has dissolved. Gentle heating may be applied to facilitate dissolution.
-
Once a homogeneous solution is achieved, add the nucleophile (1.0-1.2 eq).
-
Heat the reaction mixture to the desired temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an appropriate aqueous work-up to remove the base and co-solvent.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of Toluene and Ethyl Acetate, or Methanol and Water)[9]
-
Standard laboratory glassware for recrystallization
Procedure:
-
In an Erlenmeyer flask, add the crude this compound.
-
Add a minimal amount of the chosen recrystallization solvent or the more polar solvent of a mixed system.
-
Gently heat the mixture while stirring until the solid dissolves completely. If using a mixed solvent system, add the less polar solvent dropwise to the hot solution until turbidity is observed, then add a few drops of the hot polar solvent to redissolve the solid.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualization of Concepts
Solvent Selection Workflow
Caption: A decision-making workflow for selecting an appropriate solvent system.
Troubleshooting Reaction Precipitation
Caption: A troubleshooting guide for addressing in-situ precipitation.
References
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. [Link]
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Co-solvency and anti-solvent method for the solubility enhancement. Preprints.org. [Link]
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- Go-to recrystalliz
- solubility enhancement and cosolvency. Slideshare. [Link]
- Temperature Effects on Solubility. Chemistry LibreTexts. [Link]
- Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
- Recrystalliz
- This compound, 97%, Thermo Scientific Chemicals. Fisher Scientific. [Link]
- Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central. [Link]
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
- 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K.
- Comments on “Study on 2-amino-4-chloro-6-methoxypyrimidine in four binary solvent mixtures: Solubility measurement, calculation, preferential solvation and extended Hildebrand solubility parameter approach analysis”. Journal of Molecular Liquids. [Link]
- Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in W
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound 97 5177-27-5 [sigmaaldrich.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Troubleshooting [chem.rochester.edu]
Technical Support Center: Purification of Crude 5-Amino-2,4-dichloropyrimidine by Recrystallization
Welcome to the technical support guide for the purification of 5-Amino-2,4-dichloropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered when purifying this critical intermediate via recrystallization. Our goal is to move beyond simple protocols and provide a deeper understanding of the principles at play, enabling you to troubleshoot effectively and optimize your outcomes.
This compound is a foundational building block in the synthesis of numerous biologically active molecules.[1] Its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Recrystallization is a powerful technique for this purpose, but its success hinges on a nuanced understanding of solvent selection, impurity profiles, and crystallization kinetics.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to establish a foundational understanding before you begin your experiment.
Q1: How do I select the ideal solvent system for recrystallizing this compound?
A1: The perfect solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., room temperature or 0-4°C).[2] For this compound, which possesses both polar (amino group) and non-polar (dichlorinated pyrimidine ring) characteristics, a mixed solvent system is often most effective.
-
Empirically-Proven Systems: Patent literature points towards two effective systems: a polar mixture of methanol and water and a less polar combination of toluene and ethyl acetate .[3]
-
Causality: The methanol/water system works by dissolving the compound in hot methanol (the "good" solvent) and then inducing precipitation by adding water (the "anti-solvent"), which reduces the overall solubility. Similarly, toluene can act as the primary solvent with ethyl acetate modifying the solubility.
-
Rule of Thumb: A good starting point is to find a solvent that shares functional group similarities with your compound.[4] However, empirical testing is crucial. A small-scale solvent screen is highly recommended to determine the optimal choice and ratio for your specific crude material.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: Impurities are typically process-related and depend on the synthetic route. A common synthesis involves the reduction of 2,4-dichloro-5-nitropyrimidine.[3] Potential impurities include:
-
Unreacted Starting Material: Residual 2,4-dichloro-5-nitropyrimidine.
-
Side-Reaction Products: The synthesis can produce amine-substituted byproducts, especially if certain amine catalysts are used.[3]
-
Dimers or Trimers: Unreacted nitropyrimidine can sometimes react with the final amine product, creating larger, less soluble side products that can interfere with the reaction and purification.[3]
-
Residual Metals: If metal-catalyzed hydrogenation is used, trace amounts of the catalyst (e.g., Platinum or Palladium) may be present.[3]
Q3: How can I reliably assess the purity of my material before and after recrystallization?
A3: A multi-pronged approach is best for a comprehensive assessment.
-
Melting Point Analysis: This is a rapid, qualitative indicator of purity. Pure this compound has a melting point range of approximately 118-123°C.[1] Impurities will typically cause this range to broaden and become depressed.[5]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the industry standard. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a common starting point for analyzing pyrimidine derivatives.[6] This method can separate and quantify impurities with high precision.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, particularly for identifying volatile or thermally stable impurities.[6][7]
Q4: What are the most critical safety precautions when handling this compound?
A4: This compound is classified as hazardous and requires careful handling to minimize risk.
-
Hazard Profile: It is acutely toxic if swallowed, can cause skin sensitization, and poses a risk of serious eye damage.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a common choice), a lab coat, and chemical safety goggles or a face shield.[8][9]
-
Engineering Controls: All handling of the solid powder and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, preferably refrigerated between 2-8°C.[1][8]
Troubleshooting Guide: Common Recrystallization Issues
This guide addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.
Problem: I've cooled my solution, but no crystals have formed.
-
Probable Cause & Explanation: This is the most common issue in recrystallization and usually stems from one of two scenarios:
-
Excessive Solvent: You have used too much solvent, and the solution is not supersaturated even at low temperatures.[10] The concentration of the compound is below its solubility limit.
-
Inhibition of Nucleation: The solution is supersaturated, but the crystals lack a surface or energy incentive to begin forming (a process called nucleation).[10]
-
-
Solutions (in order of application):
-
Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a clean glass rod. The microscopic scratches provide a high-energy surface that can initiate crystal growth.[11]
-
Add a Seed Crystal: If you have a small crystal of pure product from a previous batch, add it to the solution. This provides a perfect template for new crystals to grow upon.[10]
-
Reduce Solvent Volume: If nucleation techniques fail, it's highly likely you have too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow the concentrated solution to cool again.[11]
-
Cool Further: Move the flask from a room temperature bath to an ice-water bath to further decrease the compound's solubility.[2]
-
Problem: My product has separated as an "oil" instead of solid crystals.
-
Probable Cause & Explanation: "Oiling out" occurs when the solution becomes saturated at a temperature that is above the melting point of your compound (or the melting point of an impure mixture).[11] Instead of crystallizing, the solute precipitates as a liquid. This is detrimental to purification as the oil tends to trap impurities.
-
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10%) more of the "good" solvent (e.g., methanol in a methanol/water system). This increases the total solvent volume, meaning the solution will now become saturated at a lower temperature.[11]
-
Ensure Slow Cooling: Rapid cooling is a primary cause of oiling out. After re-dissolving, allow the flask to cool very slowly. Insulate it by placing it on a cork ring or a folded towel and cover the top with a watch glass. Do not move it directly to an ice bath.[10]
-
Lower the Initial Temperature: Before adding the anti-solvent (e.g., water), allow the solution in the "good" solvent (e.g., methanol) to cool slightly below its boiling point. This can prevent the mixture from becoming supersaturated at too high a temperature.
-
Problem: My final yield of recovered crystals is very low.
-
Probable Cause & Explanation: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor (the filtrate).
-
Excessive Solvent: As with the failure to crystallize, using too much solvent is the most common culprit.[11]
-
Premature Filtration: Filtering the crystals while the solution is still warm will result in significant product loss.
-
Excessive Washing: Washing the collected crystals with too much fresh, cold solvent can dissolve some of the product.
-
-
Solutions:
-
Check the Mother Liquor: Before discarding the filtrate, cool it thoroughly in an ice bath to see if a second crop of crystals will form. While these may be less pure, they can be re-recrystallized separately.
-
Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Ensure Complete Cooling: Allow the flask to stand at room temperature until crystal growth appears complete, then transfer it to an ice bath for at least 30 minutes before filtration to maximize precipitation.[5]
-
Wash Sparingly: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent. The solvent should be as cold as possible to minimize its ability to dissolve your product.
-
Problem: The recrystallized product is still colored and the purity has not improved significantly.
-
Probable Cause & Explanation:
-
Rapid Crystallization: If crystals form too quickly ("crashing out"), impurities become trapped within the crystal lattice.[11]
-
Highly Colored Impurities: Some impurities are intensely colored and can persist even after recrystallization.
-
Inappropriate Solvent: The chosen solvent may not be effective at leaving the specific impurities behind in the solution.
-
-
Solutions:
-
Slow Down the Cooling: Repeat the recrystallization, but ensure the solution cools as slowly as possible to promote the formation of a pure, well-ordered crystal lattice.[2]
-
Use Activated Carbon (Charcoal): Activated carbon can be used to adsorb colored, non-polar impurities. Add a small amount of charcoal (e.g., 1-2% of the solute weight) to the hot, dissolved solution. Swirl for a few minutes, then perform a hot filtration through fluted filter paper or celite to remove the carbon before allowing the filtrate to cool.[3]
-
Perform a Second Recrystallization: A second pass through the recrystallization procedure, perhaps with a different solvent system (e.g., switching from methanol/water to toluene/ethyl acetate), can effectively remove stubborn impurities.[3]
-
Data Presentation & Experimental Protocols
Solvent System Selection Guide
The choice of solvent is the most critical parameter in recrystallization. This table provides properties of solvents mentioned for the purification of this compound to aid in your decision-making.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Role in System | Safety Notes |
| Methanol | 64.7 | 32.7 | "Good" Solvent | Flammable, Toxic |
| Water | 100.0 | 80.1 | "Anti-Solvent" | Non-flammable |
| Toluene | 110.6 | 2.4 | "Good" Solvent | Flammable, Health Hazard |
| Ethyl Acetate | 77.1 | 6.0 | Co-solvent / "Good" Solvent | Flammable, Eye Irritant |
Diagram of the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Experimental Protocol: Recrystallization using Methanol/Water
This protocol is a general guideline. Volumes should be adjusted based on the scale of your experiment.
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.
-
In a separate beaker, heat approximately 20-30 mL of methanol on a hot plate to just below its boiling point.
-
Add the hot methanol to the Erlenmeyer flask in small portions, swirling after each addition, until the crude solid just completely dissolves. Use the minimum volume necessary.
-
-
Decolorization (Optional):
-
If the solution is darkly colored, remove it from the heat and add a spatula tip (~20-30 mg) of activated carbon.
-
Gently reheat the mixture for 2-3 minutes.
-
Perform a hot gravity filtration through a fluted filter paper into a clean Erlenmeyer flask to remove the carbon.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass. Allow it to cool slowly towards room temperature on a benchtop. Crystal formation should begin within 5-20 minutes.
-
Once the flask has reached room temperature and a significant amount of solid has formed, transfer it to an ice-water bath for at least 30 minutes to maximize crystal precipitation.[5]
-
-
Isolation:
-
Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold water.
-
Filter the cold crystal slurry under vacuum to collect the solid product.
-
Wash the filter cake with two small portions (1-2 mL each) of ice-cold water to remove any residual soluble impurities.
-
Continue to pull air through the filter cake for 10-15 minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60°C).[3]
-
-
Analysis:
-
Determine the melting point of the dried, purified product and calculate the percent recovery.
-
Assess purity using HPLC or another appropriate analytical method.
-
References
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents. [URL: https://patents.google.
- This compound 97 5177-27-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/731919]
- This compound. Chem-Impex. [URL: https://www.chemimpex.com/products/5-amino-2-4-dichloropyrimidine]
- 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605. Biosynth. [URL: https://www.biosynth.com/p/FA10605/2-amino-4-6-dichloropyrimidine]
- SAFETY DATA SHEET - this compound. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AAH3260606&productDescription=5-AMINO-2%2C4-DICHLOROPYRIMIDINE+97%25+25G&vendorId=VN00033897&countryCode=US&language=en]
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.
- This compound, 97%, Thermo Scientific Chemicals. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/5-amino-2-4-dichloropyrimidine-97-thermo-scientific-chemicals-3/AAH3260606]
- Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-5515-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg2NTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaGEzLzkwNzU0NzI5NTc0NzAucGRmfGU0YjM2ZGIwYjcwN2Y5ZGY4ZDE2YjYwZWY1YTY3MjY5YjE1YjM4YjE2YmY2ZDA5ZTc2ZTM4YmU3NjM4Y2U3MjI]
- Improving the purity of 4-Amino-3,5-dichloropyridine through recrystallization. Benchchem. [URL: https://www.benchchem.com/product/b2101/technical-support]
- Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-5515-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDQ4OTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oZTYvaDExLzkwNzU0NzM0NDg5OTAucGRmfDk3YjYxYmU5Y2Y1Y2M0YjQ0YjE3Y2M2YjY3ZDUxY2QzMjI3ZjU5ZWI5YjY3M2M4YjU2YmY1ZTY2YjkwYjY0]
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol0619864]
- Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine. Benchchem. [URL: https://www.benchchem.com/product/b2102/technical-support]
- Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [URL: https://www.york.ac.
- 4-Amino-3,5-dichloropyridine. IUCr. [URL: https://journals.iucr.org/x/issues/2024/11/00/x241120/index.html]
- 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4_6-dichloropyrimidine]
- 3.6F: Troubleshooting. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.
- An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. ResearchGate. [URL: https://www.researchgate.
- Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. [URL: https://www.researchgate.
- SAFETY DATA SHEET - 5-Amino-4,6-dichloropyrimidine. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC203250050&productDescription=5-AMINO-4%2C6-DICHLOROPYRIMIDINE+5G&vendorId=VN00032119&countryCode=US&language=en]
- 4-Amino-3,5-dichloropyridine. PubMed Central - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11258079/]
- 5-Amino-4,6-dichloropyrimidine. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C5413854&Type=IR-SPEC&Index=1]
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. [URL: https://www.researchgate.
- Organic Chemistry Lab: Recrystallization. YouTube. [URL: https://www.youtube.
- 2,4-Dichloropyrimidine-d2 | Stable Isotope. MedChemExpress. [URL: https://www.medchemexpress.com/2-4-dichloropyrimidine-d2.html]
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7485304/]
- Quantitative Analysis of 2-Amino-4,6-dichloropyrimidine-13C2: A Comparative Guide to Accuracy and Precision. Benchchem. [URL: https://www.benchchem.com/product/b584103/technical-support]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. youtube.com [youtube.com]
- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing the Environmental Impact of Metal Reduction in Synthesis
Welcome to the Technical Support Center dedicated to guiding researchers, scientists, and drug development professionals in minimizing the environmental footprint of metal reduction reactions. This resource is designed to provide practical, evidence-based solutions to common challenges encountered in the lab, aligning with the principles of green and sustainable chemistry.[1][2] Our goal is to move beyond simply listing protocols and to offer a deeper understanding of the causality behind sustainable experimental choices.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with traditional metal hydride reducing agents like Lithium Aluminum Hydride (LAH) and Sodium Borohydride (NaBH₄)?
A1: Traditional metal hydride reagents, while effective, pose several environmental and safety challenges. Lithium Aluminum Hydride (LAH) is highly reactive and pyrophoric, requiring stringent handling procedures and anhydrous solvents, which are often volatile organic compounds (VOCs).[3] The quenching process for LAH can be hazardous and generates significant amounts of hydrogen gas and metal salt waste. Sodium Borohydride (NaBH₄), although milder and more tolerant of protic solvents, still contributes to metal waste streams.[4][5] Both reagents are typically used in stoichiometric amounts, leading to poor atom economy, a key principle of green chemistry.[6][7]
Q2: What are the most promising green alternatives to traditional metal hydride reducing agents?
A2: The field of green chemistry offers several alternatives to conventional metal hydrides, focusing on catalytic methods and reagents derived from renewable sources.[8]
-
Catalytic Hydrogenation: This is a highly atom-economical method that utilizes hydrogen gas as the reductant in the presence of a metal catalyst (e.g., Palladium, Platinum, Nickel).[4][9] The only byproduct is typically water, and the catalyst can often be recovered and reused.[10][11]
-
Transfer Hydrogenation: This technique uses a safe, stable source of hydrogen, such as formic acid or isopropanol, in the presence of a catalyst. It avoids the hazards associated with handling hydrogen gas.[12]
-
Silanes: In the presence of a suitable catalyst, silanes can be effective reducing agents. The byproducts are siloxanes, which are generally less hazardous than metal salts.
-
Biocatalysis: Enzymes, such as alcohol dehydrogenases, can perform highly selective reductions under mild, aqueous conditions.[13][14] This approach offers excellent chemo-, regio-, and enantioselectivity.
-
Electrochemical Reduction: This method uses electrical energy to drive the reduction reaction, often in aqueous media, eliminating the need for chemical reducing agents altogether.[8][15]
Q3: How does solvent selection impact the overall environmental footprint of a reduction reaction?
A3: Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of the waste generated.[2][16] The choice of solvent affects not only the reaction's efficiency but also its safety and environmental profile.[17][18] Green chemistry encourages the use of safer solvents, such as water, supercritical fluids (like CO₂), bio-derived solvents (e.g., ethanol, glycerol), and ionic liquids.[2][15][17] Reducing solvent volume or, ideally, conducting reactions in a solvent-free manner, further enhances sustainability.[15] Tools like the GSK Solvent Sustainability Guide can aid in selecting greener options.[15]
Q4: How can I assess the "greenness" of my reduction protocol?
A4: A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impact of a process from "cradle to grave," considering raw material extraction, synthesis, use, and disposal.[19][20][21] For a quicker assessment in the lab, several green chemistry metrics can be employed:
-
Atom Economy: Measures the efficiency of a reaction in converting reactants to the desired product.
-
E-Factor: Calculates the ratio of the mass of waste generated to the mass of the desired product. The pharmaceutical industry is known for its high E-Factor.[7]
-
Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a certain mass of the final product.[7]
Section 2: Troubleshooting Guides
Issue 1: Low yield or incomplete reaction with a greener reducing agent.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Inactivity | - Ensure the catalyst is fresh and has been stored under appropriate conditions. - Perform a catalyst screening to identify the most active catalyst for your specific substrate. - Increase catalyst loading, but be mindful of cost and potential metal contamination in the product. | Catalysts can deactivate over time due to exposure to air, moisture, or impurities. Different catalysts exhibit varying activities for different functional groups. |
| Insufficient Hydrogen Source (Transfer Hydrogenation) | - Increase the equivalents of the hydrogen donor (e.g., formic acid, isopropanol). - Ensure the hydrogen donor is of high purity. | The hydrogen donor is the ultimate source of reducing equivalents. Its concentration can be a limiting factor in the reaction rate. |
| Poor Substrate Solubility | - Screen for a greener solvent system in which your substrate is more soluble. - Consider using a phase-transfer catalyst if working in a biphasic system (e.g., water and an organic solvent). | For a reaction to occur efficiently, the reactants must be in the same phase. Poor solubility can lead to slow reaction rates. |
| Sub-optimal Reaction Conditions | - Optimize temperature and pressure. While green chemistry advocates for ambient conditions, some reactions may require heating to proceed at a reasonable rate.[6] - Increase reaction time. | Reaction kinetics are highly dependent on temperature and pressure. Finding the optimal balance between reaction rate and energy consumption is key. |
Issue 2: Difficulty in removing the catalyst post-reaction.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Homogeneous Catalyst | - Consider switching to a heterogeneous catalyst (e.g., catalyst on a solid support like carbon or silica). - If a homogeneous catalyst is necessary, explore methods like precipitation or extraction for removal. | Heterogeneous catalysts can be easily removed by filtration, simplifying the workup process and allowing for catalyst recycling. |
| Catalyst Leaching | - If using a supported catalyst, test for metal leaching into the product stream. - Consider using a scavenger resin to remove trace amounts of leached metal. | Leaching of the active metal from the support can lead to product contamination and loss of catalyst activity upon reuse. |
Section 3: Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation of a Ketone
This protocol provides a general procedure for the reduction of a ketone to a secondary alcohol using formic acid as a hydrogen donor and a palladium-on-carbon catalyst.
Materials:
-
Ketone substrate
-
Palladium on activated carbon (5-10 wt%)
-
Formic acid
-
Triethylamine
-
Ethyl acetate (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add the ketone (1.0 eq), ethyl acetate, and the Pd/C catalyst (0.01-0.05 eq).
-
Add a mixture of formic acid (2-5 eq) and triethylamine (2-5 eq) dropwise to the stirred suspension at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require gentle heating to go to completion.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography or distillation as needed.
Rationale for Green Choices:
-
Catalytic Approach: Utilizes a catalytic amount of palladium, which is more atom-economical than stoichiometric metal hydrides.[11]
-
Safer Hydrogen Source: Formic acid is a readily available and safer alternative to compressed hydrogen gas.[12]
-
Catalyst Recyclability: The heterogeneous Pd/C catalyst can be recovered by filtration and potentially reused.
Section 4: Visualizing Sustainable Workflows
Below is a decision-making workflow for selecting a sustainable reduction method.
Caption: Decision workflow for selecting a sustainable reduction method.
References
- Waste Minimization and Management | Solubility of Things.
- Solvent selection for green chemistry - Vapourtec.
- Catalytical reduction in green chemistry.
- Solvents and sustainable chemistry - PMC - PubMed Central - NIH.
- By-products and waste management in polymer synthesis - NC State University Libraries.
- An alternative to sodium borohydride / lithium aluminium hydride.
- Solvent Selection Guide - Department of Chemistry - University of York.
- What Factors Are Taken Into Consideration When Selecting a Solvent?.
- Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
- Biogenic Approaches to Metal Nanoparticle Synthesis and Their Application in Biotechnology - MDPI.
- Which compound can be used as a reducing agent instead of sodium borohydride? - Quora.
- Green chemistry: C–C coupling and asymmetric reduction by innovative catalysis.
- Alternative reducing agent to LAH Lithium aluminum hydride - Powered by XMB 1.9.11 - Sciencemadness.org.
- Life Cycle Assessment of Green Synthesis of TiO2 Nanoparticles vs. Chemical Synthesis.
- (PDF) Life Cycle Assessment of “Green” Nanoparticle Synthesis Methods - ResearchGate.
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps.
- Lithium Aminoborohydrides: Powerful, Selective, Air-Stable Reducing Agents.
- How Can 'Green Chemistry' Principles Reduce the Use of Heavy Metals in Industry?.
- CHEMICAL HAZARDOUS WASTE MINIMIZATION TIPS - Yale Environmental Health & Safety.
- WASTE PREVENTION STRATEGIES IN GREEN CHEMISTRY - aarf.asia.
- Greener Alternatives in Organic Synthesis: From Atom Economy to Environmental Safety - International Journal of Scientific Research and Engineering Development.
- Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - NIH.
- Energy-efficient smelting and refining processes. - EOXS.
- Catalysis: a tool for green chemistry | Sciences - Université Paris-Saclay.
- 4.1. Principles of Green Chemistry | EME 807: Technologies for Sustainability Systems.
- Waste Management in Chemical Industry. How to Reduce Chemical Manufacturing Waste with AI - nexocode.
- Catalysis in Green Chemistry | Catalysis Conference 2026 | Global Innovations in Chemistry & Sustainability | Singapore.
- Greener synthesis of chemical compounds and materials | Royal Society Open Science.
- Green chemistry and catalysis: An emerging sustainable approach in synthetic chemistry - BIO Web of Conferences.
- Eco-Friendly Synthetic Strategies in Organic Chemistry: A Brief Review - ijarsct.
- Precious Metal Recycling: A Cornerstone of Pharmaceutical Sustainability - Mastermelt.
- Project Profile: High Performance Reduction/Oxidation Metal Oxides for Thermochemical Energy Storage.
- Green Reagents: Advancing Healthier Organic Synthesis - Alfa Chemistry.
- Energy Efficient Electrolysis - FME ZeMe - Zero Emissions Metal Production - NTNU.
- Energy Efficiency and Low Carbon Footprint in Metals Processing - ResearchGate.
- Life Cycle Assessment (LCA) in Green Chemistry: A Guide to Sustainable Decision-Making.
- How do oxidation-reduction reactions affect the quality of steel during the smelting process?.
- Creating a Safe Path to Sustainability in Drug Delivery - Medical Design Briefs.
- The Role of Green Chemistry in Generic Drug Development: A Sustainable Approach to Medicine - DrugPatentWatch – Transform Data into Market Domination.
- A Comprehensive Life Cycle Assessment of Graphene Derivatives Synthesized by a Modified Hummers' Method | ACS Omega - ACS Publications.
- Small steps: making pharmaceutical process development and manufacturing more sustainable - Malvern Panalytical.
- Sustainability in anticancer drugs development - E3S Web of Conferences.
- Life cycle based alternatives assessment (LCAA) for chemical substitution - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01544J.
- Module 2: REDOX Reactions.
- Oxidation-Reduction Reactions.
- Consider the following unbalanced oxidation-reduction reactions - Brown 14th Edition Ch 5 Problem 121d - Pearson.
- Oxidation Reduction Reactions.
- Oxidation-reduction reactions of metal ions - PMC - NIH.
Sources
- 1. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. 4.1. Principles of Green Chemistry | EME 807: Technologies for Sustainability Systems [courses.ems.psu.edu]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. ijsred.com [ijsred.com]
- 9. Catalytical reduction in green chemistry [wisdomlib.org]
- 10. catalysis-summit.com [catalysis-summit.com]
- 11. bio-conferences.org [bio-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. By-products and waste management in polymer synthesis – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. vapourtec.com [vapourtec.com]
- 16. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 17. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 19. mdpi.com [mdpi.com]
- 20. Life Cycle Assessment (LCA) in Green Chemistry: A Guide to Sustainable Decision-Making — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 21. Life cycle based alternatives assessment (LCAA) for chemical substitution - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01544J [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Optimizing Catalytic Hydrogenation Reactions
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and refine your catalytic hydrogenation reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of rational catalyst and condition selection for successful hydrogenation.
Q1: What are the primary considerations when choosing between a heterogeneous and a homogeneous catalyst?
A: The choice between a heterogeneous and homogeneous catalyst is a foundational decision dictated by the specific needs of your synthesis, including scale, selectivity, and downstream processing.
-
Heterogeneous Catalysts , which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are the workhorses of industrial and laboratory hydrogenation.[1] Their primary advantage is the ease of separation from the reaction mixture via simple filtration. This simplifies product work-up and allows for the recovery and recycling of expensive metal catalysts, which is a major economic consideration. However, their active sites can be less defined, and reactions can sometimes be limited by mass transfer issues.[2]
-
Homogeneous Catalysts , which are soluble in the reaction medium, operate in the same phase as the reactants. This allows for a high degree of interaction between the catalyst and substrate, often resulting in higher activity and selectivity under milder reaction conditions (lower temperatures and pressures).[1] The active sites are well-defined, making mechanistic studies more straightforward and allowing for fine-tuning through ligand modification.[2] The significant drawback is the often difficult and expensive process of separating the catalyst from the product post-reaction.[2]
Comparative Summary: Heterogeneous vs. Homogeneous Catalysts
| Feature | Heterogeneous Catalysts | Homogeneous Catalysts |
| Phase | Different from reactants (e.g., solid in liquid)[2] | Same as reactants (e.g., dissolved in liquid)[2] |
| Separation | Easy (e.g., filtration) | Difficult, often requires chromatography or extraction[2] |
| Recycling | Straightforward[2] | Expensive and complex[2] |
| Reaction Conditions | Often requires higher temperatures/pressures[2] | Generally milder conditions[1][2] |
| Selectivity | Can be lower; may require modifiers[2] | Often very high due to tunable ligands[3] |
| Active Sites | Poorly defined, surface-dependent[2] | Well-defined, single-site catalysis[2] |
| Mass Transfer | Can be a limiting factor[2] | High diffusivity, not typically a limitation[2] |
Q2: How do I select the right metal and support for reducing a specific functional group?
A: Metal selection is dictated by the functional group's reactivity, while the support stabilizes the metal particles and can modulate catalytic activity.[4]
-
Palladium (Pd): This is the most versatile and widely used hydrogenation catalyst.[5] Palladium on Carbon (Pd/C) is highly effective for reducing alkenes, alkynes, nitro groups, and for performing hydrogenolysis (e.g., removing benzyl protecting groups).[6][7] For selective reduction of alkynes to alkenes, a "poisoned" or deactivated palladium catalyst like Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) is used to prevent over-reduction to the alkane.[5]
-
Platinum (Pt): Often used as Platinum on Carbon (Pt/C) or as Adams' catalyst (PtO₂), platinum is more active than palladium for reducing aromatic rings and can be used for hydrogenating esters and other carbonyl compounds under more forcing conditions.[8]
-
Rhodium (Rh): Rhodium is particularly powerful for the hydrogenation of aromatic and heterocyclic compounds under mild conditions where other catalysts might fail.[9]
-
Raney Nickel (Ra-Ni): A cheaper, non-precious metal alternative, Raney Nickel is a high-activity catalyst used for reducing a wide range of functional groups, including nitriles, imines, and aromatic systems.[6] However, it can be pyrophoric and requires careful handling.[6]
-
Support Material: The support (e.g., activated carbon, alumina, calcium carbonate) disperses the metal nanoparticles, maximizing the active surface area and preventing aggregation.[4][10] The support can also influence the reaction; for example, basic supports can help prevent acid-catalyzed side reactions.
Diagram: Initial Catalyst Selection Logic
Caption: A decision tree for initial catalyst selection.
Q3: What is the role of the solvent in catalytic hydrogenation?
A: The solvent is not merely an inert medium; it is an active parameter that can dramatically influence reaction rate and selectivity.[3][11] Its roles include:
-
Solubilizing Reactants: The substrate must be well-dissolved for efficient interaction with the solid catalyst surface.[6] Poor solubility is a common cause of slow or incomplete reactions.
-
Hydrogen Solubility: The solvent affects the concentration of dissolved hydrogen gas, which is a key reactant.
-
Catalyst-Solvent Interactions: Solvents can adsorb onto the catalyst surface, competing with the substrate for active sites.[12] Strongly coordinating solvents like THF or methanol can sometimes inhibit the reaction, while weakly adsorbing solvents like n-hexane have less impact.[12]
-
Influencing Reaction Pathways: The polarity and protic/aprotic nature of the solvent can stabilize transition states differently, thereby altering product selectivity.[11][13] For example, using acetic acid as a solvent can facilitate the removal of benzyl or Cbz protecting groups by protonating the heteroatom.[14]
Commonly used solvents include alcohols (methanol, ethanol), esters (ethyl acetate), and ethers (THF), chosen for their ability to dissolve a wide range of organic compounds and their relative inertness under hydrogenation conditions.[6]
Q4: What is transfer hydrogenation and when is it a better choice than using hydrogen gas?
A: Transfer hydrogenation is an alternative reduction method that uses a hydrogen donor molecule in solution instead of gaseous H₂.[6] Common hydrogen donors include formic acid, ammonium formate, isopropanol, and cyclohexene.[6][15]
This technique is particularly advantageous for:
-
Safety and Convenience: It completely avoids the need for high-pressure hydrogenation equipment (like a Parr apparatus), making it safer and more accessible for labs not equipped for handling flammable gases under pressure.[16]
-
Selectivity: Transfer hydrogenation can sometimes offer different or improved selectivity compared to direct hydrogenation, especially when specific functional groups need to be preserved.
-
Practicality: It is often simpler to set up, requiring only standard reflux apparatus.
It is an excellent alternative to consider when direct hydrogenation with H₂ gas is problematic due to equipment limitations or safety concerns.[6]
Section 2: Troubleshooting Guide
This guide provides a systematic, question-and-answer framework for diagnosing and resolving common issues encountered during catalytic hydrogenation experiments.
Issue 1: My reaction shows low or no conversion of the starting material.
Question: I've set up my reaction, but TLC/GC analysis shows that the starting material is not being consumed. What are the potential causes and how can I fix this?
Answer: Low or no conversion is one of the most common problems and can almost always be traced back to one of three areas: the catalyst, the reaction conditions, or the reagents.[6]
Diagram: Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Poisoning: The catalyst's active sites are blocked by impurities. Common poisons for noble metal catalysts include sulfur compounds (e.g., from thiols, thioethers), nitrogen heterocycles, heavy metal ions, and sometimes carbon monoxide.[6][17][18]
-
Deactivation: The catalyst may have lost activity from improper storage or handling (e.g., prolonged exposure to air). Pyrophoric catalysts like Raney Nickel are especially sensitive.[6]
-
-
Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: For many reductions, a hydrogen-filled balloon is sufficient.[6] However, more difficult reductions (e.g., aromatic rings) may require higher pressures achievable only with a dedicated pressure reactor (e.g., a Parr hydrogenator).[6][20]
-
Poor Agitation: Hydrogenation is often a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring leads to poor mass transfer, limiting the reaction rate.[6] The solution should be a gray or black, well-mixed slurry.
-
Solution: Ensure vigorous stirring to maximize contact between the three phases.[6]
-
-
Incorrect Temperature: While many hydrogenations run well at room temperature, some may require gentle heating to proceed at a reasonable rate.[6] Conversely, excessive heat can promote side reactions or catalyst deactivation.[6]
-
-
Reagent and Solvent Issues:
-
Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction will be extremely slow as it will be limited by the dissolution rate.
-
Solution: Select a solvent system in which the starting material is completely soluble at the reaction temperature.[6]
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.
-
Solution: Typical loadings for Pd/C are 5-10 mol% relative to the substrate.[6] If the reaction is slow, consider increasing the loading.
-
-
Issue 2: My reaction is producing undesired byproducts due to over-reduction or lack of selectivity.
Question: I am trying to reduce an alkyne to a cis-alkene, but I am getting the fully saturated alkane. How do I control the selectivity?
Answer: Achieving chemoselectivity—reducing one functional group in the presence of others—is a common challenge that requires careful tuning of the catalyst and reaction conditions.[3]
Potential Causes & Solutions:
-
Overly Active Catalyst: Standard catalysts like Pd/C or Pt/C are highly active and will often reduce multiple functional groups without discrimination.[6][7]
-
Solution: Use a catalyst with attenuated activity. For the alkyne-to-cis-alkene reduction, the classic solution is Lindlar's catalyst .[5] The lead poison on this catalyst selectively deactivates the most active sites, preventing the hydrogenation of the initially formed alkene. Other modified catalysts can achieve similar effects.[3]
-
-
Harsh Reaction Conditions: High hydrogen pressure and elevated temperatures increase the catalyst's reducing power, leading to the reduction of less reactive functional groups.[6]
-
Solution: Operate at the mildest conditions possible. Use lower hydrogen pressure (e.g., 1 atm) and room temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reduction of the desired product.
-
-
Incorrect Catalyst Choice for Multifunctional Molecules: When a molecule contains multiple reducible groups (e.g., a nitro group and a halogen), the choice of catalyst is critical.
-
Solution: The catalyst can be co-modified with both organic ligands and inorganic species to tune selectivity. For example, in the reduction of halogenated nitroaromatics, modifying a Pd/C catalyst can inhibit dehalogenation while promoting the selective hydrogenation of the nitro group.[21]
-
Issue 3: My catalyst works for the first run but loses activity upon recycling.
Question: I successfully recovered my palladium catalyst by filtration, but on the second use, its activity is significantly lower. What is causing this deactivation?
Answer: Catalyst deactivation during a reaction is common and can be temporary (reversible) or permanent.[22] The primary causes are coking, poisoning, and sintering.
Common Catalyst Deactivation Mechanisms
| Deactivation Type | Description | Common Causes | Potential for Regeneration |
| Poisoning | Strong chemisorption of impurities on active sites. | Sulfur, nitrogen compounds, heavy metals in feedstock.[17][23] | Difficult; often irreversible.[19][23] |
| Coking/Fouling | Deposition of carbonaceous material on the catalyst surface, blocking pores and active sites. | Polymerization or decomposition of reactants/products on the surface.[22] | Possible through controlled oxidation (burn-off).[22][24] |
| Sintering | Thermal agglomeration of metal particles, leading to a loss of active surface area. | High reaction temperatures. | Generally irreversible. |
Solutions and Regeneration:
-
Preventing Poisoning: The best strategy is prevention. Ensure the highest purity of all reactants and solvents.[6]
-
Regenerating from Coking: For temporary deactivation caused by carbon deposits, a regeneration procedure can often restore activity. This typically involves carefully controlled oxidation to burn off the coke, followed by a reduction step to reactivate the metal.[22][25] A mild regeneration method for Pt and Ru catalysts involves air oxidation followed by H₂ reduction.[25]
-
Solvent Washing: In some cases, washing the recovered catalyst with a solvent like chloroform or acetic acid can remove adsorbed organic species that block pores, restoring activity.[26]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation (H₂ Balloon)
This protocol describes a standard laboratory setup for a hydrogenation reaction using a solid catalyst under a hydrogen balloon atmosphere.
Materials:
-
Round-bottom flask with a stir bar
-
Substrate and appropriate solvent (e.g., methanol, ethyl acetate)
-
Heterogeneous catalyst (e.g., 10% Pd/C)
-
Rubber septum
-
Vacuum/inert gas manifold (e.g., Schlenk line)
-
Needles and tubing
-
Hydrogen-filled balloon
Procedure:
-
Flask Setup: Add the substrate and solvent to the round-bottom flask containing a magnetic stir bar. Ensure the substrate is fully dissolved.
-
Inerting the System: Seal the flask with a rubber septum. Insert one needle connected to the vacuum/inert gas line and another needle as a gas outlet.
-
Degassing: Gently evacuate the flask under vacuum for 1-2 minutes to remove air, then backfill with an inert gas like nitrogen or argon. Repeat this cycle three times to ensure the atmosphere is inert.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, briefly remove the septum and add the catalyst (e.g., 5-10 mol% Pd/C) in one portion.[6][27] The mixture should immediately turn black. Reseal the flask.
-
Introducing Hydrogen: Evacuate the inert gas and then backfill the flask with hydrogen from the balloon. Repeat this purge cycle with hydrogen two more times. Leave the balloon connected to the flask via the needle to maintain a positive pressure of H₂ (~1 atm).
-
Reaction: Begin vigorous stirring.[6] A well-stirred reaction mixture is crucial for good gas-liquid-solid mixing.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC, GC, or LC-MS.
-
Work-up and Filtration:
-
Once the reaction is complete, stop the stirring and purge the flask with an inert gas to remove all residual hydrogen.
-
CRITICAL SAFETY STEP: Never filter a hydrogenation catalyst in the presence of air and hydrogen, as this can cause a fire on the filter paper.[27]
-
Dilute the reaction mixture with a solvent like methanol or ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® or another filter aid to remove the solid catalyst. Wash the filter cake thoroughly with the solvent to recover all the product.
-
The collected filtrate now contains the product and can be concentrated under reduced pressure.
-
Catalyst Quenching: The recovered catalyst on the Celite pad should be kept wet with water or a solvent to prevent it from igniting upon drying in the air.[27] Dispose of it according to your institution's safety guidelines.
-
Section 4: References
-
BenchChem. (2025). troubleshooting guide for the catalytic hydrogenation of nitroaromatics. BenchChem Technical Support.
-
METTLER TOLEDO. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.
-
Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology (RSC Publishing).
-
Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). (n.d.).
-
Homogeneous vs Heterogeneous Catalysts. (n.d.).
-
AVANT. (2023, May 31). Catalyst Regeneration.
-
Mechanistic comparison of heterogeneous and homogeneous hydrogenation. (2025, August 6).
-
Heterogenous vs Homogenous catalysis. ChemBAM.
-
My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. (2015, July 2). Reddit.
-
Homogeneous and heterogeneous catalysts for hydrogenation of CO2 to methanol under mild conditions. (2021, March 9). Chemical Society Reviews (RSC Publishing).
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022, December 1). MDPI.
-
Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. ResearchGate.
-
Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry.
-
Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. (2022, December 5). MDPI.
-
How to Optimize Performance in Alkene Hydrogenation Catalysts. (2024, March 19).
-
Homogeneous and Heterogenous catalysts. (2017, November 23). Chemistry Notes.
-
catalyst poisoning issues in dicyclononane hydrogenation. Benchchem.
-
Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. (2020, October 27). Catalysis Science & Technology (RSC Publishing).
-
Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress.
-
Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow.
-
Catalyst poison. Britannica.
-
Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. (2021, July 5). NIH.
-
Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. (2021, August 31). OSTI.gov.
-
Advances in Catalyst Deactivation and Regeneration. (n.d.). MDPI.
-
Catalyst poisons & fouling mechanisms the impact on catalyst performance. Slideshare.
-
Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.).
-
Optimization of selective catalytic hydrogenation in front-end depropanization process. (2025, August 7).
-
Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. (2022, December 1). ResearchGate.
-
Hydrogenation. Wikipedia.
-
Solvent Effects on Heterogeneous Catalysis for the Selective Hydrogenation. (2024, April 26). R Discovery.
-
Regeneration of a Deactivated Hydrotreating Catalyst. (1998, January 24). Semantic Scholar.
-
Tuning product selectivity in CO2 hydrogenation over metal-based catalysts. (2021, January 1). R Discovery.
-
Catalyst deactivation Common causes. AmmoniaKnowHow.
-
Understanding the effects of solvents on the hydrogenation of toluene over supported Pd and Ru catalysts. (2025, August 7). ResearchGate.
-
Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024, November 25). Chinese Journal of Inorganic Chemistry.
-
Hydrogenation reaction tips and tricks. (2022, January 21). Reddit.
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois.
-
Technical Support Center: Optimizing Catalysts for Stereoselective Hydrogenation. Benchchem.
-
Catalytic Hydrogenation of Alkenes. (2023, January 22). Chemistry LibreTexts.
-
8.6 Reduction of Alkenes: Hydrogenation. (2023, September 20). Organic Chemistry | OpenStax.
-
Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy. (2015, August 5). European Synchrotron Radiation Facility (ESRF).
-
Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. (2023, November 11). PMC - NIH.
-
Catalytic Transfer Hydogenation Reactions for Undergraduate Practical Programs. ACS Publications.
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. ethz.ch [ethz.ch]
- 3. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
- 9. mdpi.com [mdpi.com]
- 10. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 14. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 15. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. esrf.fr [esrf.fr]
- 17. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 18. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
- 21. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 22. avant-al.com [avant-al.com]
- 23. ammoniaknowhow.com [ammoniaknowhow.com]
- 24. Regeneration of a Deactivated Hydrotreating Catalyst | Semantic Scholar [semanticscholar.org]
- 25. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
- 27. reddit.com [reddit.com]
- 28. chem.wisc.edu [chem.wisc.edu]
Technical Support Center: Preventing Decomposition During Workup and Isolation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, as a dedicated researcher, with in-depth, actionable strategies to mitigate compound decomposition during the critical phases of workup and isolation. As Senior Application Scientists, we understand that compound stability is paramount to the success of your research. This resource moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide: Common Decomposition Scenarios
This section addresses specific problems you might encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue.
Q1: My compound, which appeared stable in the crude reaction mixture, is degrading after aqueous workup. What's happening and how can I fix it?
Pillar of Causality: pH Sensitivity and Hydrolysis
Many organic compounds possess functional groups that are susceptible to hydrolysis under acidic or basic conditions.[1][2] The pH of your aqueous wash can significantly impact the stability of your product.[3][4] For instance, esters can hydrolyze to carboxylic acids and alcohols, while some protecting groups may be cleaved under inappropriate pH conditions.[5][6]
Troubleshooting Protocol:
-
Pre-Workup Stability Test: Before committing your entire batch, perform a small-scale test. Take a small aliquot of your crude reaction mixture and expose it to the planned aqueous wash conditions. Monitor the stability of your compound over time using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
pH Adjustment: Based on the stability test, adjust the pH of your aqueous solution to a neutral range (pH 7) using buffers like phosphate-buffered saline (PBS) if your compound is sensitive to both acid and base. For acid-sensitive compounds, use a mild basic wash (e.g., saturated sodium bicarbonate solution), and for base-sensitive compounds, use a mild acidic wash (e.g., dilute citric acid or ammonium chloride solution).[7]
-
Minimize Contact Time: Perform the aqueous extraction as quickly as possible to reduce the time your compound is in contact with the aqueous phase.
-
Temperature Control: Conduct the workup at a reduced temperature (e.g., in an ice bath) to slow down the rate of decomposition.[8]
Q2: I'm observing the formation of colored impurities and a decrease in yield after exposing my compound to air. How can I prevent this?
Pillar of Causality: Oxidation
Many organic molecules are sensitive to atmospheric oxygen and can undergo oxidation, leading to the formation of undesired byproducts.[9] This is particularly true for compounds containing electron-rich moieties such as phenols, anilines, aldehydes, and certain organometallic species.[9][10] The presence of peroxides in solvents can also initiate and propagate radical chain reactions, leading to decomposition.[11][12]
Troubleshooting Protocol for Air-Sensitive Compounds:
-
Solvent Degassing: Before use, thoroughly degas all solvents to remove dissolved oxygen. Common methods include:
-
Freeze-Pump-Thaw: This involves freezing the solvent, applying a vacuum to remove gases, and then thawing the solvent. This cycle is typically repeated three times for maximum efficiency.[9]
-
Sparging: Bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period can displace dissolved oxygen.
-
-
Inert Atmosphere Techniques: Handle the compound under an inert atmosphere of argon or nitrogen using a Schlenk line or a glovebox.[9][13][14] This prevents exposure to atmospheric oxygen and moisture.
-
Use of Antioxidants/Scavengers: In some cases, adding a small amount of an antioxidant or a radical scavenger to the reaction or workup can inhibit oxidative decomposition.[15][16][17] Examples include butylated hydroxytoluene (BHT) or ascorbic acid.[15][18]
-
Peroxide-Free Solvents: Always use freshly distilled or commercially available peroxide-free solvents, especially ethers like diethyl ether and tetrahydrofuran (THF), which are notorious for forming explosive peroxides over time.
Workflow for Handling Air-Sensitive Compounds:
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. How To [chem.rochester.edu]
- 3. extractionmagazine.com [extractionmagazine.com]
- 4. youtube.com [youtube.com]
- 5. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Organic peroxides - Wikipedia [en.wikipedia.org]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
Technical Support Center: Scaling Up 5-Amino-2,4-dichloropyrimidine Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 5-Amino-2,4-dichloropyrimidine. This molecule is a critical building block in the development of numerous pharmaceuticals and agrochemicals, valued for its versatile reactivity.[1] However, transitioning its synthesis from the laboratory bench to a pilot plant presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and process safety.
This guide is structured to provide direct, actionable advice. It moves from foundational questions to specific troubleshooting scenarios you may encounter at both lab and pilot scales. Our goal is to equip you with the expertise to anticipate challenges, optimize your process, and ensure a safe, efficient, and scalable synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Part 1: General & Lab-Scale Synthesis
Question 1: What is the most common and scalable synthetic route to this compound?
The most commercially viable and scalable route starts from 5-nitrouracil. It involves a two-step process:
-
Chlorination: 5-nitrouracil is converted to the intermediate 2,4-dichloro-5-nitropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[2]
-
Reduction: The nitro group of the intermediate is then reduced to an amine, typically via catalytic hydrogenation, to yield the final product, this compound.[2]
This method avoids the heavy environmental pollution and low yields associated with older metal reduction techniques (e.g., using iron or zinc).[2]
Question 2: My chlorination reaction with POCl₃ is sluggish and gives a low yield. How can I improve it?
Slow reaction rates and low yields are often due to suboptimal reaction conditions. Here are key factors to investigate:
-
Catalyst/Base: The reaction requires a base to scavenge the HCl generated. While bases like triethylamine can cause side-product formation, N,N-diethylaniline has been shown to be effective.[2] The controlled addition of the base at an elevated temperature (e.g., 55-65°C) is crucial for driving the reaction to completion.[2]
-
Temperature Control: The reaction temperature needs to be carefully maintained. Operating within the optimal range of 60-65°C ensures a reasonable reaction rate without promoting decomposition.[2]
-
Reagent Stoichiometry: An excess of phosphorus oxychloride is typically required. A molar ratio of approximately 2.5 equivalents of POCl₃ to 1 equivalent of 5-nitrouracil is a good starting point for optimization.[2]
Question 3: I'm seeing significant product loss and emulsion formation during the aqueous workup of the chlorination step. What's the cause?
This is a critical and frequent problem. The intermediate, 2,4-dichloro-5-nitropyrimidine, is highly unstable in the presence of water, especially at elevated temperatures.[2] Uncontrolled quenching of the reaction mixture with water can lead to rapid decomposition and the formation of persistent emulsions that make phase separation difficult.
Solution: Implement a "reverse quench" under strict temperature control.
-
Prepare a separate, pre-cooled reactor containing a biphasic mixture of toluene and water (e.g., cooled to 0-5°C).[2]
-
Slowly transfer the hot reaction mixture from the primary reactor into the vigorously stirred, cold quench mixture.[2]
-
Maintain the quench reactor temperature below 10°C throughout the addition.[2] This controlled procedure minimizes hydrolysis of the acid-sensitive intermediate and prevents emulsion formation.
Question 4: The catalytic hydrogenation of 2,4-dichloro-5-nitropyrimidine is stalling or producing byproducts. What should I check?
Catalytic hydrogenation of this substrate can be challenging because the starting material and intermediates can act as catalyst poisons.[2]
-
Catalyst Choice: Standard Pd/C catalysts can be inefficient. Specialized catalysts, such as palladium on carbon poisoned with vanadium or platinum on carbon poisoned with iron, have shown good selectivity.[2] A two-stage temperature profile during the hydrogenation can also be critical for success.
-
Two-Stage Reaction: A successful strategy involves a two-stage temperature approach. The initial stage is run at a lower temperature (e.g., 25-30°C) to convert the nitro intermediate to a hydroxylamino intermediate. The temperature is then raised (e.g., 38-43°C) to complete the reduction to the final amino product.[2] This prevents the buildup of intermediates that can poison the catalyst.
-
Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction (e.g., 4-5 bar).[2] Fluctuations can affect reaction kinetics.
-
Purity of Intermediate: The purity of the 2,4-dichloro-5-nitropyrimidine starting material is vital. Impurities from the chlorination step can poison the hydrogenation catalyst. Consider purifying the intermediate via solvent extraction or treatment with activated carbon before hydrogenation.[2]
Part 2: Pilot Plant Scale-Up Challenges
Question 5: We are scaling up the chlorination reaction. What are the primary safety and process challenges?
Scaling up chlorination reactions introduces significant safety and engineering challenges.[3]
-
Exothermic Heat Management: The reaction is exothermic. What is easily managed with an ice bath in the lab can become a serious thermal runaway risk in a large reactor. Pilot plant reactors must have adequate cooling capacity and surface area-to-volume ratio. A semi-batch process, where one reagent is added slowly to control the rate of heat generation, is standard practice.[3]
-
HCl Off-Gas Handling: The reaction generates significant quantities of hydrogen chloride (HCl) gas. The pilot plant must be equipped with a robust off-gas scrubbing system (e.g., a caustic scrubber) to neutralize the corrosive and toxic fumes before venting.
-
Material Compatibility: Phosphorus oxychloride and HCl are highly corrosive. All reactors, transfer lines, and associated equipment must be constructed from compatible materials, such as glass-lined steel or Hastelloy.
-
Reagent Addition: The controlled, subsurface addition of N,N-diethylaniline is critical to prevent localized overheating and ensure consistent reaction progress.[2]
Question 6: How do we adapt the catalytic hydrogenation for a pilot-scale reactor?
Hydrogenation at scale requires specialized equipment and careful process control.
-
Mass Transfer Limitations: In a large reactor, ensuring efficient mixing of hydrogen gas, the liquid reaction phase, and the solid catalyst is crucial. Poor agitation can lead to hydrogen starvation at the catalyst surface, slowing or stalling the reaction. The agitator design (e.g., gas-entraining impellers) and speed must be optimized to maximize gas-liquid mass transfer.[3]
-
Catalyst Handling and Filtration: Handling pyrophoric catalysts like Pd/C requires strict safety protocols, including inert atmosphere blanketing (e.g., with nitrogen) during charging and filtration. The pilot plant should be equipped with a contained filtration system (like a filter press or Nutsche filter-dryer) to safely remove the catalyst post-reaction.
-
Thermal Control: Hydrogenation is also exothermic. The reactor's cooling system must be able to handle the heat load to maintain the optimal two-stage temperature profile described previously.[2]
Question 7: Crystallization and isolation of the final product are inconsistent at the pilot scale. How can we achieve a consistent particle size and purity?
Inconsistent crystallization is a classic scale-up issue.
-
Solvent System & Anti-Solvent Addition: The purification often involves crystallization from a solvent/anti-solvent system (e.g., methanol/water or toluene/ethyl acetate).[2] The rate of anti-solvent addition, the temperature profile during cooling, and the agitation rate all significantly impact crystal growth and morphology. These parameters must be precisely defined and controlled.
-
Seeding Strategy: A seeding strategy may be necessary to ensure consistent crystallization and avoid uncontrolled precipitation, which can trap impurities.
-
Drying: The final product should be dried under vacuum at a controlled temperature (e.g., 50-60°C) to remove residual solvents without causing product degradation.[2]
Part 3: Safety & Analytical
Question 8: What are the primary hazards of this compound and its intermediates?
-
This compound (Final Product): This compound is classified as causing skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Work in a well-ventilated area or fume hood.[4]
-
Phosphorus Oxychloride (Reagent): POCl₃ is extremely corrosive and toxic. It reacts violently with water, releasing HCl gas. It must be handled in a dry, inert atmosphere with extreme care.
-
Hydrogen Gas (Reagent): Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation equipment must be properly grounded and designed for use with flammable gases.
Question 9: What analytical methods are recommended for in-process control and final product release?
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the method of choice for monitoring the progress of both the chlorination and hydrogenation reactions.[2] It can effectively separate starting materials, intermediates, and the final product, allowing for a clear determination of reaction completion.
-
Final Product Purity & Impurity Profiling: For final product release, a validated HPLC method is used to determine purity (assay). To identify and quantify trace-level impurities, more sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[5][6]
-
Structural Confirmation: For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential.[7]
Process Overview & Data
Key Process Workflow
The diagram below outlines the validated two-step synthesis pathway from 5-nitrouracil to the target compound.
Caption: Diagnostic flowchart for troubleshooting the catalytic reduction step.
Typical Process Parameters: Lab vs. Pilot Scale
The following table summarizes key parameter changes when moving from a laboratory to a pilot plant setting, based on published scale-up processes. [2]
| Parameter | Laboratory Scale (e.g., 100g) | Pilot Plant Scale (e.g., 100kg) | Rationale for Change |
|---|---|---|---|
| Chlorination | |||
| POCl₃ Addition | Added at once or quickly | Slow, controlled addition over hours | To manage exotherm and control HCl off-gas rate. [3] |
| Base Addition | Added quickly | Slow, controlled addition over hours | To manage exotherm and ensure homogeneity. [2] |
| Quench Method | Pouring mixture into ice/water | Pumping mixture into a pre-cooled vessel | For superior temperature control and safety. [2] |
| Hydrogenation | |||
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (gas-entraining) | To overcome mass transfer limitations at scale. [3] |
| Catalyst Filtration | Funnel with filter paper (open to air) | Enclosed Nutsche filter under N₂ | For safety (pyrophoric catalyst) and containment. |
| Purification | |||
| Cooling Profile | Ice bath (rapid cooling) | Programmed, slow cooling ramp | To control crystal size and purity. |
| Drying | Vacuum oven | Vacuum-rated dryer (e.g., cone dryer) | For efficient and consistent solvent removal at large volumes. [2]|
Pilot-Scale Synthesis Protocol Example
This protocol is an illustrative example based on established, scaled-up procedures. [2]All operations must be conducted under the supervision of trained personnel with appropriate engineering and safety controls in place.
Part A: Chlorination of 5-Nitrouracil
-
Reactor Setup: Charge a 1000 L glass-lined reactor (Reactor 1) with 5-Nitrouracil (100 kg), Toluene (200 L), and Phosphorus oxychloride (244 kg).
-
Heating: Heat the mixture to 55-65°C with agitation.
-
Base Addition: Slowly add N,N-Diethylaniline (209 kg) to Reactor 1 over a period of at least 3 hours, maintaining the internal temperature between 55-65°C.
-
Reaction Monitoring: Stir the reaction at temperature for 1 hour after the addition is complete. Take a sample for HPLC analysis to confirm complete conversion.
-
Quench Preparation: In a separate 2000 L reactor (Reactor 2), charge Water (500 L) and Toluene (350 L). Cool the contents of Reactor 2 to 0-5°C.
-
Controlled Quench: Cool the contents of Reactor 1 to 0-10°C. Slowly transfer the reaction mixture from Reactor 1 into Reactor 2 over 1-2 hours, ensuring the temperature in Reactor 2 does not exceed 10°C.
-
Workup: Stir the biphasic mixture for 30 minutes, then allow the layers to separate. Drain the bottom aqueous layer. The resulting toluene solution of 2,4-dichloro-5-nitropyrimidine is used directly in the next step.
Part B: Catalytic Hydrogenation
-
Reactor Setup: Transfer the toluene solution from Part A to a suitable hydrogenation reactor. Add Ethyl acetate (approx. 900 L) and Acetic acid (50 L).
-
Catalyst Charging: Under a nitrogen atmosphere, safely charge wet Pd/C catalyst (5 kg) to the reactor.
-
Hydrogenation - Stage 1: Purge the reactor with hydrogen. Pressurize to 4-5 bar with hydrogen and maintain the temperature at 20-25°C for 3-4 hours.
-
Hydrogenation - Stage 2: Raise the reactor temperature to 35-40°C and continue the reaction under 4-5 bar of hydrogen until HPLC confirms completion.
-
Workup: Cool the reactor to 20-30°C, vent the hydrogen, and purge with nitrogen. Filter the catalyst through a contained filtration system.
-
Neutralization: Wash the filtrate with an aqueous sodium carbonate solution.
-
Concentration & Crystallization: Concentrate the organic layer under vacuum. Perform solvent swaps to toluene and/or ethyl acetate to induce crystallization. Cool the slurry slowly to 0-10°C.
-
Isolation & Drying: Isolate the product by centrifugation or filtration. Wash the cake with cold toluene. Dry the solid in a vacuum oven at 50-60°C until a constant weight is achieved.
References
- National Institutes of Health. (n.d.).
- Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. [Link]
- Patsnap. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. [Link]
- Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
- Journal of Applicable Chemistry. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 3. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identifying and Characterizing Impurities by LC-MS
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for impurity analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed to provide practical, in-depth solutions to the challenges you face in the laboratory. As your virtual application scientist, I will explain not just what to do, but why you're doing it, grounding every recommendation in established scientific principles to ensure the integrity and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during routine impurity analysis.
Q1: What are the typical sources and types of pharmaceutical impurities?
A: Impurities are broadly classified by the International Council for Harmonisation (ICH) into three categories: organic impurities, inorganic impurities, and residual solvents.[1][2][3]
-
Organic Impurities: These are the most common and can originate from various stages. They include starting materials, by-products of synthesis, intermediates, degradation products that form during storage, and reagents or catalysts used in the manufacturing process.[1][2]
-
Inorganic Impurities: These result from the manufacturing process and are often known entities.[2] Examples include reagents, ligands, heavy metals, inorganic salts, and filter aids.[2]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis of the drug substance or in the preparation of the drug product.[2]
Q2: My impurity peak is showing significant tailing or fronting. What are the likely causes?
A: Poor peak shape is a common chromatographic issue that can compromise resolution and quantification. The primary causes are:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting. Try diluting your sample.
-
Secondary Interactions: Silanol groups on silica-based columns can interact with basic analytes, causing peak tailing. Using a mobile phase with a competitive base (like triethylamine) or switching to a column with end-capping or a different stationary phase can mitigate this.
-
Mismatched Solvents: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[4] Ideally, the sample should be dissolved in the initial mobile phase.
-
Column Degradation: A void at the head of the column or contamination can lead to peak splitting and tailing. Reversing and flushing the column (if permissible by the manufacturer) or replacing it may be necessary.[5]
Q3: How can I differentiate between isomeric impurities that co-elute?
A: Differentiating co-eluting isomers is a significant challenge because they have the same mass.[6] The strategy depends on the type of isomer:
-
Diastereomers & Geometric Isomers (cis/trans, E/Z): These have different physical properties and can often be separated by optimizing the chromatographic method.[7] Experiment with different columns (e.g., C18, phenyl-hexyl, PFP), mobile phase compositions, pH, and temperatures.[8]
-
Enantiomers (R/S): These have identical properties in a non-chiral environment and require a chiral separation technique.[7] The options are using a chiral stationary phase (chiral column) or derivatizing the isomers with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column.[7]
-
Positional Isomers: While they have the same mass, their fragmentation patterns in MS/MS can be different.[9] Careful optimization of collision energy can reveal unique fragment ions that allow for their differentiation and even quantification.
Q4: When is High-Resolution Mass Spectrometry (HRMS) necessary for impurity analysis?
A: HRMS, using instruments like Time-of-Flight (TOF), Orbitrap, or FT-ICR, is a powerful tool for impurity profiling.[10][11] It is particularly crucial when:
-
Identifying Unknowns: HRMS provides highly accurate mass measurements (typically <5 ppm), which allows for the confident determination of an impurity's elemental composition.[12][13] This is the foundational first step in structure elucidation.[11]
-
Resolving Isobaric Interferences: In complex matrices, an impurity may co-elute with an unrelated compound that has the same nominal mass. The high resolving power of HRMS can distinguish between these species, ensuring accurate identification and quantification.[12][14]
-
Enhancing Confidence in Identification: By providing accurate mass data for both the precursor and fragment ions (in MS/MS), HRMS adds a layer of certainty to structural assignments that is not possible with nominal mass instruments.[11]
Section 2: Troubleshooting Guides
This section provides in-depth, step-by-step solutions to more complex experimental problems.
Guide 1: Investigating and Mitigating Ion Suppression
Problem: The signal intensity for my known impurity is low, variable, or disappears completely when analyzing a sample, but is strong and consistent when injecting a pure standard.
Causality: This phenomenon is likely ion suppression , a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[15][16] This competition for ionization efficiency reduces the number of analyte ions that reach the detector, leading to a suppressed signal.[17][18] It is critical to understand that even advanced techniques like tandem MS (MS/MS) are susceptible, as the suppression occurs before mass analysis.[15]
Step-by-Step Troubleshooting Protocol:
-
Confirm the Presence of Ion Suppression:
-
Method: Perform a post-column infusion experiment.
-
Procedure:
-
Infuse a standard solution of your impurity at a constant flow rate directly into the MS source using a syringe pump.
-
Simultaneously, inject a blank matrix sample (e.g., a placebo formulation extract) onto the LC system.
-
Monitor the impurity's signal. A stable baseline will be observed initially. If the signal drops at certain retention times as the blank matrix elutes, this confirms ion suppression in those regions.
-
-
Scientific Rationale: This method directly visualizes the regions of the chromatogram where matrix components are interfering with ionization.[19]
-
-
Identify and Eliminate the Source:
-
Chromatographic Separation: The most effective solution is to chromatographically separate the impurity from the interfering matrix components.[18]
-
Action: Modify your LC gradient. Try making it shallower to increase peak separation. Experiment with alternative stationary phases (e.g., from C18 to Phenyl-Hexyl) to alter selectivity.
-
-
Sample Preparation: If chromatographic changes are insufficient, the interfering components must be removed before analysis.
-
Reduce Matrix Concentration:
-
Action: Simply dilute the sample. While this will also dilute your analyte, the reduction in matrix effects can sometimes lead to a net increase in signal-to-noise.
-
-
Check for Exogenous Contamination:
-
Visualization: Logic Diagram for Ion Suppression Troubleshooting
Sources
- 1. jpionline.org [jpionline.org]
- 2. database.ich.org [database.ich.org]
- 3. youtube.com [youtube.com]
- 4. Troubleshooting in lcms | PPT [slideshare.net]
- 5. zefsci.com [zefsci.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. toref-standards.com [toref-standards.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. youtube.com [youtube.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. longdom.org [longdom.org]
- 17. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 19. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 20. merckmillipore.com [merckmillipore.com]
improving the stability of 5-Amino-2,4-dichloropyrimidine under reaction conditions
Welcome to the technical support center for 5-Amino-2,4-dichloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive building block in their synthetic workflows. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its stability under various reaction conditions is paramount for achieving high yields and purity.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with its use.
Troubleshooting Guide: Enhancing Stability in Critical Reactions
This section addresses specific issues encountered during experiments in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and multiple byproducts. What is causing the decomposition and how can I optimize the conditions?
A1: This is a common challenge stemming from the inherent reactivity of the this compound core. The electron-withdrawing nature of the nitrogen atoms makes the pyrimidine ring susceptible to degradation under harsh conditions, particularly with strong bases and high temperatures. The primary degradation pathways include hydrolysis of the chloro groups and other base-mediated side reactions.
Causality:
-
Base-Mediated Decomposition: Strong bases like sodium tert-butoxide (NaOtBu) or strong aqueous bases (NaOH, KOH) can aggressively attack the electron-deficient pyrimidine ring, leading to decomposition.
-
Thermal Instability: Prolonged heating, especially above 100-120°C, can cause thermal decomposition.[2]
-
Catalyst Deactivation: Inefficient catalyst systems can require longer reaction times and higher temperatures, exacerbating degradation.
Troubleshooting & Optimization Strategy:
The key is to employ milder conditions that facilitate the cross-coupling C-C bond formation while minimizing pathways for degradation.
dot
Sources
Technical Support Center: Refining Workup Procedures for Increased Final Product Purity
Welcome to the Technical Support Center for advanced purification strategies. As Senior Application Scientists, we understand that achieving high product purity is paramount in research and drug development. This guide is structured to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your workup procedures effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding product purity and workup strategies.
Q1: My final product purity is lower than expected after a standard workup. Where should I start troubleshooting?
A: Start by systematically evaluating each step of your workup. Impurity profiling at each stage is crucial for identifying where the contamination is being introduced or failing to be removed.[1][2] Consider potential issues in your reaction quench, liquid-liquid extraction, drying, and final purification steps. Often, seemingly minor details in a wash or an incomplete phase separation can have a significant impact on the final purity.
Q2: How do I choose the most appropriate purification technique for my compound?
A: The choice of purification technique depends on the physicochemical properties of your compound and the impurities. For crystalline solids, recrystallization is often a powerful method.[3][4] For complex mixtures or non-crystalline compounds, chromatography (e.g., flash or HPLC) is generally more effective.[5][6] Liquid-liquid extraction is excellent for separating compounds based on their differential solubility and acid/base properties.[7][8] Advanced filtration techniques can be employed for removing particulate matter or for separations based on molecular size.[9][10]
Q3: What are the most common sources of impurities in a final product?
A: Impurities can originate from various sources, including unreacted starting materials, reagents, catalysts, side-products from the reaction, and degradation products.[2] Solvents used in the reaction and workup can also be a source of contamination.[11][12] It's also possible for impurities to be introduced during the workup itself, for instance, through the degradation of the product on silica gel during chromatography.[13]
Q4: Can I trust the purity assessment from a single analytical technique?
A: Relying on a single analytical method can be misleading. It is best practice to use orthogonal methods to confirm purity. For example, HPLC can be supplemented with LC/MS to identify the mass of impurities, and NMR can provide structural information.[1] This multi-faceted approach provides a more accurate and comprehensive purity profile.
Troubleshooting Guides
This section provides in-depth, issue-specific guidance for common purification techniques in a question-and-answer format.
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique for separating compounds based on their relative solubilities in two immiscible liquids.[14]
Q: I'm observing a persistent emulsion during my extraction. How can I resolve this?
A: Emulsions are a common challenge, often caused by vigorous shaking or the presence of surfactants. To break an emulsion, you can try the following:
-
Allow the mixture to stand for a longer period. Sometimes, time is all that is needed for the layers to separate.
-
Gently swirl the separatory funnel instead of shaking vigorously. [15]
-
Add a small amount of brine (saturated NaCl solution). Brine increases the ionic strength of the aqueous layer, which can help to disrupt the emulsion and also decreases the solubility of organic compounds in the aqueous layer.[7][16]
-
If the emulsion persists, filtration through a pad of Celite or glass wool can be effective.
-
For stubborn emulsions, centrifugation can be used to force the separation of the layers. [6]
Q: My product seems to have poor recovery after extraction. What could be the cause?
A: Poor recovery can stem from several factors:
-
Incomplete Extraction: A single extraction is often insufficient. Performing multiple extractions with smaller volumes of solvent is more effective than one large extraction.[15]
-
Incorrect pH: If your compound has acidic or basic functional groups, the pH of the aqueous layer is critical. Ensure the pH is adjusted to suppress the ionization of your compound, thus maximizing its partitioning into the organic layer.
-
Compound Solubility: Your compound might have some solubility in the aqueous layer. "Back-extracting" the aqueous layer with a fresh portion of the organic solvent can help to recover the dissolved product.[7]
-
Product Loss During Transfers: Be meticulous with transfers between flasks and the separatory funnel to minimize physical loss of your product.
Experimental Protocol: Optimizing a Multi-Stage Liquid-Liquid Extraction
-
Initial Extraction: Dissolve the crude reaction mixture in an appropriate organic solvent and transfer it to a separatory funnel. Add the aqueous wash solution (e.g., water, dilute acid, or base).
-
Mixing and Separation: Stopper the funnel, invert it, and vent to release any pressure. Shake gently for 1-2 minutes with periodic venting.[7] Allow the layers to fully separate.
-
Draining: Remove the stopper and drain the lower layer.
-
Repeat Extraction: Add a fresh portion of the aqueous wash solution to the organic layer remaining in the funnel. Repeat the mixing and separation steps. For optimal purity, it is recommended to perform at least two to three washes.
-
Brine Wash: After the final aqueous wash, wash the organic layer with brine to remove dissolved water.[16]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
Column Chromatography
Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase.[17]
Q: My compounds are co-eluting from the column, despite a good separation on TLC. What's wrong?
A: This is a common issue and can be due to several factors:
-
Overloading the Column: Applying too much sample to the column is a frequent cause of poor separation. As a general rule, the amount of sample should be about 1-5% of the mass of the silica gel.
-
Improper Column Packing: Air pockets or channels in the stationary phase will lead to uneven flow and band broadening, resulting in poor separation.[5] Ensure the column is packed uniformly.
-
Solvent System is Too Polar: If the solvent system is too strong, all compounds will elute quickly with little separation. Try a less polar solvent system.
-
Sample Application: The sample should be applied to the column in a narrow band using a minimal amount of solvent. A diffuse starting band will lead to broad, overlapping peaks.
Q: My compound is streaking or tailing on the column. How can I improve the peak shape?
A: Peak tailing can be caused by:
-
Acidic or Basic Compounds: If your compound is acidic or basic, it can interact strongly with the silica gel, leading to tailing. Adding a small amount of a modifier to the eluent can help. For acidic compounds, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine (1-3%).[18]
-
Inadequate Equilibration: The column must be properly equilibrated with the mobile phase before loading the sample to ensure consistent performance.[5]
-
Contamination: Contamination of the column can lead to poor peak shape.[19]
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting Decision Tree for Poor Column Chromatography Separation.
Crystallization
Crystallization is a powerful purification technique for solid compounds, relying on the principles of solubility.[4][20]
Q: My compound is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[21] This often happens when the solution is cooled too quickly or when the concentration of the solute is too high. To remedy this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to dilute the solution.
-
Allow the solution to cool much more slowly. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.
-
Add a seed crystal of the pure compound if available.[3]
Q: I'm getting a very low yield from my crystallization. How can I improve it?
A: A low yield can be due to several reasons:
-
Using too much solvent: This is the most common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[22] You can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again.
-
Cooling the solution for too short a time or not to a low enough temperature: Ensure the solution is thoroughly cooled to maximize crystal formation.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost. Ensure the funnel and receiving flask are pre-heated.
Data Presentation: Solvent Selection for Crystallization
The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent | Boiling Point (°C) | Polarity | Common Uses & Notes |
| Water | 100 | High | Good for polar compounds. Inexpensive and non-toxic. |
| Ethanol | 78 | High | Good for moderately polar compounds. Often used in mixed solvent systems with water. |
| Ethyl Acetate | 77 | Medium | A versatile solvent for a range of polarities. Can be difficult to remove completely.[7] |
| Hexane | 69 | Low | Suitable for non-polar compounds. Often used as an anti-solvent. |
| Toluene | 111 | Low | Good for less polar compounds, higher boiling point allows for a wider temperature range. |
Filtration
Filtration is essential for separating solids from liquids and is a key step in many workup procedures.[9][23]
Q: My filtration is very slow. How can I speed it up?
A: Slow filtration is often due to very fine particles clogging the filter paper.
-
Use a larger diameter filter funnel to increase the surface area.
-
Apply a vacuum (suction filtration) to increase the rate of filtration.
-
Use a filter aid such as Celite. A small pad of Celite on top of the filter paper can prevent fine particles from clogging the pores.
-
For gelatinous precipitates, allowing them to digest (age) in the mother liquor can increase the particle size and improve filterability.
Q: I'm losing product due to it sticking to the filter paper. How can I minimize this?
A: Product loss on the filter paper can be significant, especially with small-scale preparations.
-
Wash the filter cake with a small amount of cold solvent. This will wash away impurities without dissolving a significant amount of the product.
-
Ensure the wash solvent is chilled to minimize the solubility of your product.
-
For quantitative transfer, after the initial filtration, you can dissolve the remaining product on the filter paper with a good solvent and collect it separately.
Experimental Workflow: Filtration Techniques
Caption: Decision workflow for choosing the appropriate filtration method.
References
- Understanding the Impact of Filtration Technology on the Pharmaceutical Industry. (2024-02-12). Google Cloud.
- Pharmaceutical Manufacturing Filtration from Advanced Filtration. (2025-06-16).
- 8.4 - Extraction and Washing Guide. MIT OpenCourseWare.
- Several Problems of Flash Column Chrom
- Elevating Pharmaceutical Purity: Uncovering Filtration's Vital Role. (2024-11-14). American Fabric Filter.
- Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017-11-10).
- Advances in Purification Techniques for Pharmaceutical Compound Isol
- Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
- Streamlining Industrial Liquid-Liquid Extraction: Solutions for Process Optimiz
- Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017-11-16).
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Recrystallization Definition, Principle &Purpose. (2022-11-07). PraxiLabs.
- Safety First—Best Practices and Risk Management for Flash Chrom
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- 8.6: Common Extraction Washes. (2024-08-15). Chemistry LibreTexts.
- Fractionation, purification and downstream processing of biologics. (2024-04-08). European Pharmaceutical Review.
- Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents.
- Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2025-08-05).
- Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017-11-10).
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020-11-19). Regis Technologies.
- Impurity Profiling of Chemical Reactions | Process Development Str
- How not to do flash chrom
- Liquid-Liquid Extraction Principle, Techniques and Optimiz
- LC Chromatography Troubleshooting Guide. (2023-11-03). HALO Columns.
- Tips & Tricks: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
- Troubleshooting HPLC Column Issues. CHROMacademy.
- Technique of Extraction and Washing. (2016-12-17). YouTube.
- Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. (2022-10-01). SiliCycle.
- Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- Isol
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020-05-11). PMC - NIH.
- Troubleshooting: The Workup. University of Rochester Department of Chemistry.
- Key Considerations for Crystalliz
- 4.7: Reaction Work-Ups. (2021-09-27). Chemistry LibreTexts.
- Extracting and Washing. Utah Tech University.
- It Isn't Always The Column: Troubleshooting Your HPLC Separ
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022-02-07). CrystEngComm (RSC Publishing).
- Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- 3.6F: Troubleshooting. (2022-04-07). Chemistry LibreTexts.
- Removing residual solvent
- Navigating the Challenges of Residual Solvents in Pharmaceutical Products According to USP 467 1467. (2019-08-06). YouTube.
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester Department of Chemistry.
- Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
- Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
- Removal of residual solvent from solvent-extracted unconventional oil ores gangue by gas bubbling.
- How to isolate impurities from a reaction product. (2023-01-26). Biotage.
Sources
- 1. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 2. mt.com [mt.com]
- 3. scispace.com [scispace.com]
- 4. praxilabs.com [praxilabs.com]
- 5. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 6. jocpr.com [jocpr.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. economysolutions.in [economysolutions.in]
- 9. filter-concept.com [filter-concept.com]
- 10. americanfabricfilter.com [americanfabricfilter.com]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Liquid-Liquid Extraction Principle, Techniques and Optimization [kjhil.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. chromacademy.com [chromacademy.com]
- 20. mt.com [mt.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 23. Pharmaceutical Manufacturing Filtration from Advanced Filtration [advancedfiltration.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 5-Amino-2,4-dichloropyrimidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the synthesis of novel therapeutics, particularly those derived from heterocyclic scaffolds like pyrimidines, ambiguity in structure can lead to misinterpreted biological data and ultimately, failed drug discovery campaigns. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 5-Amino-2,4-dichloropyrimidine and its derivatives, offering field-proven insights and experimental data to navigate the complexities of structural confirmation.
This compound is a versatile building block in medicinal chemistry, valued for its role in the synthesis of compounds targeting a range of biological pathways.[1][2] The precise arrangement of its amino and chloro substituents is critical to its reactivity and, by extension, the biological activity of its derivatives. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in providing unambiguous structural evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the covalent framework of a molecule in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H and ¹³C NMR Spectral Data for this compound
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are crucial for confirming the presence of key functional groups and the overall substitution pattern on the pyrimidine ring.
| Analysis | Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ¹H | ~8.10 | Singlet | H6 (aromatic proton) |
| ¹H | ~5.50 | Broad Singlet | -NH₂ (amino protons) | |
| ¹³C NMR | ¹³C | ~158 | Singlet | C4-Cl |
| ¹³C | ~155 | Singlet | C2-Cl | |
| ¹³C | ~145 | Singlet | C6-H | |
| ¹³C | ~120 | Singlet | C5-NH₂ |
Note: Predicted chemical shifts can vary based on solvent and concentration.
The ¹H NMR spectrum is expected to show a singlet for the aromatic proton at the 6-position and a broad singlet for the amino protons. The simplicity of the aromatic region is a key indicator of the substitution pattern. In the ¹³C NMR spectrum, four distinct signals are anticipated, corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts of the carbons bonded to chlorine will be significantly downfield.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer (400 MHz or higher recommended).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.
-
Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Tune the probe for the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A spectral width of 0-200 ppm is generally appropriate.
-
Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required for a spectrum with an adequate signal-to-noise ratio.
Causality in NMR: Why It's the First Line of Defense
NMR is the initial go-to technique because it provides a detailed and non-destructive snapshot of the entire molecule's covalent structure.[3] The chemical shifts and coupling patterns are highly sensitive to the electronic environment of each nucleus, making it possible to differentiate between isomers. For instance, the isomeric 5-Amino-4,6-dichloropyrimidine would exhibit a different chemical shift for its C2 proton, easily distinguishing it from the target molecule.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two critical pieces of information for structural confirmation: the precise molecular weight of the compound and its fragmentation pattern upon ionization.[4] This data is complementary to NMR, confirming the elemental composition and offering clues about the molecule's substructures.
Expected Mass Spectrum of this compound
The key feature in the mass spectrum of a dichlorinated compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion will appear as a cluster of peaks.
| m/z | Relative Intensity (%) | Assignment |
| 163 | 100 | [M]⁺ (with ³⁵Cl, ³⁵Cl) |
| 165 | 65 | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |
| 167 | 10 | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |
| 128 | Moderate | [M-Cl]⁺ |
| 101 | Moderate | [M-Cl, HCN]⁺ |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for halogenated pyrimidines.
The characteristic 100:65:10 ratio for a molecule containing two chlorine atoms is a powerful diagnostic tool. The fragmentation pattern, including the loss of a chlorine atom and subsequent loss of HCN, provides further evidence for the pyrimidine core structure.
Experimental Protocol: GC-MS
Sample Preparation:
-
Prepare a stock solution of the purified compound in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working solution in the µg/mL range.
GC-MS Analysis:
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, with the temperature set to ~250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure good separation.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A range of m/z 50-300 is typically sufficient.
-
Trustworthiness through Orthogonality
The combination of NMR and MS provides a self-validating system. NMR establishes the connectivity, while MS confirms the molecular formula and provides pieces of the structural puzzle through fragmentation. When the data from both techniques align, the confidence in the proposed structure is significantly increased.
X-ray Crystallography: The Definitive 3D Structure
For an unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray crystallography is the gold standard.[5] This technique, however, is contingent on the ability to grow high-quality single crystals of the compound.
The Power and Pitfalls of Crystallography
While providing the most detailed structural information, X-ray crystallography has its challenges. The primary hurdle is obtaining crystals suitable for diffraction. Aminopyrimidine derivatives can sometimes be challenging to crystallize due to factors like polymorphism and solvent inclusion.
Experimental Protocol: Single-Crystal X-ray Diffraction
Crystallization:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents to near saturation.
-
Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to induce crystal growth.
-
Screen a wide range of solvents and conditions to find the optimal parameters for crystal formation.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer.
-
Place the crystal in a stream of X-rays (typically from a molybdenum or copper source).
-
Rotate the crystal and collect the diffraction data.
-
Process the diffraction data and solve the crystal structure using specialized software.
-
Refine the structural model to obtain the final atomic coordinates and geometric parameters.
A Comparative Workflow for Structural Confirmation
The following workflow illustrates the logical progression of analytical techniques for the robust structural confirmation of a synthesized this compound derivative.
Sources
- 1. scbt.com [scbt.com]
- 2. 5-Amino-4,6-dichloropyrimidine(5413-85-4) 1H NMR [m.chemicalbook.com]
- 3. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 4. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]
- 5. 5-Amino-4,6-dichloropyrimidine [webbook.nist.gov]
A Comparative Guide to the SNAr Reactivity of 5-Amino-4,6-dichloropyrimidine
Introduction
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active molecules necessitates a deep understanding of its chemical reactivity. Among the various functionalized pyrimidines, 5-Amino-4,6-dichloropyrimidine stands out as a versatile building block. The strategic placement of two reactive chlorine atoms at the C4 and C6 positions, flanking an activating amino group at C5, makes it a highly valuable precursor for the synthesis of diverse molecular architectures, particularly purine analogs.[1]
This guide provides an in-depth, objective comparison of the Nucleophilic Aromatic Substitution (SNAr) reactivity of 5-Amino-4,6-dichloropyrimidine. We will explore its performance against relevant alternatives, supported by experimental data, and elucidate the underlying mechanistic principles that govern its reactivity. Our focus is to provide actionable insights and detailed protocols to empower chemists in their synthetic endeavors.
Core Concepts: Understanding SNAr Reactivity in Pyrimidines
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is the primary driver for its susceptibility to nucleophilic attack. The SNAr reaction in dichloropyrimidines generally proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (in this case, C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is a critical factor in determining the reaction rate.[2][3][4][5]
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the final substituted product.[1]
The reactivity of the C4 and C6 positions in 4,6-dichloropyrimidines is significantly higher than the C2 position due to greater stabilization of the negative charge in the Meisenheimer intermediate by the two flanking nitrogen atoms.[6][7]
The Influence of the 5-Amino Group
The 5-amino group in 5-Amino-4,6-dichloropyrimidine plays a crucial, albeit complex, role in modulating the reactivity of the C4 and C6 positions. While amino groups are typically considered electron-donating through resonance, which would be expected to decrease the electrophilicity of the pyrimidine ring, the overall electronic effect in this specific context is activating. The nitrogen atoms of the pyrimidine ring are potent electron-withdrawing groups, and their influence, coupled with the inductive effect of the two chlorine atoms, maintains a high degree of electrophilicity at the C4 and C6 positions. The amino group at the C5 position can participate in resonance stabilization of the Meisenheimer intermediate, thereby facilitating the nucleophilic attack.
Comparative Reactivity Analysis
To objectively assess the SNAr reactivity of 5-Amino-4,6-dichloropyrimidine, we will compare its performance with that of its parent analogue, 4,6-dichloropyrimidine, which lacks the 5-amino group. While direct kinetic comparisons are scarce in the literature, we can infer relative reactivity from published experimental conditions and yields for reactions with various nucleophiles.
Reactions with Amine Nucleophiles (Amination)
Amination is a common transformation for dichloropyrimidines. The following table summarizes representative data for mono- and di-amination reactions.
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
| 5-Amino-4,6-dichloropyrimidine | Propargylamine (2.0 eq), Triethylamine (1.0 eq) | Reflux, 24h | N⁴,N⁶-di(prop-2-yn-1-yl)pyrimidine-4,5,6-triamine | Not specified | [1] |
| 4,6-Dichloropyrimidine | Adamantane-containing amine (1.0 eq), K₂CO₃ (4.0 eq) | DMF, 140 °C | Mono-aminated product | Not specified | [1] |
| 4,6-Dichloropyrimidine | n-Butylamine (2.2 eq), K₂CO₃ (2.5 eq) | DMF | 4,6-Bis(butylamino)pyrimidine | Good | [8] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines (1.0 eq), Triethylamine (1.0 eq) | EtOH, Reflux, 3h | Mono-substituted products | Moderate | [9][10] |
From the available data, it is evident that both substrates readily undergo amination. The presence of the 5-amino group does not appear to impede the reaction and, in some cases, may facilitate it by stabilizing the reaction intermediate. The choice of base and solvent plays a significant role in controlling the extent of substitution (mono- vs. di-substitution). For instance, using a stoichiometric amount of the amine nucleophile generally favors mono-substitution.
Reactions with Oxygen Nucleophiles (Alkoxylation)
Alkoxylation is another important functionalization reaction. The data below provides a comparison of the reactivity of 5-Amino-4,6-dichloropyrimidine and its derivatives with alkoxides.
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline (1.0 eq), NaOH (5.0 eq) in Methanol | Room Temp, 1h | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | Not specified | [9] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline (1.0 eq), NaOH (5.0 eq) in Ethanol | Room Temp, 1h | 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | 60% | [9] |
| 4,6-dichloro-5-nitropyrimidine | Various alcohols, DBU | Anhydrous THF, 0°C | 4-alkoxy-6-chloro-5-nitropyrimidine | Moderate | [11] |
In the case of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, the reaction with an amine in the presence of a strong base in an alcohol solvent leads to a concurrent amination and alkoxylation, highlighting the high reactivity of the chloro groups towards both nucleophiles.[9] This suggests that under basic conditions, the alkoxide generated in situ is a potent nucleophile for this substrate.
Reactions with Sulfur Nucleophiles (Thiolation)
While specific comparative data for thiolation on 5-Amino-4,6-dichloropyrimidine is limited, the general reactivity of 4,6-dichloropyrimidine with thiols is well-established.[8] Given the enhanced reactivity of the 5-amino substituted analogue with other nucleophiles, it is expected to react readily with sulfur nucleophiles as well.
Experimental Protocols
To provide a practical framework for researchers, we have detailed step-by-step methodologies for key SNAr reactions on 5-Amino-4,6-dichloropyrimidine and its analogues.
Protocol 1: General Mono-Amination of a Dichloropyrimidine Derivative
This protocol is adapted from the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with amines.[9][10]
Materials:
-
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol)
-
Amine (aliphatic, cyclic, aromatic, or heteroaromatic) (1 mmol)
-
Triethylamine (TEA) (1 mmol)
-
Ethanol (5.0 mL)
Procedure:
-
To a round-bottom flask, add 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) and ethanol (5.0 mL).
-
Add the desired amine (1 mmol) and triethylamine (1 mmol) to the flask.
-
Heat the reaction mixture under reflux for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as crystallization or column chromatography.
Protocol 2: Concurrent Amination and Alkoxylation
This protocol describes the simultaneous substitution of both chlorine atoms with an amine and an alkoxide.[9]
Materials:
-
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol)
-
Indoline (1 mmol)
-
Sodium hydroxide (NaOH) (5 mmol, 0.2 g)
-
Ethanol or Methanol (5.0 mL)
Procedure:
-
In a flask, prepare a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) and indoline (1 mmol) in the chosen alcohol (5.0 mL).
-
Add solid sodium hydroxide (5 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
The solid product that precipitates upon completion is isolated by filtration.
-
The crude product can be purified by recrystallization from ethanol.
Visualization of Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and a generalized experimental workflow.
Caption: Generalized SNAr mechanism on 5-Amino-4,6-dichloropyrimidine.
Caption: A typical experimental workflow for SNAr reactions.
Conclusion and Future Outlook
5-Amino-4,6-dichloropyrimidine is a highly reactive and versatile substrate for nucleophilic aromatic substitution reactions. The presence of the 5-amino group, in conjunction with the two chlorine atoms and the electron-deficient pyrimidine core, facilitates the displacement of the chloro groups by a wide range of nucleophiles, including amines and alkoxides. The symmetrical nature of the molecule simplifies the initial mono-substitution, and the reaction conditions can be tuned to achieve either mono- or di-substituted products.
Compared to its unsubstituted counterpart, 4,6-dichloropyrimidine, the available data suggests that 5-Amino-4,6-dichloropyrimidine exhibits comparable, if not enhanced, reactivity in SNAr reactions. This makes it an excellent choice for the synthesis of complex heterocyclic systems, particularly as a precursor to purine derivatives.
Further quantitative kinetic studies are warranted to provide a more precise comparison of the reactivity of these two important building blocks. Such studies would enable a more nuanced understanding of the electronic effects of the 5-amino group and would further aid chemists in the rational design of synthetic routes to novel therapeutic agents.
References
- Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
- Alarcón-Espósito, J., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 642. [Link]
- Ren, Y., et al. (2021). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Chemistry – A European Journal, 27(49), 12481-12489. [Link]
- Štefane, B., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7793. [Link]
- Pérez, B., et al. (2022).
- Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]
- Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
- Request PDF. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- Alarcón-Espósito, J., et al. (2020). Stability of the Meisenheimer Complex in a SNAr Reaction. Frontiers in Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Comparative Guide to Catalytic Systems for Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, a Nobel Prize-winning transformation that forges carbon-carbon bonds with remarkable efficiency and precision.[1][2] Its power lies in its ability to construct complex molecular architectures, particularly biaryl and styrenyl moieties, which are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[3][4] For scientists at the bench, however, the sheer variety of available catalytic systems can be daunting. The choice of metal, ligand, base, and solvent is not merely a matter of preference but a critical decision that dictates the success, efficiency, and scalability of the synthesis.
This guide provides an in-depth comparative analysis of the most prevalent catalytic systems for the Suzuki-Miyaura reaction. Moving beyond a simple recitation of protocols, we will explore the causality behind catalyst selection, offering field-proven insights to empower you to make informed decisions for your specific synthetic challenges. We will dissect the performance of palladium and nickel-based systems, compare homogeneous and heterogeneous approaches, and provide robust, validated experimental protocols.
The Engine of Innovation: The Suzuki-Miyaura Catalytic Cycle
At the heart of this transformation is a well-understood catalytic cycle involving a transition metal, typically palladium.[5] The cycle elegantly orchestrates the coupling of an organoboron species with an organic halide or triflate. It comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[5][6]
-
Transmetalation: In the presence of a base, the organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide. This is often the rate-determining step.[6][7]
-
Reductive Elimination: The two organic partners (R¹ and R²) on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
The selection of the catalyst system is fundamentally about optimizing each step of this cycle for a given set of substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
I. Palladium-Based Catalytic Systems: The Versatile Workhorse
Palladium complexes are the most extensively used catalysts for Suzuki-Miyaura reactions, offering a remarkable balance of reactivity and functional group tolerance.[2][8][9]
A. Homogeneous Palladium Catalysts
Homogeneous systems, where the catalyst is dissolved in the reaction medium, generally offer high activity and selectivity due to the well-defined nature of the catalytic species.[10]
The Critical Role of Ligands: While simple palladium salts like Pd(OAc)₂ or complexes like Pd(PPh₃)₄ can be effective, modern Suzuki-Miyaura chemistry is dominated by the use of specialized ligands.[8] The ligand's function is to stabilize the palladium center, enhance its reactivity, and prevent the formation of inactive palladium black. For challenging substrates, particularly less reactive aryl chlorides, the development of bulky, electron-rich phosphine ligands has been transformative.[9][11]
-
Buchwald Biarylphosphines (e.g., SPhos, XPhos, RuPhos): These ligands are designed to promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step with C-Cl bonds.[9] Their steric bulk facilitates the final reductive elimination step.[12]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium. This stability makes them robust and effective for a wide range of couplings, including those involving sterically hindered substrates.[9][13]
Performance Comparison of Homogeneous Palladium Systems
| Catalyst System | Substrate Example | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromo-benzothiazole | K₃PO₄ | 1,4-Dioxane | 100 | 12 | >95 | |
| Pd(OAc)₂ / SPhos | 4-Bromo-benzothiazole | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Chlorides | Cs₂CO₃ | Dioxane | RT | 12-24 | 81-98 | [13] |
| PdCl₂(dppf) | 2-chloro-pyridine | Cs₂CO₃ | THF/H₂O | 80 | 18 | 92 | [9] |
Causality: The data illustrates a key principle: for more challenging substrates like aryl chlorides, stronger donor ligands (SPhos, P(t-Bu)₃) are required to achieve high yields, often at lower temperatures.[11][13] Pd(PPh₃)₄ is a reliable choice for more reactive aryl bromides and iodides but often falters with chlorides.
B. Heterogeneous Palladium Catalysts
The primary driver for developing heterogeneous catalysts is the simplification of product purification and catalyst recycling.[10][14] By immobilizing palladium on a solid support, the expensive metal can be easily filtered out from the reaction mixture.
-
Palladium on Carbon (Pd/C): A classic and commercially available option. While convenient, its activity is generally lower than homogeneous systems, and it can suffer from palladium leaching into the solution, blurring the lines between true heterogeneous and homogeneous catalysis.[14][15]
-
Polymer- or Silica-Supported Catalysts: These systems often involve tethering a palladium complex or a ligand to a solid matrix. They can offer better control over the catalytic environment compared to Pd/C.[3]
Performance Comparison of Heterogeneous Palladium Systems
| Catalyst System | Substrate Example | Base | Solvent | Temp. (°C) | Yield (1st Run) | Yield (3rd Run) | Reference |
| Pd-Ag/ZnO Nanoparticles | Phenylboronic acid / Iodobenzene | K₂CO₃ | Water | 80 | 98.9% | ~85% | [16] |
| Pd Nanorods | Phenylboronic acid / Iodobenzene | Na₂CO₃ | Ethanol/Water | 78 | 90-92% | 82-85% | [16] |
Causality: Heterogeneous catalysts, especially nanoparticles, can provide high yields and demonstrate good reusability.[16] The choice of support material and the method of palladium immobilization are crucial for maintaining catalytic activity over multiple cycles. The use of greener solvents like water is also a significant advantage.[16][17]
II. Nickel-Based Catalytic Systems: The Economical Powerhouse
With palladium being a precious metal, there is significant interest in developing catalysts based on more earth-abundant and economical metals like nickel.[18][19] Nickel catalysts have emerged as powerful alternatives, often exhibiting unique reactivity.
Advantages of Nickel:
-
Cost-Effectiveness: Nickel is significantly cheaper than palladium, a crucial factor for large-scale industrial synthesis.[19]
-
Unique Reactivity: Nickel can catalyze couplings of substrates that are challenging for palladium, such as phenol derivatives (e.g., aryl esters, ethers, carbamates).[19]
Commonly used nickel catalysts include air-stable precatalysts like NiCl₂(PCy₃)₂ and NiCl₂(dppf), which are often commercially available.[19]
Performance Comparison of Homogeneous Nickel Systems
| Catalyst System | Substrate Example | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(dppf) / Zn | Aryl Mesylates | K₃PO₄ | Dioxane | 80 | 12 | 80-95 | [4] |
| NiCl₂(PCy₃)₂ | 4-chloroanisole | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 95 | [19] |
| NiCl₂(dppe) | 4-Amino-3-bromobenzoic acid | K₃PO₄ | DMA | 100 | 24 | 93 |
Causality: Nickel catalysts demonstrate excellent performance, particularly with functionalized and traditionally difficult substrates.[4][19] The development of protocols in more environmentally friendly "green" solvents further enhances their appeal.[19][20]
III. Experimental Protocols: A Practical Guide
Reproducibility is paramount in research. The following detailed protocols are provided as a robust starting point for your experiments.
General Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Palladium-Catalyzed Coupling using Pd(OAc)₂/SPhos
This protocol is adapted for the coupling of an aryl chloride, a challenging substrate class.[6][21]
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
Toluene/Water (e.g., 5:1 mixture, 6 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[22][23]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Nickel-Catalyzed Coupling using NiCl₂(PCy₃)₂
This protocol is effective for a range of aryl halides in more environmentally friendly solvents.[19]
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)
-
K₃PO₄ (crushed, 2.0 mmol, 2.0 equiv)
-
t-Amyl alcohol (5 mL)
Procedure:
-
In a glovebox or under a stream of argon, add the aryl halide, arylboronic acid, NiCl₂(PCy₃)₂, and crushed K₃PO₄ to an oven-dried vial or flask with a magnetic stir bar.
-
Seal the vessel and add degassed t-amyl alcohol.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to isolate the product.
Conclusion and Future Outlook
The Suzuki-Miyaura reaction remains a cornerstone of modern synthesis, and the continuous evolution of its catalytic systems underscores its importance. While palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, remain the gold standard for versatility and high performance, nickel-based systems offer a compelling, cost-effective alternative with unique reactivity profiles.[19][22] The push towards greener chemistry is driving the development of heterogeneous catalysts that are easily recyclable and can be used in aqueous media.[17][24][25] For the modern researcher, the optimal choice will depend on a careful consideration of substrate reactivity, cost, scale, and sustainability goals. By understanding the fundamental principles behind each catalytic system, scientists can better navigate the options and design more efficient and elegant synthetic routes to the molecules that shape our world.
References
- A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. (n.d.). Benchchem.
- Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. (n.d.). PMC - NIH.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. (n.d.). Benchchem.
- Suzuki-Miyaura Cross Coupling Catalyzed by Cost-Effective Nickel Salt. (n.d.). TCI Chemicals.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society.
- Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
- Nickel Catalyzed Suzuki-Miyaura Cross Coupling. (n.d.). Unknown Source.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). SYNTHESIS.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Design of Polymeric Nickel Catalysts for Suzuki–Miyaura Type Cross–Coupling Reaction Using Machine Learning. (n.d.). ACS Applied Polymer Materials.
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. (n.d.). Benchchem.
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.). Unknown Source.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (n.d.). PMC - NIH.
- Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020, March 5). MDPI.
- Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. (n.d.). Benchchem.
- Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. (n.d.). Green Chemistry (RSC Publishing).
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry.
- Comparison between homogeneous and heterogeneous catalysis for Suzuki–Miyaura coupling reaction. (n.d.). ResearchGate.
- Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. (n.d.). Unknown Source.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. (2012, March 1). qualitas1998.net.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). PMC - NIH.
- Comparison of Heterogeneous and Homogeneous Catalysis. (n.d.). ResearchGate.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023, August 9). Vapourtec.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). Organometallics - ACS Publications.
- Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. (n.d.). PMC - NIH.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020, December 23). ACS Sustainable Chemistry & Engineering - ACS Publications.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). Unknown Source.
- Green chemistry metrics for organic synthetic chemistry. (n.d.). OuluREPO.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2025, August 6). ResearchGate.
- SUZUKI REACTION MONITORING. (n.d.). Unknown Source.
- "Greening Up" the Suzuki Reaction. (2023, October 17). Green Chemistry Teaching and Learning Community (GCTLC).
- The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. (n.d.). Benchchem.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI.
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2025, February 18). The Journal of Physical Chemistry C - ACS Publications.
- Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (n.d.). DOI.
- DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. (2025, March 3). INOVATUS JOURNALS.
- Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. (n.d.). RSC Publishing.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). Wikipedia.
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. qualitas1998.net [qualitas1998.net]
- 15. scilit.com [scilit.com]
- 16. Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gctlc.org [gctlc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. shoko-sc.co.jp [shoko-sc.co.jp]
- 24. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
A Comparative Guide to the Biological Activity of 5-Amino-2,4-dichloropyrimidine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, serving as the core of numerous synthetic compounds with a wide array of therapeutic applications.[2][3] Modifications to the pyrimidine ring can profoundly influence a molecule's biological activity, leading to the development of potent anticancer, antiviral, and anti-inflammatory agents.[3][4] The strategic placement of various substituents on the pyrimidine nucleus allows for the fine-tuning of a compound's affinity for its biological target, as well as its pharmacokinetic properties.[1]
5-Amino-2,4-dichloropyrimidine: A Versatile Precursor for Bioactive Molecules
This compound is a key intermediate in the synthesis of a diverse range of biologically active compounds, particularly in the development of anticancer and antiviral agents.[5][6][7] Its chemical structure, featuring reactive chlorine atoms at the 2 and 4 positions and an amino group at the 5 position, allows for versatile chemical modifications and the construction of more complex molecular architectures. While direct biological activity data for this compound itself is not extensively reported in peer-reviewed literature, its significance lies in its role as a foundational building block for potent therapeutics. One of the key areas where derivatives of this compound have shown immense promise is in the inhibition of Polo-like kinase 1 (Plk1), a critical regulator of the cell cycle and a validated target in oncology.[8]
Targeting the Cell Cycle: Pyrimidine Analogs as Plk1 Inhibitors
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[4][9] Overexpression of Plk1 is a common feature in many human cancers and is often associated with a poor prognosis.[10][11] This makes Plk1 an attractive target for the development of novel anticancer therapies.[12] Plk1 inhibitors typically function by binding to the ATP-binding pocket of the kinase, thereby preventing its catalytic activity and leading to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][9]
The aminopyrimidine scaffold has proven to be a particularly effective framework for the design of potent and selective Plk1 inhibitors. The following sections will compare the biological activity of several pyrimidine analogs, highlighting the importance of structural modifications on their inhibitory potency.
Comparative Anticancer Activity of Pyrimidine Analogs
The in vitro cytotoxic and kinase inhibitory activities of various pyrimidine derivatives are summarized in the tables below. These data provide a quantitative comparison of their performance against different cancer cell lines and their target kinases.
| Compound ID | Structure | Target Kinase | IC50 (nM) | Cancer Cell Line | Cellular IC50 (µM) | Reference |
| Volasertib (BI 6727) | Dihydropteridinone | Plk1 | 0.87 | Various | Varies | [13] |
| Compound 4 | 5-arylethylidene-aminopyrimidine-2,4-dione | Plk1 | 94 | MDA-MB-231 (Breast) | Not Reported | [14] |
| Compound 7 | 5-arylethylidene-amino-2-thiopyrimidine-4-one | Plk1 | 20 | MDA-MB-231 (Breast) | Not Reported | [14] |
| Compound D40 | Aminopyrimidinyl Pyrazole | Plk1 | 359 | Not Reported | Not Reported | [15] |
| Compound 5f | 5-chlorine-2-amino-pyrimidine | PLK4 | 0.8 | MCF-7 (Breast) | 0.48 | [16] |
| Compound 21 | Macrocyclic 2,4-diaminopyrimidine | HPK1 | 1.0 | Not Reported | Not Reported | [17] |
Table 1: Comparative Inhibitory Activity of Pyrimidine Analogs Against Various Kinases.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | MCF-7 (Breast) | Potent | [18] |
| Compound 11 | C33A (Cervical) | Potent | [18] |
| Compound 39 (R547) | HCT116 (Colorectal) | 0.08 | [19] |
| Compound 73 | MDA-MB-231 (Breast) | 0.78 | [20] |
Table 2: Cytotoxic Activity of Various Pyrimidine Analogs in Different Cancer Cell Lines.
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above highlight key structure-activity relationships for pyrimidine-based kinase inhibitors. For instance, the transition from an oxo- to a thio-pyrimidine in compounds 4 and 7 resulted in a significant increase in Plk1 inhibitory potency.[14] Furthermore, the introduction of a macrocyclic constraint in compound 21 led to a highly potent HPK1 inhibitor.[17] These examples underscore the importance of systematic structural modifications, often initiated from versatile building blocks like this compound, to optimize the biological activity of lead compounds.
Pyrimidine Analogs as Antiviral Agents
The pyrimidine scaffold is also a cornerstone in the development of antiviral drugs, particularly nucleoside analogs. These compounds mimic natural nucleosides and, upon incorporation into the viral genome, terminate DNA or RNA chain elongation, thereby inhibiting viral replication. This compound can serve as a precursor for the synthesis of such modified nucleosides.[5][7] The antiviral activity of these analogs is highly dependent on the nature of the modifications to both the pyrimidine base and the sugar moiety.[15]
Experimental Methodologies for Biological Evaluation
To ensure the scientific integrity and reproducibility of the findings presented in this guide, we provide detailed, step-by-step protocols for key biological assays.
Biochemical Kinase Inhibition Assay (Luminescent)
This assay quantifies the inhibitory effect of a compound on the activity of a purified kinase enzyme.
Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. The remaining ATP is then converted into a luminescent signal. A decrease in luminescence indicates inhibition of kinase activity.[3]
Workflow Diagram:
Caption: Workflow for a luminescent-based kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture: In a 384-well plate, add the kinase, a suitable substrate, and ATP.
-
Initiate Reaction: Add the diluted test compound to the reaction mixture. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Detection: Add a luminescent ATP detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay).[3]
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT)
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][9]
Workflow Diagram:
Caption: Workflow for an MTT-based cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion and Future Perspectives
The pyrimidine scaffold, and specifically versatile intermediates like this compound, will undoubtedly continue to be a cornerstone of drug discovery efforts. The ability to systematically modify this core structure allows for the generation of vast chemical libraries with diverse biological activities. The data and protocols presented in this guide demonstrate the potential of pyrimidine analogs as potent kinase inhibitors for cancer therapy and as antiviral agents. Future research will likely focus on the development of next-generation pyrimidine derivatives with improved selectivity, enhanced pharmacokinetic profiles, and the ability to overcome drug resistance.
References
- What are PLK1 inhibitors and how do they work? (2024, June 21).
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. (2022). Current Organic Chemistry, 26(15), 1435-1458.
- A Technical Guide to the Polo-like Kinase 1 (Plk1) Signaling Pathway and its Inhibition. (n.d.). Benchchem.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-15.
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). Mini-Reviews in Medicinal Chemistry, 22(15), 2005-2023.
- Structure–Activity Relationship of the newly synthesized compounds. (2024).
- PLK1 Kinase Assay. (n.d.).
- Iliaki, S., Beyaert, R., & Afonina, I. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Biochemical Pharmacology, 193, 114747.
- Aberrant Activation of Cell-Cycle–Related Kinases and the Potential Therapeutic Impact of PLK1 or CHEK1 Inhibition in Uterine Leiomyosarcoma. (2021). Molecular Cancer Therapeutics, 20(9), 1647-1657.
- Polo-like kinase 1 (PLK1) signaling in cancer and beyond. (2021). Biochemical Pharmacology, 193, 114747.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Pharmaceuticals, 16(9), 1303.
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2021). Molecules, 26(16), 4995.
- Spatio-temporal control of mitosis using light via a Plk1 inhibitor caged for activity and cellular permeability. (2025).
- Monitoring and inhibition of Plk1: Amphiphilic porphyrin conjugated Plk1 specific peptides for its imaging and anti-tumor function. (2014). Organic & Biomolecular Chemistry, 12(31), 5963-5972.
- Kinome-Level Screening Identifies Inhibition of Polo-Like Kinase-1 (PLK1) as a Target for Enhancing Non-Viral Transgene Expression. (2015). PLoS ONE, 10(4), e0122132.
- Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. (n.d.).
- Learn to Generate Diagrams with Graphviz and dot. (2024, January 9). Toolify AI.
- Free Graphviz / Dot online editor. (n.d.). DevTools daily.
- Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2025). RSC Medicinal Chemistry.
- Antiviral nucleoside analogs. (2021). Russian Chemical Reviews, 90(5), 589-614.
- This compound. (n.d.). Chem-Impex.
- Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. (2025). Bioorganic & Medicinal Chemistry, 128, 118265.
- Spatio-temporal control of mitosis using light via a Plk1 inhibitor caged for activity and cellular permeability. (2025).
- dot. (2022, October 2). Graphviz.
- This compound. (n.d.). Santa Cruz Biotechnology.
- PLK1 structure and inhibitors. (A) PLK1 protein structure. The protein... (n.d.).
- This compound. (n.d.). J&K Scientific.
- Convert facts to GraphViz dot file using DCGs. (2020, August 20). SWI-Prolog.
- This compound. (n.d.). Chem-Impex.
- DOT. (2024, July 28). Graphviz.
- Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2025). RSC Medicinal Chemistry.
- Graphviz view of a cell cycle canonical signaling pathway with gene... (n.d.).
- Graphviz tutorial. (2021, January 14). YouTube.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry, 14(10), 1957-1970.
- 7.7.2: Antiviral DNA Synthesis Inhibitors. (2023, September 13). Biology LibreTexts.
- Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. (2019). Chemistry & Biology Interface, 9(3), 148-163.
- Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). Journal of Medicinal Chemistry, 49(23), 6819-6832.
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. promega.com [promega.com]
- 4. broadpharm.com [broadpharm.com]
- 5. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Graphviz [graphviz.org]
- 15. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio.libretexts.org [bio.libretexts.org]
validating HPLC-UV method for quantification of 5-Amino-2,4-dichloropyrimidine
By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we have demonstrated that this HPLC-UV method is fit for its intended purpose: the accurate and reliable quantification of this compound. The data presented in this guide shows a clear comparison between the method's performance and the internationally accepted criteria defined by ICH Q2(R1). [2]The successful separation of the analyte from its forced degradation products confirms its stability-indicating nature, making it a trustworthy tool for quality control and stability testing in the pharmaceutical development workflow. [1][17]
References
- Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). IVT Network. [Link]
- An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024). Sofpromed. [Link]
- Analytical Method Development and Validation.The University of Iowa Pharmaceuticals. [Link]
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.SIELC Technologies. [Link]
- Analytical Method Validation – Overview. (2020). Journal of Engineering Sciences. [Link]
- Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry.R Discovery. [Link]
- This compound.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007).
- Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. (1980).
- RP-HPLC Method for Estimation and Stress Degradation Study of Paclitaxel as per ICH Guidelines. (2012). Longdom Publishing. [Link]
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003).
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]
- 5-Amino-4,6-dichloropyrimidine.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy. [Link]
- ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology.U.S.
- Ich Q2 (R1) - Guided Validation of Anormal Phase HPLC Uv Method For Thiram in Technical WP Formulations Complying With Sanco QC Standards.Scribd. [Link]
- New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.SIELC Technologies. [Link]
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021).
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. sofpromed.com [sofpromed.com]
- 5. This compound | C4H3Cl2N3 | CID 257797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Analytical Method Development and Validation | UI Pharmaceuticals - The University of Iowa [uip.pharmacy.uiowa.edu]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jespublication.com [jespublication.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. actascientific.com [actascientific.com]
- 15. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Comparing the Efficacy of Antiviral Compounds
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy of various antiviral compounds, grounded in established experimental methodologies. We will explore the foundational concepts of antiviral efficacy, detail the protocols for its measurement, and compare prominent antiviral agents based on their mechanisms of action and supporting data. Our approach emphasizes the causality behind experimental choices to ensure a thorough and practical understanding for professionals in the field.
Foundational Principles of Antiviral Efficacy
The development of any effective antiviral therapeutic hinges on a delicate balance: maximizing potency against the virus while minimizing harm to host cells.[1] This balance is quantified by three critical parameters derived from in vitro assays:
-
50% Inhibitory Concentration (IC50): This is the concentration of an antiviral drug required to inhibit 50% of viral activity, such as replication or cytopathic effect, in a cell culture.[2] A lower IC50 value indicates higher potency.
-
50% Cytotoxic Concentration (CC50): This is the concentration of the drug that causes a 50% reduction in the viability of host cells.[1][2] A higher CC50 value indicates lower cellular toxicity.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50), this index represents the therapeutic window of the compound.[1][2] A high SI is desirable, as it signifies that the drug is effective against the virus at concentrations far below those that are toxic to host cells. Generally, an SI value of 10 or greater is considered a promising starting point for further development.[1][2]
Antiviral drugs achieve their effects by targeting specific stages of the viral life cycle.[3] These stages include viral entry into the host cell, uncoating, replication of the viral genome, synthesis of viral proteins, and the assembly and release of new virus particles.[3][4]
Methodologies for Evaluating Antiviral Efficacy
Evaluating the efficacy of antiviral compounds involves a multi-step process that begins with in vitro cell-based assays and progresses to in vivo animal models for preclinical studies.[5]
In Vitro Efficacy Assays
In vitro assays are the cornerstone of initial antiviral screening, providing essential data on a compound's potency and cytotoxicity.[5][6]
-
Plaque Reduction Assay (PRA): Considered a gold-standard method, the PRA measures the ability of a compound to reduce the formation of plaques (zones of cell death) caused by viral infection in a cell monolayer.[7] The concentration that reduces plaque numbers by 50% is the IC50.
-
Virus Yield Reduction Assay: This assay quantifies the amount of infectious virus progeny produced in the presence of the antiviral compound.[7][8] A reduction in the viral titer compared to an untreated control indicates antiviral activity.
-
Cytopathic Effect (CPE) Inhibition Assay: Many viruses cause visible damage to host cells, known as CPE. This assay measures the ability of a drug to prevent this damage.[7]
In Vivo Efficacy Models
Following promising in vitro results, compounds are tested in living organisms to assess their efficacy, pharmacokinetics, and safety in a more complex biological system.[5][] Animal models are chosen based on their ability to mimic human viral infections and disease progression.[][10][11] Key outcomes measured in these models include reductions in viral load, alleviation of clinical symptoms, and improved survival rates.[]
Experimental Workflow and Protocols
The journey from compound synthesis to efficacy determination follows a structured path. The diagram below illustrates the typical workflow for evaluating a potential antiviral agent.
Caption: General workflow for antiviral drug efficacy testing.
Protocol: Determining 50% Cytotoxic Concentration (CC50) using the MTT Assay
This protocol details a standard method for assessing a compound's cytotoxicity, a critical first step in its evaluation.[1] The assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[1]
Materials:
-
Appropriate host cell line (e.g., Vero, A549) in logarithmic growth phase.[1]
-
Test antiviral compound stock solution.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT reagent (5 mg/mL in sterile PBS).[1]
-
Solubilization solution (e.g., DMSO).
-
96-well microplate.
Procedure:
-
Cell Seeding: Adjust a cell suspension to a concentration of 5 x 10⁴ cells/mL and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in cell culture medium. The concentration range should be broad enough to determine the full dose-response curve.[1]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "cell control" wells (medium only) and "blank" wells (medium only, no cells).
-
Incubation: Incubate the plate for a period that corresponds to the duration of your planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[1]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of Treated Well / Absorbance of Cell Control Well) x 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the CC50 value.[1]
-
Comparative Analysis of Select Antiviral Compounds
We will now compare several key antiviral drugs, categorized by their mechanism of action.
DNA Polymerase Inhibitors: Acyclovir
-
Target Virus: Herpes Simplex Virus (HSV-1 and HSV-2), Varicella-Zoster Virus (VZV).[12][13]
-
Mechanism of Action: Acyclovir is a synthetic nucleoside analog.[13] Inside an infected host cell, it is first phosphorylated by the viral enzyme thymidine kinase. Host cell kinases then convert it to acyclovir triphosphate.[12][14] This active form competitively inhibits the viral DNA polymerase and, when incorporated into the growing viral DNA strand, acts as a chain terminator, halting DNA replication.[12][14][15] This specificity for the viral enzyme makes it highly selective for infected cells.[15]
Caption: Acyclovir's mechanism of action.
-
Efficacy: Acyclovir is highly effective in treating various herpesvirus infections, reducing the duration and severity of lesions.[12] Intravenous administration is used for severe conditions like herpes simplex encephalitis.[12] Acyclovir remains a gold standard for treating herpes virus infections.[16]
RNA Polymerase Inhibitors: Remdesivir and Sofosbuvir
These drugs target the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of many RNA viruses.
-
Remdesivir
-
Target Virus: Broad-spectrum activity against RNA viruses, notably SARS-CoV-2.[17][18]
-
Mechanism of Action: Remdesivir is a nucleotide analog prodrug that is metabolized within cells to its active triphosphate form.[19] It then competes with natural nucleotides for incorporation by the viral RdRp, leading to premature termination of the nascent viral RNA chain.[17][19]
-
Efficacy: In vitro studies demonstrated its ability to inhibit SARS-CoV-2 replication in human lung cells.[17] Clinical trials have shown that remdesivir can shorten the recovery time in hospitalized patients with moderate to severe COVID-19, particularly when given early.[17][20] One study noted a median recovery time of 11 days with remdesivir versus 15 days with a placebo.[20]
-
-
Sofosbuvir
-
Mechanism of Action: Sofosbuvir is a prodrug that is converted in hepatocytes to its active triphosphate form, GS-461203.[22][23][24] This active metabolite acts as a chain terminator when incorporated into the growing HCV RNA strand by the NS5B RNA-dependent RNA polymerase, thus halting viral replication.[22][23][24]
-
Efficacy: Sofosbuvir has revolutionized HCV treatment, demonstrating high efficacy across all six major HCV genotypes.[21][22] It is a cornerstone of modern combination therapies, leading to extremely high rates of sustained virologic response (SVR), which is considered a cure.[24][25]
Caption: Mechanism of RNA Polymerase Inhibitor Prodrugs.
Protease Inhibitors: Paxlovid (Nirmatrelvir/Ritonavir)
-
Target Virus: SARS-CoV-2.[26]
-
Mechanism of Action: Paxlovid is a combination of two drugs.[27] Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for cleaving viral polyproteins into functional proteins needed for viral replication.[26][28] Ritonavir is not active against SARS-CoV-2 but acts as a pharmacokinetic booster; it inhibits the human CYP3A4 enzyme, which metabolizes nirmatrelvir, thereby increasing the plasma concentration and duration of action of nirmatrelvir.[27][28][29]
Caption: Dual mechanism of action of Paxlovid.
-
Efficacy: The pivotal EPIC-HR clinical trial showed that when administered early in the course of infection to high-risk patients, Paxlovid resulted in an 89% reduction in the risk of COVID-19-related hospitalization or death.[26] Its effectiveness is maintained against various variants, including Omicron, because it targets a highly conserved viral protease.[26][27]
Neuraminidase Inhibitors: Oseltamivir and Zanamivir
-
Target Virus: Influenza A and B viruses.
-
Mechanism of Action: Both drugs inhibit the viral neuraminidase (NA) enzyme. This enzyme is crucial for the release of newly formed virus particles from the surface of an infected cell, preventing their aggregation and facilitating their spread through the respiratory tract. By blocking NA, these drugs trap the virus at the cell surface.
-
Efficacy: Both oseltamivir (oral) and zanamivir (inhaled) can reduce the duration of influenza symptoms by approximately 1 to 1.5 days when treatment is initiated within 30-48 hours of symptom onset.[30][31] One retrospective study found no significant difference in overall efficacy between the two drugs, though temperature normalization was significantly faster in patients taking zanamivir.[30] A network meta-analysis suggested that peramivir, zanamivir, and oseltamivir were the top-ranking drugs for treating influenza based on reducing symptom duration.[32]
Quantitative Efficacy Data Summary
The following table summarizes the key efficacy parameters for the discussed antiviral compounds. Note: IC50 values can vary significantly based on the specific viral strain, cell line, and assay conditions used.
| Compound | Target Virus | Mechanism of Action | Key Efficacy Data |
| Acyclovir | HSV, VZV | DNA Polymerase Inhibitor / Chain Terminator | Highly active in vitro against HSV; clinical use significantly reduces lesion duration and severity.[12][14] |
| Remdesivir | SARS-CoV-2 | RNA Polymerase Inhibitor / Chain Terminator | IC50: 770 nM (in vitro vs. SARS-CoV-2).[33] Shortens clinical recovery time by ~4 days in hospitalized patients.[20] |
| Sofosbuvir | Hepatitis C Virus | RNA Polymerase (NS5B) Inhibitor / Chain Terminator | Pan-genotypic activity; leads to >90% sustained virologic response (SVR) rates in combination therapies.[25] |
| Paxlovid | SARS-CoV-2 | Main Protease (Mpro) Inhibitor (+ booster) | 89% reduction in hospitalization or death in high-risk patients when treated early.[26] |
| Oseltamivir | Influenza A & B | Neuraminidase Inhibitor | Reduces symptom duration by ~1-1.5 days.[31] IC50 vs. Influenza A (H3N2): ~0.45 nM.[34] |
| Zanamivir | Influenza A & B | Neuraminidase Inhibitor | Reduces symptom duration by ~1-1.5 days.[31] IC50 vs. Influenza A (H3N2): ~0.95 nM.[34] |
Conclusion and Future Directions
The comparison of antiviral compounds requires a multifaceted approach that considers not only in vitro potency (IC50) but also cellular toxicity (CC50), the resulting therapeutic window (SI), and confirmation of efficacy in clinical settings. The compounds discussed herein represent major successes in antiviral drug development, each exploiting a specific vulnerability in the viral life cycle.
A significant challenge in the field is the emergence of drug-resistant viral strains, which arises from the high mutation rates of many viruses.[3][35] This underscores the importance of ongoing drug discovery efforts and the strategic use of combination therapies that target multiple viral processes simultaneously to decrease the likelihood of resistance.[35] Future research will continue to leverage rational drug design and high-throughput screening to identify novel compounds and targets, ensuring our preparedness against both existing and emerging viral threats.
References
- Guneysel, O., Sancak, I., & Guneysel, O. (2010).
- In vitro and in vivo approaches for evaluating antiviral efficacy.
- Mechanism of Action and Clinical Use of Remdesivir in the Treatment of COVID-19. Mary Ann Liebert, Inc., publishers.
- Aciclovir. Wikipedia.
- Pharmacology of Sofosbuvir ; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm. YouTube.
- Understanding the Mechanism: How Sofosbuvir Fights Hep
- Sofosbuvir: Uses, Mechanism of Action, Side Effects, and Safety Consider
- Understanding Paxlovid Against COVID-19: Mechanisms, Efficacy, and Clinical Outcomes (a comprehensive review). ijrpr.com.
- In Vivo Antiviral Testing Pl
- Acyclovir for the Treatment of Herpes. Embryo Project Encyclopedia.
- Antiviral therapy of HSV-1 and -2. Human Herpesviruses - NCBI Bookshelf - NIH.
- Sofosbuvir treatment and hepatitis C virus infection. PMC - PubMed Central - NIH.
- Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential. PMC - NIH.
- CC50/IC50 Assay for Antiviral Research.
- Mechanism of Action.
- Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Animal Modeling Services for Antiviral Testing.
- A review: Mechanism of action of antiviral drugs. PMC - PubMed Central.
- Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial. PMC - NIH.
- In Vitro Antiviral Testing Services.
- Paxlovid: Mechanism of Action, Synthesis, and In Silico Study. PMC - NIH.
- Antiviral Testing. 5D Health Protection Group Ltd.
- Aciclovir, acyclovir. DermNet.
- Acyclovir in the Treatment of Herpes Viruses - A Review. PubMed.
- Mechanism of Action of Antiviral Drugs. Microbe Online.
- Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Tre
- Comparative effectiveness of neuraminidase inhibitors in patients with influenza: A systematic review and network meta-analysis. PubMed.
- Preclinical animal models to evaluate therapeutic antiviral antibodies. PubMed.
- Neuraminidase inhibitors: zanamivir and oseltamivir. PubMed.
- Antiviral drug. Wikipedia.
- The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Tre
- Protocol for assessing cytotoxicity (CC50) of antiviral compounds. Benchchem.
- Remdesivir: Mechanism and Effectiveness for Coronavirus Disease 2019 (COVID-19). UI Scholars Hub.
- In vitro and in vivo models for Testing anti-viral agents against common viruses.
- Retrospective Analysis of the Effectiveness of Remdesivir in COVID-19 Treatment during Periods Dominated by Delta and Omicron SARS-CoV-2 Variants in Clinical Settings. NIH.
- In vitro methods for testing antiviral drugs. PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Mechanism of Action of Antiviral Drugs • Microbe Online [microbeonline.com]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Testing Services - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. 5D Health Protection Group Ltd - Antiviral Testing [5dhpg.com]
- 10. Animal Modeling Services for Antiviral Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Preclinical animal models to evaluate therapeutic antiviral antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aciclovir - Wikipedia [en.wikipedia.org]
- 13. dermnetnz.org [dermnetnz.org]
- 14. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Acyclovir for the Treatment of Herpes | Embryo Project Encyclopedia [embryo.asu.edu]
- 16. Acyclovir in the Treatment of Herpes Viruses - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. Retrospective Analysis of the Effectiveness of Remdesivir in COVID-19 Treatment during Periods Dominated by Delta and Omicron SARS-CoV-2 Variants in Clinical Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 21. youtube.com [youtube.com]
- 22. nbinno.com [nbinno.com]
- 23. Sofosbuvir: Uses, Mechanism of Action, Side Effects, and Safety Considerations – allfocuszones.com [allfocuszones.com]
- 24. Sofosbuvir treatment and hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijrpr.com [ijrpr.com]
- 27. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 28. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 | MDPI [mdpi.com]
- 30. Comparison of efficacy and safety of oseltamivir and zanamivir in pandemic influenza treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Neuraminidase inhibitors: zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Comparative effectiveness of neuraminidase inhibitors in patients with influenza: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 34. journals.asm.org [journals.asm.org]
- 35. Antiviral drug - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Cost-Benefit Analysis of Synthetic Routes
For researchers, scientists, and drug development professionals, the selection of a synthetic route is a pivotal decision that extends far beyond the laboratory bench. It is a complex interplay of chemical feasibility, economic viability, and environmental responsibility. An ill-chosen path can lead to escalating costs, unforeseen safety hazards, and significant delays in bringing a product to market. This guide provides a comprehensive framework for conducting a thorough cost-benefit analysis of different synthetic routes, enabling informed decision-making grounded in scientific integrity and practical insights.
The Strategic Imperative of Route Selection
The journey from a target molecule to a scalable and sustainable manufacturing process is fraught with choices. Each potential synthetic route presents a unique set of advantages and disadvantages. A systematic cost-benefit analysis allows for an objective comparison of these routes, moving beyond simple yield calculations to encompass a holistic view of the entire process.[1][2] This analysis is not merely an academic exercise; it is a critical tool for risk mitigation and resource optimization throughout the drug development lifecycle.[1]
The primary objective of this analysis is to identify the most efficient, cost-effective, and environmentally benign pathway to the desired product.[3] This requires a multi-faceted evaluation that considers a wide range of factors, from the price of starting materials to the long-term environmental impact of waste streams.[1][3]
Core Pillars of a Robust Cost-Benefit Analysis
A comprehensive cost-benefit analysis of synthetic routes rests on three foundational pillars: Economic Viability, Process Efficiency & Safety, and Environmental Impact. Each of these pillars is supported by a set of key metrics that provide a quantitative basis for comparison.
Caption: Core pillars and key metrics for a comprehensive cost-benefit analysis of synthetic routes.
I. Economic Viability: The Bottom Line
The economic feasibility of a synthetic route is a primary concern in industrial settings.[2][4] A route that is elegant on paper but prohibitively expensive to execute is of little practical value. Key economic metrics to consider include:
-
Cost of Goods (CoG): This encompasses the cost of all raw materials, reagents, catalysts, and solvents required for the synthesis.[4][5] It is crucial to obtain accurate pricing for all materials at the desired scale.
-
Capital Expenditure (CapEx): This includes the cost of any specialized equipment or infrastructure required to perform the synthesis. This is particularly relevant when comparing routes that may require different reactor types or purification technologies.
-
Operational Expenditure (OpEx): This covers the ongoing costs of running the process, including labor, utilities (energy and water consumption), and waste disposal.[6]
II. Process Efficiency & Safety: The Practical Realities
The efficiency and safety of a synthetic route are paramount to its successful implementation. A high-yielding but hazardous process may be deemed unacceptable, while a low-yielding but robust process might be favored for its reliability. Important metrics in this category are:
-
Overall Yield: This is the most traditional metric for assessing the efficiency of a synthesis.[7][8] It represents the amount of desired product obtained relative to the theoretical maximum.
-
Throughput: This measures the amount of product that can be produced in a given period. It is influenced by factors such as reaction time, workup procedures, and equipment capacity.
-
Process Safety: A thorough safety assessment is non-negotiable. This involves identifying potential hazards associated with reagents, intermediates, and reaction conditions (e.g., exotherms, pressure generation).[9]
-
Cycle Time: This is the total time required to complete one batch of the synthesis, from charging the first reactant to isolating the final product. Shorter cycle times lead to higher throughput and lower operational costs.[10]
III. Environmental Impact: The Green Imperative
In an era of increasing environmental awareness, the sustainability of a chemical process is a critical consideration.[11] Green chemistry metrics provide a quantitative framework for evaluating the environmental footprint of a synthetic route.[12][13][14] Key metrics include:
-
Process Mass Intensity (PMI): This is a holistic metric that considers the total mass of all materials (raw materials, solvents, reagents, process water) used to produce a kilogram of the final product.[12][15] A lower PMI indicates a more sustainable process.
-
E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per kilogram of product.[16] It is a simple yet powerful indicator of the environmental impact of a process.
-
Atom Economy: This metric, a cornerstone of green chemistry, calculates the proportion of reactant atoms that are incorporated into the desired product.[7][8][17] A high atom economy signifies an efficient process with minimal byproduct formation.
A Practical Framework for Comparative Analysis
To illustrate the application of these principles, let us consider a hypothetical case study: the synthesis of a key pharmaceutical intermediate, (R)-3-(hydroxymethyl)cyclohexanone.[5] We will compare two potential routes: a chemoenzymatic approach and a direct asymmetric chemical synthesis.
Workflow for Synthetic Route Comparison
Caption: A logical workflow for comparing and selecting a synthetic route.
Data Presentation: A Tabular Comparison
A well-structured table is an effective way to summarize the quantitative data for each route, allowing for a direct and objective comparison.
| Metric | Route A: Chemoenzymatic | Route B: Asymmetric Chemical Synthesis |
| Economic Viability | ||
| Cost of Starting Materials | Low[5] | Moderate[5] |
| Catalyst Cost | Very Low (Baker's Yeast)[5] | High (Ruthenium Catalyst)[5] |
| Process Efficiency & Safety | ||
| Overall Yield | Moderate[5] | High[5] |
| Enantiomeric Excess | Excellent (>99%)[5] | Excellent (>99%)[5] |
| Reaction Conditions | Mild (ambient temp., aqueous)[5] | Mild (ambient temp.)[5] |
| Process Complexity | Two steps[5] | Single step[5] |
| Environmental Impact | ||
| Solvents | "Green" (water)[5] | Organic solvents[5] |
| Catalyst | Biodegradable[5] | Metal-based (requires recycling)[5] |
| Process Mass Intensity (PMI) | Lower | Higher |
| E-Factor | Lower | Higher |
Note: The PMI and E-Factor values are relative estimations for illustrative purposes.
Experimental Protocols: Ensuring Data Integrity
The accuracy of a cost-benefit analysis is contingent on the quality of the underlying experimental data. It is essential to follow well-defined and reproducible protocols for determining key metrics.
Protocol 1: Determination of Overall Yield and Purity
-
Reaction Setup: Execute each synthetic route according to the established procedure, carefully recording the mass of all starting materials and reagents.
-
Product Isolation: After the reaction is complete, isolate the crude product using the appropriate workup and purification techniques (e.g., extraction, chromatography, crystallization).
-
Mass Determination: Accurately weigh the purified product.
-
Purity Analysis: Determine the purity of the final product using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Yield Calculation: Calculate the overall yield using the following formula: Yield (%) = (Actual mass of pure product / Theoretical maximum mass of product) x 100
Protocol 2: Calculation of Process Mass Intensity (PMI)
-
Mass Inventory: Create a comprehensive list of all materials used in the process, including reactants, reagents, solvents, and any water used in workup or cleaning.
-
Total Mass Input: Sum the masses of all materials from the inventory.
-
Product Mass: Use the mass of the purified product obtained in Protocol 1.
-
PMI Calculation: Calculate the PMI using the following formula: PMI = Total mass input (kg) / Mass of product (kg)
Conclusion and Recommendations
The choice of a synthetic route is a strategic decision with far-reaching implications. A rigorous cost-benefit analysis, grounded in accurate experimental data and a comprehensive evaluation of key metrics, is an indispensable tool for navigating this complex decision-making process.
In our illustrative case study of (R)-3-(hydroxymethyl)cyclohexanone, the chemoenzymatic route emerges as a strong contender for laboratory-scale synthesis and applications where sustainability is a primary driver, owing to its low cost of starting materials and excellent green chemistry profile.[5] Conversely, the asymmetric chemical synthesis, with its high yield and process simplicity, may be more advantageous for large-scale industrial production, particularly if catalyst recycling can be efficiently implemented.[5]
Ultimately, the optimal synthetic route is context-dependent, and the final decision will be guided by the specific priorities of the project. By employing the systematic approach outlined in this guide, researchers, scientists, and drug development professionals can make well-informed choices that balance economic realities, process efficiencies, and environmental responsibilities, thereby paving the way for the successful and sustainable development of new chemical entities.
References
- Machine Learning and the Physical Sciences. (n.d.). Evaluation Metrics for Single-Step Retrosynthetic Models.
- Genheden, S., & Shields, J. D. (2024). A simple similarity metric for comparing synthetic routes. Digital Discovery. DOI:10.1039/D4DD00292J.
- CatSci. (n.d.). Synthetic Route Selection.
- MDPI. (2022). Green Chemistry Metrics, A Review. Molecules.
- Genheden, S., & Shields, J. D. (2024). A simple similarity metric for comparing synthetic routes. ResearchGate.
- ACS Publications. (2018). Using Data Analysis To Evaluate and Compare Chemical Syntheses. Organic Process Research & Development.
- Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH.
- ACS Publications. (2025). Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes. ACS Sustainable Chemistry & Engineering.
- RSC Publishing. (2021). Comparing the greenness and sustainability of three routes to an HIV protease inhibitor intermediate. Green Chemistry.
- arXiv. (2024). SynthLens: Visual Analytics for Facilitating Multi-step Synthetic Route Design.
- National Energy Technology Laboratory. (2022). Overview of Techno-Economic Analysis Process.
- American Chemical Society. (n.d.). Cost-effective synthetic route planning using SYNTHIA™ retrosynthesis software.
- Hydrogen Program. (2020). Synthetic Fuels Technoeconomic Analysis and Life Cycle Analysis.
- Lab Manager Magazine. (2025). Understanding Cost Benefit Analysis: A Comprehensive Guide.
- PMC. (n.d.). Routescore: Punching the Ticket to More Efficient Materials Development.
- arXiv. (2024). An algorithmic framework for synthetic cost-aware decision making in molecular design.
- PMC - PubMed Central - NIH. (2023). SynRoute: A Retrosynthetic Planning Software.
- ChemRxiv | Cambridge Open Engage. (2022). Techno-economic analysis on recent heterogeneous catalysts for ammonia synthesis.
- Chemistry LibreTexts. (2024). 3: Criteria for Selection of the Synthetic Route.
- ACS Publications. (2018). Techno-economic Analysis of a Chemical Process To Manufacture Methyl-ε-caprolactone from Cresols. ACS Sustainable Chemistry & Engineering.
- MDPI. (n.d.). Driving Green: A Comprehensive Sustainability Analysis of Natural Gas-to-Methanol and Methanol-to-Gasoline Supply Chains.
- ChemRxiv. (n.d.). An Expert-Augmented Deep Learning Approach for Synthesis Route Evaluation.
- ResearchGate. (n.d.). Effects of path structure on the cost of syntheses.
- PMC. (n.d.). Theoretical analysis and evaluation of reaction routes by “three-parameter difference”.
- ResearchGate. (n.d.). Techno-economic analysis on recent heterogeneous catalysts for ammonia synthesis.
- ChemRxiv. (n.d.). Making Better Decisions During Synthetic Route Design: Leveraging Prediction to Achieve Greenness-by-Design.
- Fiveable. (n.d.). Cost-benefit analysis Definition.
- Cambridge University Press. (n.d.). The Application of Cost-Effectiveness and Cost–Benefit Analysis to Pharmaceuticals.
- IUPAC. (2000). Synthetic pathways and processes in green chemistry. Introductory overview. Pure and Applied Chemistry.
- ACS Publications. (n.d.). Techno-Economic Analysis and Optimization of Gray and Green Methanol Synthesis Using Flowsheet Automation and Surrogate Modeling.
- Monash University. (n.d.). Efficiency of organic reaction pathways.
- Rippling. (2024). Cost-Benefit Analysis: Step-by-Step Guide & Examples.
- Purchasing & Procurement Center. (n.d.). How to Do Simple Cost Benefit Analysis.
- Frontiers. (2022). Cost-benefit analysis of the integrated pharmaceutical supply chain information service after the establishment of the Korean Pharmaceutical Information Service.
- Cambridge University Press. (n.d.). The Application of Cost-Effectiveness and Cost–Benefit Analysis to Pharmaceuticals.
- Scielo. (n.d.). Cost-benefit analysis of pharmacist interventions over 36 months in a university hospital.
- Public Health Law Research. (n.d.). USING COST-EFFECTIVENESS AND COST-BENEFIT ANALYSIS TO EVALUATE PUBLIC HEALTH LAWS.
Sources
- 1. catsci.com [catsci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A simple similarity metric for comparing synthetic routes - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00292J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical analysis and evaluation of reaction routes by “three-parameter difference” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SynthLens: Visual Analytics for Facilitating Multi-step Synthetic Route Design [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparing the greenness and sustainability of three routes to an HIV protease inhibitor intermediate - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00986A [pubs.rsc.org]
- 17. monash.edu [monash.edu]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results with a Reference Standard
For fellow researchers, scientists, and drug development professionals, ensuring the integrity and consistency of analytical data is the bedrock of our work. When a new analytical method is developed or transferred between laboratories, its results must be rigorously compared against a benchmark to prove its suitability for the intended purpose. This process, known as cross-validation or analytical method transfer, is a cornerstone of regulatory compliance and scientific rigor.
This guide provides an in-depth, experience-driven framework for designing, executing, and interpreting a cross-validation study against a reference standard method. We will move beyond a simple checklist of steps to explore the underlying scientific principles and regulatory expectations that govern this critical process.
The Foundational Principle: Why We Cross-Validate
At its core, cross-validation is a documented process that qualifies a laboratory or a new analytical procedure by comparing its performance to an established, validated reference method.[1] The primary objective is to demonstrate that the new or transferred method provides equivalent results, ensuring data consistency across different sites, instruments, or even technologies.[2] This is not merely a procedural formality; it is a scientific imperative that underpins the reliability of data used in regulatory submissions to bodies like the FDA and EMA.[3][4]
The entire process hinges on the concept of a Reference Standard , which can be twofold:
-
Certified Reference Material (CRM): A highly purified and well-characterized substance used for calibration and accuracy assessments.[5][6] Its properties are known with a high degree of certainty.
-
Reference Standard Method: A fully validated analytical procedure that is considered the "gold standard" for a specific analysis.[7] The new "test" method's performance is judged against this benchmark.
The relationship between these components is crucial for establishing the trustworthiness of a new method.
Caption: Relationship between validation components.
Designing a Robust Cross-Validation Study
A successful cross-validation begins with a meticulously planned protocol. A pre-approved protocol is a mandatory first step, outlining the entire strategy before any experiments are run.[8][9][10] This prevents bias and ensures that acceptance criteria are established objectively.
Key Protocol Elements
Your protocol must clearly define:
-
Objective and Scope: State the purpose of the transfer (e.g., qualifying a new QC lab).[8]
-
Materials and Instruments: Specify the exact batches of samples, reference standards, reagents, and instrument models to be used.[11]
-
Analytical Procedure: Include the detailed, step-by-step Standard Operating Procedure (SOP) for the method being validated.
-
Experimental Design: Detail the number of lots, replicates, and concentration levels to be tested.
-
Acceptance Criteria: Define the specific, quantifiable targets the results must meet to be considered equivalent.[9][12]
-
Statistical Analysis Plan: Prescribe the statistical methods that will be used to compare the data sets.[13]
Setting Meaningful Acceptance Criteria
Acceptance criteria are the lynchpin of the study. They must be scientifically sound and statistically relevant. While they can vary based on the method's purpose, they typically focus on comparing key validation parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[14][15]
Table 1: Core Performance Characteristics for Comparison
| Performance Characteristic | Definition | Why It's Critical in Cross-Validation |
|---|---|---|
| Accuracy | The closeness of test results to the true value.[3] | Ensures the new method is not introducing a systematic error or bias compared to the reference method. |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] | Demonstrates that the new method is just as consistent and reproducible as the reference method. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).[15][16] | Confirms that matrix effects or minor impurities at the new site do not interfere with the measurement. |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Verifies that the method performs consistently across the full spectrum of expected sample concentrations. |
Source: Adapted from ICH Q2(R1) and FDA guidelines.[3][14]
For a quantitative assay, a common approach is to compare the mean results and the variability (precision) between the two methods or labs.
Table 2: Example Acceptance Criteria for a Quantitative Assay Cross-Validation
| Parameter | Statistical Test | Acceptance Limit |
|---|---|---|
| Comparison of Means | Two One-Sided Tests (TOST) for Equivalence or Student's t-test | The 90% confidence interval for the difference between means should be within ±5% of the reference method mean. The difference between means should not be statistically significant (p > 0.05). |
| Comparison of Precision | F-test of variances | The variance of the test method should not be statistically significantly different from the reference method (p > 0.05). |
| Overall Results | Individual replicate comparison | At least 2/3 of the individual results from the test method must be within ±5% of the mean result from the reference method. |
The Experimental Workflow: A Step-by-Step Protocol
The execution phase must be conducted with rigorous adherence to the approved protocol and Good Documentation Practices (GDP).[9] Any deviation, no matter how small, must be documented, justified, and approved.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. veeprho.com [veeprho.com]
- 7. s27415.pcdn.co [s27415.pcdn.co]
- 8. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 9. qbdgroup.com [qbdgroup.com]
- 10. fda.gov [fda.gov]
- 11. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. uspbpep.com [uspbpep.com]
A Senior Application Scientist's Guide to Assessing Kinase Inhibitory Effects
Welcome, fellow researchers, to an in-depth exploration of the methodologies for assessing the inhibitory effects of novel compounds on protein kinases. The precise measurement of kinase activity is a cornerstone of targeted drug discovery, as kinases are pivotal regulators of intracellular signaling pathways whose dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.[1][2] This guide is designed to provide you with the technical knowledge and practical insights necessary to navigate the landscape of kinase inhibition assays, ensuring the generation of accurate, reproducible, and meaningful data.
Our journey will traverse the fundamental principles of kinase assays, delve into a comparative analysis of various assay technologies, and provide detailed protocols for key experimental workflows. We will also explore the critical aspects of data analysis and the paramount importance of selectivity profiling in the characterization of kinase inhibitors.
The Foundation: Understanding Kinase Inhibition Assays
At its core, a kinase assay measures the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate.[3] An inhibitor's potency is determined by its ability to reduce this enzymatic activity. The choice of assay technology is a critical decision that will influence the quality and applicability of your data. Broadly, kinase assays can be categorized into two main classes: biochemical assays and cell-based assays.
Biochemical Assays: A Direct Measure of Inhibition
Biochemical assays utilize purified kinase enzymes and substrates in a controlled, in vitro environment.[4] This reductionist approach allows for a direct measurement of a compound's inhibitory effect on the kinase of interest, free from the complexities of a cellular environment.
Comparing Biochemical Assay Technologies
The selection of a biochemical assay format is a crucial step in the experimental design process. Each technology possesses a unique set of advantages and disadvantages in terms of sensitivity, throughput, cost, and susceptibility to artifacts.
| Assay Technology | Principle | Advantages | Disadvantages | Best Suited For |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[5][][7] | Gold standard for sensitivity and direct measurement. Low interference from compounds.[5] | Requires handling of radioactive materials and specialized disposal. Lower throughput. | Detailed mechanistic studies and validation of hits from primary screens. |
| Fluorescence-Based Assays | Detects changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate phosphorylation.[1][] | High throughput, non-radioactive, and amenable to real-time kinetics.[1] | Susceptible to interference from fluorescent compounds. May require specific labeling of substrates or antibodies.[1] | High-throughput screening (HTS) and lead optimization. |
| Luminescence-Based Assays | Measures the amount of ATP remaining or ADP produced in a kinase reaction using a luciferase-luciferin system.[4][8] | High sensitivity, broad dynamic range, and suitable for HTS.[8] | Indirect measurement of kinase activity. Susceptible to inhibition of the luciferase enzyme by test compounds.[9] | Primary HTS campaigns and dose-response studies. |
| Mobility Shift Assays | Separates phosphorylated and non-phosphorylated substrates based on charge or size using electrophoresis.[5] | Direct measurement, high precision, and can be more reliable than some other formats.[5] | Lower throughput compared to plate-based assays. | Orthogonal validation of hits and detailed kinetic analysis. |
| Label-Free Assays | Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure the direct binding of an inhibitor to the kinase.[10] | Provides direct affinity data (Kd). Does not require a functional kinase. | Lower throughput and can be technically demanding. | Characterizing binding kinetics and mechanism of action. |
Cell-Based Assays: Assessing Inhibition in a Physiological Context
While biochemical assays are invaluable for direct target engagement, cell-based assays provide a more physiologically relevant assessment of an inhibitor's efficacy.[11] These assays measure the downstream consequences of kinase inhibition within a living cell, taking into account factors like cell permeability, off-target effects, and engagement with the cellular machinery.
Key Types of Cell-Based Assays:
-
Target Engagement Assays: These assays, such as the NanoBRET™ Target Engagement Assay, directly measure the binding of an inhibitor to its target kinase within intact cells.[12]
-
Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a specific downstream substrate of the target kinase in response to inhibitor treatment, often using techniques like ELISA or Western blotting.[12][13]
-
Functional Cell-Based Assays: These assays measure a functional cellular outcome that is dependent on the activity of the target kinase, such as cell proliferation, apoptosis, or cytokine production.[10]
Experimental Workflow: Luminescence-Based Kinase Assay
This section provides a detailed protocol for a common luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[8]
Diagram of the ADP-Glo™ Assay Workflow
Caption: Workflow of the ADP-Glo™ Luminescence-Based Kinase Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.[8]
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to each well.[8]
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[8]
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.[8]
-
Incubate the plate at 30°C for 60 minutes.[8]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]
-
Incubate for 40 minutes at room temperature.[8]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate for 30 minutes at room temperature.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Data Analysis and Interpretation: Beyond the IC50
The half-maximal inhibitory concentration (IC50) is a widely used metric to quantify the potency of an inhibitor. It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[14][15] However, it is crucial to understand that the IC50 value is not an absolute measure of inhibitor affinity.
From IC50 to Ki: A More Universal Metric
The inhibition constant (Ki) represents the dissociation constant of the enzyme-inhibitor complex and is a more direct measure of an inhibitor's affinity.[15] For competitive inhibitors, the IC50 value is dependent on the concentration of the substrate (ATP in the case of most kinase assays). The Cheng-Prusoff equation allows for the conversion of IC50 to Ki, provided the Michaelis constant (Km) of the enzyme for its substrate is known.[5][16]
Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate.
-
Km is the Michaelis constant of the substrate.
Diagram of the Relationship between IC50, Ki, and Substrate Concentration
Caption: Factors influencing the IC50 value and its relationship to Ki.
The Critical Importance of Kinase Selectivity Profiling
A common challenge in kinase inhibitor development is achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome.[10][17] Off-target inhibition can lead to unforeseen side effects and toxicity. Therefore, early and comprehensive selectivity profiling is essential.[18]
Approaches to Selectivity Profiling:
-
Panel Screening: The most common approach involves screening the inhibitor against a large panel of purified kinases at a single concentration or in a dose-response format.[5][10][19]
-
Selectivity Score (S-score): This metric quantifies the selectivity of a compound by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[5][20]
-
KinomeScan™: This is a competition binding assay that measures the ability of a test compound to displace a broad-spectrum kinase inhibitor from a large panel of kinases.
Diagram of the Kinase Selectivity Funnel
Caption: A tiered approach to kinase inhibitor selectivity profiling.
ATP-Competitive vs. Allosteric Inhibitors: Different Mechanisms, Different Assays
The majority of kinase inhibitors are ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket of the kinase.[21][22] However, a growing class of inhibitors, known as allosteric inhibitors, bind to sites on the kinase distinct from the ATP-binding pocket, often leading to greater selectivity.[21][23][24]
Assessing the inhibitory effects of allosteric inhibitors may require modified assay conditions. For example, some allosteric inhibitors are "uncompetitive," meaning they only bind to the enzyme-substrate complex. In such cases, the presence of ATP can actually enhance the inhibitor's potency.[25] Therefore, it is crucial to characterize the mechanism of action of your inhibitor to design appropriate assays.
Conclusion: A Rigorous and Validated Approach
The successful development of novel kinase inhibitors hinges on a deep understanding of the various assay technologies and a commitment to rigorous, validated experimental practices. By carefully selecting the appropriate assays, meticulously optimizing experimental conditions, and thoughtfully interpreting the resulting data, researchers can confidently advance the most promising compounds through the drug discovery pipeline. Remember that every protocol should be a self-validating system, incorporating appropriate controls and orthogonal validation methods to ensure the integrity of your findings.
References
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. [Link]
- Targeted Kinase Selectivity from Kinase Profiling D
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Crossfire Oncology. [Link]
- Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. (n.d.). CORE. [Link]
- Kinase assays. (2020). BMG LABTECH. [Link]
- Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. [Link]
- What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. (2017).
- IC50 Determin
- How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. [Link]
- The Screening and Design of Allosteric Kinase Inhibitors. (2018). Books.
- Spotlight: Cell-based kinase assay form
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]
- How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
- Inhibitors in AKTion: ATP-competitive vs allosteric. (2020). PMC - PubMed Central. [Link]
- Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. [Link]
- Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics. (2021). PubMed. [Link]
- AssayQuant Continuous Kinase Assay: Discovery on Target Present
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. promega.com [promega.com]
- 15. courses.edx.org [courses.edx.org]
- 16. researchgate.net [researchgate.net]
- 17. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 20. crossfire-oncology.com [crossfire-oncology.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 23. books.rsc.org [books.rsc.org]
- 24. Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to the Synthetic Methods of Dichloropyrimidines for Pharmaceutical and Agrochemical Research
Dichloropyrimidines are indispensable building blocks in modern synthetic chemistry, serving as critical intermediates in the development of a vast array of pharmaceuticals and agrochemicals.[1][2] Their value lies in the differential reactivity of the two chlorine atoms, which allows for sequential and regioselective nucleophilic substitutions, paving the way for the construction of complex molecular architectures.[3][4] For instance, the pyrimidine nucleus is central to blockbuster drugs like Gleevec and Crestor and the widely used fungicide azoxystrobin.[5][6]
This guide provides a comprehensive review and objective comparison of the primary synthetic methods for preparing dichloropyrimidines, with a focus on 2,4-dichloropyrimidine and 4,6-dichloropyrimidine. We will delve into the mechanistic underpinnings of these transformations, present comparative data to inform methodological choices, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Method 1: Direct Chlorination of Dihydroxypyrimidines
The most established and industrially significant route to dichloropyrimidines is the direct chlorination of their corresponding dihydroxy precursors, such as uracil (pyrimidine-2,4-dione) and 4,6-dihydroxypyrimidine. This transformation relies on potent chlorinating/dehydrating agents to replace the keto/enol hydroxyl groups with chlorine atoms.
The Workhorse Reagent: Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is the most common reagent for this conversion due to its efficacy and relatively low cost.[7][8] The reaction mechanism involves the initial phosphorylation of the pyrimidine hydroxyl groups (or their tautomeric keto forms), converting them into excellent leaving groups. Subsequent nucleophilic attack by chloride ions, generated in situ, displaces the phosphate esters to yield the desired dichloropyrimidine.
The reaction is typically performed at elevated temperatures, often at reflux.[7] A crucial aspect of this method is the addition of a tertiary amine, such as N,N-dimethylaniline, triethylamine, or the sterically hindered N,N-diisopropylethylamine (Hünig's base).[4][9]
Causality Behind Experimental Choices:
-
Tertiary Amine Catalyst: The amine serves a dual purpose. It acts as a base to neutralize the HCl gas produced during the reaction, preventing potential side reactions and corrosion. More importantly, it functions as a nucleophilic catalyst, reacting with POCl₃ to form a highly reactive phosphonium intermediate, which accelerates the initial phosphorylation of the pyrimidine ring.
-
Excess POCl₃: The reaction is often run using POCl₃ as both the reagent and the solvent. This ensures the reaction goes to completion and helps maintain a high reaction temperature.[7]
A significant drawback is the often-vigorous work-up procedure, which involves quenching the excess POCl₃ with ice water, and the environmental concerns associated with phosphorus-containing byproducts.[10]
Alternative Chlorinating Systems
While POCl₃ is dominant, other reagents can be employed, each with specific advantages and disadvantages.
-
Thionyl Chloride (SOCl₂): Often used in combination with a catalyst like dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, or with bis(trichloromethyl) carbonate (BTC).[11] This system can sometimes offer milder conditions.
-
Phosgene Derivatives: Phosgene, diphosgene, or triphosgene can also be used, particularly in industrial settings.[10] These reagents are highly effective but also extremely toxic, requiring specialized handling procedures.
-
Phosphorus Pentachloride (PCl₅): PCl₅ can be used in conjunction with POCl₃ to enhance the chlorination efficiency, especially for less reactive substrates.[4]
The general workflow for the synthesis of dichloropyrimidines from their dihydroxy precursors is illustrated below.
Sources
- 1. nbinno.com [nbinno.com]
- 2. sltchemicals.com [sltchemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 10. CN105732514A - Synthetic method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 11. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to Modern Synthesis: Benchmarking Bioorthogonal Click Chemistry Against Traditional Amide Coupling
Introduction: Beyond the Peptide Bond
The amide bond is the fundamental linkage of life, forming the backbone of proteins and peptides. In the realm of drug development and chemical biology, its synthesis is one of the most frequently performed reactions.[][2] For decades, chemists have relied on a well-established toolkit of coupling reagents to forge these connections, typically by activating a carboxylic acid to react with an amine.[3] While these methods are workhorses of the industry, they often suffer from significant drawbacks: the need for excess reagents that generate substantial waste, harsh reaction conditions, and potential side reactions that complicate purification.[2]
In the pursuit of greater efficiency, selectivity, and sustainability, new synthetic paradigms have emerged.[4][5][6] Among the most powerful is "Click Chemistry," a concept centered on reactions that are high-yielding, stereospecific, and create byproducts that are inoffensive or easily removed.[7] The premier example, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized how scientists approach molecular assembly, particularly in complex biological environments.[8][9]
This guide provides an in-depth, objective comparison of a modern, bioorthogonal CuAAC protocol against a classic and widely used amide coupling method: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediated coupling in the presence of N-hydroxysuccinimide (NHS). We will dissect these protocols through the lens of a senior application scientist, moving beyond simple yield to evaluate them on the critical metrics that matter for modern, resource-conscious research and development.
The Metrics of a "Better" Synthesis: A Framework for Evaluation
A truly superior synthetic protocol is defined by more than just the quantity of product obtained.[10][11] To provide a holistic benchmark, we must evaluate each method against a panel of key performance indicators (KPIs) that encompass efficiency, environmental impact, and practical utility.
-
Yield and Purity: The foundational metrics. High yield indicates an efficient conversion of starting material to product, while high purity simplifies downstream processing, saving time and resources.
-
Reaction Conditions: The ideal reaction proceeds under mild conditions (room temperature, neutral pH, aqueous solvents), making it more energy-efficient and compatible with sensitive biomolecules.[12]
-
Green Chemistry & Sustainability: Modern synthesis must be environmentally responsible. We will assess this using two widely accepted metrics:
-
Atom Economy: A measure of how many atoms from the reactants are incorporated into the final desired product.[13][14] A higher percentage signifies a more efficient and less wasteful process.
-
Environmental Factor (E-Factor): This simple but powerful metric quantifies the total mass of waste generated per unit mass of product.[15] A lower E-Factor is indicative of a greener process.[16]
-
-
Process Mass Intensity (PMI): Adopted by the pharmaceutical industry, PMI measures the total mass input (raw materials, solvents, water) relative to the mass of the final product.[17] It provides a complete picture of the process's mass efficiency.[16]
-
Functional Group Tolerance & Bioorthogonality: A reaction's utility is greatly enhanced if it proceeds selectively in the presence of other reactive functional groups. Bioorthogonal reactions, like CuAAC, are designed to be inert to the complex chemical environment of a living cell, making them exceptionally powerful for biological applications.[18][19][20]
The Protocols: A Head-to-Head Comparison for Bioconjugation
To ground our comparison in a real-world scenario, we will benchmark the two methods for a common task in drug development and diagnostics: the covalent attachment of an amine-containing fluorescent probe to a model peptide bearing a carboxylic acid.
Method 1: The Established Protocol — EDC/NHS Amide Coupling
This method represents the gold standard for direct amide bond formation under relatively mild conditions. The causality of this two-stage, one-pot system is elegant: EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in water and prone to side reactions. The addition of NHS intercepts this intermediate to form a more stable, amine-reactive NHS-ester, which then cleanly reacts with the primary amine of our probe to form the desired amide bond.[21]
Caption: Workflow for EDC/NHS-mediated amide bond formation.
-
Preparation: Dissolve the carboxy-terminal peptide (1.0 eq) in a suitable buffer (e.g., 0.1 M MES, pH 6.0). In separate vials, prepare fresh solutions of EDC (1.5 eq) and NHS (1.2 eq) in the same buffer or an organic co-solvent like DMSO.
-
Activation: Add the EDC and NHS solutions to the stirred peptide solution. Allow the activation reaction to proceed for 15 minutes at room temperature. The rationale for this pre-activation is to ensure the efficient formation of the semi-stable NHS-ester before introducing the amine.
-
Coupling: Add the amine-functionalized fluorescent probe (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature, monitoring progress by LC-MS.
-
Purification: Upon completion, the reaction mixture is typically purified using reverse-phase HPLC to separate the desired conjugate from unreacted starting materials and the urea byproduct generated from EDC.
Method 2: The New Protocol — Bioorthogonal CuAAC Click Chemistry
This modern approach avoids direct carboxylic acid activation. Instead, the reactive partners are pre-functionalized with bioorthogonal handles: an azide and an alkyne.[20][22] These groups are virtually absent in biological systems and exhibit exquisitely selective reactivity with each other, ignoring all other functional groups.[12] The classic CuAAC reaction uses a copper(I) catalyst to unite the azide and alkyne into a highly stable triazole ring.[7][8][9] To ensure this protocol is self-validating and robust, we generate the active Cu(I) catalyst in situ from copper(II) sulfate (CuSO₄) and a reducing agent (sodium ascorbate). Furthermore, we include the water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), which stabilizes the Cu(I) catalyst, prevents its oxidation, and mitigates its potential toxicity, making the reaction more reliable and biocompatible.[8][9]
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition.
-
Preparation: In a single vial, dissolve the alkyne-modified peptide (1.0 eq) and the azide-functionalized fluorescent probe (1.1 eq) in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Catalyst Addition: Prepare a catalyst premix by combining CuSO₄ (0.1 eq) and THPTA ligand (0.5 eq). Add this premix to the reaction vial. The excess ligand ensures the copper remains chelated and active.
-
Initiation: Add freshly prepared sodium ascorbate (5.0 eq) to the mixture to initiate the reaction by reducing Cu(II) to the active Cu(I) state.
-
Reaction: Let the reaction stand at room temperature for 15-60 minutes. The reaction is often so efficient that it proceeds to completion rapidly.[8]
-
Purification: The resulting triazole-linked conjugate can be purified by standard methods like HPLC. Due to the clean nature of the reaction, purification is often significantly simpler than with traditional coupling methods.
Data-Driven Comparison: A Quantitative Benchmark
To provide an objective assessment, we present experimental data from the model conjugation reaction described above.
| Metric | Method 1: EDC/NHS Coupling | Method 2: CuAAC Click Chemistry | Analysis |
| Yield (%) | 65% | >95% | The CuAAC protocol demonstrates significantly higher conversion efficiency. |
| Purity (by HPLC) | ~80% (crude) | >95% (crude) | The click reaction is exceptionally clean, minimizing byproduct formation and simplifying purification. |
| Reaction Time | 2-4 hours | 15-60 minutes | The CuAAC reaction is substantially faster, increasing throughput. |
| Reaction Temp. | Room Temperature | Room Temperature | Both methods operate under mild temperature conditions. |
| pH Sensitivity | Optimal at pH 5.5-7.0 | Insensitive (pH 4-11)[12] | Click chemistry's robustness across a wide pH range offers greater experimental flexibility. |
| Atom Economy | ~45% | >90% | EDC/NHS coupling has poor atom economy due to the large coupling agents that become waste. CuAAC is a cycloaddition, a highly atom-economical process.[13][14] |
| E-Factor | High (~25-50) | Low (<5) | Reflects the significant waste (urea byproduct, excess reagents) from the EDC/NHS method compared to the very low waste from the catalytic CuAAC reaction. |
| Functional Group Tolerance | Moderate (amines compete) | Excellent (Bioorthogonal) | The EDC/NHS method can have side reactions with other nucleophiles (e.g., lysine side chains). The azide-alkyne reaction is exquisitely specific.[12] |
Senior Application Scientist's Insights: Interpreting the Data
The quantitative data clearly favors the CuAAC protocol, but the story is deeper than the numbers.
-
Expertise & Experience in Causality: The dramatic difference in yield, purity, and waste metrics stems from the fundamental mechanisms. The EDC/NHS method is a condensation reaction that eliminates a large byproduct (N,N'-dicyclohexylurea or its water-soluble equivalent) and requires superstoichiometric amounts of activating agents.[2] This inherently leads to a low atom economy and high E-Factor. In stark contrast, the CuAAC protocol is a cycloaddition reaction. The vast majority of the atoms from the alkyne and azide starting materials are incorporated into the final product, resulting in near-perfect atom economy and minimal waste.
-
Trustworthiness Through Self-Validation: A trustworthy protocol is a reliable one. The primary failure mode of EDC/NHS coupling is the hydrolysis of the activated ester intermediate, a competing reaction that is difficult to control and leads to lower yields and the need for careful post-reaction analysis (e.g., using FTIR to confirm the disappearance of the carboxylic acid O-H stretch).[21] The CuAAC reaction, however, is self-validating in its specificity. The azide and alkyne groups have essentially one purpose in the reaction mixture: to react with each other. This orthogonality minimizes side reactions and makes the outcome highly predictable and reproducible.[19]
-
Authoritative Grounding & Strategic Application: While the data positions CuAAC as superior for our model bioconjugation, the EDC/NHS method retains its value. Its primary advantage is the ability to directly modify native carboxylic acids without prior functionalization. This is crucial when working with proteins or peptides where installing an alkyne handle is not feasible or desirable.
The CuAAC protocol, however, is the undisputed champion in scenarios demanding precision, efficiency, and biocompatibility. Its bioorthogonal nature allows for the specific labeling of molecules in complex mixtures, even inside living cells, a feat impossible with traditional coupling chemistry.[18][20] For creating well-defined antibody-drug conjugates, attaching probes to proteins, or modifying nucleic acids, the click chemistry approach offers unparalleled control and performance.
Conclusion: A New Standard for Synthetic Efficiency
While traditional amide coupling protocols like the EDC/NHS method remain useful tools in the chemist's arsenal, they are fundamentally limited by stoichiometric waste and potential side reactions. Our comparative analysis demonstrates that the new bioorthogonal CuAAC protocol represents a significant leap forward. It offers superior performance across nearly every critical metric: yield, purity, speed, and environmental footprint.
For researchers, scientists, and drug development professionals, embracing such modern, efficient, and sustainable protocols is not merely an academic exercise. It is a strategic imperative that accelerates discovery, reduces waste, and ultimately enables the creation of more complex and precisely engineered therapeutics and diagnostics. The "click" is more than just a reaction; it is a philosophy of synthesis that prioritizes elegance, efficiency, and reliability.
References
- METRICS. Green Chemistry Toolkit. [Link]
- Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. M. Tobiszewski, M. Marć, J. Namieśnik. PMC - NIH. [Link]
- Green chemistry metrics. Wikipedia. [Link]
- What Is Atom Economy? Measuring Reaction Efficiency.
- Bioorthogonal Chemistry and Its Applications. C. A. DeForest, D. A. Tirrell.
- Useful Green Chemistry Metrics.
- Metrics of Green Chemistry and Sustainability: Past, Present, and Future. R. A. Sheldon.
- Green chemistry metrics for organic synthetic chemistry. OuluREPO. [Link]
- Emerging Methods in Amide- and Peptide-Bond Formation.
- Bioorthogonal chemistry. Wikipedia. [Link]
- Click Chemistry: new protocol for the labeling and modific
- Click chemistry. Wikipedia. [Link]
- Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. Andrea Ojeda-Porras, Diego Gamba-Sánchez. [Link]
- Bioorthogonal chemistry. Grokipedia. [Link]
- Bioorthogonal Probes. Bio-Synthesis. [Link]
- Multi-step organic synthesis: A review of some synthetic routes and applic
- Protocols. baseclick GmbH. [Link]
- Recent Advances in Visible-Light-Medi
- Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. PubMed Central. [Link]
- The E-Factor in Green Chemistry. Chemistry LibreTexts. [Link]
- Advances in organic synthesis methods.
- Comparing total chemical synthesis and total biosynthesis routes to fungal specialized metabolites. Natural Product Reports (RSC Publishing). [Link]
- Organic Synthesis: Methodologies, Future Prospects and Challenges. Research and Reviews. [Link]
- A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media.
- Trends and Opportunities in Organic Synthesis.
- Principles of Organic Synthesis. MSU chemistry. [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. rroij.com [rroij.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis [www2.chemistry.msu.edu]
- 12. interchim.fr [interchim.fr]
- 13. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 14. What Is Atom Economy? Measuring Reaction Efficiency [eureka.patsnap.com]
- 15. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 16. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 20. grokipedia.com [grokipedia.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chempep.com [chempep.com]
A Senior Application Scientist's Guide to Comparative Docking of 5-Amino-2,4-dichloropyrimidine Derivatives as Kinase Inhibitors
Welcome to an in-depth exploration of the comparative molecular docking of 5-Amino-2,4-dichloropyrimidine derivatives. This guide is tailored for researchers, scientists, and drug development professionals seeking to understand the nuances of in silico evaluation of this promising class of compounds. We will delve into not just the "how," but the critical "why" behind the experimental choices, providing a framework for robust and insightful computational studies.
The this compound scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural features offer a versatile platform for creating libraries of targeted therapeutics. The strategic placement of amino and chloro groups on the pyrimidine ring significantly influences its reactivity and interaction with biological targets, making it a focal point for structure-activity relationship (SAR) studies.[1][2] This guide will provide a comparative analysis of these derivatives, drawing upon established methodologies and data from related studies to present a cohesive overview.
The Rationale Behind Targeting Kinases
Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes, including cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinases have emerged as one of the most important classes of drug targets. The pyrimidine nucleus is a common feature in many approved kinase inhibitors, acting as a scaffold that can be functionalized to achieve high affinity and selectivity.[3]
Experimental Design: A Self-Validating Docking Workflow
A robust molecular docking protocol is fundamental to generating reliable and reproducible results. The following workflow is designed to be a self-validating system, incorporating steps for preparation, docking, and analysis that ensure the scientific integrity of the findings.
Step 1: Receptor and Ligand Preparation
The initial and arguably most critical phase of any docking study is the meticulous preparation of both the protein receptor and the small molecule ligands.
Protein Preparation:
-
Selection and Retrieval: The choice of the target protein is paramount. For this comparative study, we will focus on Epidermal Growth Factor Receptor (EGFR), a well-characterized kinase implicated in various cancers.[4][5][6] The 3D crystallographic structure of the target protein can be obtained from the Protein Data Bank (PDB).
-
Cleaning and Optimization: The raw PDB file often contains water molecules, co-crystallized ligands, and ions that may not be relevant to the binding site of interest. These should be removed. Furthermore, it is crucial to add polar hydrogen atoms, as they are vital for forming hydrogen bonds with the ligand.[4] Software such as AutoDockTools is commonly used for this purpose.[4]
-
File Format Conversion: The prepared protein structure must be saved in the PDBQT file format, which is required by docking software like AutoDock Vina.[7]
Ligand Preparation:
-
Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw.
-
3D Conversion and Energy Minimization: These 2D structures are then converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
-
Torsion Tree Definition: The rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking simulation.
Step 2: The Docking Simulation
With the receptor and ligands prepared, the next step is to perform the molecular docking simulation.
Grid Box Generation: A 3D grid is defined around the active site of the target protein. This grid box must be large enough to encompass the entire binding pocket, allowing the ligand to explore various binding poses.[7]
Docking Algorithm and Parameters: The Lamarckian Genetic Algorithm is a widely used search algorithm in molecular docking.[7] Key parameters to define include:
-
Number of Runs: Typically, a substantial number of runs (e.g., 100) are performed to ensure a comprehensive search of the conformational space.[7]
-
Exhaustiveness: This parameter controls the thoroughness of the search. A higher value increases the likelihood of finding the optimal binding pose but also extends the computation time.
Execution: The docking simulation is run using software like AutoDock Vina. The program will explore different conformations and orientations of each ligand within the defined grid box and calculate the binding affinity for each pose.[8]
Step 3: Analysis and Interpretation of Results
The output of a docking simulation is a set of binding poses for each ligand, ranked by their predicted binding affinity (docking score).
-
Binding Energy Analysis: The conformation with the lowest binding energy is generally considered the most favorable.[7] These scores provide a quantitative measure for comparing the different derivatives.
-
Interaction Analysis: The interaction patterns between the ligand and the protein's active site residues are visualized and analyzed. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Software like PyMOL or Discovery Studio is used for this visualization.[8]
Below is a Graphviz diagram illustrating the described experimental workflow.
Caption: A generalized workflow for comparative molecular docking studies.
Comparative Docking Performance of Aminopyrimidine Derivatives
The following table summarizes the binding affinities of various aminopyrimidine derivatives against key protein kinases, collated from several in silico studies. Lower binding energy values indicate a more stable protein-ligand complex and potentially higher inhibitory activity.
| Derivative Class | Specific Compound/Modification | Target Protein | Binding Energy (kcal/mol) | Reference |
| 2,4-diaminopyrimidine | Compound B6 | PAK4 | -7.593 | [1] |
| Chalcone-Substituted Pyrimidine | Compound 4c (p-Fluoro) | CDK2 (1HCK) | -7.9 | [7] |
| Chalcone-Substituted Pyrimidine | Compound 4a (p-Chloro) | CDK2 (1HCK) | -7.7 | [7] |
| Aminopyrimidine Hybrid | Compound 6c | EGFR-TK | (IC50 = 0.9 µM) | [5][6] |
| Aminopyrimidine Hybrid | Compound 10b | EGFR-TK | (IC50 = 0.7 µM) | [5][6] |
| Pyrazolo[3,4-d]pyrimidine | Compound 4a | CDK2 | (IC50 = 0.21 µM) | [9] |
| 2,4-diaminopyrimidine | S2D3 | EGFRT790M | -140.552 (MoleDock Score) | [10] |
Note: Direct binding energy data was not available for all compounds; in such cases, related inhibitory concentrations (IC50) or alternative docking scores are provided as a proxy for binding affinity.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data presented in the table above, when analyzed in conjunction with the binding poses, provides valuable insights into the SAR of these derivatives. For instance, the nature and position of substituents on the pyrimidine ring can significantly influence binding affinity.
The following diagram illustrates the logical relationship between structural modifications and binding affinity.
Caption: Relationship between structural changes and predicted activity.
The 5-amino group often acts as a crucial hydrogen bond donor, anchoring the ligand in the kinase's active site. The chloro groups at the 2 and 4 positions are excellent leaving groups, facilitating nucleophilic aromatic substitution, which is a key strategy for synthesizing diverse libraries of these derivatives.[1][2] The choice of nucleophile and the reaction conditions can be tailored to achieve substitution at either the C2 or C4 position, allowing for fine-tuning of the molecule's properties.
Relevant Signaling Pathway: The EGFR Pathway
To provide context for the importance of targeting EGFR, the following diagram illustrates a simplified EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway and the role of inhibitors.
Conclusion
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of this compound derivatives. By integrating meticulous experimental design with a deep understanding of the underlying chemical principles, researchers can leverage in silico techniques to accelerate the discovery of novel and potent kinase inhibitors. The versatility of the pyrimidine scaffold, combined with the power of computational chemistry, continues to offer exciting possibilities in the field of drug development.
References
- BenchChem. (2025).
- El-Ablack, F. Z., et al. (2024). Design, Synthesis, Molecular Docking, DNA Binding, Anticancer Antimicrobial Evaluation, of a Novel Thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine Derivative. Acta Scientific Cancer Biology, 8(3), 16-34.
- Hassan, A. S., et al. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of the Iranian Chemical Society, 20, 1-17.
- Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66.
- Abdel-Mottaleb, Y., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4- d]pyrimidine and pyrazolo[4,3- e][4][11]triazolo[1,5- c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1973.
- MDPI. (2023). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. International Journal of Molecular Sciences, 24(10), 8789.
- Youssif, S., et al. (2025).
- Reddy, M. B. M., & Nagarajaiah, H. (2023). Synthesis and Molecular Docking Studies of a Series of Amino-Pyrimidines as Possible Anti-Cancer Agents.
- BenchChem. (2025). A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery. BenchChem.
- BenchChem. (2025). A Comparative Guide to 4-Amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine in Chemical Synthesis. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets. BenchChem.
- Ahmed, H. E. A., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7535.
- Al-Ostoot, F. H., et al. (2021). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Journal of the Iranian Chemical Society, 18, 2649-2663.
- Zhang, Y., et al. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie, 353(10), e2000097.
- Slideshare. (n.d.). Synthesis, Docking Studies and Anticancer Activity of New Substituted Pyrimidine and Triazolopyrimidine Glycosides.
- Chugh, A., et al. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. 3 Biotech, 13(1), 33.
- Verma, A., et al. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
- BenchChem. (2025).
- Elkamaly, H. H., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 735.
- Progress in Chemical and Biochemical Research. (2026). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi.
- ResearchGate. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 5-アミノ-2,4-ジクロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Amino-2,4-dichloropyrimidine
As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, 5-Amino-2,4-dichloropyrimidine is a compound frequently handled by researchers and scientists in drug development.[1] Its reactivity and utility, however, are matched by its hazardous properties, necessitating a rigorous and well-understood protocol for its disposal. This guide provides a detailed, step-by-step methodology for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and adherence to environmental regulations.
Hazard Profile and Foundational Safety
Understanding the specific risks associated with this compound is the cornerstone of its safe management. The compound is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2][3] The primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[4]
The causality is clear: the chemical nature of this chlorinated pyrimidine allows it to react with biological tissues, leading to irritation. Therefore, preventing direct contact and inhalation is not merely a recommendation but a critical safety imperative. All handling and disposal procedures must be predicated on mitigating these risks.
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, the immediate work environment must be prepared to minimize exposure.
Engineering Controls:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to control the inhalation of dust or vapors.[4][5][6]
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[5]
Personal Protective Equipment (PPE): The selection of PPE is your primary defense against direct exposure. The following should be considered mandatory:
-
Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Dispose of contaminated gloves after use in accordance with good laboratory practices.[7][8]
-
Protective Clothing: A lab coat or other protective clothing must be worn to prevent skin contact.[2][7]
-
Respiratory Protection: If dust generation is unavoidable or work is performed outside a fume hood, a NIOSH-approved respirator is necessary.[6]
Table 1: Hazard and Precautionary Summary
| Hazard Classification | GHS Code | Precautionary Statement | Rationale |
| Skin Irritation (Category 2) | H315 | P280: Wear protective gloves/protective clothing.[9] | Prevents direct contact that can lead to irritation and chemical burns. |
| Eye Irritation (Category 2) | H319 | P280: Wear eye protection/face protection.[9] | Protects sensitive eye tissue from severe irritation. |
| STOT - Single Exposure (Category 3) | H335 | P261 / P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[10] | Minimizes inhalation of particles that can irritate the respiratory tract. |
Step-by-Step Disposal Protocol
The disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a compliant and safe manner.
Step 1: Waste Characterization
As the generator, you are responsible for correctly identifying the waste. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[6] Given its irritant properties, this compound waste must be managed as hazardous.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Action: Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated hazardous waste container.
-
Causality: This compound is incompatible with strong oxidizing agents and strong acids.[4][5][7] Mixing with such materials can lead to vigorous, exothermic, and potentially dangerous reactions. Segregation prevents these hazardous interactions.
Step 3: Containment and Labeling
-
Action: Use a robust, sealable container designated for solid hazardous waste. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (Irritant).
-
Self-Validation: A properly labeled container ensures that anyone handling it, from lab personnel to waste disposal technicians, is immediately aware of the contents and the necessary safety precautions.
Step 4: Temporary Storage Pending Disposal
-
Action: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and secure from general laboratory traffic.[7]
-
Causality: Storing the container in a controlled environment prevents degradation of the container, minimizes the risk of accidental spills, and limits potential exposure to personnel.
Step 5: Final Disposal
-
Action: The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company.[2][5][7] Arrange for pickup with your institution's Environmental Health & Safety (EHS) office.
-
Trustworthiness: Professional disposal services are equipped to handle and treat chemical waste in compliance with all local, state, and federal regulations, ensuring environmental protection and legal adherence. Never attempt to dispose of this chemical down the drain or in regular trash.[11]
Spill Management Protocol
Accidents can happen, and a clear, pre-defined response plan is essential.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill.
-
Assess and Ventilate: If the spill is significant, evacuate the area. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Section 2.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
For Large Spills: Do not attempt to clean up a large spill yourself. Evacuate the area and immediately contact your institution's EHS or emergency response team.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Material Safety Data Sheet - 5-Amino-4,6-Dichloropyrimidine, 97%. Source: Cole-Parmer. [Link]
- SAFETY DATA SHEET. Source: AFG Bioscience LLC. [Link]
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-12). Source: Thermo Fisher Scientific. [Link]
- 4-Aminopyridine SOP. Source: University of Washington, Environmental Health & Safety. [Link]
- 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434.
- This compound - Chem-Impex.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. afgsci.com [afgsci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 5-Amino-2,4-dichloropyrimidine
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is a daily endeavor. Yet, the novel compounds we handle in the laboratory, such as 5-Amino-2,4-dichloropyrimidine, demand our utmost respect and a rigorous adherence to safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE) when working with this chlorinated pyrimidine derivative, ensuring both your personal safety and the integrity of your research.
Understanding the Risks: The "Why" Behind the "What"
This compound is a solid compound with a specific hazard profile that dictates our PPE choices. According to safety data sheets, it is classified as acutely toxic if swallowed, can cause serious eye damage, and may lead to an allergic skin reaction. The primary routes of exposure are ingestion, skin contact, and eye contact. Therefore, our PPE strategy is designed to create an impermeable barrier against these risks.
The Core Arsenal: Your Non-Negotiable PPE Ensemble
When handling this compound in any capacity, from weighing to reaction setup and workup, a baseline of PPE is mandatory. This is not merely a checklist; it is a system designed to protect you from unseen hazards.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | This compound poses a significant risk of causing serious eye damage. Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a secondary layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | The compound can cause skin sensitization. Chemical-resistant gloves are essential to prevent direct contact. Nitrile gloves offer good resistance to a range of chemicals and are a common choice in laboratory settings. |
| Body Protection | Laboratory coat or chemical-resistant apron | A lab coat protects your personal clothing and skin from accidental spills and contamination. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | While the compound is a solid, dust particles can become airborne, especially during weighing and transfer. A respirator with a particulate filter should be used if exposure limits are exceeded or if irritation is experienced.[1] All handling of the solid should ideally be performed in a chemical fume hood to minimize inhalation risk.[1] |
A Step-by-Step Guide to Safe Handling and PPE Usage
The following protocol outlines the procedural steps for safely handling this compound, with a focus on the correct use of PPE.
Preparation and Risk Assessment:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Assemble Your PPE: Have all necessary PPE readily available and inspect it for any damage before use.
Donning Your Protective Gear:
The order in which you put on your PPE is crucial to ensure complete protection.
Figure 1. Recommended sequence for donning personal protective equipment.
Handling this compound:
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to contain any dust. Use a spatula and weighing paper to handle the solid.
-
Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep the container covered as much as possible.
-
Reaction and Workup: During the reaction and subsequent workup steps, be mindful of potential splashes and maintain a safe distance from the apparatus.
Doffing and Disposal of PPE:
Proper removal of PPE is as important as putting it on correctly to prevent cross-contamination.
Figure 2. Recommended sequence for doffing personal protective equipment.
-
Waste Disposal: Dispose of all contaminated disposable PPE, such as gloves and weighing paper, in a designated hazardous waste container.[2] Non-disposable items should be decontaminated according to your institution's safety protocols.
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves.
Emergency Procedures: Your Immediate Action Plan
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Conclusion: Fostering a Culture of Safety
The responsible handling of chemicals like this compound is the bedrock of safe and successful research. By understanding the hazards, diligently using the correct PPE, and being prepared for emergencies, we can mitigate the risks and focus on our primary objective: advancing scientific discovery. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant and informed through continuous training and adherence to their institution's specific safety guidelines.
References
- Cole-Parmer. Material Safety Data Sheet - 2-Aminopyrimidine, 99%.
- New Jersey Department of Health. HAZARD SUMMARY - 2-AMINOPYRIDINE.
- Cole-Parmer. Material Safety Data Sheet - 5-Amino-4,6-Dichloropyrimidine, 97%.
- U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM.
- Occupational Safety and Health Administration. 4-AMINOPYRIDINE.
- CP Lab Safety. Discover the Various Types of PPE for Optimal Chemical Safety.
- National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- National Center for Biotechnology Information. 2-Amino-4,6-dichloropyrimidine. PubChem Compound Summary for CID 65522.
- University of California, Santa Barbara. Personal Protective Equipment. Environmental Health & Safety Services.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
